Ethyl 2-phenylpropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVIKZNQWNGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862976 | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-99-8 | |
| Record name | Ethyl 2-phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-phenylpropanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-phenylpropanoate molecular weight and formula
An In-depth Technical Guide to Ethyl 2-Phenylpropanoate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-phenylpropanoate, an ester of significant interest in organic synthesis, serves as a critical building block in the development of pharmaceuticals and as a component in the flavor and fragrance industry. This document provides a comprehensive technical overview of its core physicochemical properties, synthesis, analytical characterization, and applications. By synthesizing field-proven insights with established scientific data, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction: The Significance of a Versatile Ester
Ethyl 2-phenylpropanoate, also known as ethyl hydratropate, belongs to the ester class of organic compounds.[1][2] Its structure, featuring a phenyl group attached to the α-carbon of a propanoate ester, makes it a valuable precursor in synthetic chemistry. The phenylpropanoic acid moiety is a common structural motif in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," including ibuprofen and ketoprofen. While ethyl 2-phenylpropanoate itself is not a therapeutic agent, its derivatives are actively investigated for potential pharmacological activities, such as anti-inflammatory and analgesic effects.[3] Its utility also extends to the flavor and fragrance industry, where it is noted for its sweet, fruity, and honey-like scent.[4] This dual applicability underscores the compound's importance in both industrial and research settings.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. Ethyl 2-phenylpropanoate is typically a colorless to light yellow liquid.[5][6] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][4][7] |
| Molecular Weight | 178.23 g/mol | [1][5][7][8] |
| IUPAC Name | ethyl 2-phenylpropanoate | [1][2] |
| CAS Registry Number | 2510-99-8 | [1][2][4][7] |
| Boiling Point | 122°C @ 20 mmHg | [5][6] |
| Predicted Density | 1.012 ± 0.06 g/cm³ | [5][6] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate | [5][6] |
Synthesis and Mechanistic Insight
The most common and pedagogically significant method for preparing Ethyl 2-phenylpropanoate is through the Fischer esterification of 2-phenylpropanoic acid with ethanol.
Causality in Experimental Design
The choice of Fischer esterification is dictated by the availability and cost-effectiveness of the starting materials. The reaction requires an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The catalyst's role is crucial: it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is necessary to make the carboxylic acid susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol. To drive the equilibrium towards the product side, a Dean-Stark apparatus is often employed to remove the water formed as a byproduct, in accordance with Le Châtelier's principle.
Experimental Workflow: Fischer Esterification
Caption: Fischer Esterification workflow for Ethyl 2-phenylpropanoate.
Self-Validating Laboratory Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-phenylpropanoic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2% mol).
-
Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and periodically via Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 2-phenylpropanoate.[5][6]
-
Validation: Confirm the identity and purity of the final product using the analytical methods described in the following section. The expected yield for this procedure is typically high, often exceeding 85%.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. The IR spectrum of Ethyl 2-phenylpropanoate will exhibit a strong, characteristic absorption band around 1735 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the ester. Other key peaks include C-O stretching vibrations in the 1300-1000 cm⁻¹ region and peaks corresponding to the aromatic ring.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment. The spectrum is expected to show a triplet for the methyl protons (-OCH₂CH ₃) and a quartet for the methylene protons (-OCH ₂CH₃) of the ethyl group. The methine proton (CH ) adjacent to the phenyl group and carbonyl will appear as a quartet, and the methyl group attached to it (CH ₃) will be a doublet. The aromatic protons will appear as a multiplet in the 6.8-7.5 ppm region.
-
¹³C NMR: Shows all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (~175 ppm), carbons of the aromatic ring (125-140 ppm), and the carbons of the ethyl group (~60 ppm and ~14 ppm).
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should correspond to the molecular weight of 178.23.[7]
Applications in Research and Drug Development
The primary value of Ethyl 2-phenylpropanoate in advanced research lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: The 2-phenylpropanoate scaffold is a privileged structure in medicinal chemistry. This compound and its parent acid are precursors for synthesizing more complex molecules. For instance, derivatives are used in the development of novel anti-inflammatory and analgesic agents.[3] Furthermore, related structures are integral to the synthesis of established drugs like Bilastine, an antihistamine.[9]
-
Organic Synthesis Building Block: It serves as a starting material for reactions involving the ester functional group or the activated α-proton. It can undergo various transformations, such as hydrolysis back to the carboxylic acid, reduction to the corresponding alcohol, or enolate formation for subsequent alkylation or condensation reactions.[5]
-
Flavor and Fragrance Industry: Beyond the laboratory, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes due to its characteristic pleasant odor.[4]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazards: Ethyl 2-phenylpropanoate is classified as a skin and eye irritant.[10] Inhalation of its vapors or mist may cause respiratory irritation.[10]
-
Precautionary Measures:
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid breathing fumes, mist, or vapors.[10]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]
-
Conclusion
Ethyl 2-phenylpropanoate is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences like drug discovery and materials science. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for researchers. This guide has provided a technical framework for understanding and utilizing this compound, emphasizing the causal relationships in experimental design and the importance of rigorous validation, thereby empowering scientists to leverage its full potential in their research endeavors.
References
- Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem. National Center for Biotechnology Information.
- ethyl 2-hydroxy-3-phenylpropanoate - NIST WebBook. National Institute of Standards and Technology.
- ethyl 2-phenylprop-2-enoate - Stenutz. Stenutz.
- Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem. National Center for Biotechnology Information.
- A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. ResearchGate.
- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester - NIST WebBook. National Institute of Standards and Technology.
- ethyl 2-nitro-3-phenylpropanoate - Chemical Synthesis Database. Reaxys.
- WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents. Google Patents.
- EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. Google Patents.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC. National Center for Biotechnology Information.
- Ethyl 2-Phenylpropionate - ChemBK. ChemBK.
- Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB. FooDB.
- ethyl 2-acetyl-3-phenylpropionate - U.S. Food and Drug Administration. U.S. Food and Drug Administration.
- Chemical Substance - Ethyl 2-acetyl-3-phenylpropionate - Government of Canada. Government of Canada.
Sources
- 1. Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 2510-99-8 [chemicalbook.com]
- 6. 2510-99-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. synquestlabs.com [synquestlabs.com]
Ethyl hydratropate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Hydratropate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydratropate, known systematically as ethyl 2-phenylpropanoate, is an organic ester derived from hydratropic acid (2-phenylpropanoic acid). Hydratropic acid forms the structural backbone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The study of its ester derivatives, such as ethyl hydratropate, is crucial for understanding reaction kinetics, developing prodrug strategies, and optimizing synthetic pathways in pharmaceutical development. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of ethyl hydratropate, complete with detailed experimental protocols for its analysis and synthesis.
Compound Identification and Core Properties
Proper identification is the cornerstone of all chemical research. Ethyl hydratropate is a chiral molecule, existing as a racemic mixture unless resolved.[1]
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-phenylpropanoate | [2] |
| Synonyms | Ethyl hydratropate, Ethyl 2-phenylpropionate | [1][3] |
| CAS Number | 2510-99-8 | [1][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C(C)C1=CC=CC=C1 | [2] |
| InChIKey | UTUVIKZNQWNGIM-UHFFFAOYSA-N | [1][2] |
Figure 1: 2D chemical structure of ethyl hydratropate. Source: PubChem[2]
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for handling, formulation, and purification.
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow liquid/solid | Ambient |
| Melting Point | 69 °C | 760 mmHg |
| Boiling Point | 230 °C | 760 mmHg |
| Density | 1.019 - 1.025 g/cm³ | 25 °C |
| Refractive Index | 1.490 - 1.496 | 20 °C |
| Flash Point | 93.33 °C | Closed Cup |
| Water Solubility | 157.2 mg/L (estimated) | 25 °C |
| LogP (o/w) | 2.774 (estimated) | N/A |
Chirality and Optical Activity
The presence of a stereocenter at the α-carbon (the carbon adjacent to the carbonyl group) makes ethyl hydratropate a chiral molecule. This means it exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-ethyl 2-phenylpropanoate and (S)-ethyl 2-phenylpropanoate.
These enantiomers are optically active, meaning they rotate the plane of plane-polarized light.
-
Dextrorotatory (+): Rotates light in a clockwise direction.
-
Levorotatory (-): Rotates light in a counter-clockwise direction.
A 1:1 mixture of both enantiomers is called a racemic mixture or racemate. This mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[4] The specific rotation [α] is a fundamental property of a pure enantiomer and is measured using a polarimeter.
Caption: Conceptual workflow of polarimetry.
This protocol outlines the determination of a compound's specific rotation using a polarimeter.
-
Preparation:
-
Accurately weigh a sample of the purified enantiomer (m, in grams).
-
Dissolve the sample in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) (V, in mL). The concentration (c) is m/V in g/mL.
-
Ensure the solution is homogeneous and free of bubbles.
-
-
Instrumentation:
-
Turn on the polarimeter's light source (typically a sodium D-line, λ = 589 nm) and allow it to warm up.
-
Calibrate the instrument by taking a zero reading with a cuvette filled only with the pure solvent.
-
-
Measurement:
-
Rinse the sample tube (path length l, in decimeters) with a small amount of the sample solution, then fill it completely, ensuring no air bubbles are trapped.
-
Place the filled tube in the polarimeter.
-
Rotate the analyzer until the light intensity is at a minimum (or as indicated by the instrument's detector).
-
Record the observed angle of rotation (α) in degrees.[4] Repeat the measurement 3-5 times and calculate the average.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (c * l)
-
Where:
-
T is the temperature in °C.
-
λ is the wavelength of light.
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).[5]
-
-
Thermal Properties
This standard method is used to determine the melting range of a solid, which is an indicator of purity. Pure compounds exhibit a sharp melting range (0.5-1.0 °C), while impurities typically depress and broaden the range.
-
Sample Preparation:
-
Ensure the solid sample of ethyl hydratropate is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]
-
Press the open end of a glass capillary tube into the powder to pack a small amount of the sample.
-
Tap the sealed end of the capillary on a hard surface to compact the powder to a height of 2-3 mm.[7][8]
-
-
Measurement:
-
Insert the packed capillary into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 5-10 °C/min) to find an approximate melting point.[7]
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly until the temperature is ~15 °C below the approximate melting point.[7]
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[7]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).[7]
-
The melting range is reported as T₁ - T₂.
-
Caption: Workflow for capillary melting point determination.
Spectroscopic Analysis
Spectroscopic data is indispensable for the structural elucidation and purity verification of ethyl hydratropate.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For ethyl hydratropate (in CDCl₃), the expected signals are:
-
~ 1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent -CH₂- group.
-
~ 1.5 ppm (doublet, 3H): The -CH₃ protons on the α-carbon, split by the adjacent methine (-CH-) proton.
-
~ 3.6 ppm (quartet, 1H): The methine (-CH-) proton, split by the adjacent α-methyl group.
-
~ 4.1 ppm (quartet, 2H): The -CH₂- protons of the ethyl group, split by the adjacent ethyl -CH₃ group.
-
~ 7.2-7.4 ppm (multiplet, 5H): The aromatic protons of the phenyl ring.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments. Ethyl hydratropate is expected to show 9 distinct signals:
-
Two signals for the ethyl group carbons (~14 ppm for CH₃, ~60 ppm for O-CH₂).
-
Two signals for the propanoate backbone carbons (~18 ppm for α-CH₃, ~45 ppm for α-CH).
-
One signal for the carbonyl carbon (~174 ppm).
-
Four signals for the phenyl group carbons (one for the ipso-carbon, and three for the ortho, meta, and para carbons due to symmetry).
-
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak is expected at m/z = 178, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) leading to a peak at m/z = 133, or cleavage of the C-C bond alpha to the phenyl group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[1]
-
~ 1735 cm⁻¹ (strong, sharp): This is the most characteristic peak, corresponding to the C=O (carbonyl) stretch of the ester group.
-
~ 3000-2850 cm⁻¹: C-H stretching from the aliphatic parts of the molecule.
-
~ 3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~ 1200-1100 cm⁻¹: C-O stretching of the ester linkage.
-
Chemical Properties and Reactivity
Synthesis via Fischer Esterification
Ethyl hydratropate is readily synthesized by the acid-catalyzed reaction of hydratropic acid (2-phenylpropanoic acid) with ethanol. This reversible reaction is known as the Fischer Esterification.[9][10][11] To drive the equilibrium toward the product, an excess of the alcohol (ethanol) is typically used, following Le Châtelier's principle.[9][12]
Caption: Mechanism of Fischer Esterification.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpropanoic acid (1.0 eq).
-
Reagents: Add absolute ethanol (5.0 eq) to the flask. The excess ethanol serves as both the reactant and the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 drops) to the mixture while stirring.[13]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 1-2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to yield pure ethyl hydratropate.
-
Hydrolysis
As an ester, ethyl hydratropate can be hydrolyzed back to its parent carboxylic acid and alcohol.
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification, achieved by heating the ester in water with a strong acid catalyst. The reaction is an equilibrium process.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (NaOH). The process yields ethanol and the sodium salt of the carboxylic acid (sodium 2-phenylpropanoate). Subsequent acidification is required to protonate the carboxylate and isolate the free hydratropic acid.
Reduction
The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.[14][15][16] The reaction of ethyl hydratropate with LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether), followed by an aqueous workup, will yield two alcohol products: 2-phenyl-1-propanol (from the acyl portion) and ethanol (from the ethyl ester portion).
Relevance in Drug Development
While ethyl hydratropate itself is not a therapeutic agent, its parent molecule, hydratropic acid, is the core of many NSAIDs. The ester form can be considered a simple prodrug. Understanding its properties, such as lipophilicity (indicated by LogP) and susceptibility to hydrolysis by esterase enzymes in the body, is fundamental to designing more complex prodrugs with improved pharmacokinetic profiles, such as enhanced absorption or reduced gastric irritation. Furthermore, its synthesis and reactions are model systems for the production of more complex active pharmaceutical ingredients.
References
- Torontech Group. (2025).
- Wikipedia.
- University of the Witwatersrand, Johannesburg.
- Stanford Research Systems.
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Scribd.
- Chemistry LibreTexts. (2022). 5.8: The Polarimetry Experiment. [Link]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
- University of Calgary.
- Edisco.
- Westlab Canada. (2023). Measuring the Melting Point. [Link]
- University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]
- University of California, Irvine.
- SpectraBase.
- National Center for Biotechnology Information.
- ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 99643, Benzeneacetic acid, alpha-methyl-, ethyl ester. [Link]
- Pearson+.
- Royal Society of Chemistry.
- National Center for Biotechnology Information.
- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
- National Institute of Standards and Technology. 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST Chemistry WebBook. [Link]
- Reddit. LiAlH4. r/chemistry. [Link]
- ScienceDirect. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. [Link]
- University of Missouri–St. Louis.
- Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Reddit. LiAlH4 reduction under reflux conditions. How common is this?. r/OrganicChemistry. [Link]
- ResearchGate.
- MDPI.
Sources
- 1. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 2. Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. torontech.com [torontech.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. thinksrs.com [thinksrs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. edisco.it [edisco.it]
- 9. cerritos.edu [cerritos.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. athabascau.ca [athabascau.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. reddit.com [reddit.com]
- 15. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Spectroscopic data of Ethyl 2-phenylpropionate (NMR, IR, Mass Spec)
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-phenylpropionate (C₁₁H₁₄O₂) is an ester of significant interest in various chemical and pharmaceutical contexts.[1][2][3] As a derivative of propionic acid, it serves as a valuable building block in organic synthesis and is a key structural motif in a number of biologically active molecules. A thorough understanding of its molecular structure and purity is paramount for its effective application, necessitating a detailed analysis of its spectroscopic properties. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.
The structural elucidation of organic compounds is a cornerstone of modern chemistry, with spectroscopic techniques providing the most powerful tools for this purpose. Each method probes different aspects of a molecule's constitution: NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. For a molecule like this compound, a combined spectroscopic approach is essential for unambiguous identification and characterization.
This document is intended to serve as a practical reference for scientists and researchers, providing not only the spectral data but also the underlying principles and experimental considerations. By presenting this information in a clear and accessible format, we aim to facilitate the confident identification and utilization of this compound in a variety of research and development settings.
Molecular Structure
The first step in any spectroscopic analysis is to understand the molecule's basic framework.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Spectral Width: A spectral width of approximately 12 ppm is standard for ¹H NMR.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Data and Interpretation
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.1 | quartet | 2H | -OCH₂CH₃ |
| ~3.7 | quartet | 1H | -CH(CH₃)Ph |
| ~1.5 | doublet | 3H | -CH(CH₃)Ph |
| ~1.2 | triplet | 3H | -OCH₂CH₃ |
-
Aromatic Protons (δ ~7.3 ppm): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.
-
Methylene Protons of Ethyl Group (δ ~4.1 ppm): The quartet signal is due to the two protons of the methylene group (-OCH₂-). The quartet splitting pattern arises from the coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).
-
Methine Proton (δ ~3.7 ppm): The quartet corresponds to the single proton at the chiral center (-CH(CH₃)Ph). Its splitting into a quartet is due to the three protons of the adjacent methyl group.
-
Methyl Protons of the Propionate Moiety (δ ~1.5 ppm): The doublet signal is from the three protons of the methyl group attached to the chiral carbon (-CH(CH₃)Ph). The doublet splitting is a result of coupling to the single methine proton.
-
Methyl Protons of the Ethyl Group (δ ~1.2 ppm): The triplet is characteristic of the three protons of the terminal methyl group of the ethyl ester (-OCH₂CH₃). The triplet pattern is due to coupling with the adjacent two methylene protons.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phase-corrected and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data and Interpretation
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (ester carbonyl) |
| ~140 | Quaternary aromatic carbon |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~60 | -OCH₂CH₃ |
| ~45 | -CH(CH₃)Ph |
| ~18 | -CH(CH₃)Ph |
| ~14 | -OCH₂CH₃ |
-
Carbonyl Carbon (δ ~174 ppm): The signal at the lowest field is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons (δ ~126-140 ppm): The signals in this region correspond to the six carbons of the phenyl group. The quaternary carbon (attached to the propionate chain) is typically at the lower field end of this range.
-
Methylene Carbon of Ethyl Group (δ ~60 ppm): This signal corresponds to the carbon of the -OCH₂- group.
-
Methine Carbon (δ ~45 ppm): This is the signal for the chiral carbon atom, -CH(CH₃)Ph.
-
Methyl Carbon of the Propionate Moiety (δ ~18 ppm): This signal is from the methyl group attached to the chiral center.
-
Methyl Carbon of the Ethyl Group (δ ~14 ppm): The signal at the highest field is characteristic of the terminal methyl group of the ethyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide). No further sample preparation is typically required for a liquid sample.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Collection: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
Data and Interpretation
The IR spectrum of this compound is characterized by several key absorption bands.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030-3080 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium-Strong | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~1150-1250 | Strong | C-O stretch (ester) |
| ~690-770 | Strong | Aromatic C-H out-of-plane bending |
-
C=O Stretch ( ~1735 cm⁻¹): The most prominent peak in the spectrum is the strong absorption corresponding to the stretching vibration of the ester carbonyl group. Its position is characteristic of a saturated ester.
-
C-H Stretches (~2850-3080 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and propionate moieties.
-
Aromatic C=C Vibrations (~1450-1600 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretch (~1150-1250 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretching of the ester group.
-
Aromatic C-H Bending (~690-770 cm⁻¹): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The GC will separate the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for generating ions.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
Key Fragmentation Pathways
Caption: Major fragmentation pathways of this compound in EI-MS.
-
Molecular Ion (M⁺˙) at m/z = 178: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.[1][2][3]
-
Base Peak at m/z = 105: This is often the most abundant ion in the spectrum and arises from the loss of the ethoxycarbonyl group (-COOCH₂CH₃) followed by rearrangement to form the stable tropylium-like cation.
-
Fragment at m/z = 133: This ion is formed by the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
Fragment at m/z = 77: This peak corresponds to the phenyl cation (C₆H₅⁺), a common fragment in molecules containing a benzene ring.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the characteristic ester and aromatic functional groups, and the mass spectrum provides the molecular weight and key fragmentation patterns. By understanding and applying this spectroscopic information, researchers, scientists, and drug development professionals can confidently work with this compound, ensuring the integrity and success of their scientific endeavors.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- PubChem.
- Human Metabolome D
Sources
A Technical Guide to the Therapeutic Potential of the 2-Phenylpropionate Scaffold: A Case Study on Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate
Executive Summary
The 2-phenylpropionate chemical scaffold is a cornerstone in modern pharmacology, forming the backbone of the widely successful "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). While Ethyl 2-phenylpropionate itself is primarily utilized as a synthetic intermediate[1], its core structure holds significant, largely untapped potential for the development of novel therapeutic agents. This guide eschews a speculative overview of the parent compound and instead provides a deep, technical dive into a novel derivative, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (referred to herein as MAK01). Through this case study, we will explore the tangible anti-inflammatory and analgesic applications that arise from the 2-phenylpropionate core, detailing the synthetic rationale, mechanistic validation, and preclinical evaluation methodologies that underpin its therapeutic promise. This document serves as a practical blueprint for researchers looking to leverage this privileged scaffold in their own drug discovery programs.
The 2-Phenylpropionate Scaffold: A Privileged Structure in NSAID Discovery
The therapeutic relevance of the 2-phenylpropionate moiety is rooted in its ability to effectively inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are critical mediators in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandins—potent signaling molecules that drive inflammation, pain, and fever[2].
-
COX-1 is a constitutively expressed enzyme found in most tissues, including the gastric mucosa and platelets, where it plays a protective role[3].
-
COX-2 is primarily an inducible enzyme, significantly upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs[3].
Traditional NSAIDs inhibit both isoforms, and while this leads to effective anti-inflammatory action, the concurrent inhibition of the protective COX-1 enzyme often results in gastrointestinal side effects[4]. The ongoing challenge in the field is to develop agents with improved selectivity or complementary mechanisms of action to enhance safety and efficacy. The structural simplicity and proven efficacy of the 2-phenylpropionate scaffold make it an ideal starting point for such innovation.
Figure 1: Simplified Arachidonic Acid Cascade and the role of COX/LOX enzymes.
Case Study: Synthesis and Evaluation of the Derivative MAK01
To illustrate the therapeutic potential of the 2-phenylpropionate scaffold, we will analyze the synthesis and pharmacological evaluation of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01), a novel derivative synthesized via an organocatalytic asymmetric Michael addition[5][6].
Synthesis Protocol
The choice of an organocatalytic Michael addition is strategic, offering high yield and stereochemical control under mild reaction conditions, which is crucial for developing scalable and efficient synthetic routes in drug development.
Experimental Protocol: Synthesis of MAK01 [4][5]
-
Reactant Preparation: To a solution of N-phenylmaleimide (1.0 mmol) in a suitable solvent, add ethyl isobutyrate (1.2 mmol).
-
Catalyst Introduction: Introduce methylated L-proline (0.1 mmol) as the organocatalyst.
-
Reaction: Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the final compound, MAK01.
-
Characterization: Confirm the structure of the synthesized compound using ¹H and ¹³C NMR spectroscopy. The reported isolated yield for this protocol is 96%[5][6].
Figure 2: High-level workflow for the synthesis of MAK01.
In Vitro Mechanistic Evaluation: Dual COX/LOX Inhibition
A key objective in modern anti-inflammatory drug design is to move beyond simple COX inhibition. The 5-lipoxygenase (5-LOX) enzyme produces leukotrienes, another class of potent inflammatory mediators. Inhibiting both COX and LOX pathways can offer broader anti-inflammatory coverage and potentially mitigate some side effects associated with shunting arachidonic acid metabolism down a single pathway. MAK01 was evaluated for its inhibitory potential against COX-1, COX-2, and 5-LOX.
Rationale for Assay Selection:
-
COX-1/COX-2 Assays: These are fundamental for determining the compound's primary mechanism of action and its selectivity profile. A lower COX-2/COX-1 selectivity ratio is generally desired to minimize GI toxicity.
-
5-LOX Assay: This assay evaluates the potential for a broader anti-inflammatory effect through the inhibition of leukotriene synthesis.
Summary of In Vitro Inhibitory Activity of MAK01
| Target Enzyme | IC₅₀ (µg/mL) | Implication |
|---|---|---|
| COX-1 | 314 | Moderate inhibition, suggesting some potential for GI side effects but less than non-selective NSAIDs. |
| COX-2 | 130 | Potent inhibition, indicating strong anti-inflammatory potential. |
| 5-LOX | 105 | Potent inhibition, suggesting a dual-action mechanism beneficial for broader anti-inflammatory coverage. |
The data reveals that MAK01 is a potent inhibitor of both COX-2 and 5-LOX, with moderate activity against COX-1. This dual-inhibitor profile is highly desirable, positioning MAK01 as a promising lead compound.
In Vivo Preclinical Efficacy
Successful in vitro activity must translate to in vivo efficacy. Standard preclinical models for inflammation and pain were employed to validate the therapeutic potential of MAK01.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema This is a gold-standard acute inflammation model. Carrageenan injection into a rodent's paw induces a biphasic inflammatory response, allowing for the quantification of a compound's ability to reduce edema (swelling).
Protocol:
-
Acclimatize mice and measure baseline paw volume.
-
Administer MAK01 orally at various doses (10, 20, and 30 mg/kg). A control group receives a vehicle, and a positive control group receives a standard NSAID (e.g., Aspirin)[4].
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume at regular intervals (e.g., every hour for 5 hours) using a plethysmometer.
-
Calculate the percentage reduction in edema compared to the vehicle-treated control group.
Results of In Vivo Anti-Inflammatory Study
| Dose (mg/kg) | Maximum Edema Reduction (%) | Time of Max Reduction (hours) |
|---|---|---|
| 10 | 33.3 ± 0.77 | 2 |
| 20 | 34.7 ± 0.74 | 2 |
| 30 | 40.58 ± 0.84 | 5 |
Data sourced from:[4][5][6][7]
The results demonstrate a significant, dose-dependent reduction in inflammation in vivo, confirming the compound's anti-inflammatory properties.
Analgesic Activity: Hot Plate Test This model assesses central antinociceptive (pain-relieving) activity. The test measures the reaction time of an animal to a thermal stimulus. An increase in latency to react (e.g., licking a paw or jumping) indicates an analgesic effect.
Protocol:
-
Acclimatize mice to the testing environment.
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the baseline latency to the first sign of nociception.
-
Administer MAK01 orally at various doses (50, 100, and 150 mg/kg).
-
At set time points post-administration, place the mice back on the hot plate and record the new latency time. A cut-off time is used to prevent tissue damage.
Results of In Vivo Analgesic Study
| Dose (mg/kg) | Latency Time (seconds) |
|---|---|
| 50 | 10.32 ± 0.82 |
| 100 | 12.16 ± 0.51 |
| 150 | 12.93 ± 0.45 |
MAK01 exhibited a significant and dose-dependent increase in pain threshold, confirming its potential as an analgesic agent.
Physicochemical Properties and Druggability
Early assessment of physicochemical properties is critical to predict a compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).
Predicted Physicochemical Properties of MAK01
| Property | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 63.68 Ų | Suggests good oral bioavailability and the potential to cross the blood-brain barrier. |
| Oral Bioavailability | Good | Indicates the compound is likely to be well-absorbed when administered orally. |
These in silico predictions suggest that MAK01 possesses favorable "drug-like" properties, which is a crucial consideration for its further development.
Figure 3: The position of the MAK01 case study within the drug discovery pipeline.
Conclusion and Future Directions
While this compound itself is not a therapeutic agent, its chemical scaffold is a fertile ground for the development of novel drugs. The case study of its derivative, MAK01, demonstrates a clear and logical pathway from rational design and synthesis to robust preclinical validation.
Key Findings:
-
MAK01 exhibits a promising dual inhibitory profile against COX-2 and 5-LOX, suggesting broad-spectrum anti-inflammatory action.
-
In vivo studies confirm significant anti-inflammatory and analgesic efficacy.
-
The compound displays favorable drug-like properties based on computational predictions.
Future Research:
-
Lead Optimization: Systematically modify the structure of MAK01 to improve potency and selectivity, and to further enhance its pharmacokinetic profile.
-
Expanded Toxicity Profiling: Conduct comprehensive toxicology studies to establish a clear safety margin.
-
Mechanism of Action Deep Dive: Investigate the downstream signaling effects of dual COX/LOX inhibition in relevant cell models.
-
Chronic Disease Models: Evaluate the efficacy of lead compounds in chronic inflammatory models, such as arthritis.
The 2-phenylpropionate core remains a highly valuable starting point for innovation in the treatment of inflammatory conditions and pain. By leveraging modern synthetic strategies and integrated pharmacological testing cascades, as demonstrated with MAK01, researchers can continue to develop safer and more effective therapeutics based on this classic scaffold.
References
- Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
- Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central.
- Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ResearchGate.
- PubChem. Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information.
- Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed.
- Yilmaz, I., et al. (2024). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health.
- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. National Institutes of Health.
- U.S. Food and Drug Administration. ethyl 2-acetyl-3-phenylpropionate.
- Pharmaffiliates. Ethyl 2-phenylpropanoate.
- de Sá, C. B., et al. (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. PubMed.
- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.
- Government of Canada. Chemical Substance - Ethyl 2-acetyl-3-phenylpropionate.
- Flavor and Extract Manufacturers Association. ETHYL 2-ACETYL-3-PHENYLPROPIONATE.
- PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information.
- Khan, A., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
- Mattia, C., & Coluzzi, F. (2005). COX-2 inhibitors: pharmacological data and adverse effects. PubMed.
- Everts, B., et al. (2000). COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs. PubMed.
- Singh, R., et al. (2007). Chemopreventive effects of NSAIDs as inhibitors of cyclooxygenase-2 and inducers of apoptosis in experimental lung carcinogenesis. PubMed.
- Evidente, A., et al. (2019). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI.
- Chemsrc. This compound | CAS#:2510-99-8.
- Jan, S., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. PubMed Central.
- Lista, A. D., & Sirimaturos, M. (2021). Pharmacokinetic and Pharmacodynamic Principles for Toxicology. PubMed.
- Yilmaz, A., et al. (2025). Anticancer Properties of Phenylboronic Acid in Androgen-Dependent (LNCaP) and Androgen-Independent (PC3) Prostate Cancer Cells via MAP Kinases by 2D and 3D Culture Methods. PubMed.
- Ullah, M. F., et al. (2021). The neuroprotective potential of carotenoids in vitro and in vivo. PubMed.
- Wikipedia. Nandrolone.
- Ribnicky, D. M., et al. (2007). In Vitro and in Vivo Anti-Inflammatory Activity of a Seed Preparation Containing Phenethylisothiocyanate. ResearchGate.
Sources
- 1. This compound | 2510-99-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-Phenylpropionate: A Technical Guide for Fragrance Science Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-phenylpropionate (CAS No. 2510-99-8), a key fragrance ingredient valued for its sweet, fruity, and floral olfactory profile. Intended for an audience of researchers, perfumers, and formulation scientists, this document delves into the chemical and physical properties, synthesis methodologies, analytical quality control, olfactory characteristics, and safety and regulatory landscape of this versatile aromatic ester. By elucidating the scientific principles and practical considerations behind its use, this guide serves as an in-depth resource for the effective and safe application of this compound in fragrance compositions.
Introduction: The Molecular Architecture of a Scent
This compound, also known as ethyl hydratropate, is an aromatic ester that holds a significant place in the perfumer's palette. Its characteristic sweet, fruity aroma with floral and honey-like undertones makes it a valuable component in a wide array of fragrance applications.[1] The molecule's structure, featuring a phenyl ring attached to a propionate ester, is fundamental to its olfactory properties. The presence of a chiral center at the alpha-carbon adds a layer of stereochemical complexity, although the racemic mixture is commonly used in the fragrance industry.
This guide will deconstruct the science of this compound, moving from its fundamental chemical identity to its sophisticated applications in perfumery. We will explore the causality behind its synthesis and analysis, providing field-proven insights to inform its practical use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective handling, formulation, and stability testing. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Ethyl 2-phenylpropanoate | [2] |
| Synonyms | Ethyl hydratropate, 2-Phenylpropionic acid ethyl ester | [1][2] |
| CAS Number | 2510-99-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 122 °C at 20 mmHg | [2] |
| Density | ~1.012 g/cm³ | [2] |
| Solubility | Soluble in chloroform and ethyl acetate; sparingly soluble in water | [2] |
| LogP | ~2.774 (estimated) | [2] |
Synthesis and Manufacturing: The Art of Esterification
The industrial production of this compound predominantly relies on the Fischer esterification of 2-phenylpropionic acid with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and scalability.
The Fischer Esterification Mechanism
The Fischer esterification is a reversible reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The mechanism proceeds through several equilibrium steps. To drive the reaction toward the formation of the ester, an excess of the alcohol is often used, and the water formed as a byproduct is removed.[4][5]
Sources
Introduction: The Strategic Importance of Ethyl 2-phenylpropionate
An In-depth Technical Guide to the Role of Ethyl 2-phenylpropionate in Organic Synthesis
This guide provides an in-depth exploration of this compound, a key building block in modern organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties and its pivotal role in the synthesis of high-value molecules, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens."
This compound, also known as ethyl hydratropate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2][3][4] Its structure, featuring a phenyl group attached to the α-carbon of a propionate ester, makes it a valuable precursor in a variety of organic transformations. The true significance of this molecule in the pharmaceutical industry lies in its role as a fundamental scaffold for the synthesis of profens, a major class of NSAIDs that includes widely used drugs like ibuprofen and naproxen.[5][6][7][8]
The therapeutic activity of profens is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[5][9][10] The (R)-enantiomer is significantly less active, although in some cases, it can undergo in vivo metabolic chiral inversion to the active (S)-form.[9][11] This stereospecificity underscores the critical need for enantioselective synthetic methods to produce optically pure (S)-profens, a challenge where derivatives and precursors related to this compound are central.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety protocols for this compound is paramount for its effective and safe use in a laboratory setting.
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][2][12] |
| Appearance | White to pale yellow semi-solid or colorless liquid | [4][13] |
| Boiling Point | 122 °C at 20 mmHg | [4] |
| Density | ~1.012 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate. | [4][13][14] |
| CAS Number | 2510-99-8 | [1][2][15] |
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15]
Precautionary Measures:
-
Handling: Should only be handled by qualified professionals in a well-ventilated area or a chemical fume hood.[16] Avoid breathing fumes, mist, or vapors.[15] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, is mandatory.[15][16]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[16][17][18] It is incompatible with strong oxidizing agents.[16][17]
-
Disposal: Dispose of waste materials through an authorized incinerator.[15] Do not allow the material to enter drains or water courses.[16]
Core Application: The Synthesis of 2-Arylpropionic Acids (Profens)
The primary application of this compound and its derivatives is in the synthesis of profens. The core challenge in these syntheses is the efficient and stereocontrolled introduction of the α-methyl group to an arylacetic acid precursor.
The Significance of the Carboxylic Acid Moiety
The carboxylic acid group in NSAIDs is crucial for their mechanism of action, as it often forms key interactions with residues in the active site of COX enzymes.[19][20] However, this acidic moiety is also implicated in the gastrointestinal side effects associated with these drugs.[21][22][23] This has led to the development of prodrug strategies where the carboxylic acid is temporarily masked as an ester, which can improve the drug's tolerability.[24][25]
Synthetic Strategies for Profens
Early synthetic routes to profens often produced racemic mixtures, which then required resolution to isolate the active (S)-enantiomer. A common approach involves the α-methylation of an arylacetic ester, such as ethyl phenylacetate, a direct precursor to this compound.
Caption: General workflow for the synthesis of racemic this compound.
To circumvent the inefficiencies of classical resolution, numerous asymmetric synthetic methods have been developed to directly obtain the desired (S)-enantiomer.
A. Diastereoselective Alkylation with Chiral Auxiliaries:
This strategy, pioneered by Evans and others, involves attaching a chiral auxiliary to the carboxylic acid precursor.[6] The chiral auxiliary directs the methylation step to one face of the enolate, leading to a high diastereomeric excess. Subsequent removal of the auxiliary yields the enantiomerically enriched profen.
Caption: Workflow for asymmetric profen synthesis using a chiral auxiliary.
B. Catalytic Asymmetric Synthesis:
More modern approaches utilize chiral catalysts to achieve enantioselectivity, offering higher atom economy. A prominent example is the asymmetric hydrogenation of a 2-arylpropenoic acid precursor using a chiral rhodium or ruthenium catalyst.[7]
C. Enzymatic Kinetic Resolution:
Lipases are widely used for the kinetic resolution of racemic profens or their esters.[11][24][26] These enzymes selectively catalyze the hydrolysis or esterification of one enantiomer, allowing for the separation of the two. For instance, Candida antarctica lipase B (CALB) has been used for the enantioselective esterification of ibuprofen.[11][27]
Comparative Analysis of Synthetic Routes
| Synthetic Method | Key Features | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Classical Resolution | Separation of enantiomers from a racemic mixture. | Variable, depends on the method. | Well-established for some profens. | Inefficient (max 50% yield for desired enantiomer without racemization). |
| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct stereochemistry.[6][28] | >95% | High stereocontrol, reliable. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst.[5][7] | 80-99% | High atom economy, efficient. | Catalyst development can be challenging and expensive. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer.[24][26] | >98% | High enantioselectivity, mild reaction conditions. | Can be slow, limited to 50% conversion without dynamic kinetic resolution. |
Experimental Protocols
Synthesis of Racemic this compound
This protocol is a generalized procedure based on the alkylation of ethyl phenylacetate.
Materials:
-
Ethyl phenylacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl phenylacetate (1.0 equivalent) dropwise to the suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.[1][29]
Hydrolysis to 2-Phenylpropionic Acid
Procedure:
-
Dissolve the synthesized this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents).
-
Heat the mixture to reflux and stir until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-phenylpropionic acid.
Conclusion
This compound and its related precursors are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry. Their central role in the construction of the 2-arylpropionic acid framework has driven significant innovation in the field of asymmetric synthesis. The ongoing demand for safer and more efficient methods for producing enantiomerically pure NSAIDs ensures that the chemistry surrounding this compound will continue to be an active and important area of research. The evolution from classical racemic syntheses to highly sophisticated catalytic and enzymatic methods highlights the progress in chemical synthesis and its direct impact on human health.
References
- Raj, N. K., & Singh, A. (2014). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes.
- Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids.
- SynQuest Laboratories, Inc.
- Chemsrc.
- Kim, H., & Lee, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(6), 1747.
- Asensio, G., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Taylor & Francis Online.
- Floyd, C. (2005). Enzyme Catalyzed Asymmetric Ibuprofen Ester Synthesis. AIChE Proceedings.
- Villa, M., & Vecchietti, V. (1988). Process for preparing naproxen.
- Vecchietti, V., & Villa, M. (1985). Process for preparing naproxen.
- ChemicalBook.
- Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: Asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651.
- Lunn, H. (2012).
- Guidechem.
- Hutt, A. J., & Caldwell, J. (1989).
- Hu, A. X. (2002). Synthesis Of Naproxen As Nonsteroidal Antiinflammatory Drug And Reaction Mechanism. Globe Thesis.
- Tsai, S. W., & Wei, H. J. (2001). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. Industrial & Engineering Chemistry Research, 40(14), 3077-3083.
- Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S.
- NIST. (+/-)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook.
- ResearchGate. Asymmetric synthesis of (S)-ibuprofen.
- ResearchGate.
- Fisher Scientific.
- Oppolzer, W., Rosset, S., & De Brabander, J. (1997). Asymmetric synthesis of ibuprofen via diastereoselective alkylation of a homochiral N-acylbornanesultam. University of Texas Southwestern Medical Center.
- Zdun, B., et al. (2021). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. MDPI.
- ResearchGate. Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results.
- ResearchG
- PubChem. Ethyl 2-ethyl-3-phenylpropanoate.
- NOAA.
- ResearchGate. Structural insights into the ene-reductase synthesis of profens.
- ResearchGate.
- Ferreira, R. S., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. PubMed.
- Synerzine.
- Ullah, A., et al. (2018). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity.
- ChemSynthesis.
- PubChemLite.
- ChemBK.
- Ali, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Tundo, P., & Selva, M. (2002). 2-phenylpropionic acid. Organic Syntheses Procedure.
- Ullah, A., et al. (2016). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? PubMed.
- Fantin, G., et al. (2006). Convenient preparation of (S)
- Al-Ostoot, F. H., et al. (2021). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
- SpectraBase. Ethyl ester of (S)-2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-3-phenylpropionic acid.
- PubChem. Ethyl 3-phenylpropionate.
Sources
- 1. This compound | 2510-99-8 [chemicalbook.com]
- 2. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 3. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. synquestlabs.com [synquestlabs.com]
- 16. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 17. fishersci.com [fishersci.com]
- 18. synerzine.com [synerzine.com]
- 19. researchgate.net [researchgate.net]
- 20. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lib3.dss.go.th [lib3.dss.go.th]
- 25. researchgate.net [researchgate.net]
- 26. (97e) Enzyme Catalyzed Asymmetric Ibuprofen Ester Synthesis | AIChE [proceedings.aiche.org]
- 27. researchgate.net [researchgate.net]
- 28. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
The Phenylpropionate Story: From Plant Defense to Pain Relief - An In-Depth Technical Guide
This guide provides a comprehensive exploration of the discovery, history, and scientific underpinnings of phenylpropionate compounds. We will traverse the journey of these molecules from their origins in plant biochemistry to their synthesis and application as some of the most widely used pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview but also detailed insights into the biosynthesis, chemical synthesis, and analytical methodologies pertinent to this important class of compounds.
Part 1: The Dual Origins of Phenylpropionates: Nature's Blueprint and Human Ingenuity
The story of phenylpropionate compounds is a tale of two distinct paths converging: the ancient biosynthetic pathways in plants and the targeted chemical synthesis in modern pharmaceutical laboratories.
Naturally Occurring Phenylpropionates: The Phenylpropanoid Pathway
Phenylpropanoids are a diverse class of organic compounds that are synthesized by plants from the amino acid phenylalanine. They are integral to a plant's survival, serving as precursors to a vast array of secondary metabolites including lignin, flavonoids, and coumarins. These compounds play crucial roles in plant defense against pathogens, UV radiation, and herbivores.
The biosynthesis of phenylpropanoids begins with the shikimate pathway , a seven-step metabolic route that converts simple carbohydrate precursors into chorismate.[1] Chorismate is a key intermediate for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2]
The phenylpropanoid pathway proper commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[3][4] A series of enzymatic hydroxylation, methylation, and ligation reactions then follow to produce a variety of phenylpropionate precursors, such as p-coumaric acid, caffeic acid, and ferulic acid.[3][5] These hydroxycinnamic acids are central to the biosynthesis of more complex molecules. For instance, p-coumaroyl-CoA can be combined with malonyl-CoA by chalcone synthase (CHS) to form the backbone of flavonoids like naringenin.[5][6]
Below is a simplified representation of the core phenylpropanoid pathway leading to key phenylpropionate precursors.
The relative selectivity of different NSAIDs for COX-1 versus COX-2 influences their efficacy and side-effect profiles.
| NSAID | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12 | 80 | 0.15 [7] |
| Naproxen | - | - | - |
| Ketoprofen | - | - | - |
| Diclofenac | 0.076 | 0.026 | 2.9 [7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes. [7]A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2. [8]
Part 3: Experimental Methodologies
A deep understanding of phenylpropionate compounds necessitates familiarity with the experimental techniques used for their extraction, synthesis, and analysis.
Extraction of a Natural Phenylpropionate: Naringin from Citrus Peels
The following is a generalized protocol for the extraction of naringin, a glycoside of the phenylpropionate-derived flavonoid naringenin, from citrus peels.
Objective: To extract and isolate naringin from dried citrus peel.
Materials:
-
Dried and powdered citrus (e.g., grapefruit) peel
-
Ethanol (80%)
-
Soxhlet apparatus
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Protocol:
-
Sample Preparation: Air-dry fresh citrus peels and then grind them into a fine powder to increase the surface area for extraction. [9][10]2. Soxhlet Extraction: a. Place a known quantity of the powdered peel into a porous thimble. b. Assemble the Soxhlet apparatus with 80% ethanol in the boiling flask. [11] c. Heat the solvent to its boiling point and allow the extraction to proceed for a set duration (e.g., 27 minutes at 60°C). [11]The continuous cycling of the solvent through the sample ensures efficient extraction.
-
Solvent Evaporation: After extraction, concentrate the ethanolic extract using a rotary evaporator under reduced pressure to remove the majority of the ethanol. [9]4. Purification (Crystallization): a. The concentrated extract can be further purified by techniques such as liquid-liquid extraction to remove non-polar compounds. [11] b. Naringin can then be crystallized from the purified extract, often by acidification. [11]5. Drying and Characterization: Collect the naringin crystals by filtration, wash them with cold solvent, and dry them under vacuum. The purity and identity of the isolated naringin can be confirmed using analytical techniques such as HPLC and mass spectrometry. [11]
Synthesis of a Phenylpropionate NSAID: The BHC Process for Ibuprofen
The original industrial synthesis of ibuprofen developed by the Boots Company was a six-step process with poor atom economy. [12]In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a greener, three-step synthesis that significantly reduced waste and improved efficiency. [12][13]This process won the Presidential Green Chemistry Challenge Award in 1997. [14] The three main steps of the BHC process are:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as both a catalyst and a solvent. This step is highly atom-economical. [12][15]2. Hydrogenation: The resulting ketone is reduced to an alcohol using a Raney nickel catalyst. [15]3. Carbonylation: The alcohol is then carbonylated with carbon monoxide in the presence of a palladium catalyst to form ibuprofen. [15] The BHC process is a prime example of the application of green chemistry principles to pharmaceutical manufacturing, dramatically reducing the environmental impact compared to the original synthesis. [13][14]
Analytical Techniques
The identification and quantification of phenylpropionate compounds are crucial for research, quality control, and clinical applications. Several analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of phenylpropionates in various matrices, including plant extracts and pharmaceutical formulations. Reversed-phase HPLC with UV detection is a common method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized phenylpropionates, GC-MS provides excellent separation and structural information. [16][17]Derivatization is often necessary to increase the volatility of the compounds. [18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of novel phenylpropionate compounds and for confirming the identity of known ones. Both ¹H and ¹³C NMR are routinely used.
Part 4: Conclusion and Future Perspectives
The journey of phenylpropionate compounds, from their fundamental roles in plant biology to their widespread use as therapeutic agents, is a testament to the power of scientific discovery. The elucidation of the phenylpropanoid pathway has not only deepened our understanding of plant biochemistry but has also provided a blueprint for the synthesis of bioactive molecules. The development of synthetic phenylpropionates like ibuprofen revolutionized pain management and continues to be a cornerstone of modern medicine.
Future research in this field is likely to focus on several key areas:
-
Discovery of Novel Bioactive Phenylpropionates: The vast diversity of the plant kingdom remains a largely untapped resource for the discovery of new phenylpropionate compounds with unique therapeutic properties.
-
Green Synthesis and Biocatalysis: The development of even more sustainable and efficient methods for the synthesis of phenylpropionate drugs, including the use of enzymatic catalysts, is an ongoing area of research.
-
Targeted Drug Delivery: Enhancing the therapeutic efficacy and reducing the side effects of phenylpropionate NSAIDs through targeted drug delivery systems is a promising avenue for future drug development.
-
Understanding the Full Spectrum of Biological Activity: Further research is needed to fully understand the complex mechanisms of action of naturally occurring phenylpropionates and their potential applications in human health beyond their antioxidant properties.
The continued exploration of phenylpropionate compounds holds great promise for advancing our knowledge in both fundamental science and applied therapeutics, ensuring that their story is far from over.
References
- Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (URL: [Link])
- Concept, mechanism, and applications of phenolic antioxidants in foods. (URL: [Link])
- Phenylpropanoids metabolism - Wikipedia. (URL: [Link])
- Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjug
- Mechanism of action of anti-inflamm
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (URL: [Link])
- Shikimate and Phenylalanine Biosynthesis in the Green Lineage. (URL: [Link])
- NSAIDs and COX-2 Inhibitors | Anesthesia Key. (URL: [Link])
- Schematic overview of shikimate and phenylpropanoid biosynthesis.... (URL: [Link])
- Phenolic Antioxidants and Human Health. (URL: [Link])
- COX Inhibitors - St
- Nonsteroidal anti-inflamm
- Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid P
- Naproxen - Wikipedia. (URL: [Link])
- Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. (URL: [Link])
- Simplified scheme of phenylpropanoid biosynthesis. Two key enzymes are.... (URL: [Link])
- The BHC Company - Synthesis of Ibuprofen1. (URL: [Link])
- The Phenylpropanoid Case – It Is Transport That M
- GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. (URL: [Link])
- Phenolic acids: Natural versatile molecules with promising therapeutic applic
- (PDF) Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. (URL: [Link])
- Presidential Green Chemistry Challenge: 1997 Greener Synthetic P
- CN101234963A - Industrial synthesis technique for DL-naproxen - Google P
- COX-1 and COX-2 inhibitors | Request PDF. (URL: [Link])
- Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purific
- Commercial industrial synthesis of Naproxen | Request PDF. (URL: [Link])
- FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. (URL: [Link])
- Shikimate p
- Simplified representation of the shikimate and phenylpropanoid p
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
- Recent Advances in the Synthesis of Ibuprofen and Naproxen. (URL: [Link])
- New insights into the use of currently available non-steroidal anti-inflamm
- Antioxidant mechanism of phenolic compounds Flavonoids. (URL: [Link])
- Application of Green Chemistry in the Synthesis of Ibuprofen. (URL: [Link])
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... (URL: [Link])
- QbD Based Extraction of Naringin from Citrus sinensisL. Peel and its Antioxidant Activity. (URL: [Link])
- Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review. (URL: [Link])
- Naringin Extracted from Vietnamese Citrus Maxima Peels: Extraction and Optimiz
- Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (URL: [Link])
- A simple and efficient process for the extraction of naringin from grapefruit peel waste. (URL: [Link])
- IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. (URL: [Link])
- How Naproxen is Synthesized: Step-by-Step Process Explained. (URL: [Link])
- Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. (URL: [Link])
- (PDF) A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II)
- GC-MS analysis of benzenoid and phenylpropanoid compounds produced by petunia petal tissue fed with Phe and 2 H 5 -. (URL: [Link])
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (URL: [Link])
- Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chrom
Sources
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 5. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Naringin Extracted from Vietnamese Citrus Maxima Peels: Extraction and Optimization [arccjournals.com]
- 12. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 13. gup.ugal.ro [gup.ugal.ro]
- 14. epa.gov [epa.gov]
- 15. prezi.com [prezi.com]
- 16. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Literature review of Ethyl 2-phenylpropionate research
An In-depth Technical Guide to the Research and Application of Ethyl 2-phenylpropionate
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships behind its synthesis, the logic of its analysis, and its profound relevance in medicinal chemistry as a key structural motif. Every protocol and pathway is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.
This compound (also known as ethyl hydratropate) is an ester recognized for its pleasant, sweet, and fruity-floral aroma, leading to its use in the fragrance and flavor industries.[1] However, its structural similarity to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) makes it a molecule of significant interest in pharmaceutical research and development.[2] The core of its chemical identity lies in the chiral center at the alpha-position to the carbonyl group, a feature that dictates its biological activity when considered as a precursor to pharmacologically active acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2510-99-8 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 122 °C at 20 mmHg | [5] |
| Density | ~1.012 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [6] |
Spectroscopic and Chromatographic Characterization
Accurate characterization is the bedrock of chemical research. The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals including a triplet for the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~4.1 ppm) of the ethyl group. The methine proton at the chiral center will appear as a quartet (~3.7 ppm) coupled to the adjacent methyl group, which in turn will appear as a doublet (~1.5 ppm). The aromatic protons of the phenyl group will resonate in the ~7.2-7.4 ppm region.
-
¹³C NMR : The carbon spectrum will display distinct signals for the carbonyl carbon (~174 ppm), the carbons of the phenyl ring (~127-140 ppm), the chiral methine carbon (~45 ppm), and the carbons of the ethyl group (~60 ppm and ~14 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically found around 1730-1740 cm⁻¹.[7] Additional peaks corresponding to C-O stretching and aromatic C-H bending will also be present.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 133, and a base peak at m/z = 105 corresponding to the benzoyl cation after rearrangement.[8]
Synthesis Methodologies: From Racemates to Enantiopure Compounds
The synthesis of this compound can be approached from multiple angles, depending on whether a racemic mixture or a specific enantiomer is desired. The choice of methodology is dictated by the end-use application, with fragrance applications often utilizing the racemate and pharmaceutical applications demanding high enantiomeric purity.
Racemic Synthesis: Fischer-Speier Esterification
The most direct and classic method for producing racemic this compound is the Fischer-Speier esterification of 2-phenylpropionic acid with ethanol.
Causality and Mechanistic Insight : This reaction is an acid-catalyzed nucleophilic acyl substitution. A strong mineral acid (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[9] This activation facilitates nucleophilic attack by the alcohol (ethanol). The reaction is an equilibrium process. To drive it towards the product (ester), an excess of one reactant (usually the alcohol, which can also serve as the solvent) is used, and the water generated is removed, in accordance with Le Châtelier's Principle.[9][10]
Protocol 2.1: Laboratory-Scale Fischer Esterification [11][12][13]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylpropionic acid (1.0 eq), absolute ethanol (10-20 eq, serving as reactant and solvent), and cautiously add concentrated sulfuric acid (0.05-0.1 eq) with stirring.
-
Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Neutralization : Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. This will cause the water-insoluble ester to separate.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2-3 times). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, and finally with brine (saturated NaCl solution).[14]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : For high purity, the resulting crude oil can be purified by vacuum distillation to yield the final product.[13]
Enantioselective Approaches: Biocatalytic Kinetic Resolution
For pharmaceutical applications, obtaining a single enantiomer is critical. While asymmetric synthesis from prochiral precursors is a valid strategy[15][16], kinetic resolution of a racemic starting material is a powerful and widely used alternative. Lipases are particularly effective for this purpose.
Causality and Mechanistic Insight : Kinetic resolution exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases, such as those from Candida antarctica (Novozym 435) or Pseudomonas cepacia, are highly enantioselective enzymes.[1][17] In the esterification of racemic 2-phenylpropionic acid with ethanol, the lipase will preferentially catalyze the reaction of one enantiomer (e.g., the S-enantiomer) much faster than the other. This allows for the separation of a fast-reacting enantiomer (as the ethyl ester) from the slow-reacting enantiomer (which remains as the carboxylic acid). The reaction is stopped at or near 50% conversion to maximize both the yield and enantiomeric excess (ee) of the products.[18]
Protocol 2.2: Conceptual Protocol for Lipase-Catalyzed Kinetic Resolution [1][6][19]
-
Reaction Setup : In a suitable organic solvent (e.g., n-heptane), dissolve racemic 2-phenylpropionic acid (1.0 eq) and ethanol (1.5-2.0 eq).
-
Enzyme Addition : Add an immobilized lipase (e.g., Novozym 435) to the mixture. The use of an immobilized enzyme simplifies post-reaction workup, as it can be removed by simple filtration.
-
Incubation : Agitate the suspension at a controlled temperature (e.g., 30-50 °C) on an orbital shaker.
-
Monitoring : Monitor the reaction progress using chiral HPLC (see Section 3.2) to determine both the overall conversion and the enantiomeric excess of the product ester and remaining acid.
-
Termination and Separation : When the reaction approaches 50% conversion, terminate it by filtering off the immobilized enzyme.
-
Workup : The resulting mixture contains (S)-Ethyl 2-phenylpropionate and unreacted (R)-2-phenylpropionic acid. An acid-base extraction can separate them: wash the organic solution with a mild aqueous base (e.g., NaHCO₃) to extract the acidic (R)-enantiomer into the aqueous phase. The desired (S)-ester remains in the organic phase, which can then be dried and concentrated.
Analytical Workflows for Quality and Purity Assessment
Robust analytical methods are essential to confirm the identity, purity, and, critically, the enantiomeric composition of this compound.
Enantiomeric Purity Analysis by Chiral HPLC
Determining the enantiomeric excess (ee) is paramount for any chiral compound intended for pharmaceutical study. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[20] The method described here is for the parent acid, which is directly relevant for monitoring kinetic resolutions or for analyzing the ester after a simple hydrolysis step.
Causality and Mechanistic Insight : Chiral stationary phases are composed of a chiral selector (e.g., cellulose or amylose derivatives) bonded to a solid support (e.g., silica gel).[21] When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differing stereochemical interactions, these complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.[20]
Table 2: Example Chromatographic Conditions for Chiral Separation of 2-Phenylpropionic Acid [20]
| Parameter | Condition |
| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) on 5 µm silica) |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient (~25 °C) |
Biological Significance and Drug Development Context
The relevance of this compound to drug development professionals stems from its role as a prodrug scaffold for the profen class of NSAIDs.
In Vivo Hydrolysis: The Prodrug Concept
A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo. Esters are classic examples of prodrugs for carboxylic acid-containing drugs. It is well-established that fatty acid ethyl esters are rapidly hydrolyzed in the gastrointestinal tract and bloodstream.[22] By analogy, it is highly probable that this compound, if administered orally, would be rapidly cleaved by esterase enzymes to release ethanol and the active parent compound, 2-phenylpropionic acid. This strategy can be used to improve the palatability or modify the pharmacokinetic profile of a parent drug.
The Critical Pathway: Metabolic Chiral Inversion
The pharmacology of profens is highly stereospecific. The anti-inflammatory activity, which arises from the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[16][23] The (R)-enantiomer is significantly less active.[23]
However, a fascinating metabolic pathway exists in humans and other mammals that "corrects" for the "wrong" enantiomer. The (R)-enantiomer of profens like ibuprofen undergoes a unidirectional metabolic chiral inversion to the active (S)-enantiomer.[24] This process does not happen in reverse ((S) does not convert to (R)).
Mechanism of Chiral Inversion : This biotransformation is a multi-step enzymatic process.[23][25]
-
Thioester Formation : The carboxylic acid of (R)-2-phenylpropionic acid is first activated by forming a thioester with Coenzyme A (CoA), catalyzed by acyl-CoA synthetase.
-
Epimerization : This (R)-profenoyl-CoA thioester then undergoes epimerization at the alpha-carbon to form the (S)-profenoyl-CoA thioester.
-
Hydrolysis : Finally, the (S)-profenoyl-CoA thioester is hydrolyzed by a thioesterase to release the pharmacologically active (S)-2-phenylpropionic acid.
This metabolic inversion explains why administering a racemic mixture of a profen drug can still provide a potent therapeutic effect, as the body converts a significant portion of the inactive enantiomer into the active form.[24]
Conclusion
This compound is a molecule that bridges the worlds of fragrance chemistry and pharmaceutical science. Its synthesis can be controlled to produce either a simple racemic mixture for aromatic applications or an enantiomerically pure compound for advanced chemical synthesis. The analytical techniques, particularly chiral chromatography, provide the necessary tools for stringent quality control. For drug development professionals, understanding this molecule not just as a static structure but as a dynamic prodrug that engages with complex metabolic pathways—most notably chiral inversion—is key to leveraging the broader family of 2-arylpropionic acids for therapeutic benefit. The methodologies and insights presented in this guide offer a robust framework for the continued research and application of this versatile compound.
References
- Concise and efficient asymmetric synthesis of (S)-2-ethylphenylpropanoic acid derivatives: dual agonists for human peroxisome proliferator-activated receptor alpha and delta. (2006). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of Ethyl2-[4-(2-oxo-1-cyclohexylidenemethyl)phenyl]propionate. PrepChem.com.
- A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (2020). Molecules.
- Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Folia Medica Copernicana.
- Fischer Esterification Procedure. University of Wisconsin-Madison Chemistry Department.
- The Fischer Esterification. University of Missouri-St. Louis.
- Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals.
- Fischer Esterification. University of Colorado Boulder.
- Ethyl 2-methyl-3-phenylpropanoate. PubChem.
- Ibuprofen Enantiomers and Lipid Metabolism. (1996). Journal of Clinical Pharmacology.
- Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column. SIELC Technologies.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Molecules.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- 2-phenylpropionic acid. Organic Syntheses.
- Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. (2020). Catalysts.
- Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Semantic Scholar.
- Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate.
- Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. The Royal Society of Chemistry.
- Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. (1996). The Journal of Clinical Investigation.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ResearchGate.
- Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company.
- Expeditious Asymmetric Synthesis of Polypropionates Relying on Sulfur Dioxide-Induced C–C Bond Forming Reactions. (2018). Catalysts.
- 360exp10-02 Esterification. Scribd.
- Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (2009). Journal of the American Chemical Society.
- This compound (C11H14O2). PubChemLite.
- Synthesis of A. Mthis compound. PrepChem.com.
- Ibuprofen enantiomers and lipid metabolism. Researcher.Life.
- Ethyl 2-ethyl-3-phenylpropanoate. PubChem.
- Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. ResearchGate.
- Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2021). Molecules.
- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). Helvetica Chimica Acta.
- Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. (1990). Journal of Chromatography.
- Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
- ethyl 2-acetyl-3-phenylpropionate. U.S. Food and Drug Administration.
Sources
- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 2510-99-8 [chemicalbook.com]
- 5. Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 8. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 9. cerritos.edu [cerritos.edu]
- 10. scribd.com [scribd.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. prepchem.com [prepchem.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Concise and efficient asymmetric synthesis of (S)-2-ethylphenylpropanoic acid derivatives: dual agonists for human peroxisome proliferator-activated receptor alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.viamedica.pl [journals.viamedica.pl]
- 24. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 25. Ibuprofen enantiomers and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of Ethyl 2-phenylpropionate in the lab
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-phenylpropionate in the Lab
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 2510-99-8) is an ester compound utilized in various organic synthesis applications within research and development settings.[1][2] While it is a valuable chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as an irritant.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]
The signal word associated with these classifications is "Warning" .[4] The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure in a laboratory setting.[5]
The Causality of Irritation
The irritant nature of this compound stems from its chemical properties and its interaction with biological tissues. As an ester, it can undergo hydrolysis, particularly in the presence of moisture on the skin, in the eyes, or within the respiratory tract. This hydrolysis can release the parent acid and alcohol, which can disrupt cell membranes and lead to an inflammatory response, manifesting as irritation.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C11H14O2 | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or white to pale yellow semi-solid | [1][3] |
| Boiling Point | 122 °C at 20 mmHg | [1] |
| Density | ~1.012 g/cm³ | [1][3] |
| Solubility | Insoluble in water.[6] Soluble in chloroform and slightly soluble in ethyl acetate.[3] | |
| Storage Temperature | Room temperature, sealed in a dry environment.[1][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.[5]
-
Emergency Eyewash and Safety Shower: These must be readily accessible in the immediate vicinity of any potential exposure.[4]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
-
Respiratory Protection: In situations where a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term stability of the chemical.
Handling Procedures
-
Preparation: Before beginning any work, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Dispensing: When transferring or weighing the substance, do so in a manner that minimizes the generation of aerosols or vapors.
-
Avoidance of Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, and strong bases.[4][7] Esters can react exothermically with acids to release heat, and interaction with caustic solutions also generates heat.[6]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical.[4] Do not eat, drink, or smoke in the laboratory.[7]
Storage Requirements
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Segregation: Store separately from incompatible materials.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: A Validating System of Response
A well-defined and practiced emergency response plan is a critical component of a self-validating safety system.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4][5]
-
Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[5]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a chemical absorbent.[4][6]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[6]
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish a fire involving this compound.[4]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[5][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10]
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound waste should be collected in a designated, labeled container and disposed of through an authorized chemical waste management company.[5] Do not allow the material to enter drains or water courses.[5]
Experimental Workflow with Integrated Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow with key safety checkpoints.
Conclusion
The safe and effective use of this compound in a laboratory setting is contingent upon a robust understanding of its hazards and the diligent application of established safety protocols. By integrating the principles of engineering controls, personal protective equipment, safe handling practices, and emergency preparedness, researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational resource for laboratory personnel, emphasizing that scientific integrity and safety are inextricably linked.
References
- Chemsrc.
- National Center for Biotechnology Information.
- Synerzine.
- Cole-Parmer.
- ChemBK.
- University of Toronto Scarborough. Chemical Handling and Storage. [Link]
Sources
- 1. This compound | 2510-99-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 6. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. synerzine.com [synerzine.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Commercial availability and suppliers of Ethyl 2-phenylpropionate
An In-Depth Technical Guide to the Commercial Availability and Sourcing of Ethyl 2-phenylpropionate for Research and Development
Introduction
This compound (CAS No. 2510-99-8), also known as Ethyl hydratropate, is an ester compound with the molecular formula C11H14O2.[1][2] Structurally, it is the ethyl ester of 2-phenylpropionic acid. This compound serves as a valuable intermediate and building block in various fields of organic synthesis.[3][4] For researchers and drug development professionals, sourcing high-purity this compound is a critical first step that directly impacts the reliability, reproducibility, and ultimate success of experimental outcomes. The integrity of a multi-step synthesis or a biological assay is contingent on the well-defined quality of its starting materials.
This guide provides a comprehensive overview of the commercial landscape for this compound, offering a strategic framework for its procurement. It moves beyond a simple list of vendors to explain the causality behind sourcing decisions, enabling scientists to develop a self-validating system for supplier qualification and material selection.
Part 1: The Global Supplier Ecosystem
This compound is readily available from a multitude of chemical suppliers worldwide, catering to needs from small-scale research to larger-scale production. The supplier landscape can be broadly categorized into primary manufacturers, specialized distributors, and online chemical marketplaces.
dot
Caption: The supply chain for this compound.
Major Commercial Suppliers
The following table summarizes prominent suppliers of this compound, highlighting the typical grades and quantities available. This is not an exhaustive list but represents a cross-section of the market.
| Supplier Name | Purity Offered | Typical Pack Sizes | Notes |
| Santa Cruz Biotechnology | Research Grade | Inquire | Primarily for research applications.[1] |
| TCI Chemical | >98.0% | 1g, 5g | A major supplier for research chemicals.[3] |
| Acints | 95%+ | 1g, 5g | Offers (+/-)-Ethyl 2-phenylpropionate.[5] |
| Aladdin | Standard Grade | 1g, 5g | Provides options for common research quantities.[6] |
| Pharmaffiliates | Intermediate Grade | Inquire | Specializes in pharmaceutical intermediates and standards.[7] |
| ChemicalBook | 97% - 99% | Varies (g to Kg) | An online directory listing multiple Chinese suppliers.[3][8] |
| Molbase | 96%+ | Varies (mg to Kg) | A B2B marketplace connecting buyers with suppliers.[9] |
Part 2: A Strategic Sourcing Framework for Scientists
The selection of a supplier is a critical experimental parameter. The choice should be a deliberate process based on a clear understanding of technical requirements and the supplier's reliability.
Defining Technical Requirements
The primary determinants for selecting a specific product are purity, required quantity, and the level of documentation provided.
-
Purity: For early-stage discovery and process development, a purity of 95-98% may be sufficient and cost-effective.[4][5] However, for applications in late-stage drug development, quantitative assays, or as a reference standard, a purity of >99% is often necessary to avoid the interference of impurities in analytical results or side reactions in complex syntheses.
-
Documentation: The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are non-negotiable documents. A trustworthy supplier will readily provide a lot-specific CoA, which is a self-validating document that confirms the material's identity and purity through empirical data.
Supplier Qualification Workflow
A systematic approach to vetting suppliers ensures the procurement of high-quality materials. This workflow minimizes the risk of project delays and compromised data integrity.
dot
Caption: A logical workflow for qualifying chemical suppliers.
Experimental Protocol: Certificate of Analysis (CoA) Evaluation
Objective: To validate the quality of this compound from a potential supplier using their provided Certificate of Analysis.
Methodology:
-
Identity Verification:
-
Confirm that the CoA includes data from techniques like ¹H NMR, ¹³C NMR, or FT-IR.
-
The spectral data should be consistent with the known structure of this compound. Cross-reference the data with spectral databases like the NIST WebBook if necessary.[2]
-
-
Purity Assessment:
-
Locate the purity value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Examine the chromatogram (if provided) for the presence of significant impurity peaks. The reported purity should be ≥98% for most synthetic applications.
-
-
Physical Properties Confirmation:
-
Check that reported physical properties like appearance (e.g., colorless liquid) and refractive index are within the expected range.[3]
-
-
Lot Traceability:
-
Ensure the CoA is for the specific lot number you intend to purchase. Chemical properties can vary between batches.
-
Part 3: Essential Technical and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for laboratory safety and experimental success.
Physicochemical Properties
The following data has been consolidated from multiple supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 2510-99-8 | [1][3] |
| Molecular Formula | C11H14O2 | [1][3] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 122°C at 20 mmHg | [3] |
| Density | ~1.012 g/cm³ | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Protocol for Safe Handling and Storage
This protocol is based on standard Safety Data Sheet (SDS) information.[10][11][12]
Objective: To ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Materials:
-
This compound
-
Nitrile or neoprene gloves
-
Safety goggles or face shield
-
Laboratory coat
-
Chemical fume hood
-
Appropriately labeled, sealed storage container
Procedure:
-
Exposure Control:
-
Handling:
-
Storage:
-
Spill Management:
-
In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]
-
-
Disposal:
Conclusion
The successful procurement of this compound for research and drug development hinges on a strategic and technically-informed approach. By moving beyond simple price comparisons to a rigorous evaluation of supplier reliability, documentation, and material quality, scientists can safeguard the integrity of their research. The frameworks provided in this guide—from understanding the supplier ecosystem to implementing a workflow for CoA analysis—are designed to empower researchers to make informed decisions, ensuring that the starting material is a well-defined parameter, not an uncontrolled variable.
References
- Chemsrc. (n.d.). This compound | CAS#:2510-99-8.
- Pharmaffiliates. (n.d.). Ethyl 2-phenylpropanoate | CAS No : 2510-99-8.
- MOLBASE. (n.d.). 2-Phenylpropionic Acid Ethyl Ester price & availability.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl phenylpropiolate, 98%.
- IndiaMART. (n.d.). Phenyl Ethyl Propionate Manufacturers in India.
- NIST. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST Chemistry WebBook, SRD 69.
Sources
- 1. scbt.com [scbt.com]
- 2. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 3. This compound | 2510-99-8 [chemicalbook.com]
- 4. This compound , 95% , 2510-99-8 - CookeChem [cookechem.com]
- 5. 2510-99-8 | MFCD00795471 | (+/-)-Ethyl 2-phenylpropionate | acints [acints.com]
- 6. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. m.chemicalbook.com [m.chemicalbook.com]
- 9. molbase.com [molbase.com]
- 10. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Introduction: The Significance of Ethyl 2-Phenylpropionate Solubility
An In-Depth Technical Guide to the Solubility of Ethyl 2-Phenylpropionate
Prepared for Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 2510-99-8), also known as Ethyl Hydratropate, is an ester with applications ranging from organic synthesis to its use as a flavoring agent.[1][2][3] For professionals in pharmaceutical and chemical development, understanding its solubility profile is a critical first step in formulation, reaction engineering, and purification processes. Solubility dictates the choice of solvents for synthesis, the design of extraction and crystallization procedures, and the development of stable liquid formulations. Poorly understood solubility can lead to failed experiments, low yields, and unpredictable bioavailability in drug development contexts.[4]
This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of physical chemistry. It moves beyond a simple data sheet to explain the underlying solute-solvent interactions that govern its behavior and provides detailed, field-proven protocols for the experimental determination of its solubility.
Part 1: Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The principle of "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5][6]
Molecular Structure and Polarity
This compound (C₁₁H₁₄O₂) possesses a distinct molecular architecture that dictates its solubility.[2] It can be deconstructed into three key regions:
-
A Nonpolar Phenyl Group: A bulky, aromatic ring that is hydrophobic.
-
A Nonpolar Ethyl Group: A short hydrocarbon chain that also contributes to its nonpolar character.
-
A Polar Ester Group (-COO-): This functional group contains electronegative oxygen atoms, creating a dipole moment.
The overall polarity of the molecule is a composite of these features. While the ester group provides a polar region, the large nonpolar surface area of the phenyl and ethyl groups suggests that the molecule will exhibit significant nonpolar character.
Key Solute-Solvent Interactions
The dissolution process is an energetic balance. Energy is required to overcome the interactions holding the solute molecules together and to break the interactions between solvent molecules. Energy is released when new interactions form between the solute and solvent.[5]
-
London Dispersion Forces: These are the primary interactions for nonpolar molecules. The large phenyl and ethyl groups of this compound allow for significant London dispersion forces, predicting good solubility in nonpolar solvents like hexane or toluene.[7]
-
Dipole-Dipole Interactions: The polar ester group can engage in dipole-dipole interactions with polar aprotic solvents like acetone or ethyl acetate.[8]
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygens, allowing it to interact with polar protic solvents like water or ethanol.[9][10] However, it cannot act as a hydrogen bond donor. This partial hydrogen bonding capability is often insufficient to overcome the strong hydrogen-bonding network of water, leading to low aqueous solubility.[9][11] The hydrophobic nature of the rest of the molecule further limits its ability to dissolve in water.
The interplay of these forces is visualized in the diagram below.
Caption: Dominant intermolecular forces governing solubility.
Part 2: Summary of Known Solubility Data
Quantitative solubility data for this compound is not extensively published in readily available literature. However, qualitative descriptions from chemical databases provide a strong indication of its general behavior, which aligns with the theoretical principles discussed.
| Solvent | Solvent Type | Reported Solubility | Source |
| Water | Polar Protic | Insoluble (< 1 mg/mL) | [12][13] |
| Ethanol | Polar Protic | Soluble | [12] |
| Oils | Nonpolar | Soluble | [12] |
| Chloroform | Nonpolar | Sparingly Soluble (with heating/sonication) | [14] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [14] |
Part 3: Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[4][15] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[16]
Core Principle of the Shake-Flask Method
The method involves adding an excess of the solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium.[15] After equilibrium, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
The following diagram outlines the general workflow for solubility determination.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, with built-in checks to ensure thermodynamic equilibrium is reached.
1. Materials and Reagents:
-
This compound (purity >99%)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
2. Experimental Procedure:
-
Step 2.1: Preparation: Add an excess amount of this compound to a series of vials (performing the experiment in triplicate is recommended for statistical validity).[17] For example, add approximately 50 mg of the solute to 5 mL of the solvent. The key is to ensure a visible excess of solid remains after equilibration.[15]
-
Causality Insight: Using a significant excess of solid ensures that the solution becomes saturated and remains so even if there are minor temperature fluctuations.[15]
-
-
Step 2.2: Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to shake for at least 24 to 48 hours.[4]
-
Causality Insight: A prolonged agitation period is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[18] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Step 2.3: Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for a short period at the same constant temperature. Carefully withdraw a sample of the supernatant. The most reliable method is to use a syringe to draw the liquid and then pass it through a syringe filter (0.22 µm) to remove all particulate matter.[16]
-
Causality Insight: Filtration is a critical step. Failure to remove microscopic undissolved particles will lead to an overestimation of the solubility.[4] The first few drops from the filter should be discarded to avoid any adsorption effects from the filter membrane itself.
-
-
Step 2.4: Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[19][20][21]
-
Causality Insight: Chromatographic methods are preferred as they separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[21][22] A multi-point calibration curve must be prepared using standards of known concentration to ensure the accuracy of the measurement.
-
-
Step 2.5: Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
Conclusion
The solubility of this compound is a direct consequence of its molecular structure—a balance between a large, nonpolar framework and a localized polar ester group. This leads to high solubility in nonpolar solvents and oils, moderate solubility in some polar aprotic solvents, and poor solubility in water. For drug development professionals and research scientists, this profile necessitates careful solvent selection for reactions and formulations. When precise quantitative data is required, the shake-flask method provides a reliable and robust means of determination. By understanding both the theoretical underpinnings and the practical experimental details, researchers can confidently handle and formulate this versatile compound.
References
- Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ETHYL 2-PHENYLPROPION
- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook. [Link]
- Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]
- CAS No : 2510-99-8 | Product Name : Ethyl 2-phenylpropanoate.
- Properties of Esters. Chemistry LibreTexts. [Link]
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
- Solute- Solvent Interaction. Walsh Medical Media. [Link]
- Mastering Chromatographic Analysis: Techniques and Insights. Chrom Tech, Inc. [Link]
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Solubility – Introductory Organic Chemistry.
- Chromatography - St
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- How Do Hydrogen Bonds Influence Solubility? YouTube. [Link]
- Intermolecular Forces and the Solution Process. Chemistry LibreTexts. [Link]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Solubility of Organic Compounds. Simon Fraser University. [Link]
- How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]
- Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
- Chrom
- Perspectives in solubility measurement and interpretation.
- Mechanism of solute solvent interaction. Slideshare. [Link]
- Esters: Structure, Properties, and Reactions. Solubility of Things. [Link]
- Chromatography Basic Principles Involved In Separ
- Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Overseas. [Link]
- Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse.
- Solubility of Organic Compounds. Chemistry Steps. [Link]
- Why is this soluble in w
- ethyl 2-acetyl-3-phenylpropionate. U.S.
- Standard Operating Procedure for solubility testing.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- Chromatographic Techniques. Solubility of Things. [Link]
Sources
- 1. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 2. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. This compound | 2510-99-8 [chemicalbook.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chromtech.com [chromtech.com]
- 20. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. solubilityofthings.com [solubilityofthings.com]
Navigating the Regulatory Landscape of Ethyl 2-phenylpropionate: A Technical Guide for Researchers and Developers
Introduction: Understanding Ethyl 2-phenylpropionate
This compound (CAS No. 2510-99-8), also known as ethyl hydratropate, is an aromatic ester recognized for its characteristic fruity and floral aroma.[1] This colorless liquid is a key component in the fragrance and flavor industries, valued for its contribution to a wide range of consumer products.[1] Its synthesis is primarily for use as a flavoring agent in food and as a fragrance ingredient in cosmetics and perfumes.[1] This guide provides an in-depth overview of the regulatory framework governing the use of this compound, offering essential insights for professionals in research, development, and quality assurance.
Chemical Identity and Synonyms
| Identifier | Value | Source |
| CAS Number | 2510-99-8 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| EINECS Number | 219-727-1 | [1][4] |
| Synonyms | 2-Phenylpropionic Acid Ethyl Ester, alpha-methyl-benzeneaceticacidethylester, Ethyl hydratropate | [1][4] |
It is critical to distinguish this compound from structurally similar compounds such as Ethyl 3-phenylpropionate (CAS 2021-28-5) and Ethyl 2-ethyl-3-phenylpropanoate (CAS 2983-36-0), as their regulatory statuses and properties differ.[5][6]
Global Regulatory Status: A Focus on Flavoring Applications
The primary application of this compound is as a flavoring agent, a use that is well-regulated by international bodies. The substance has achieved a "Generally Recognized as Safe" (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), a key designation for its use in food products in the United States.[7][8]
United States: FDA and FEMA Regulations
In the United States, the Food and Drug Administration (FDA) regulates food additives, including flavoring agents.[9] Substances that are GRAS are exempt from the formal food additive approval process. FEMA's independent panel of experts has evaluated this compound and determined it to be GRAS for its intended use as a flavoring substance.[8][10]
International Regulations
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluates the safety of flavoring agents. While specific JECFA details for this compound with CAS 2510-99-8 were not prominently found in the initial search, related compounds have been evaluated, indicating a framework for international assessment. For instance, Ethyl 2-ethyl-3-phenylpropanoate has a JECFA number of 1475.[5][10]
The substance is also listed on various international chemical inventories, including:
-
Australia: Australian Inventory of Industrial Chemicals (AICIS)[5]
-
Europe: European Chemicals Agency (ECHA)[5]
-
New Zealand: New Zealand Environmental Protection Authority (EPA)[5]
This broad listing facilitates its use in global commerce, provided that specific national regulations are adhered to.
Safety, Handling, and Exposure Controls: A Protocol-Driven Approach
The safe handling of this compound is paramount in both research and manufacturing settings. The following protocols are derived from established Safety Data Sheets (SDS) and are designed to ensure a self-validating system of safety.
Personal Protective Equipment (PPE) and Engineering Controls
Rationale: A multi-layered approach to protection minimizes the risk of exposure. Engineering controls provide the first line of defense, while PPE offers individual protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Emergency eye wash fountains and safety showers should be readily accessible.[12]
-
Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield may be necessary for splash-prone operations.[12]
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[11][12]
-
Respiratory Protection: In case of inadequate ventilation, wear an approved respirator.[12]
Step-by-Step Handling and Storage Protocol
-
Receipt and Inspection: Upon receipt, inspect the container for damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[12] Keep away from heat, sparks, and open flames.[12]
-
Dispensing: When dispensing, use appropriate engineering controls (fume hood) and wear the prescribed PPE.
-
Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve removal to an authorized incinerator.[12]
Hazard Identification and First Aid
Hazard Statements:
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[12]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]
-
Inhalation: Remove the individual to fresh air.[11] If symptoms persist, seek medical attention.[11]
-
Ingestion: Do not induce vomiting.[13] Wash out the mouth with water and seek immediate medical attention.[11][13]
Toxicological Profile: Understanding the Data
The toxicological data for this compound is still developing. While it is considered GRAS for its use as a flavoring agent, this is based on the low levels of exposure from this application.
-
Acute Toxicity: The substance is described as harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Irritation: It is classified as an irritant to the skin, eyes, and respiratory system.[4][12]
-
Chronic Toxicity: Further data, including chronic toxicity testing, may be required for a more comprehensive safety assessment, especially for applications beyond flavoring.[14]
Visualization of the Regulatory Workflow
The following diagram illustrates a simplified workflow for the regulatory assessment of a flavoring ingredient like this compound in the United States.
Caption: Simplified workflow for FEMA GRAS determination of a flavoring ingredient.
Conclusion
This compound holds a significant place in the flavor and fragrance industries, backed by a GRAS status in the United States for its use in food. For researchers and developers, a thorough understanding of its regulatory landscape, coupled with strict adherence to safety and handling protocols, is essential. While the current regulatory framework supports its use, ongoing attention to toxicological data and any future regulatory updates is crucial for continued compliance and safe application.
References
- National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. PubChem.
- Chemsrc. (2025, August 25). This compound | CAS#:2510-99-8.
- Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-ACETYL-3-PHENYLPROPIONATE.
- U.S. Food and Drug Administration. (n.d.). ethyl 2-acetyl-3-phenylpropionate.
- Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-HYDROXY-3-PHENYLPROPIONATE.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-phenylpropionate. PubChem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl phenylpropiolate, 98%.
- Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (4430-4666).
- ChemBK. (n.d.). This compound.
- U.S. Food and Drug Administration. (2025, February 13). Substances Added to Food (formerly EAFUS).
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 2510-99-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. fda.gov [fda.gov]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 11. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. femaflavor.org [femaflavor.org]
Methodological & Application
Application Note: Synthesis of Ethyl 2-phenylpropionate via Fischer Esterification
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-phenylpropionate is a valuable ester, finding applications as a fragrance component and as a key intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its straightforward and atom-economical approach to producing esters from carboxylic acids and alcohols.[1] This application note provides a comprehensive guide to the synthesis of this compound from 2-phenylpropionic acid and ethanol, employing the principles of Fischer esterification. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield and pure product.
Reaction Principle and Mechanism
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[2] The overall transformation involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[3] The reaction is reversible, and its equilibrium nature necessitates specific strategies to drive it towards the product side.[1][4]
The mechanism proceeds through several key steps, each of which is reversible:[2][5]
-
Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid.[6][7] This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]
-
Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[2][9] This results in the formation of a tetrahedral intermediate.[8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.[2][6] This converts a poor leaving group (-OH) into a good leaving group (H₂O).[5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[6][8]
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[2][6]
To overcome the equilibrium limitations of the Fischer esterification, two primary strategies are employed, in accordance with Le Châtelier's principle:[4][10]
-
Use of Excess Reactant: The reaction is often carried out using a large excess of one of the reactants, typically the less expensive one.[11][12] In this synthesis, ethanol will be used in excess, serving as both a reactant and the solvent.[12] Using a significant excess of the alcohol can drive the reaction to near completion.[5]
-
Removal of Water: The continuous removal of water as it is formed shifts the equilibrium towards the products.[2][5][9] This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when a non-polar solvent like toluene is used.[1][5][13][14]
Below is a diagram illustrating the mechanistic pathway of the Fischer esterification.
Caption: Fischer Esterification Mechanism.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Phenylpropionic acid | C₉H₁₀O₂ | 150.17 | 15.0 g | 0.1 | Limiting reagent |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL | ~1.7 | Reactant and solvent (large excess) |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | ~0.037 | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - | Drying agent |
| Diethyl ether | (C₂H₅)₂O | - | As needed | - | Extraction solvent |
Safety Precautions
-
2-Phenylpropionic acid: Causes severe skin burns and eye damage.[15] May cause respiratory irritation.[16][17]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Ethanol: Flammable liquid and vapor.
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.
Reaction Setup and Procedure
The following diagram outlines the key steps in the synthesis and purification workflow.
Caption: Experimental Workflow for Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 15.0 g (0.1 mol) of 2-phenylpropionic acid.
-
Addition of Reagents: Add 100 mL of absolute ethanol to the flask and stir until the 2-phenylpropionic acid has dissolved.
-
Catalyst Addition: Carefully and slowly, add 2.0 mL of concentrated sulfuric acid to the stirring solution. An exothermic reaction will occur.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Workup - Neutralization: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst - be cautious of gas evolution), and finally with 50 mL of brine.
-
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude ester can be purified by distillation under reduced pressure to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound (C₁₁H₁₄O₂)[18] can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Expect a strong characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl group (a quartet and a triplet) and the signals corresponding to the phenyl and the α-methyl protons.
-
¹³C NMR will show a characteristic peak for the ester carbonyl carbon around 174 ppm.
-
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (178.23 g/mol ).[18][19]
The Fischer esterification provides an effective and scalable method for the synthesis of this compound. By understanding the reversible nature of the reaction and employing strategies such as using an excess of the alcohol, researchers can achieve high yields of the desired ester. The protocol outlined in this application note is robust and can be adapted for the synthesis of other esters, making it a valuable technique in the repertoire of synthetic chemists in research and drug development.
References
- Wikipedia.
- Chemguide.
- Brainly. Explain which reagent is used in excess in: a.)
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- University of Colorado Boulder.
- Quora.
- ResearchGate.
- Patsnap.
- Organic Chemistry Portal.
- BYJU'S.
- OperaChem.
- JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Sciencemadness.org.
- ZambiaFiles.
- Chemistry Steps.
- Chemistry LibreTexts.
- Organic Syntheses. 2-phenylpropionic acid. [Link]
- ResearchGate.
- Quick Company. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]
- MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Google Patents.
- PubChem. 2-Phenylpropionic acid, (+)-. [Link]
- NIST WebBook. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. [Link]
- Flavor and Extract Manufacturers Association.
- Chemsrc.
- PubChem.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 11. brainly.com [brainly.com]
- 12. quora.com [quora.com]
- 13. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. zambiafiles.com [zambiafiles.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fishersci.com [fishersci.com]
- 17. 2-Phenylpropionic acid, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
Application Notes & Protocols: Enzymatic Synthesis of Ethyl 2-Phenylpropionate Using Lipase
Abstract
This comprehensive guide details the enzymatic synthesis of Ethyl 2-phenylpropionate, a valuable compound in the fragrance, flavor, and pharmaceutical industries. We explore the use of lipases as efficient and selective biocatalysts for this esterification reaction. This document provides an in-depth analysis of the reaction mechanism, a comparative study of different lipases, and optimized protocols for achieving high conversion yields. Furthermore, we present detailed analytical methodologies for product quantification and characterization, making this a complete resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Merits of Biocatalysis for Ester Synthesis
This compound is an ester recognized for its fruity, honey-like aroma, making it a desirable component in the formulation of fragrances and flavors. Beyond its sensory applications, it serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Traditionally, the production of this ester has relied on chemical methods that often necessitate harsh reaction conditions, the use of hazardous catalysts, and can result in the formation of undesirable byproducts.
The adoption of enzymatic catalysis, particularly with lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3), presents a sustainable and highly selective alternative.[2] Lipases operate under mild conditions, are biodegradable, and exhibit remarkable chemo-, regio-, and enantioselectivity.[3] This high degree of selectivity is particularly advantageous in the synthesis of chiral compounds, where the production of a specific enantiomer is critical for biological activity.[4] The use of lipases aligns with the principles of green chemistry by reducing energy consumption and minimizing waste generation.[5]
This guide will focus on the lipase-catalyzed synthesis of this compound, providing a robust framework for its efficient and selective production.
The Enzymatic Reaction: Mechanism and Key Considerations
The lipase-catalyzed synthesis of this compound can be achieved through two primary routes: direct esterification of 2-phenylpropionic acid with ethanol, or transesterification.
Reaction Mechanism
The catalytic mechanism of lipase in esterification follows a Ping-Pong Bi-Bi mechanism.[6][7] This process involves the formation of a tetrahedral intermediate. The active site of most lipases contains a catalytic triad of serine, histidine, and aspartic or glutamic acid.[8]
Diagram: Lipase-Catalyzed Esterification Workflow
Caption: A simplified workflow of lipase-catalyzed esterification.
Choosing the Right Lipase
The selection of the lipase is a critical determinant of reaction efficiency and selectivity. Several commercial and native lipases have been successfully employed for the synthesis of arylpropionic acid esters.
| Lipase Source | Common Name/Form | Key Characteristics | Reference |
| Candida antarctica Lipase B | Novozym 435 (immobilized) | High thermal stability, broad substrate specificity, excellent enantioselectivity, and robust performance in organic solvents.[9][10] | [10][11] |
| Candida rugosa Lipase | CRL (free or immobilized) | Demonstrates high activity and enantioselectivity in the resolution of 2-arylpropionic acids.[12][13] | [12][13] |
| Rhizomucor miehei Lipase | Lipozyme IM20 (immobilized) | Effective for esterification, though may show different enantioselectivity compared to CRL.[12] | [12] |
| Aspergillus oryzae | Mycelium-bound lipase | Can be used as a whole-cell biocatalyst, offering a cost-effective alternative.[14][15] | [14][15] |
For the synthesis of this compound, Novozym 435 , an immobilized form of Candida antarctica lipase B (CALB), is often the preferred choice due to its high stability and catalytic efficiency in organic media. Immobilization enhances the reusability of the enzyme, a significant factor in the economic viability of the process.[16]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the lipase-catalyzed synthesis of this compound.
Materials and Reagents
-
Lipase: Novozym 435 (Candida antarctica lipase B, immobilized)
-
Substrates:
-
2-Phenylpropionic acid (≥99%)
-
Ethanol (anhydrous, ≥99.5%)
-
-
Solvent: n-Heptane or Toluene (anhydrous, ≥99%)
-
Molecular Sieves: 3Å (activated)
-
Analytical Standards: this compound (≥98%)
-
GC-FID or HPLC-UV system for analysis
Protocol 1: Direct Esterification in a Solvent-Free System
This protocol is advantageous for its high substrate concentration, leading to a potentially faster reaction rate and simplified product purification.
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 2-phenylpropionic acid and ethanol. A molar ratio of 1:1.5 to 1:3 (acid to alcohol) is recommended to shift the equilibrium towards product formation.
-
Add Novozym 435 to the mixture. An enzyme loading of 10-25% (w/w) relative to the limiting substrate is a good starting point.[17][18]
-
Incorporate activated molecular sieves (approximately 10% w/v) to remove the water produced during the reaction, which can inhibit the enzyme and reverse the reaction.[19]
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C.[17][20] Higher temperatures can increase the reaction rate but may lead to enzyme denaturation.[21]
-
Stir the mixture at a constant speed (e.g., 200 rpm) to ensure adequate mixing and reduce mass transfer limitations.[22]
-
-
Monitoring the Reaction:
-
Periodically withdraw small aliquots (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., n-heptane) and analyze by GC-FID or HPLC-UV to determine the conversion of 2-phenylpropionic acid to this compound.
-
-
Product Isolation and Purification:
-
Once the reaction reaches equilibrium or the desired conversion, filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Remove the excess ethanol and solvent (if any) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.
-
Protocol 2: Esterification in an Organic Solvent
The use of an organic solvent can be beneficial for dissolving substrates and can influence enzyme activity and stability.[10] Non-polar, hydrophobic solvents like n-heptane or toluene are generally preferred.[10]
-
Reaction Setup:
-
Dissolve 2-phenylpropionic acid and ethanol in an appropriate volume of n-heptane in a sealed vial.
-
Add Novozym 435 and activated molecular sieves as described in Protocol 1.
-
-
Reaction Conditions and Monitoring:
-
Follow the same procedure for reaction conditions and monitoring as outlined in Protocol 1.
-
-
Product Isolation and Purification:
-
After the reaction, filter to remove the enzyme and molecular sieves.
-
The solvent can be removed by rotary evaporation to yield the crude product.
-
Diagram: Experimental Workflow for Lipase-Catalyzed Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 6. repositori.upf.edu [repositori.upf.edu]
- 7. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling structure and flexibility of Candida antarctica lipase B in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of (S)-2-Phenylpropionic Acid by CaCl₂/CMC Nanoparticles Immobilized Candida rugosa Lipase-Catalyzed Hydrolysis in Micro Aqueous Mixed Organic Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 19. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 21. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Ethyl 2-Phenylpropionate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-phenylpropionate from a typical crude reaction mixture using silica gel flash column chromatography. This compound is a valuable ester in organic synthesis and the fragrance industry.[1] Its preparation, often via Fischer-Speier esterification of 2-phenylpropionic acid and ethanol, can result in impurities such as unreacted starting materials and byproducts.[2][3][4][5] This guide is designed for researchers and drug development professionals, offering a robust methodology to achieve high purity (>99%) of the target compound. The protocol emphasizes preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, detailed column preparation and elution, and post-purification analysis.
Introduction and Principles
Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used.[6][8] Compounds in the mixture are introduced to the top of the column and eluted with a liquid mobile phase.
The separation relies on the principle of polarity:
-
Polar compounds interact more strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions.[8] They are adsorbed more strongly and thus travel down the column more slowly.[8]
-
Non-polar compounds have a weaker affinity for the stationary phase and a higher affinity for the less polar mobile phase, causing them to travel down the column more quickly.[8]
This compound is a moderately polar ester. Potential impurities from a Fischer esterification reaction include the more polar 2-phenylpropionic acid (starting material) and the highly polar acid catalyst (e.g., sulfuric acid), as well as less polar byproducts. By selecting a mobile phase of appropriate polarity, these components can be effectively separated.
Pre-Chromatography: Mobile Phase Selection with TLC
Before performing a column separation, it is critical to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[9][10] TLC is a rapid, small-scale version of column chromatography that provides a preview of the separation.[10] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) value between 0.2 and 0.4.[9]
The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[7][11][12] An Rf in this range ensures good separation and an efficient elution time from the column.[9][12]
Recommended Procedure for TLC Analysis:
-
Prepare several eluent systems of varying polarity. A common starting point for esters is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[13][14]
-
Spot a dilute solution of the crude reaction mixture onto the baseline of a silica gel TLC plate.[10]
-
Develop the plates in separate TLC chambers, each containing one of the prepared solvent systems.[10]
-
Visualize the spots using a UV lamp (for UV-active compounds) and/or a chemical stain (e.g., potassium permanganate).[10]
-
Calculate the Rf value for each spot and select the solvent system that provides the best separation with the target Rf value for this compound.
| Parameter | Description & Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (for flash chromatography) | Standard polar adsorbent for a wide variety of organic compounds, including esters.[15][16] The fine mesh size provides a larger surface area for better separation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture | A versatile, common solvent system. The ratio is adjusted based on TLC results. Start with a low polarity mix (e.g., 95:5 or 90:10 Hexane:Ethyl Acetate) and increase ethyl acetate content to increase polarity.[13] |
| Target Rf Value | 0.2 - 0.4 | This range ensures the compound elutes from the column in a reasonable volume of solvent without moving too quickly (poor separation) or too slowly (band broadening, excessive solvent use).[9] |
Detailed Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A stationary phase to crude sample weight ratio of 50:1 to 100:1 is recommended for good separation.[15]
Materials and Reagents
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with a stopcock
-
Silica Gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Eluent (Hexane/Ethyl Acetate, HPLC grade, ratio determined by TLC)
-
Test tubes or flasks for fraction collection
-
TLC plates, chamber, and visualization tools
-
Rotary evaporator
Column Packing (Wet Slurry Method)
The wet slurry method is generally preferred as it minimizes air bubbles and ensures a more homogenous packing.[15]
-
Preparation: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to cover the stopcock outlet, then add a ~1 cm layer of sand.[17]
-
Slurry Creation: In a beaker, mix the required amount of silica gel (e.g., 100 g) with the chosen eluent to form a free-flowing slurry.
-
Packing: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse. Continuously tap the side of the column gently to help the silica pack evenly and remove air bubbles.
-
Equilibration: Once all the silica has settled, add a ~1 cm layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[15] Flush the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top layer of sand.[18]
Sample Loading
-
Dissolve the crude this compound (1-2 g) in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the top sand layer.
-
Open the stopcock and drain the solvent until the sample is fully loaded onto the silica gel (the liquid level just meets the top of the sand).
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.
Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin eluting the column by opening the stopcock, collecting the solvent in fractions (e.g., 20 mL per test tube).[15] Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute).[16]
-
Continuously monitor the separation by spotting collected fractions onto TLC plates. Run these TLCs against a spot of the original crude mixture and a pure standard if available.
-
Fractions containing the pure this compound (identified by having a single spot at the correct Rf) should be combined.
Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless liquid.
-
Confirm purity using analytical techniques such as GC-MS or ¹H NMR spectroscopy.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Workflow for this compound purification.
Safety and Handling Precautions
-
Solvents: Hexane and ethyl acetate are flammable. All procedures should be conducted in a well-ventilated chemical fume hood, away from ignition sources.[19]
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully to avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]
-
Pressure: When using flash chromatography, apply only gentle air pressure. Never tightly clamp the air inlet, as this can lead to a dangerous pressure buildup.[17]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | Eluent is too polar; Column was packed unevenly; Sample was overloaded. | Decrease eluent polarity (more hexane). Repack the column carefully. Reduce the amount of crude sample relative to the silica gel. |
| Cracked or Channeled Silica Bed | Column ran dry; Packing was not uniform. | Always keep the solvent level above the top of the silica bed. Ensure even packing by tapping and using the slurry method. |
| "Streaking" on TLC/Column | Sample is too concentrated or acidic; Compound is degrading on silica. | Dilute the sample before loading. Neutralize the crude mixture with a mild base (e.g., NaHCO₃ wash) before chromatography. |
| No Compounds Eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of ethyl acetate.[21][22] |
References
- Dolan, J. W., & Snyder, L. R. (1989). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 485, 261-283.
- Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- Mastelf Technologies. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- Khan Academy. (n.d.). Column chromatography.
- Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography?
- National Center for Biotechnology Information. (2024). Chromatography. PubMed.
- BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
- JoVE. (2024). Video: Silica Gel Column Chromatography: Overview.
- Wikipedia. (n.d.). Column chromatography.
- Columbia University. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
- Chemsrc. (2025). This compound(CAS#:2510-99-8) MSDS.
- SIELC Technologies. (n.d.). Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column.
- McCalley, D. V. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Phenomenex. (n.d.). Mobile Phase Selectivity.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
- Supporting Information. (n.d.). Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- European Pharmacopoeia. (n.d.). 2.2.27. THIN-LAYER CHROMATOGRAPHY.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Supporting Information. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 9. silicycle.com [silicycle.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. studymind.co.uk [studymind.co.uk]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
- 16. columbia.edu [columbia.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 20. synquestlabs.com [synquestlabs.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. pharmaguru.co [pharmaguru.co]
Application Note: Quantitative Analysis of Ethyl 2-phenylpropionate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the identification and quantification of Ethyl 2-phenylpropionate (CAS 2510-99-8) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Ensuring its purity and quantifying its presence is critical for regulatory compliance and drug product safety. This guide provides a comprehensive workflow, from sample preparation for pharmaceutical matrices to detailed instrument parameters and data analysis, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (C₁₁H₁₄O₂) is an ester often utilized as a building block in organic synthesis.[1] In the pharmaceutical industry, it can be a precursor or an impurity in the manufacturing of active pharmaceutical ingredients (APIs). The presence of such process-related impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is required for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this application due to its superior separation capabilities and definitive identification power.[2] The gas chromatograph separates volatile and semi-volatile compounds like this compound from the sample matrix, while the mass spectrometer provides structural information based on the mass-to-charge ratio and fragmentation pattern of the analyte, ensuring unambiguous identification.[3] This note details a complete, self-validating protocol for this analysis.
Experimental Workflow
The overall analytical process is designed to ensure accurate quantification from complex matrices, such as a final drug product. The workflow involves sample extraction, chromatographic separation, and mass spectrometric detection and quantification.
Caption: High-level workflow for GC-MS analysis of this compound.
Sample Preparation Protocol
The goal of sample preparation is to quantitatively extract this compound from the drug product matrix while removing insoluble excipients that could interfere with the analysis.[4] This protocol is designed for a solid oral dosage form (e.g., tablet).
Materials:
-
Solvent: Dichloromethane (DCM), HPLC grade or higher.
-
Internal Standard (IS): Ethyl Benzoate (or another suitable non-interfering ester).
-
Apparatus: Mortar and pestle, analytical balance, volumetric flasks, vortex mixer, ultrasonic bath, centrifuge, PTFE syringe filters (0.22 µm), GC vials.
Step-by-Step Protocol:
-
Homogenization: Weigh and record the mass of 10 tablets. Grind them into a fine, uniform powder using a mortar and pestle. This step is crucial to ensure the sample taken for analysis is representative of the batch.
-
Sample Weighing: Accurately weigh an amount of the powdered sample equivalent to a single dose into a 50 mL volumetric flask.
-
Internal Standard Spiking: Prepare a stock solution of the internal standard (e.g., 100 µg/mL Ethyl Benzoate in DCM). Add a precise volume of this IS stock solution to the flask. The IS corrects for variations in extraction efficiency and injection volume.
-
Extraction: Add approximately 40 mL of DCM to the flask.
-
Dissolution: Vigorously vortex the mixture for 2 minutes, then sonicate in an ultrasonic bath for 15 minutes to ensure complete dissolution of the analyte and breakdown of the tablet matrix.
-
Dilution: Allow the solution to return to room temperature, then dilute to the 50 mL mark with DCM. Mix thoroughly.
-
Clarification: Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the insoluble excipients.[5]
-
Final Preparation: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial. The sample is now ready for analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrument and sample matrix. A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is recommended as it separates compounds primarily based on boiling point and is highly versatile.[6]
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A robust, low-bleed, non-polar column suitable for a wide range of semi-volatile organic compounds. Provides excellent peak shape and resolution.[6] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times regardless of oven temperature changes. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis. |
| Oven Program | 1. Initial: 70 °C, hold for 2 min 2. Ramp: 15 °C/min to 280 °C 3. Hold: 5 min at 280 °C | The initial hold allows for focusing of early-eluting compounds. The ramp provides good separation, and the final hold ensures elution of any high-boiling components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization sources, balancing ionization efficiency and minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible and information-rich fragmentation patterns, allowing for library matching.[2] |
| Scan Range | 40 - 350 amu | Covers the molecular weight of the analyte (178.23 g/mol ) and its expected fragments, while avoiding low-mass interference from the solvent and carrier gas. |
| Data Acquisition | Full Scan | Allows for the collection of complete mass spectra for definitive compound identification. |
Data Analysis and Interpretation
5.1. Compound Identification
Identification of this compound is a two-step process:
-
Retention Time (RT): Under the conditions specified, the analyte will elute at a characteristic retention time. This is determined by injecting a pure standard of this compound.
-
Mass Spectrum: The identity is confirmed by comparing the acquired mass spectrum of the peak at the correct RT with a reference spectrum from a library (e.g., NIST) or a locally acquired standard.
5.2. Expected Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 178.23) is characterized by specific fragment ions. Understanding this pattern is key to confident identification.[4]
Caption: Key EI fragmentation pathways for this compound.
-
Molecular Ion (M⁺˙) at m/z 178: This peak represents the intact molecule with one electron removed. Its presence confirms the molecular weight.
-
Fragment at m/z 133: This significant peak results from the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), a characteristic fragmentation of ethyl esters.[4]
-
Fragment at m/z 105: This peak arises from the cleavage of the bond between the carbonyl carbon and the alpha-carbon, yielding the stable secondary benzylic carbocation [C₆H₅CH(CH₃)]⁺.
-
Fragment at m/z 91: Compounds containing a benzyl group frequently undergo rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺), which is often a prominent peak.
-
Fragment at m/z 77: Represents the phenyl cation ([C₆H₅]⁺), resulting from further fragmentation.
Method Validation
To ensure the reliability of the analytical results, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[7] This process establishes the performance characteristics of the method.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a placebo (matrix without analyte), the analyte standard, and a spiked placebo. | No interfering peaks should be observed at the retention time of the analyte and internal standard in the placebo. The peak for the analyte should be spectrally pure. |
| Linearity | Prepare a series of at least five calibration standards of known concentrations spanning the expected range (e.g., 0.1 - 10 µg/mL). Plot the peak area ratio (Analyte/IS) against concentration and perform a linear regression. | The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level and calculate the percent recovery. | The mean recovery should be within 98.0% to 102.0% at each level.[7] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of a spiked placebo at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | Determine the lowest concentration of the analyte that can be reliably detected. Can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Typically defined as a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., GC oven ramp rate ±1°C/min, carrier gas flow rate ±0.1 mL/min) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during routine use. The system suitability criteria must be met under all varied conditions. |
Conclusion
The GC-MS method detailed in this application note provides a highly selective, sensitive, and reliable protocol for the analysis of this compound in pharmaceutical samples. The comprehensive workflow, from sample preparation to method validation, ensures data integrity and compliance with regulatory standards. This method is well-suited for routine quality control, stability testing, and impurity profiling in a drug development environment.
References
- Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- ChemSrc. (2025, August 25). This compound | CAS#:2510-99-8.
- European Journal of Pharmaceutical Sciences. (2024, December 13).
- Journal of Chromatography A. (n.d.).
- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- LCGC North America. (2025, May 13).
- MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG)
- National Institute of Standards and Technology (NIST). (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester.
- The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS)
- Pharmaffiliates. (n.d.). CAS No : 2510-99-8 | Product Name : Ethyl 2-phenylpropanoate.
- PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2510-99-8.
- Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
- Thermo Fisher Scientific. (n.d.). GC Columns and Accessories.
- Chromatography Forum. (2011, August 1). Quantification of Esters by GC-MS.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GC/MS analysis of some long chain esters, ketones and propanediol diesters | Semantic Scholar [semanticscholar.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Ethyl 2-Phenylpropionate
Abstract
This application note provides a detailed guide to the characterization of ethyl 2-phenylpropionate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectra. This guide is intended to serve as a practical resource for researchers requiring unambiguous structural verification and purity assessment of this important chemical intermediate. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. Its stereochemistry is crucial for pharmacological activity, making unambiguous characterization of its structure and purity paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note outlines the complete workflow for the ¹H and ¹³C NMR characterization of this compound, from sample preparation to spectral interpretation.
Materials and Methods
Materials
-
This compound (CAS: 2510-99-8)[1]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Glass pipettes
-
Volumetric flasks
-
Analytical balance
Instrumentation
-
400 MHz NMR Spectrometer equipped with a 5 mm broadband probe.
-
Data processing software (e.g., MestReNova, TopSpin, etc.)
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. This protocol ensures the preparation of a high-quality sample for analysis.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-80 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its well-characterized residual solvent peak.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, the sample can be sonicated for a short period.
-
Transfer to NMR Tube: Using a glass pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter into the tube. If solids are present, filter the solution through a small plug of cotton wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing an this compound NMR sample.
Protocol 2: NMR Data Acquisition
Proper setup of the NMR spectrometer is crucial for obtaining high-resolution spectra.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a 30-45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 128 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Results and Discussion
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.
Table 1: ¹H NMR Data for this compound in CDCl₃ (400 MHz)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 7.35 - 7.20 | Multiplet | - | 5H | Aromatic CH |
| b | 4.10 | Quartet | 7.1 | 2H | -O-CH₂ -CH₃ |
| c | 3.68 | Quartet | 7.2 | 1H | -CH (Ph)-CH₃ |
| d | 1.48 | Doublet | 7.2 | 3H | -CH(Ph)-CH₃ |
| e | 1.18 | Triplet | 7.1 | 3H | -O-CH₂-CH₃ |
-
Aromatic Protons (a): The five protons on the phenyl group appear as a complex multiplet in the range of 7.20-7.35 ppm, which is characteristic for aromatic protons.
-
Methylene Protons of the Ethyl Group (b): The two protons of the methylene group adjacent to the oxygen atom of the ester are observed as a quartet at approximately 4.10 ppm. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons (e) (n+1 rule, 3+1=4).
-
Methine Proton (c): The single proton on the chiral center, deshielded by both the phenyl group and the carbonyl group, appears as a quartet at around 3.68 ppm. This quartet is due to coupling with the three protons of the adjacent methyl group (d).
-
Methyl Protons of the Propionate Moiety (d): The three protons of the methyl group attached to the chiral carbon resonate as a doublet at approximately 1.48 ppm, resulting from coupling with the single methine proton (c).
-
Methyl Protons of the Ethyl Group (e): The three protons of the terminal methyl group of the ethyl ester give a triplet at about 1.18 ppm, due to coupling with the two methylene protons (b).
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: ¹³C NMR Data for this compound in CDCl₃ (100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| 1 | 174.5 | C =O |
| 2 | 140.8 | Quaternary Aromatic C |
| 3 | 128.6 | Aromatic C H |
| 4 | 127.8 | Aromatic C H |
| 5 | 127.2 | Aromatic C H |
| 6 | 60.8 | -O-C H₂-CH₃ |
| 7 | 45.5 | -C H(Ph)-CH₃ |
| 8 | 18.7 | -CH(Ph)-C H₃ |
| 9 | 14.1 | -O-CH₂-C H₃ |
-
Carbonyl Carbon (1): The ester carbonyl carbon is the most deshielded, appearing at approximately 174.5 ppm.
-
Aromatic Carbons (2-5): The aromatic carbons resonate in the typical downfield region of 127-141 ppm. The quaternary carbon (2) is observed at around 140.8 ppm, while the protonated aromatic carbons (3, 4, and 5) appear between 127.2 and 128.6 ppm.
-
Methylene Carbon (6): The carbon of the methylene group in the ethyl ester is found at approximately 60.8 ppm.
-
Methine Carbon (7): The chiral methine carbon resonates at about 45.5 ppm.
-
Methyl Carbons (8, 9): The two methyl carbons are the most shielded, with the methyl carbon of the propionate moiety (8) appearing at around 18.7 ppm and the terminal methyl carbon of the ethyl group (9) at approximately 14.1 ppm.
Diagram of this compound Structure with NMR Assignments:
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Conclusion
This application note has detailed a robust and reliable protocol for the ¹H and ¹³C NMR characterization of this compound. The presented data and spectral interpretations provide a clear and unambiguous confirmation of the molecular structure. The distinct signals and coupling patterns observed in the ¹H NMR spectrum, in conjunction with the chemical shifts in the ¹³C NMR spectrum, offer a comprehensive structural fingerprint of the molecule. This methodology is directly applicable for quality control, reaction monitoring, and structural verification in both research and industrial settings, ensuring the integrity of this vital chemical intermediate.
References
- NIST/EPA/NIH Mass Spectral Library (NIST 11).
Sources
Application Note: A Robust HPLC Method for the Chiral Separation of Ethyl 2-phenylpropionate Enantiomers
Abstract
The enantiomers of chiral compounds often exhibit significant differences in their pharmacological, toxicological, and metabolic profiles. Ethyl 2-phenylpropionate is a key chiral ester related to the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs), where stereochemistry dictates therapeutic efficacy.[1][2] Consequently, the ability to accurately separate and quantify its enantiomers is critical for quality control, drug development, and pharmacokinetic studies. This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline resolution of (R)- and (S)-Ethyl 2-phenylpropionate. The protocol leverages a polysaccharide-based chiral stationary phase (CSP), providing in-depth explanations of the chiral recognition mechanism and practical, step-by-step guidance for researchers and drug development professionals.
Introduction and Scientific Background
Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, within a chiral environment, such as the human body or a chiral stationary phase, their interactions can differ dramatically. For many profen derivatives, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[3] This necessitates the development of stereoselective analytical methods.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for direct enantiomeric separation.[4][5] Among the various types of CSPs, those based on polysaccharide derivatives (e.g., cellulose and amylose) have demonstrated exceptional versatility and broad enantioselectivity, capable of resolving approximately 90% of chiral compounds.[6][7] This method focuses on an amylose-based CSP under normal-phase conditions, a proven strategy for the resolution of profens and their esters.[8][9][10]
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The enantioselective separation on a polysaccharide-based CSP is not governed by a single interaction but rather by a combination of forces that create a transient, diastereomeric complex between the analyte and the chiral selector. The mechanism relies on the distinct three-dimensional structure of the CSP.
Polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are coated or immobilized onto a silica support.[11][12] The polymer backbone adopts a stable helical structure, forming well-defined chiral grooves or cavities.[11][13] The carbamate groups lining these grooves provide multiple sites for interaction. Chiral recognition is achieved through a combination of:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., the ester carbonyl) and the N-H groups of the carbamate on the CSP.
-
π-π Interactions: Stacking between the aromatic rings of the analyte and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Occurring between polar functional groups.
-
Steric Hindrance (Inclusion): The most critical factor for enantioselectivity. One enantiomer fits more snugly and favorably into the chiral groove of the CSP, leading to a more stable complex and, consequently, a longer retention time. The other enantiomer, due to steric clashes, forms a less stable complex and elutes earlier.[7][14]
This differential interaction energy between the two enantiomers and the CSP is the foundation of the chromatographic separation.
Caption: Diagram 1: Chiral Recognition on a Polysaccharide CSP.
Experimental Protocol
This protocol provides a validated starting point for the separation. Optimization may be required depending on the specific HPLC system and laboratory conditions.
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.
-
Recommended Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent).
-
-
Chemicals & Reagents:
-
Racemic this compound (≥98% purity).
-
n-Hexane (HPLC grade).
-
2-Propanol (IPA) (HPLC grade).
-
Trifluoroacetic Acid (TFA) (HPLC grade).
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven high enantioselectivity for profen derivatives.[9] |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v) | Normal phase provides excellent selectivity. IPA modifies retention, and TFA improves peak shape for acidic impurities.[9][15] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 25 °C | Provides reproducible retention times. Temperature can be a tool for optimizing selectivity.[10][16] |
| Detection Wavelength | UV at 230 nm | High absorbance for the phenyl group, ensuring good sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Sample Diluent | Mobile Phase | Ensures peak shape integrity and compatibility with the chromatographic system. |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before injection to remove particulates and protect the column.
HPLC Analysis Workflow
-
System Startup: Purge the HPLC system with the mobile phase.
-
Column Equilibration: Install the chiral column and equilibrate with the mobile phase at 1.0 mL/min until a stable, noise-free baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Inject the working standard solution five consecutive times. The system is ready for sample analysis if the SST criteria are met (see Section 4.2).
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute completely (approx. 15 minutes).
Caption: Diagram 2: HPLC Experimental Workflow.
Results and Discussion
Typical Chromatographic Performance
Under the specified conditions, a baseline separation of the (R)- and (S)-enantiomers of this compound is expected. The first eluting peak corresponds to one enantiomer and the second to the other. The exact elution order ((R) then (S) or vice-versa) depends on the specific column and conditions and must be confirmed using an enantiomerically pure standard if required.[10][17]
Table 1: Expected Chromatographic Parameters
| Parameter | Symbol | Expected Value | Formula |
| Retention Time (Peak 1) | t_R1 | ~8.5 min | - |
| Retention Time (Peak 2) | t_R2 | ~9.9 min | - |
| Retention Factor (Peak 1) | k'1 | 2.15 | (t_R1 - t_0) / t_0 |
| Retention Factor (Peak 2) | k'2 | 2.58 | (t_R2 - t_0) / t_0 |
| Separation Factor | α | 1.20 | k'2 / k'1 |
| Resolution | R_s | > 2.0 | 2(t_R2 - t_R1) / (w_1 + w_2) |
| (Note: t_0 (void time) is assumed to be ~2.7 min for a 250x4.6 mm column at 1.0 mL/min. Values are based on typical data for similar compounds and serve as a guide.[9]) |
System Suitability and Method Trustworthiness
To ensure the validity and reliability of the results, a System Suitability Test (SST) must be performed before any sample analysis. This protocol is self-validating when the following criteria are met.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Resolution (R_s) | R_s ≥ 1.5 | Ensures that the two enantiomer peaks are sufficiently separated for accurate quantification. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms good peak shape, free from excessive tailing or fronting. |
| RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and reproducibility of the injector and system. |
| RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates the stability of the pump flow rate and mobile phase composition. |
Causality of Experimental Choices & Optimization
-
Mobile Phase Modifier: The percentage of 2-propanol is a critical parameter. Increasing the IPA concentration will decrease retention times for both enantiomers but may also reduce the separation factor (α). Conversely, decreasing the IPA will increase retention and may improve resolution, but at the cost of longer analysis times.[15][17]
-
Acidic Additive: Trifluoroacetic acid (TFA) is added at a low concentration (0.1%) to suppress the ionization of any residual acidic species on the silica support or acidic impurities in the sample. This minimizes non-specific interactions and results in sharper, more symmetrical peaks.[9]
Conclusion
The method detailed in this application note provides an effective and robust solution for the chiral separation of this compound enantiomers by HPLC. By employing an amylose-based chiral stationary phase under normal-phase conditions, excellent resolution and peak shape are achieved. The protocol is designed to be a reliable starting point for routine analysis in quality control and a flexible foundation for further method development in research and pharmaceutical settings. The inclusion of system suitability criteria ensures the trustworthiness and reproducibility of the generated data.
References
- Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Current Drug Discovery Technologies.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central.
- Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate.
- Polysaccharide-based CSPs. Chiralpedia.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. PubMed.
- Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Drexel University.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI.
- Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. ResearchGate.
- Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics. ResearchGate.
- Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar.
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed.
- The studied analytes: (a) 2-arylpropionic acids; (b) N-protected... ResearchGate.
- The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
- Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. PubMed.
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate.
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central.
- Chiral HPLC Separations. Phenomenex.
- Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. PubMed.
Sources
- 1. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 12. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 2-Phenylpropionate in the Synthesis of Profen-Class Pharmaceuticals
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 2-phenylpropionate and its parent acid, 2-phenylpropionic acid, are pivotal chiral building blocks in the pharmaceutical industry. They form the core scaffold of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), a category of blockbuster drugs that includes household names like Ibuprofen and Naproxen. The therapeutic efficacy of these drugs is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes than its (R)-counterpart.[1] Consequently, the development of stereoselective synthetic routes to access the enantiopure (S)-2-arylpropionic acids is of paramount importance. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of this compound as a starting material and key intermediate in the synthesis of these vital medicines. We will delve into the core chemical principles, provide detailed, field-tested protocols, and explain the causality behind experimental choices to ensure both accuracy and reproducibility.
The Significance of Chirality in Profens
The 2-arylpropionic acids possess a single stereocenter at the alpha-carbon of the propionic acid moiety.[2][3] This results in two enantiomers, (R) and (S), which, despite having identical chemical connectivity, exhibit profound differences in their pharmacological and toxicological profiles. The biological activity of profens is largely, if not entirely, stereospecific, with the (S)-enantiomer being the active agent responsible for the inhibition of prostaglandin biosynthesis.[4] While the (R)-enantiomer is often inactive or significantly less active, the body can convert some (R)-profens to their (S)-antipodes through a unidirectional metabolic process known as chiral inversion.[3][4] However, this inversion is often incomplete and can vary between individuals.[5] Therefore, the administration of enantiomerically pure (S)-profens offers several advantages, including a lower required dose, a faster onset of action, and a reduction in potential side effects associated with the (R)-enantiomer.
Synthetic Strategies Overview
The synthesis of enantiomerically pure profens from racemic this compound or its derivatives generally follows two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
-
Chiral Resolution: This "classical" approach involves the separation of enantiomers from a racemic mixture. Common methods include diastereomeric salt crystallization and enzymatic kinetic resolution.
-
Asymmetric Synthesis: These more modern approaches aim to create the desired stereocenter with high enantioselectivity. Key methods include asymmetric hydrogenation of a prochiral precursor and the use of chiral auxiliaries.
This guide will provide detailed protocols for both approaches, highlighting the role of this compound as a versatile substrate and precursor.
Caption: Overview of synthetic routes to enantiopure (S)-profens.
Application Protocol: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. In this protocol, a lipase is used to selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This allows for the separation of the resulting (S)-acid from the unreacted (R)-ester.
Rationale: Lipases are highly effective catalysts for the hydrolysis of esters.[6] In a micro-aqueous environment, many lipases exhibit a high degree of enantioselectivity, preferentially catalyzing the hydrolysis of the (S)-enantiomer of 2-arylpropionic acid esters.[7][8] This protocol is based on the use of Penicillin G acylase (PGA), which has been shown to be effective for this transformation.[7]
Protocol: PGA-Catalyzed Hydrolysis of this compound
Materials:
-
Racemic this compound
-
Penicillin G acylase (PGA)
-
Tetrahydrofuran (THF), anhydrous
-
Phosphate buffer (pH 7.0)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter
-
Separatory funnel
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, prepare a solvent system of 95% tetrahydrofuran (THF).
-
Dissolve racemic this compound in the THF to a concentration of 0.3 g/mL.
-
Add Penicillin G acylase (PGA) to a final concentration of 1.5 mg/mL.
-
Adjust the pH of the reaction mixture to 7.0 using a phosphate buffer.
-
Reaction: Stir the mixture at 30°C and monitor the reaction progress using chiral HPLC. The reaction is complete when approximately 50% of the starting material has been hydrolyzed.
-
Work-up:
-
Once the reaction has reached approximately 50% conversion, quench the reaction by adding diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to extract the (S)-2-phenylpropionic acid into the aqueous layer.
-
Separate the organic layer, which contains the unreacted (R)-ethyl 2-phenylpropionate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to recover the (R)-ester.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-phenylpropionic acid.
-
-
Analysis: Determine the enantiomeric excess (ee) of the resulting (S)-2-phenylpropionic acid and the recovered (R)-ethyl 2-phenylpropionate using chiral HPLC.
| Parameter | Value |
| Substrate | Racemic this compound |
| Enzyme | Penicillin G acylase (PGA) |
| Solvent | 95% Tetrahydrofuran |
| pH | 7.0 |
| Temperature | 30°C |
| Expected Yield | >90% for (S)-acid |
| Expected ee | >97% |
Reference for Protocol: This protocol is adapted from the procedure described for the preparation of S-2-phenylpropionic acid in a micro-aqueous phase.[7][8]
Application Protocol: Synthesis of (S)-Naproxen via Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the synthesis of enantiomerically enriched compounds.[1] This protocol outlines the synthesis of (S)-Naproxen, a widely used NSAID, starting from a prochiral acrylic acid derivative. While this protocol does not start directly from this compound, it exemplifies a key strategy for producing profens where the corresponding ester is often an intermediate or the final product before hydrolysis.
Rationale: The synthesis of (S)-Naproxen can be achieved with high enantioselectivity through the asymmetric hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid using a chiral Ruthenium-BINAP catalyst.[9] This reaction proceeds with high yield and excellent enantiomeric excess.
Caption: Asymmetric hydrogenation route to (S)-Naproxen.
Protocol: Asymmetric Hydrogenation for (S)-Naproxen Synthesis
Materials:
-
2-(6-methoxy-2-naphthyl)acrylic acid
-
Ru-(R)-BINAP catalyst
-
Methanol, anhydrous
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 2-(6-methoxy-2-naphthyl)acrylic acid in anhydrous methanol.
-
Add the Ru-(R)-BINAP catalyst. The substrate-to-catalyst ratio (S/C) is typically high, around 1000 or greater.
-
Hydrogenation: Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 12 hours).
-
Work-up:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.
| Parameter | Typical Value |
| Catalyst | Ru-(R)-BINAP |
| S/C Ratio | ~1000 |
| H₂ Pressure | ~4 bar |
| Temperature | 25°C |
| Solvent | Methanol |
| Time | 12 h |
| Yield | >99% |
| Enantiomeric Excess (ee) | >95% |
Reference for Protocol: This protocol is based on general procedures for the asymmetric hydrogenation of prochiral acrylic acids to form profens.[1]
Application Protocol: Synthesis of Ibuprofen
The industrial synthesis of Ibuprofen has several established routes. One common laboratory-scale synthesis involves a multi-step process starting from isobutylbenzene. The final steps often involve the formation of a 2-arylpropionic acid derivative, which is then hydrolyzed to yield Ibuprofen.
Rationale: A common synthetic route involves the Friedel-Crafts acylation of isobutylbenzene, followed by a series of transformations to introduce the propionic acid moiety.[10] An alternative, greener route involves the carbonylation of 1-(4ʹ-isobutylphenyl)ethanol (IBPE).[11]
Protocol: Laboratory Synthesis of Ibuprofen
This protocol outlines a five-step synthesis of Ibuprofen starting from isobutylbenzene.
Caption: Multi-step synthesis of Ibuprofen from isobutylbenzene.
Procedure:
-
Step 1: Friedel-Crafts Acylation of Isobutylbenzene:
-
To a cooled (0 °C) mixture of aluminum chloride in dichloromethane, slowly add isobutylbenzene and acetic anhydride.
-
Stir for 45 minutes at 0 °C, then warm to room temperature.
-
Quench the reaction with cold 4M HCl.
-
Extract the product, p-isobutylacetophenone, with dichloromethane and purify.[10]
-
-
Step 2: Reduction of p-Isobutylacetophenone:
-
Reduce the ketone to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, using a suitable reducing agent like sodium borohydride in ethanol.
-
-
Step 3: Chloride Substitution:
-
Convert the alcohol to 1-chloro-1-(4-isobutylphenyl)ethane using a chlorinating agent such as thionyl chloride or concentrated HCl.
-
-
Step 4: Grignard Reaction:
-
Form the Grignard reagent by reacting 1-chloro-1-(4-isobutylphenyl)ethane with magnesium turnings in anhydrous diethyl ether.
-
-
Step 5: Carboxylation and Hydrolysis:
-
Bubble carbon dioxide gas through the Grignard reagent solution.
-
Acidify the reaction mixture with aqueous HCl to protonate the carboxylate and yield Ibuprofen.
-
Extract the final product with an organic solvent and purify by recrystallization.[10]
-
Analytical Methods for Enantiomeric Purity Assessment
The determination of enantiomeric excess (ee) is critical in the synthesis of chiral drugs. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
Protocol: Chiral HPLC for 2-Phenylpropionic Acid Enantiomers
Rationale: Chiral stationary phases, often based on polysaccharides like cellulose or amylose, can differentiate between enantiomers, leading to different retention times.[12]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: A suitable chiral column, e.g., Chiralpak AD-H (amylose-based).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA), e.g., 90/10/0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
Procedure:
-
Prepare a standard solution of racemic 2-phenylpropionic acid and a solution of the synthesized sample in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
| Parameter | Description |
| Retention factor (k') | k' = (t_R - t_0) / t_0 |
| Separation factor (α) | α = k'_2 / k'_1 |
| Resolution (R_s) | R_s = 2(t_R2 - t_R1) / (w_1 + w_2) |
Reference for Protocol: This is a general methodology for the evaluation of CSP performance for 2-phenylpropionic acid separation.[12]
References
- Raj, N. K., & Prasanna, V. D. (2014). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes.
- BenchChem. (2025).
- BenchChem. (2025). Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide. BenchChem.
- (n.d.). Three major strategies for the enzymatic synthesis of phenylpropionic...
- (1997). Optimization of the chiral inversion of 2-phenylpropionic acid by Verticillium lecanii. J Pharm Pharmacol.
- BenchChem. (2025). Enantioselective Synthesis of (S)-(+)
- (n.d.). Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic...
- (n.d.).
- (n.d.). Preparation of S-2-phenylpropionic acid in micro-aqueous phase.
- BenchChem. (2025). Application Notes and Protocols for (S)-(+)-2-Phenylpropionic Acid as a Chiral Derivatizing Agent for NMR Analysis. BenchChem.
- (n.d.). Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system | Request PDF.
- (n.d.). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification.
- (n.d.). Preparation of S-2-Phenylpropionic Acid in Micro-aqueous Phase.
- (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH.
- (2017).
- (n.d.). Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469. PubChem - NIH.
- (n.d.). Transition-metal catalyzed synthesis of Ketoprofen. SciELO.
- (n.d.). CAS No : 2510-99-8 | Product Name : Ethyl 2-phenylpropanoate | Pharmaffiliates.
- (n.d.). CN100540522C - Taking ethylbenzene as the method for raw material synthesis of ketoprofen.
- (n.d.). Method for synthesizing ketoprofen by using ethylbenzene as raw material.
- (2025).
- (n.d.).
- (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
- (n.d.).
- (n.d.). SYNTHESIS OF KETOPROFEN. Semantic Scholar.
- (n.d.). EP0284310A1 - Process for producing ibuprofen.
- (n.d.). Journal of Chemical and Pharmaceutical Research, 2014, 6(8):1-4 Research Article Synthesis of Naproxen pro-drugs for enhance. An-Najah Staff.
- (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah Staff.
- (n.d.). US5053533A - Process for preparing naproxen.
- (n.d.). (PDF) Kinetic Study of Some Naproxen Derivatives.
- (2019). Ibuprofen Synthesis | Synaptic. Central College.
- (n.d.). synthesis and in silico study of new ketoprofen derivatives.
- (n.d.). (PDF) Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of S-2-Phenylpropionic Acid in Micro-aqueous Phase [jproeng.com]
- 9. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 11. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging Ethyl 2-Phenylpropionate in the Development of Novel Anti-Inflammatory Agents
Introduction: The Phenylpropionate Scaffold in Anti-Inflammatory Drug Discovery
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease, necessitates the continuous pursuit of novel and effective anti-inflammatory therapeutics.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The 2-phenylpropionic acid scaffold, commonly known as the "profen" structure, is a privileged pharmacophore found in many widely used NSAIDs like ibuprofen and naproxen. Ethyl 2-phenylpropionate serves as a valuable and versatile starting material or intermediate in the synthesis of these and other novel anti-inflammatory compounds.[4][5] Its chemical structure provides a key building block for creating derivatives with potent and potentially selective inhibitory activity against key mediators of the inflammatory cascade.
Inflammation is a complex physiological response to harmful stimuli, orchestrated by a host of signaling molecules.[2][6] The arachidonic acid cascade is central to this process, leading to the production of pro-inflammatory prostaglandins and leukotrienes through the action of COX and lipoxygenase (LOX) enzymes, respectively.[1][7] Consequently, dual inhibitors of COX and LOX pathways are of significant therapeutic interest. This guide details the application of this compound as a precursor for a novel anti-inflammatory agent, providing a comprehensive workflow from synthesis to detailed in vitro and in vivo evaluation.
Core Concept: From Precursor to Potent Inhibitor
While this compound itself is not a potent anti-inflammatory agent, its core structure is readily modified to generate compounds with significant biological activity. This is exemplified by the synthesis and evaluation of a novel succinimide derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (referred to herein as MAK01) .[2][8][9] This compound demonstrates the strategic potential of using this compound derivatives to target key inflammatory enzymes.
Synthesis Workflow: Organocatalytic Michael Addition
The synthesis of MAK01 is achieved through an efficient, single-step organocatalytic asymmetric Michael addition reaction. This approach is advantageous due to its high yield and relatively short reaction time.[2][6]
Caption: Synthesis workflow for MAK01.
Part 1: Synthesis Protocol for Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)
This protocol is adapted from a reported effective synthetic method.[6]
Materials:
-
Ethyl isobutyrate (2.0 mmol)
-
N-phenylmaleimide (1.0 mmol)
-
N-methyl-L-proline (10 mol%)
-
Lithium hydroxide (LiOH) (10 mol%)
-
Chloroform (CHCl₃) (1.0 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add ethyl isobutyrate (2.0 mmol), N-methyl-L-proline (10 mol%), and lithium hydroxide (10 mol%) in 1.0 mL of chloroform.
-
Initiation: Begin stirring the mixture. Add N-phenylmaleimide (1.0 mmol) to the solution.
-
Reaction: Allow the mixture to stir consistently at room temperature.
-
Monitoring: Monitor the progress of the reaction periodically using TLC analysis until the starting materials are consumed (approximately 6 hours).
-
Work-up and Isolation: Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is then purified using column chromatography to yield the final compound, MAK01, as a white powder.[6]
Rationale: The use of N-methyl-L-proline as an organocatalyst facilitates the asymmetric Michael addition, a carbon-carbon bond-forming reaction, which is crucial for constructing the succinimide ring system onto the propionate backbone.[2]
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The primary mechanism of many NSAIDs is the inhibition of COX enzymes. A comprehensive in vitro screening should also assess activity against 5-LOX to identify potential dual inhibitors.[2][7]
Key Inflammatory Pathway: Arachidonic Acid Cascade
Caption: Inhibition of the Arachidonic Acid Cascade.
Protocol 2.1: COX-1 and COX-2 Inhibition Assay
This enzyme inhibition assay quantifies the ability of the test compound to block prostaglandin production.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (MAK01) dissolved in appropriate solvent (e.g., DMSO)
-
Reference standards (e.g., Indomethacin for COX-1, Celecoxib for COX-2)[2]
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for Prostaglandin F2α (PGF2α) detection
-
96-well microplate and reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (MAK01) and reference standards (e.g., 62.5 to 1000 µg/mL).[2]
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the test compound/reference standard at various concentrations. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., 1 M HCl).
-
Quantification: Measure the amount of prostaglandin produced using a PGF2α EIA kit, following the manufacturer's instructions. The absorbance is read using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
Rationale: Differentiating between COX-1 and COX-2 inhibition is critical. While COX-2 is the primary target for anti-inflammatory effects, inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[2][3] A higher selectivity for COX-2 is often a desirable trait in novel NSAIDs.[10]
Protocol 2.2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of leukotriene formation.
Procedure: The protocol is similar to the COX inhibition assay, with the following key differences:
-
Enzyme: Use a 5-LOX enzyme preparation.
-
Substrate: Linoleic acid is often used as the substrate.
-
Detection: The formation of the product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).
-
Reference Standard: A known 5-LOX inhibitor like Zileuton can be used.[2]
Data Summary: In Vitro Enzyme Inhibition by MAK01
The following table summarizes the inhibitory potential of MAK01 against COX-1, COX-2, and 5-LOX enzymes.[2][8][9]
| Enzyme Target | IC₅₀ of MAK01 (µg/mL) | Interpretation |
| COX-1 | 314 | Moderate Inhibition |
| COX-2 | 130 | Potent Inhibition |
| 5-LOX | 105 | Potent Inhibition |
Analysis: The data indicates that MAK01 is a potent inhibitor of both COX-2 and 5-LOX, with a greater inhibitory effect on COX-2 compared to COX-1.[2] This profile suggests it may act as a selective anti-inflammatory agent with a potentially favorable gastrointestinal safety profile.[2][9]
Part 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
In vivo models are essential for confirming the anti-inflammatory activity observed in in vitro assays and for evaluating the compound's overall physiological effect.[11][12] The carrageenan-induced paw edema model is a widely used and well-established method for screening acute anti-inflammatory drugs.[13]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo paw edema assay.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220g)
-
1% (w/v) Carrageenan solution in saline
-
Test compound (MAK01)
-
Reference drug (e.g., Diclofenac, 10 mg/kg)
-
Vehicle (e.g., 0.5% CMC solution)
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment.[13] Fast the animals overnight before the experiment with free access to water. Divide them into groups (n=6):
-
Dosing: Administer the vehicle, standard, or test compound orally via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation:
-
Edema Volume (mL): Paw volume at time 't' - Paw volume at time '0'.
-
Percentage Inhibition of Edema: [(Control Edema - Treated Edema) / Control Edema] x 100.
-
Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily mediated by prostaglandins, making it a suitable model for evaluating COX inhibitors.[13] A reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Data Summary: In Vivo Anti-Inflammatory Effect of MAK01
The table below shows the percentage reduction in paw edema at different doses and time points.[2][8][9]
| Treatment Group (mg/kg) | % Inhibition at 2 hours | % Inhibition at 5 hours |
| MAK01 (10 mg/kg) | 33.3 ± 0.77% | - |
| MAK01 (20 mg/kg) | 34.7 ± 0.74% | - |
| MAK01 (30 mg/kg) | - | 40.58 ± 0.84% |
| Aspirin (10 mg/kg) | - | 57.57 ± 1.23% |
Analysis: MAK01 demonstrated a significant, dose-dependent reduction in carrageenan-induced paw edema, confirming its anti-inflammatory efficacy in vivo.[2][8] The activity is notable in both the early and late phases of inflammation, consistent with its inhibitory action on inflammatory mediators.
Conclusion and Future Directions
This compound is a highly valuable scaffold in medicinal chemistry for the development of novel anti-inflammatory agents. Through straightforward synthetic modifications, such as the Michael addition described, it is possible to generate derivatives like MAK01 with potent dual inhibitory activity against COX-2 and 5-LOX. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of such compounds. Future research could focus on optimizing the phenylpropionate scaffold to further enhance COX-2 selectivity, improve pharmacokinetic properties, and explore its potential in chronic inflammation models.
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Ledwoń, P., & Radecka, H. (2019). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Postepy higieny i medycyny doswiadczalnej (Online), 73, 42-49.
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- Zasada, M., & Budzisz, E. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 25(11), 2548.
- Get-Pharma. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Medical and Pharmaceutical Sciences, 13(1), 1-14.
- Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., Abdulaziz, O., Alsuwat, M. A., Jan, M. S., & Sadiq, A. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522.
- ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
- Mahnashi, M. H., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
- ResearchGate. (2020). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- Yilmaz, I., Senturk, M., & Aktaş, A. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 116-123.
- ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299-12328.
- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.
- Mahnashi, M. H., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed.
- Petrova, E. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
- El-Sayed, M. A. A., et al. (2022). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI.
- Mahnashi, M. H., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). OUCI.
- Sanmartin, C., et al. (2020). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. MDPI.
- Farooq, M., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
- Mattia, C., & Coluzzi, F. (2005). COX-2 inhibitors: pharmacological data and adverse effects. Minerva anestesiologica, 71(7-8), 431–441.
- Everts, B., et al. (2000). COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs. PubMed.
- Pal, S., et al. (2009). Chemopreventive effects of NSAIDs as inhibitors of cyclooxygenase-2 and inducers of apoptosis in experimental lung carcinogenesis. PubMed.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2510-99-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemopreventive effects of NSAIDs as inhibitors of cyclooxygenase-2 and inducers of apoptosis in experimental lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX-2 inhibitors: pharmacological data and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. ijpras.com [ijpras.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Asymmetric Synthesis of (S)-Ethyl 2-phenylpropionate
Abstract
This technical guide provides a comprehensive overview of established and robust methodologies for the asymmetric synthesis of (S)-Ethyl 2-phenylpropionate, a key chiral building block and a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological potency of these drugs is predominantly attributed to the (S)-enantiomer, making stereocontrolled synthesis a critical aspect of their development and manufacturing.[1] This document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for three principal strategies: Enzymatic Kinetic Resolution, Chiral Auxiliary-Mediated Synthesis, and Catalytic Asymmetric Hydrogenation. Each section details the causality behind experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Stereochemistry in Profens
The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of modern anti-inflammatory therapy. A defining feature of this class is the presence of a stereogenic center at the α-position of the propionic acid moiety. It is well-established that the biological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[1] The (R)-enantiomer is often significantly less active or can undergo metabolic chiral inversion to the active (S)-form in vivo, a process that can vary between individuals.[2] Therefore, the direct synthesis of the enantiomerically pure (S)-form is highly desirable to improve therapeutic efficacy, reduce metabolic burden, and minimize potential side effects associated with the inactive enantiomer. This guide explores three premier, field-proven strategies to achieve this synthetic goal.
Strategy 1: Enzymatic Kinetic Resolution via Hydrolysis
Enzymatic kinetic resolution is a powerful green chemistry tool that leverages the inherent stereoselectivity of enzymes to separate racemic mixtures. In the context of (S)-Ethyl 2-phenylpropionate synthesis, a lipase can be used to selectively hydrolyze the (S)-ester from a racemic mixture of ethyl 2-phenylpropionate, leaving the unreacted (R)-ester behind. The resulting (S)-2-phenylpropionic acid can then be isolated and re-esterified.
Mechanistic Principle of Lipase Enantioselectivity
Lipases, a class of serine hydrolases, catalyze ester hydrolysis through a "ping-pong bi-bi" mechanism involving an acyl-enzyme intermediate. The catalytic site contains a triad of amino acids (typically Serine, Histidine, and Aspartic/Glutamic acid). The enantioselectivity arises from the three-dimensional architecture of the enzyme's active site, which creates diastereomeric transition states upon binding with the two enantiomers of the substrate. One enantiomer fits more favorably into the active site, leading to a lower activation energy and a significantly faster rate of hydrolysis compared to the other. For many lipases, such as Candida rugosa lipase (CRL), the hydrolysis of 2-arylpropionic acid esters preferentially occurs for the (S)-enantiomer.[2][3]
Caption: Lipase-catalyzed kinetic resolution workflow.
Protocol: Kinetic Resolution of (±)-Ethyl 2-phenylpropionate using Candida rugosa Lipase
This protocol is adapted from the established procedure for the hydrolysis of 2-phenylpropionic acid esters.[2] It targets the synthesis of (S)-2-phenylpropionic acid, which can be subsequently esterified to the target ethyl ester.
Materials:
-
Racemic this compound (or isopropyl ester as per reference)
-
Candida rugosa lipase (CRL), free or immobilized
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Isooctane
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide solution (e.g., 1 M) for workup
-
Hydrochloric acid (e.g., 2 M) for workup
-
Ethyl acetate and water for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a mixed organic solvent system of isooctane and MTBE (9.5:0.5 v/v).
-
Substrate Addition: Dissolve racemic this compound in the solvent system to a final concentration of approximately 30-50 mM.
-
pH Adjustment: Add a small volume of phosphate buffer (pH 7.5) to maintain the microaqueous environment necessary for lipase activity.
-
Enzyme Addition: Add Candida rugosa lipase (e.g., 20 mg/mL). If using immobilized lipase, the loading can be adjusted based on the support's activity.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 35-40°C) and monitor the reaction progress.
-
Monitoring: Periodically withdraw aliquots from the organic phase. Analyze by chiral HPLC (see Section 5) to determine the conversion and the enantiomeric excess (ee) of the produced (S)-2-phenylpropionic acid and the remaining (R)-ester. The reaction should be stopped at or near 50% conversion to maximize the ee of both components.
-
Workup: Once ~50% conversion is reached, filter off the lipase. Extract the mixture with an aqueous solution of sodium hydroxide (1 M) to separate the acidic product ((S)-acid) into the aqueous layer.
-
Isolation: Separate the layers. The organic layer contains the unreacted (R)-ester. Acidify the aqueous layer with HCl (2 M) to pH ~2-3 and extract with ethyl acetate. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-phenylpropionic acid.
-
Esterification: The resulting (S)-acid can be converted to (S)-Ethyl 2-phenylpropionate via standard Fischer esterification (Ethanol, catalytic H₂SO₄).
| Parameter | Optimal Value | Expected Outcome |
| Enzyme | Candida rugosa Lipase (immobilized) | High enantioselectivity |
| Temperature | 40°C | Optimal activity and stability |
| pH | 7.5 | Favors hydrolytic activity |
| Solvent | Isooctane:MTBE (9.5:0.5) | Good substrate solubility & enzyme activity |
| Conversion | ~45% | >95% ee (acid), E-value >200 |
Table 1: Typical reaction parameters and outcomes for enzymatic resolution. Data adapted from reference[2].
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary is a cornerstone of asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can be recovered. Evans' oxazolidinones are among the most reliable and widely used auxiliaries for stereoselective alkylations.[4][5]
Mechanistic Principle of Evans' Auxiliary Stereocontrol
The synthesis involves acylating an Evans' auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with a propionyl group. The resulting N-acyloxazolidinone is then deprotonated to form a Z-enolate. The bulky substituent on the auxiliary (e.g., benzyl group at C4) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., benzyl bromide) can only approach from the less hindered face, leading to the formation of one diastereomer with very high selectivity.[6][7] Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.
Caption: Workflow for Evans' auxiliary-based synthesis.
Protocol: Asymmetric Synthesis via Evans' Oxazolidinone
This protocol is a three-stage process: acylation, diastereoselective alkylation, and auxiliary cleavage followed by esterification.[6][8]
Stage 1: Acylation of the Auxiliary
-
Setup: In an oven-dried, argon-flushed flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the N-propionyl oxazolidinone by flash chromatography.
Stage 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30-60 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the mixture at -78°C for 4-6 hours, or until TLC indicates consumption of the starting material.
-
Workup: Quench with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. The crude product can be purified by flash chromatography to yield the alkylated product with high diastereomeric purity.
Stage 3: Auxiliary Cleavage and Esterification
-
Cleavage: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF:water and cool to 0°C. Add aqueous hydrogen peroxide (30%, 4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq). Stir vigorously at 0°C for 4 hours.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify with HCl to pH ~2 and extract with ethyl acetate to isolate the (S)-2-phenylpropionic acid. The chiral auxiliary can often be recovered from the reaction mixture.
-
Esterification: Convert the resulting acid to the ethyl ester using standard Fischer esterification conditions (reflux in ethanol with a catalytic amount of sulfuric acid).
| Stage | Reagents | Typical Yield | Stereoselectivity |
| Acylation | (S)-4-benzyl-2-oxazolidinone, n-BuLi, Propionyl-Cl | >95% | N/A |
| Alkylation | NaHMDS, Benzyl Bromide | 80-92% | >99:1 dr |
| Cleavage | LiOH, H₂O₂ | >90% | >98% ee |
Table 2: Typical outcomes for Evans' auxiliary-mediated synthesis. Data compiled from references[6][7][8].
Strategy 3: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers. This approach involves the direct reduction of a prochiral olefin, such as 2-phenylacrylic acid or its ester, using molecular hydrogen and a chiral transition metal catalyst. The Noyori asymmetric hydrogenation, utilizing Ruthenium-BINAP complexes, is a Nobel Prize-winning technology that exemplifies this powerful strategy.[2][9]
Mechanistic Principle of Noyori Asymmetric Hydrogenation
The catalyst consists of a Ruthenium(II) center coordinated to a C₂-symmetric chiral diphosphine ligand, such as (S)-BINAP. The precatalyst is activated by hydrogen to form a dihydride species. The olefinic substrate coordinates to the metal center. The chirality of the ligand environment creates a chiral pocket, forcing the substrate to coordinate in a specific orientation. Hydrogen is then transferred stereoselectively to one face of the double bond. The rigid, atropisomeric structure of the BINAP ligand is crucial for creating the well-defined chiral environment that leads to high enantioselectivity.[8][10] The reaction proceeds through an outer-sphere mechanism, and the oxidation state of the ruthenium remains +2 throughout the catalytic cycle.[9]
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of 2-Phenylacrylic Acid
This protocol is based on the highly efficient hydrogenation of α,β-unsaturated carboxylic acids using Ru-BINAP catalysts.[1] The acid product can be easily esterified.
Materials:
-
2-Phenylacrylic acid
-
[RuCl₂((S)-BINAP)]₂ or a similar Ru(II)-(S)-BINAP precatalyst
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the Ru(II)-(S)-BINAP precatalyst. The substrate-to-catalyst (S/C) ratio can range from 1000:1 to 10,000:1 for efficient reactions.[11]
-
Substrate Addition: Add 2-phenylacrylic acid and anhydrous, degassed methanol.
-
Reaction Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.
-
Hydrogenation: Purge the autoclave several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4-100 bar H₂).
-
Incubation: Place the autoclave in a heating mantle or oil bath set to the reaction temperature (e.g., 25-50°C) and begin vigorous stirring.
-
Monitoring: The reaction is typically run for a set time (e.g., 12-24 hours). Completion can be confirmed by taking a sample (after depressurization) and analyzing via ¹H NMR or GC.
-
Workup: After the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude (S)-2-phenylpropionic acid can be purified by crystallization or chromatography.
-
Esterification: Convert the acid to (S)-Ethyl 2-phenylpropionate via Fischer esterification.
| Parameter | Typical Value | Expected Outcome |
| Catalyst | Ru(II)-(S)-BINAP | High activity & selectivity |
| S/C Ratio | 1000:1 | Efficient catalyst turnover |
| H₂ Pressure | 4 bar | Sufficient for reaction |
| Temperature | 25°C | Mild conditions |
| Solvent | Methanol | Good solubility for substrate & catalyst |
| Yield | >99% | High conversion |
| Enantioselectivity | 95% ee | Excellent stereocontrol |
Table 3: Representative conditions for the asymmetric hydrogenation of 2-phenylacrylic acid. Data from reference[1].
Analytical Protocol: Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[12]
Chiral HPLC Method
This method utilizes a chiral stationary phase (CSP) to resolve the enantiomers of 2-phenylpropionic acid or its ethyl ester. Polysaccharide-based columns are particularly effective.[10][12]
Chromatographic Conditions:
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) on 5 µm silica), 150 mm x 4.6 mm.[12]
-
Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 254 nm.[12]
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the final product (acid or ester) in the mobile phase (e.g., ~0.1-1.0 mg/mL). Prepare a standard of the racemic material for peak identification.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Inject the sample from the asymmetric synthesis.
-
Calculation: Integrate the peak areas for both enantiomers (A_S and A_R). Calculate the enantiomeric excess using the formula: ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100
Conclusion
The asymmetric synthesis of (S)-Ethyl 2-phenylpropionate can be successfully achieved through several robust and high-yielding strategies.
-
Enzymatic Kinetic Resolution offers a green, highly selective method, though it is fundamentally limited to a 50% theoretical yield for the desired enantiomer from the racemate.
-
Chiral Auxiliary-Mediated Synthesis provides excellent and predictable stereocontrol, albeit at the cost of lower atom economy due to the use of stoichiometric amounts of the auxiliary.
-
Catalytic Asymmetric Hydrogenation represents the most efficient and atom-economical approach, capable of generating the product with high yield and enantioselectivity using only a catalytic amount of the chiral source.
The choice of method will depend on specific project requirements, including scale, cost, available equipment, and desired atom economy. The protocols and data presented herein provide a solid foundation for implementing these powerful techniques in a research or drug development setting.
References
- Gao, W., et al. (2020). Preparation of (S)-2-Phenylpropionic Acid by CaCl₂/CMC Nanoparticles Immobilized Candida rugosa Lipase-Catalyzed Hydrolysis in Micro Aqueous Mixed Organic Solvent Systems. Journal of Nanoscience and Nanotechnology, 20(3), 1899-1906.
- Chem-Station. (2014). Noyori Asymmetric Hydrogenation.
- Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7.
- Request PDF. (n.d.). Enzymatic enantioselective hydrolysis of 2-phenylpropionic acid ester: Experiment and simulation.
- Botta, M., et al. (1996). Probing the substrate specificity for lipases. A CoMFA approach for predicting the hydrolysis rates of 2-arylpropionic esters catalyzed by Candida rugosa lipase. Biochimica et Biophysica Acta, 1296(1), 121-6.
- Gotor-Fernández, V., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(12), 1737.
- Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation.
- Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
- Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-74.
- ResearchGate. (n.d.). Enantioselective esterification of 2-arylpropionic acids and trans-2-phenyl-1-cyclohexanol: Comparison between immobilised lipases from Candida rugosa and Rhizomucor miehei.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
- Wikipedia. (n.d.). Asymmetric hydrogenation.
- The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters.
- Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zürich.
- ResearchGate. (n.d.). Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Milašinović, N., et al. (2014). Catalyzed Ester Synthesis Using Candida rugosa Lipase Entrapped by Poly(N-isopropylacrylamide-co-itaconic Acid) Hydrogel. The Scientific World Journal, 2014, 238435.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(11), 3290.
- ResearchGate. (n.d.). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa.
- Academax. (n.d.). Investigation of the Process for Lipase-Catalyzed Enantioselective Hydrolysis of Amides.
- Springer Nature Experiments. (n.d.). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- de Fátima, A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(9), 16476-90.
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Preparation of (S)-2-Phenylpropionic Acid by CaCl₂/CMC Nanoparticles Immobilized Candida rugosa Lipase-Catalyzed Hydrolysis in Micro Aqueous Mixed Organic Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the substrate specificity for lipases. A CoMFA approach for predicting the hydrolysis rates of 2-arylpropionic esters catalyzed by Candida rugosa lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Derivatization Strategies for the Analysis of Ethyl 2-phenylpropionate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of Ethyl 2-phenylpropionate for analytical purposes. Direct analysis of this ester can be challenging, particularly for achieving low detection limits and for resolving its enantiomers, which is critical in pharmaceutical and toxicological studies. This note details a robust, two-step strategy involving the initial hydrolysis of this compound to its parent carboxylic acid, 2-phenylpropionic acid (2-PPA), followed by targeted derivatization. Protocols are provided for enhancing detectability and volatility for Gas Chromatography-Mass Spectrometry (GC-MS) and for introducing chromophoric tags for High-Performance Liquid Chromatography (HPLC). Crucially, this guide offers in-depth protocols for chiral derivatization, enabling the separation and quantification of the (R)- and (S)-enantiomers of 2-PPA using standard achiral chromatographic systems.
Introduction: The Analytical Challenge
This compound is an organic ester used in various chemical syntheses.[1] Its parent acid, 2-phenylpropionic acid, is the core structure of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The analysis of these compounds in biological, pharmaceutical, and environmental matrices is of significant interest. While the ester itself is amenable to direct GC analysis, this approach has limitations:
-
Hydrolytic Instability: The ester can hydrolyze back to 2-phenylpropionic acid in situ or during sample preparation, leading to inaccurate quantification.
-
Poor Detectability: The molecule lacks a strong chromophore, resulting in poor sensitivity for HPLC-UV analysis.
-
Chirality: 2-phenylpropionic acid is chiral, and its enantiomers often exhibit different pharmacological and toxicological profiles.[3] Direct analysis on standard achiral columns cannot resolve these enantiomers.
To overcome these challenges, a common and effective strategy is to first quantitatively hydrolyze the ester to 2-phenylpropionic acid and then derivatize the resulting carboxylic acid. Derivatization converts the polar carboxylic acid into a less polar, more volatile, and more readily detectable form, tailored to the specific analytical technique.[4][5]
Core Strategy: Hydrolysis to 2-Phenylpropionic Acid
The foundational step for most derivatization protocols is the complete and reproducible hydrolysis of the ethyl ester to its corresponding carboxylate salt, followed by acidification to yield the free carboxylic acid. Base-catalyzed hydrolysis (saponification) is a highly efficient and generally irreversible method for this purpose.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol describes the conversion of this compound to 2-phenylpropionic acid.
Materials:
-
This compound sample
-
Methanol or Ethanol (Reagent Grade)
-
2 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of the sample containing this compound in a minimal amount of ethanol.
-
Saponification: Add a 2-fold molar excess of 2 M NaOH solution. Attach a condenser and reflux the mixture with stirring at 80-90°C for 2 hours to ensure complete hydrolysis. The reaction can be monitored by TLC or GC until the starting ester is no longer detected.[6]
-
Cooling & Neutralization: Cool the reaction mixture to room temperature.
-
Extraction of Neutral Impurities: Transfer the cooled solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester or other neutral organic impurities. Discard the organic layer.
-
Acidification: Carefully acidify the aqueous layer to a pH of ~2 by dropwise addition of 2 M HCl with stirring. This protonates the carboxylate salt to form the free 2-phenylpropionic acid, which may precipitate or form an oily layer.
-
Product Extraction: Extract the acidified aqueous solution with diethyl ether or DCM (3 x 30 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield crude 2-phenylpropionic acid.
-
Verification: The identity and purity of the product can be confirmed by GC-MS or NMR before proceeding to derivatization.
Derivatization Protocols for Analytical Enhancement
Once 2-phenylpropionic acid is obtained, it can be derivatized to suit the chosen analytical platform.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization for GC is primarily aimed at increasing volatility and thermal stability, which improves peak shape and reduces tailing.[7] Silylation is the most common and effective method for carboxylic acids.[8][9]
This protocol converts the carboxylic acid to its trimethylsilyl (TMS) ester.
Rationale: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with active hydrogens.[10] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity, especially for less reactive or sterically hindered acids.[9] The byproducts of the reaction are neutral and highly volatile, minimizing chromatographic interference.[10]
Materials:
-
Dried 2-phenylpropionic acid sample from Protocol 1
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dimethylformamide)[11][12]
-
GC vial with a screw cap and septum
Procedure:
-
Sample Preparation: Place the dried 2-phenylpropionic acid residue (typically 50-100 µg) into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical for successful silylation.[8]
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[9]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Expected Outcome: The polar -COOH group is converted to a non-polar -COOSi(CH₃)₃ group, resulting in a derivative that is more volatile and exhibits a sharp, symmetric peak in the chromatogram.
For Enantioselective (Chiral) Analysis
To separate the (R)- and (S)-enantiomers of 2-phenylpropionic acid on a standard achiral column, they must first be converted into diastereomers. This is achieved by reacting the racemic acid with a single, pure enantiomer of a chiral derivatizing agent (CDA).[13][14] The resulting diastereomers have different physical properties and can be chromatographically resolved.
This protocol forms diastereomeric esters for separation on an achiral GC column.
Rationale: The racemic acid [(R)-2-PPA and (S)-2-PPA] is reacted with an enantiopure alcohol, (R)-(-)-2-Butanol. This creates two diastereomers: (R)-2-PPA-(R)-2-butyl ester and (S)-2-PPA-(R)-2-butyl ester. These diastereomers can be separated on a standard non-polar or mid-polar capillary GC column.
Materials:
-
Dried 2-phenylpropionic acid sample
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
(R)-(-)-2-Butanol (enantiopure)
-
Anhydrous Pyridine or Triethylamine (TEA)
Procedure:
-
Activation of Carboxylic Acid:
-
Place the dried 2-PPA in a vial with anhydrous DCM.
-
Add a 1.5-fold molar excess of oxalyl chloride or thionyl chloride dropwise at 0°C. Add one drop of anhydrous DMF as a catalyst.[13]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under a stream of nitrogen to obtain the crude 2-phenylpropionyl chloride.
-
-
Esterification:
-
Immediately dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Add a 1.2-fold molar excess of enantiopure (R)-(-)-2-Butanol and a 2-fold excess of anhydrous pyridine (to scavenge HCl).
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% HCl (aq.), saturated NaHCO₃ (aq.), and brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solution before GC-MS analysis.
-
This protocol forms diastereomeric amides, which often provide better separation and can be detected by UV.
Rationale: Amide bond formation is a robust reaction. Reacting the racemic acid with an enantiopure amine like (R)-(+)-1-Phenylethylamine creates diastereomeric amides [(R,R) and (S,R)] that can be resolved using reversed-phase HPLC.[15] The phenyl group in the derivatizing agent also aids in UV detection.
Materials:
-
Dried 2-phenylpropionic acid sample
-
(R)-(+)-1-Phenylethylamine (enantiopure)
-
Coupling agents: EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).[13]
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Pre-activation: In a vial, dissolve the 2-PPA sample (1.0 eq.), EDC·HCl (1.5 eq.), and HOBt (1.2 eq.) in anhydrous DCM. Stir for 20 minutes at room temperature to form the activated ester.[13]
-
Amide Formation: Add the enantiopure (R)-(+)-1-Phenylethylamine (1.1 eq.) and DIPEA (2.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or a test injection on the HPLC.
-
Work-up and Analysis:
-
Dilute the mixture with DCM and wash with 5% HCl (aq.) and saturated NaHCO₃ (aq.).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Data Summary and Visualization
Table 1: Comparison of Derivatization Strategies
| Protocol | Analyte Form | Reagent(s) | Derivative | Analytical Technique | Primary Goal |
| 2 | 2-PPA | BSTFA + 1% TMCS | Trimethylsilyl Ester | GC-MS | Increased volatility, improved peak shape for total 2-PPA quantification. |
| 3 | 2-PPA | SOCl₂, (R)-(-)-2-Butanol | Diastereomeric Esters | GC-MS | Enantioselective separation and quantification of (R)- and (S)-2-PPA. |
| 4 | 2-PPA | EDC/HOBt, (R)-(+)-1-PEA | Diastereomeric Amides | HPLC-UV | Enantioselective separation with enhanced UV detection. |
Diagrams
Caption: Overall workflow from this compound to analysis.
Caption: Principle of chiral derivatization to form separable diastereomers.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | 1. Presence of moisture in the sample or reagents.[8]2. Insufficient reagent concentration.[9]3. Inadequate reaction time or temperature. | 1. Ensure the sample is completely dry. Use anhydrous solvents and store reagents properly.2. Use a molar excess of the derivatizing reagent.3. Optimize reaction conditions; sterically hindered compounds may require longer times or higher temperatures. |
| Poor Chromatographic Peak Shape | 1. Incomplete derivatization.2. Active sites in the GC inlet or column.3. Thermal decomposition of the derivative. | 1. See above.2. Use a deactivated inlet liner; condition the column.3. Lower the injector or oven temperature if possible. Confirm derivative stability. |
| No Separation of Diastereomers | 1. Racemic or impure chiral derivatizing agent.2. Co-elution under the chosen chromatographic conditions.3. On-column racemization. | 1. Verify the enantiomeric purity of the CDA.2. Optimize the column temperature program (GC) or mobile phase composition/gradient (HPLC). Try a different column chemistry.3. Use milder analytical conditions if possible. |
References
- Distler, A. M., & Beroza, M. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376.
- Boimska, A., & Koba, M. (2018). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Journal of Pharmaceutical and Biomedical Analysis, 147, 318-330.
- Chemistry LibreTexts. (2023). Derivatization.
- Zhang, Y., et al. (2014). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. Journal of Chromatographic Science, 52(8), 838-842.
- Hutt, A. J., Fournel, S., & Caldwell, J. (1986). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. Journal of Chromatography B: Biomedical Sciences and Applications, 374(2), 329-337.
- Krupcik, J., et al. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 17(2-4), 64-71.
- Borrull, F., et al. (2013). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Journal of Pharmaceutical and Biomedical Analysis, 75, 126-133.
- Higashi, T., & Ogawa, S. (2017). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 1061-1062, 217-226.
- Kataoka, H. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
- Rubio, S., et al. (2015). Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography–tandem mass spectrometry. Talanta, 134, 325-332.
- Lee, J. W., et al. (2021). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules, 26(5), 1269.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- Zhang, L., et al. (2019). Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. Chirality, 31(1), 5-13.
- Zaikin, V. G., & Polyakova, O. K. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(14), 1050-1056.
- Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 295-302.
- Pharmaffiliates. (n.d.). Ethyl 2-phenylpropanoate.
- Gandolfi, R., et al. (2001). Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases. Applied Biochemistry and Biotechnology, 90(2), 117-127.
- Marszałł, M. P., & Siódmiak, T. (2013). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 69(8), 467-472.
- NIST. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester.
- Li, Z., et al. (2015). Enzymatic enantioselective hydrolysis of 2-phenylpropionic acid ester: Experiment and simulation. Chemical Engineering Science, 137, 349-357.
- Beelders, T., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(3), 625-649.
- Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
- Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. Gas Chromatography - Biochemicals, Narcotics and Essential Oils.
- Quora. (2021). What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?.
- PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate.
- dos Santos, L. D., et al. (2019). chemical constituents and antibacterial activity of three types of amazonian geopropolis. Química Nova, 42(6), 638-645.
- Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. IntechOpen.
Sources
- 1. This compound | 2510-99-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl 2-Phenylpropionate in a Reaction Mixture by Gas Chromatography
Abstract
This document provides a comprehensive, validated protocol for the quantitative determination of Ethyl 2-phenylpropionate in a complex reaction mixture. This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Accurate monitoring of its concentration is critical for reaction optimization, yield calculation, and process control. This application note details a robust method using Gas Chromatography with Flame Ionization Detection (GC-FID) and an internal standard (IS) for enhanced accuracy and precision. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3]
Introduction: The Rationale for Precise Quantification
In synthetic organic chemistry and pharmaceutical manufacturing, the progression of a chemical reaction is meticulously monitored to ensure optimal yield, purity, and safety. This compound (CAS 2510-99-8) serves as a common building block and its concentration profile over time provides invaluable data on reaction kinetics and endpoint determination.[4] Inaccurate quantification can lead to premature or delayed reaction quenching, resulting in lower yields and increased impurity levels.
Gas chromatography is an ideal technique for this analysis due to the volatility of this compound. The Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for organic analytes. To mitigate variability from sample preparation and injection, this protocol employs the internal standard (IS) method, a powerful technique for improving the precision of results.[5][6][7] An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[5][8] The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve.[8][9]
Principle of the Method: GC-FID with Internal Standard
The core of this method relies on separating components of the reaction mixture in the gas phase based on their boiling points and interaction with the GC column's stationary phase.
-
Injection: A small, precise volume of the prepared sample is vaporized in a heated inlet.
-
Separation: An inert carrier gas (e.g., Helium or Nitrogen) sweeps the vaporized sample onto a capillary column. The column, coated with a specific stationary phase, separates the analytes. Components with lower boiling points or weaker interactions with the stationary phase elute faster.
-
Detection (FID): As each separated component elutes from the column, it is burned in a hydrogen-air flame. The combustion of organic compounds produces ions, creating a current that is proportional to the mass of the carbon atoms entering the flame. This current is measured and converted into a signal, which is plotted against time to generate a chromatogram.
-
Quantification (Internal Standard): By adding a known concentration of an internal standard (e.g., Ethyl Benzoate), any variations in injection volume or detector response will affect both the analyte and the IS proportionally.[7] This allows for the calculation of a response factor and highly accurate quantification.[8][9]
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥ 99.5%)
-
Internal Standard (IS): Ethyl Benzoate (Purity ≥ 99.5%)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade
-
Quenching Solution: Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)
-
Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID, 99.999% purity), Air (FID, Zero Grade)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard Gas Chromatograph equipped with a Flame Ionization Detector.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A robust and widely available system. |
| Injector | Split/Splitless Inlet | Allows for analysis of samples with varying concentrations. |
| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing excellent separation for aromatic esters. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and IS. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | Initial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 200 °C, hold for 2 min. | Optimized temperature program to achieve good resolution between the solvent, analyte, and IS peaks in a reasonable runtime. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining sufficient sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| FID Gases | H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min | Standard FID gas flows for optimal flame stability and sensitivity. |
Standard and Sample Preparation Workflow
The following diagram illustrates the complete analytical workflow from sampling to final result.
Caption: Workflow for the quantification of this compound.
Step-by-Step Protocols
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of Ethyl Benzoate into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane. This creates a ~1 mg/mL IS stock solution.
Calibration Standards:
-
Prepare a primary stock solution of this compound (~10 mg/mL) in Dichloromethane.
-
Create a series of at least 5 calibration standards by performing serial dilutions of the primary stock solution into 10 mL volumetric flasks containing the IS Stock solution (used as the diluent). This ensures a constant IS concentration across all standards. Recommended concentration range: 0.05 mg/mL to 1.5 mg/mL.
Reaction Sample Preparation:
-
Carefully withdraw a 100 µL aliquot from the reaction mixture using a calibrated pipette.
-
Immediately quench the aliquot in a vial containing 2 mL of saturated NaHCO₃ solution to stop the reaction.
-
Add 2 mL of Dichloromethane, cap the vial, and vortex for 30 seconds to extract the organic components.
-
Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous MgSO₄.
-
Filter the dried organic extract into a 10 mL volumetric flask.
-
Dilute to the mark using the IS Stock Solution . This sample is now ready for injection.
Method Validation: Ensuring Trustworthy Results
A validated analytical method provides confidence in the reliability of the results. The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][3]
System Suitability Testing (SST)
Before any analysis, the chromatographic system's performance must be verified.[10][11] This is accomplished by making five replicate injections of a mid-level calibration standard. The results must meet the predefined acceptance criteria.[12][13][14]
| SST Parameter | Acceptance Criteria | Purpose |
| Peak Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, ensuring accurate integration.[10] |
| Resolution (Rs) | Rs > 2.0 (between analyte and IS) | Confirms baseline separation between the key peaks. |
| Precision (%RSD) | %RSD of peak area ratio ≤ 2.0% | Demonstrates the reproducibility of the injector and system.[10] |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Procedure: Analyze the five calibration standards in triplicate.
-
Acceptance Criteria: Plot the peak area ratio (Analyte Area / IS Area) versus concentration. The correlation coefficient (r²) must be ≥ 0.999.
Accuracy & Precision
-
Precision measures the closeness of agreement among a series of measurements. It is assessed at three levels:
-
Repeatability: Analysis of 6 replicate samples at 100% of the target concentration on the same day. (%RSD ≤ 2.0%).
-
Intermediate Precision: Repeatability test performed by a different analyst on a different day. (%RSD ≤ 3.0%).
-
-
Accuracy is the closeness of the test results to the true value.
-
Procedure: Spike a blank reaction matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
-
Data Analysis and Example Results
The concentration of this compound in the prepared sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak Area Ratio (Analyte Area / IS Area)
-
m = Slope of the calibration curve
-
x = Concentration of Analyte (mg/mL)
-
c = y-intercept of the calibration curve
Final Concentration (mg/mL) in Sample = (y - c) / m * Dilution Factor
Example Calibration Data
| Standard Level | Concentration (mg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.05 | 0.128 |
| 2 | 0.20 | 0.515 |
| 3 | 0.50 | 1.280 |
| 4 | 1.00 | 2.558 |
| 5 | 1.50 | 3.845 |
| Regression | r² = 0.9998 | y = 2.561x - 0.002 |
Conclusion
This application note describes a specific, accurate, and precise GC-FID method for the quantitative analysis of this compound in reaction mixtures. The use of an internal standard corrects for potential errors in sample handling and injection, enhancing the reliability of the data. The protocol includes comprehensive steps for system suitability and method validation in accordance with regulatory expectations, making it suitable for implementation in research, development, and quality control laboratories.
References
- Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Pharma Tutor. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
- Slideshare. (n.d.). System suitability testing.
- AZoM. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Bebbington, D. (1990). Chromatographic System Suitability Tests--What Should We Be Using? Journal of Pharmaceutical and Biomedical Analysis.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- Abraham Entertainment. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation.
- McCulloch, et al. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. LCGC North America.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MONAD. (2024). Why Are Internal Standards Used in Gas Chromatography?
- Chemistry For Everyone. (2025). What Is An Internal Standard In Gas Chromatography? YouTube.
- Shimadzu. (n.d.). Analysis results of GC.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ChemicalBook. (2025). This compound.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. This compound | 2510-99-8 [chemicalbook.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. Chromatographic system suitability tests--what should we be using? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. System suitability testing | PPTX [slideshare.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Synthesis of Ethyl 2-Phenylpropionate Using Immobilized Enzymes
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of Ethyl 2-phenylpropionate, a valuable compound in the flavor, fragrance, and pharmaceutical industries, utilizing immobilized enzyme technology. Traditional chemical synthesis routes often require harsh conditions and can lead to undesirable byproducts. Biocatalysis, employing enzymes like lipases, offers a green, highly selective, and efficient alternative. By immobilizing the enzyme, we can further enhance its stability, simplify product purification, and enable catalyst reuse, leading to more sustainable and cost-effective processes.[1][2] This guide covers enzyme selection, immobilization procedures, detailed protocols for enzymatic synthesis via esterification and transesterification, reaction optimization, and methods for product analysis and catalyst reusability.
Introduction: The Case for Enzymatic Synthesis
This compound is a key ester known for its fruity, honey-like aroma, making it a significant component in fragrances and flavor formulations. It also serves as an intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class.[3]
The conventional chemical synthesis often involves acid catalysis at high temperatures, which lacks specificity and can generate impurities. In contrast, enzyme-catalyzed synthesis operates under mild conditions (lower temperature and neutral pH), significantly reducing energy consumption and byproduct formation.[4] Lipases (Triacylglycerol acylhydrolase, EC 3.1.1.3) are particularly well-suited for this transformation due to their ability to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.[5][6]
Advantages of Enzyme Immobilization:
Immobilizing the enzyme onto a solid support transforms it into a heterogeneous catalyst, providing numerous process advantages:
-
Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by temperature, pH, and organic solvents.[7][8]
-
Simplified Product Recovery: The catalyst can be easily separated from the reaction mixture by simple filtration or magnetic separation, preventing enzyme contamination in the final product.[9]
-
Catalyst Reusability: The ability to reuse the enzyme for multiple reaction cycles drastically reduces the overall cost of the process, a critical factor for industrial applications.[10][11]
-
Continuous Processing: Immobilized enzymes are ideal for use in packed-bed or continuous stirred-tank reactors, allowing for continuous production and increased productivity.[1]
Biocatalyst Preparation: Enzyme Selection and Immobilization
Rationale for Enzyme Selection
Lipases are the most effective biocatalysts for ester synthesis.[4] Among them, Lipase B from Candida antarctica (CALB) is the industry standard for its broad substrate specificity, high activity in organic media, and excellent thermal stability.[1][12] Commercially available preparations like Novozym® 435, where CALB is immobilized on a macroporous acrylic resin, are widely used. Other lipases, such as those from Rhizomucor miehei and Aspergillus niger, have also shown efficacy and can be considered for specific process optimizations.[8]
Immobilization Strategy
The choice of immobilization support and method can profoundly impact the enzyme's performance.[13] Covalent attachment to a support is a robust method that prevents enzyme leaching, ensuring long-term operational stability.
Protocol 1: Covalent Immobilization of Lipase on Epoxy-Activated Support
This protocol describes the covalent attachment of a lipase, such as CALB, onto an epoxy-activated support (e.g., Sepabeads EC-EP), creating a stable and reusable biocatalyst.
Materials:
-
Epoxy-activated support (e.g., Sepabeads EC-EP)
-
Purified Lipase solution (e.g., CALB)
-
Phosphate buffer (50 mM, pH 8.0)
-
Ethanol
-
Distilled water
-
Shaking incubator or orbital shaker
-
Buchner funnel and filter paper
-
Lyophilizer (optional)
Procedure:
-
Support Preparation: Weigh 0.5 g of the epoxy support and wash it sequentially with ethanol and then distilled water to remove preservatives and activate the surface.
-
Enzyme Solution: Prepare 100 mL of a 1 mg/mL lipase solution in 50 mM phosphate buffer (pH 8.0).
-
Immobilization Reaction: Suspend the washed support in the enzyme solution. Incubate the mixture at room temperature (approx. 25°C) for 24 hours with gentle agitation (e.g., 150 rpm). The epoxy groups on the support will react with amine groups on the enzyme surface to form stable covalent bonds.
-
Monitoring (Optional): The progress of immobilization can be monitored by taking small aliquots of the supernatant over time and measuring the residual protein concentration or enzymatic activity.
-
Recovery and Washing: After 24 hours, filter the support using a Buchner funnel. Wash the immobilized enzyme thoroughly with phosphate buffer (pH 8.0) to remove any non-covalently bound enzyme, followed by a final wash with distilled water.
-
Drying: Dry the immobilized enzyme. This can be done by air-drying at room temperature or for long-term storage, by lyophilization. The resulting dry powder is the ready-to-use biocatalyst.[14]
Table 1: Comparison of Common Immobilization Supports
| Support Material | Immobilization Principle | Advantages | Disadvantages |
| Acrylic Resin (e.g., Novozym 435) | Physical Adsorption | High enzyme loading, commercially available, robust. | Potential for enzyme leaching in some solvents. |
| Epoxy-Activated Resins | Covalent Bonding | Very stable, minimal enzyme leaching, high reusability.[14] | Can be more expensive, potential for some activity loss upon binding. |
| Magnetic Nanoparticles | Covalent or Physical | Easy and rapid separation with a magnet, high surface area.[12][15] | Can aggregate, potential for lower mechanical stability. |
| Silica Gel | Adsorption / Entrapment | Low cost, good mechanical strength.[16] | Lower enzyme loading, potential for pore diffusion limitations. |
Synthesis of this compound
The synthesis can be approached via two primary enzymatic pathways: direct esterification or transesterification.
Protocol 2: Synthesis via Direct Esterification
This method involves the direct reaction between 2-phenylpropionic acid and ethanol. The primary challenge is managing the water produced, which can inhibit the enzyme and shift the equilibrium back towards the reactants.[17]
Materials:
-
Immobilized Lipase (prepared in Protocol 1 or commercial equivalent)
-
2-Phenylpropionic Acid
-
Ethanol (anhydrous)
-
Organic Solvent (e.g., n-heptane or solvent-free)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reactant Setup: In a 50 mL screw-capped flask, dissolve 1.50 g (10 mmol) of 2-phenylpropionic acid in 20 mL of n-heptane.
-
Add Alcohol: Add 1.15 mL (20 mmol) of anhydrous ethanol. Using an excess of the alcohol helps to drive the reaction equilibrium towards the product.[11][18]
-
Add Biocatalyst: Add 150 mg of the immobilized lipase (typically 5-10% w/w of substrates).
-
Water Removal: Add 1 g of activated molecular sieves to the mixture to continuously remove the water generated during the reaction, thereby preventing enzyme inhibition and increasing product yield.
-
Reaction: Seal the flask and place it in a shaking incubator at 40-50°C with agitation (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress by taking small samples periodically (e.g., every 2-4 hours) and analyzing them via GC or HPLC. The reaction is typically complete within 24-48 hours.[19][20]
-
Termination and Recovery: Once the reaction reaches equilibrium (no further increase in product concentration), stop the reaction. Separate the immobilized enzyme and molecular sieves by filtration. The filtrate contains the product, which can be purified by evaporating the solvent.
Protocol 3: Synthesis via Transesterification
Transesterification avoids the production of water by using an ester as the acyl donor. Vinyl esters are particularly effective as the enol byproduct tautomerizes to a stable aldehyde, making the reaction essentially irreversible.[3]
Materials:
-
Immobilized Lipase
-
2-Phenylpropionic Acid
-
Acyl Donor (e.g., Vinyl acetate or Ethyl acetate)
-
Organic Solvent (e.g., Toluene or solvent-free)
-
Reaction vessel, incubator/stirrer as above
Procedure:
-
Reactant Setup: In a 50 mL screw-capped flask, dissolve 1.50 g (10 mmol) of 2-phenylpropionic acid in 20 mL of toluene.
-
Add Acyl Donor: Add 1.9 mL (20 mmol) of vinyl acetate.
-
Add Biocatalyst: Add 150 mg of the immobilized lipase.
-
Reaction: Seal the flask and incubate at 40-50°C with agitation (200 rpm).
-
Monitoring & Termination: Monitor the reaction as described in Protocol 2. Transesterification is often faster than direct esterification.
-
Recovery: Separate the immobilized enzyme by filtration. The product can be purified from the solvent and byproduct (acetic acid) via distillation or chromatography.
Optimization of Reaction Parameters
To maximize product yield and reaction efficiency, several parameters should be optimized. The "one-factor-at-a-time" approach is a straightforward method for this.[11]
Table 2: Guide to Reaction Parameter Optimization
| Parameter | Range | Rationale & Causality |
| Temperature | 30 - 60°C | Higher temperatures increase the reaction rate but can lead to enzyme denaturation above an optimal point. An ideal temperature balances activity and stability.[3][8] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | In esterification, an excess of alcohol shifts the equilibrium towards the product (Le Châtelier's principle). However, very high excess can sometimes cause enzyme inhibition.[18] |
| Enzyme Loading | 1 - 15% (w/w) | Increasing enzyme concentration generally increases the initial reaction rate. However, at high loadings, the cost increases and mass transfer limitations can occur if agitation is insufficient.[18][21] |
| Solvent | Heptane, Hexane, Toluene, Solvent-free | A non-polar organic solvent helps dissolve substrates and can prevent enzyme inhibition by short-chain alcohols/acids. Solvent-free systems are greener but may have viscosity and mass transfer issues.[17] |
| Agitation Speed | 100 - 250 rpm | Adequate mixing is crucial to overcome external mass transfer limitations, ensuring substrates can access the enzyme's active sites on the support. |
Analytical Methods & Catalyst Reusability
Protocol 4: Monitoring Reaction by Gas Chromatography (GC-FID)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for ester analysis (e.g., HP-5, DB-5).
Procedure:
-
Sample Preparation: Withdraw 100 µL of the reaction mixture. Centrifuge to pellet the enzyme. Dilute 10 µL of the supernatant in 990 µL of a suitable solvent (e.g., hexane) containing an internal standard (e.g., dodecane).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: Create a calibration curve by running standards of known concentrations of 2-phenylpropionic acid and this compound. Calculate the concentration in the reaction sample based on the peak areas relative to the internal standard.[22][23]
Protocol 5: Testing Immobilized Enzyme Reusability
The economic viability of the process depends heavily on the ability to reuse the biocatalyst.[10]
Procedure:
-
Initial Reaction: Perform the synthesis reaction as described in Protocol 2 or 3.
-
Catalyst Recovery: After the first cycle is complete, recover the immobilized enzyme by filtration.
-
Washing: Wash the recovered enzyme with a suitable solvent (e.g., n-heptane) to remove any residual substrates and products. Dry the enzyme briefly under vacuum or by air.
-
Subsequent Cycles: Re-introduce the washed and dried enzyme into a fresh reaction mixture and start the next cycle under the same conditions.
-
Analysis: At the end of each cycle, determine the product yield. The activity of the first cycle is defined as 100%. Calculate the relative activity for each subsequent cycle.
Table 3: Example of Reusability Data
| Cycle Number | Final Conversion (%) | Relative Activity (%) |
| 1 | 96.5 | 100 |
| 2 | 95.8 | 99.3 |
| 3 | 95.1 | 98.5 |
| 4 | 94.2 | 97.6 |
| 5 | 93.5 | 96.9 |
| 6 | 92.1 | 95.4 |
| 7 | 90.8 | 94.1 |
| 8 | 89.5 | 92.7 |
Note: Data is illustrative. A good immobilized biocatalyst should retain a high percentage of its activity for at least 5-10 cycles.[11]
References
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
- Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023).
- Tran, D. T., Chen, C. L., & Chang, J. S. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]
- Gawas, S. D., Gawas, S., & Parab, S. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- Tran, D. T., Chen, C. L., & Chang, J. S. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on Immobead-350.
- Organic Chemistry Portal.
- Zanetti, M., & Rios, D. G. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. [Link]
- Silva, F. M. W. G., et al. (2023).
- Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
- Ferreira-Dias, S., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. [Link]
- Velasco-Lozano, S., et al. (2020). Industrial applications of immobilized enzymes—A review.
- Soumanou, M. M., & Bornscheuer, U. T. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. [Link]
- Gilani, S., et al. (2017). Enantioselective synthesis of (S)-naproxen using immobilized lipase on chitosan beads. Chirality. [Link]
- Bilal, M., & Iqbal, H. M. N. (2022).
- Gill, I. S., & Valivety, R. (1991). Enzymatic synthesis of esters using an immobilized lipase. PubMed. [Link]
- Bilal, M., & Iqbal, H. M. N. (2022).
- Zanetti, M., & Rios, D. G. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives.
- Sheldon, R. A., & van Pelt, S. (2013). Industrial use of immobilized enzymes. Chemical Society Reviews. [Link]
- Jesionowski, T., et al. (2022).
- Mateo, C., et al. (2021). Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry.
- Van de Velde, F., et al. (2018).
- Wang, Y., et al. (2022).
- El-Aty, A. A., & Ammar, Y. A. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. [Link]
- Converti, A., et al. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. SciELO. [Link]
- Holden, M. A., & Cremer, P. S. (2003). Design and Characterization of Immobilized Enzymes in Microfluidic Systems.
- Yu, H., et al. (2020). Construction of an Immobilized Thermophilic Esterase on Epoxy Support for Poly(ε-caprolactone) Synthesis. MDPI. [Link]
- Gill, I. S., & Valivety, R. (1991). Enzymatic synthesis of esters using an immobilized lipase. R Discovery. [Link]
- Adak, S., & Banerjee, R. (2016). Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology.
- Tran, D. T., Chen, C. L., & Chang, J. S. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH. [Link]
- Converti, A., et al. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Converti, A., et al. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Scite.ai. [Link]
- Organic Syntheses. 2-phenylpropionic acid. Organic Syntheses. [Link]
- Rios, D. G., et al. (2021).
- Kumar, N., & Kanwar, S. S. (2011). Synthesis of ethyl ferulate in organic medium using Celite-immobilized lipase.
- Peterson, G. R., & Scarrah, W. P. (1984). Transesterification process to manufacture ethyl ester of rape oil. SciSpace. [Link]
- Valerio, A., et al. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. MDPI. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2010). ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene. NCBI Bookshelf. [Link]
- Organic Chemistry Portal.
- Kim, M. J., et al. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
- Lozano, P., et al. (2010). Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435.
- de Gonzalo, G., et al. (2019). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Industrial use of immobilized enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scielo.br [scielo.br]
- 5. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Construction of an Immobilized Thermophilic Esterase on Epoxy Support for Poly(ε-caprolactone) Synthesis | MDPI [mdpi.com]
- 15. [PDF] Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 18. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Pilot Plant Scale-Up Synthesis of Ethyl 2-phenylpropionate
Executive Summary
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-phenylpropionate, a key intermediate and fragrance/flavoring agent, from the laboratory bench to pilot plant production.[1] The protocol is centered around the robust and economically viable Fischer-Speier esterification reaction. Beyond a simple recitation of steps, this guide elucidates the critical process chemistry principles, addresses common scale-up challenges, and integrates a thorough Process Safety Management (PSM) framework essential for pilot-scale operations.[2][3] The methodologies herein are designed to be self-validating through rigorous in-process controls (IPCs) and final product quality assurance, ensuring a reproducible, safe, and efficient manufacturing process.
Reaction Principle and Strategy
The synthesis of this compound is achieved via the acid-catalyzed esterification of 2-phenylpropionic acid with ethanol. This equilibrium-driven reaction produces the desired ester and water as a byproduct.
Reaction: C₆H₅CH(CH₃)COOH + CH₃CH₂OH ⇌ C₆H₅CH(CH₃)COOCH₂CH₃ + H₂O (2-Phenylpropionic Acid + Ethanol ⇌ this compound + Water)
Chosen Synthetic Route: Fischer-Speier Esterification
For pilot and industrial-scale production, the Fischer esterification is the preferred method due to its cost-effectiveness and simplicity.[4][5] It utilizes readily available starting materials and a common, inexpensive acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[4]
Mechanism: The reaction proceeds through a series of proton transfer steps, nucleophilic attack of the alcohol on the protonated carboxylic acid, and subsequent elimination of water.
Caption: Mechanism of Fischer-Speier Esterification.
Critical Process Parameters & Scale-Up Considerations
Transitioning a synthesis from laboratory to pilot scale is not merely a volumetric increase; it introduces new variables that can significantly impact yield, purity, and safety.[2][6]
-
Driving the Equilibrium: Fischer esterification is a reversible process.[7] To maximize the yield of this compound, the equilibrium must be shifted towards the products. This is achieved by applying Le Chatelier's principle in two primary ways:
-
Use of Excess Reagent: Employing an excess of ethanol is a common and cost-effective strategy.[7]
-
Removal of Water: The continuous removal of the water byproduct is highly effective. At pilot scale, this is typically accomplished by azeotropic distillation using a solvent like toluene with a Dean-Stark apparatus.
-
-
Thermal Management: While this reaction is not violently exothermic, the initial dissolution and catalysis can generate heat. In a large reactor, inefficient heat dissipation can create thermal gradients, leading to localized overheating and potential side reactions.[2] The pilot plant reactor's jacketed heating/cooling system must be capable of precise temperature control throughout the process.[8]
-
Mass Transfer & Mixing: Effective mixing is critical to ensure homogeneity and optimal reaction rates. What is easily achieved with a magnetic stir bar in a flask requires a carefully selected mechanical stirrer (e.g., pitched-blade turbine or anchor) in a pilot reactor to avoid dead zones and ensure efficient contact between reactants and catalyst.[2]
-
Impurity Amplification: Minor impurities or side reactions that are negligible at the lab scale can become significant issues at the pilot scale, complicating purification and affecting final product quality.[2] Raw material quality must be consistent, and in-process controls are essential to monitor for the formation of byproducts.[9]
Pilot Plant Process Safety Management (PSM)
A robust safety protocol is non-negotiable in a pilot plant environment.[9] Operations must adhere to a Process Safety Management (PSM) framework to identify, evaluate, and control hazards.[3][10][11]
4.1 Hazard Identification & Risk Assessment
A thorough hazard analysis should be conducted before commencing any work.[12]
| Material / Process Step | Identified Hazards | Risk Mitigation & Control Measures |
| 2-Phenylpropionic Acid | Corrosive, skin/eye irritant. | Use in a well-ventilated area. Wear appropriate PPE (gloves, goggles, lab coat). |
| Ethanol (Anhydrous) | Highly flammable liquid and vapor (Flash Point: ~13°C).[13] Toxic.[13] | Store in a flammable liquids cabinet away from ignition sources. Use in an ATEX-rated (explosion-proof) area. Ensure proper grounding of all equipment to prevent static discharge. |
| Sulfuric Acid (Conc.) | Severely corrosive, causes extreme burns.[13] Strong oxidizing agent. Highly exothermic reaction upon dilution. | Handle only in a designated acid-resistant fume hood. Use a face shield, acid-resistant gloves, and apron. Always add acid to other liquids slowly; never the other way around. Have an acid spill kit readily available. |
| Toluene | Flammable liquid and vapor. Health hazard (inhalation, skin contact). | Use in an ATEX-rated area with enhanced ventilation. Employ closed-system transfers where possible. |
| Reaction Reflux | Operation at elevated temperatures. Potential for pressure buildup. | Use a properly sized condenser and ensure adequate coolant flow. Equip reactor with a pressure relief valve and rupture disc. Continuously monitor temperature and pressure. |
| Neutralization (Quench) | Exothermic reaction, potential for gas (CO₂) evolution if using carbonate bases. | Add neutralization solution slowly and with vigorous mixing. Ensure the reactor is adequately vented. Monitor temperature closely. |
4.2 Engineering and Administrative Controls
-
Reactor System: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the acid catalyst. The system must be equipped with calibrated temperature and pressure sensors, an emergency shutdown system, and a pressure relief system.
-
Ventilation: The pilot plant must have robust general ventilation, supplemented by local exhaust ventilation (LEV) at points of potential vapor release.[12]
-
Standard Operating Procedures (SOPs): Detailed SOPs for every step, from material charging to shutdown and cleaning, are mandatory. All personnel must be thoroughly trained on these procedures.
-
Management of Change (MOC): Any deviation from the established process (e.g., change in raw material supplier, equipment modification) must be managed through a formal MOC procedure to assess its impact on safety.[14]
Detailed Protocol: 10 kg Scale Synthesis
This protocol details the synthesis of this compound on a 10 kg input scale of 2-phenylpropionic acid.
5.1 Equipment and Materials
| Equipment | Specification |
| Main Reactor | 100 L Glass-Lined Reactor with mechanical stirrer, heating/cooling jacket, bottom discharge valve. |
| Condenser | Glass shell-and-tube heat exchanger suitable for toluene reflux. |
| Water Separator | 2 L Dean-Stark Trap. |
| Receiving Vessels | 2 x 50 L vessels for product and aqueous waste. |
| Vacuum System | Capable of achieving <10 mbar for distillation. |
| Reagents | CAS No. | MW | Amount | Molar Equiv. |
| 2-Phenylpropionic Acid | 492-37-5 | 150.17 | 10.0 kg | 1.0 |
| Ethanol (Anhydrous, >99.5%) | 64-17-5 | 46.07 | 15.3 kg (19.4 L) | 5.0 |
| Toluene | 108-88-3 | 92.14 | 30 L | (Solvent) |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 0.33 kg (0.18 L) | 0.05 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~5 kg (for 10% solution) | - |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | ~10 kg (for brine) | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 1.0 kg | - |
5.2 Synthesis Workflow Diagram
Caption: Pilot-scale synthesis workflow for this compound.
5.3 Step-by-Step Protocol
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and leak-tested. Inert the atmosphere by purging with nitrogen.
-
Charging Reagents:
-
Charge 2-phenylpropionic acid (10.0 kg) into the reactor.
-
Add toluene (30 L) followed by anhydrous ethanol (15.3 kg).
-
Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
-
Catalyst Addition:
-
Cool the reactor jacket to 15-20°C.
-
CAUTION: Slowly add concentrated sulfuric acid (0.33 kg) subsurface over 20-30 minutes. Monitor the internal temperature; ensure it does not exceed 40°C. A slight exotherm is expected.
-
-
Reaction Execution:
-
Once the catalyst addition is complete, begin heating the reactor jacket to bring the contents to a gentle reflux (internal temperature ~110-115°C).
-
Set up the condenser and Dean-Stark trap to collect the water/toluene azeotrope. The lower aqueous layer should be periodically drained from the trap.
-
-
In-Process Control (IPC):
-
After approximately 3-4 hours, or when ~1.2 L of water has been collected, take a sample from the reaction mixture for GC analysis.
-
Continue refluxing until the conversion of 2-phenylpropionic acid is >98%.
-
-
Cooling and Quenching:
-
Once the reaction is complete, cool the reactor to ambient temperature (20-25°C).
-
In a separate vessel, prepare a 10% w/v solution of sodium bicarbonate in water (~50 L).
-
CAUTION: Slowly transfer the cooled reaction mixture into the stirred sodium bicarbonate solution. Vigorous gas evolution (CO₂) will occur. Control the addition rate to manage foaming.
-
-
Work-up:
-
Allow the layers to separate in the vessel. Drain and collect the lower aqueous layer.
-
Wash the remaining organic layer with 20 L of brine (saturated NaCl solution) to remove residual water and salts.
-
Separate the layers again.
-
Transfer the organic layer to a clean, dry vessel and add anhydrous magnesium sulfate (1.0 kg). Stir for 30 minutes to dry the solution.
-
-
Purification:
-
Filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure (rotary evaporator or reactor vacuum) to remove the toluene and excess ethanol.
-
Perform a final purification of the crude ester by vacuum distillation to yield the pure this compound.
-
Analytical Quality Control (QC)
All analytical methods should be validated according to ICH Q2(R2) guidelines or equivalent standards.[15]
6.1 In-Process Control Method
-
Technique: Gas Chromatography (GC-FID)
-
Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Method: Monitor the disappearance of the 2-phenylpropionic acid peak relative to the appearance of the this compound peak.
-
Acceptance Criterion: Conversion > 98%.
6.2 Final Product Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the reference spectrum | FTIR, ¹H NMR |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (Area %) |
| Acid Value | ≤ 1.0 mg KOH/g | Titration |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
Expected Results & Troubleshooting
| Parameter | Typical Value |
| Reaction Time | 5 - 8 hours |
| Theoretical Yield | 11.85 kg |
| Expected Yield (Post-Distillation) | 10.1 - 11.0 kg (85-93%) |
| Purity | > 99.0% |
| Problem | Potential Cause(s) | Corrective Action(s) |
| Low Conversion / Stalled Reaction | Insufficient catalyst; Wet reagents/solvent; Inefficient water removal. | Add a small additional charge of catalyst; Ensure anhydrous reagents are used; Check for leaks in the Dean-Stark setup and ensure proper reflux rate. |
| Poor Phase Separation | Insufficient quenching/neutralization; Emulsion formation. | Check pH of the aqueous layer to ensure it's basic (>8); Add more brine and allow for a longer settling time; Gentle agitation may help break the emulsion. |
| Product Discoloration | Overheating during reaction or distillation; Contamination. | Maintain strict temperature control; Ensure the reactor is clean before starting; Distill under a high vacuum to lower the boiling point. |
| Low Yield | Incomplete reaction; Mechanical losses during transfers/work-up; Inefficient distillation. | Verify IPCs before work-up; Optimize transfer procedures; Check vacuum level and column efficiency during distillation. |
References
- Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. Wiley. [Link]
- HWS Labortechnik. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
- PSIBERG. (2022, July 1).
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. [Link]
- ResearchGate. (n.d.). Process Safety Management (PSM)
- Langerman, N. (n.d.). Lab-scale process safety management. Journal of Chemical Health and Safety. [Link]
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. [Link]
- HUBER. (n.d.). Scale up and scale down in chemical syntheses. [Link]
- ResearchGate. (n.d.).
- Patsnap Eureka. (2025, April 1).
- American Chemical Society. (2014). Academia and Industrial Pilot Plant Operations and Safety: Management of Change. ACS Symposium Series. [Link]
- Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]
- JoVE. (2020, March 26).
- SmartLabs. (n.d.).
- ResearchGate. (2025, August 6). Convenient preparation of (S)
- Xytel India. (2025, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. [Link]
- Adesis, Inc. (2024, May 28). A Comprehensive Guide to Pilot Plant Scale-Up Techniques. [Link]
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. psiberg.com [psiberg.com]
- 5. echemi.com [echemi.com]
- 6. primescholars.com [primescholars.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. Scale up and scale down in chemical syntheses [huber-online.com]
- 9. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 10. dchas.org [dchas.org]
- 11. thescipub.com [thescipub.com]
- 12. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 13. smartlabs.co.za [smartlabs.co.za]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Monitoring the Kinetics of Ethyl 2-Phenylpropionate Formation
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on monitoring the formation kinetics of ethyl 2-phenylpropionate. This ester is a significant compound, and understanding its formation kinetics is crucial for process optimization and control. These notes detail the underlying principles of the Fischer-Speier esterification reaction, present various analytical methodologies for real-time monitoring, and provide step-by-step protocols. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Importance of Kinetic Monitoring
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of its synthesis, typically achieved through the Fischer-Speier esterification of 2-phenylpropionic acid with ethanol, is paramount for industrial applications.[1][2] Monitoring the reaction kinetics—the rate at which reactants are converted into products—provides invaluable data for:
-
Optimizing Reaction Conditions: Identifying the ideal temperature, catalyst concentration, and reactant molar ratios to maximize yield and minimize reaction time.[3][4]
-
Understanding Reaction Mechanisms: Elucidating the step-by-step process of the chemical transformation.[5][6][7]
-
Ensuring Process Safety and Scalability: Predicting reaction behavior under different conditions to prevent runaway reactions and facilitate a smooth transition from laboratory to industrial scale.
-
Quality Control: Ensuring consistent product quality by maintaining optimal reaction parameters.
This guide focuses on providing the theoretical framework and practical protocols necessary to perform accurate and reliable kinetic studies on the formation of this compound.
Scientific Foundation: The Fischer-Speier Esterification
The synthesis of this compound from 2-phenylpropionic acid and ethanol is a classic example of the Fischer-Speier esterification.[5] This reaction involves the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.[7][8]
2.1. Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][7] The mechanism proceeds through several key steps, which are in equilibrium:[6][8]
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5][6][9]
-
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (ethanol) attacks the now highly electrophilic carbonyl carbon.[5][7]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[5][8]
-
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.[5][6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[5][6][9]
To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[7][8][10]
Logical Flow of Fischer Esterification
Caption: Fischer-Speier esterification mechanism for this compound formation.
Analytical Methodologies for Kinetic Monitoring
Several analytical techniques can be employed to monitor the progress of the esterification reaction in real-time or by analyzing aliquots withdrawn at specific time intervals. The choice of method depends on factors such as available instrumentation, required sensitivity, and the complexity of the reaction mixture.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.[11][12] For this application, a reverse-phase column is typically used to separate the more polar reactants (2-phenylpropionic acid) from the less polar product (this compound).
-
Principle of Operation: The reaction mixture is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column. The components of the mixture separate based on their relative affinities for the stationary and mobile phases. A UV detector is commonly used for quantification.
-
Causality: The choice of a C18 column is based on its hydrophobicity, which allows for good separation of the aromatic acid and its corresponding ester. The mobile phase composition (e.g., acetonitrile/water) is optimized to achieve baseline separation of the reactant and product peaks in a reasonable timeframe.
3.2. Gas Chromatography (GC)
GC is well-suited for analyzing volatile compounds like esters.
-
Principle of Operation: A small sample of the reaction mixture is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized components through the column. Separation occurs based on the boiling points and interactions of the components with the stationary phase coating the column walls. A Flame Ionization Detector (FID) is typically used for detection.
-
Causality: A non-polar or mid-polar capillary column is selected to effectively separate the components based on their boiling points. The temperature program of the GC oven is optimized to ensure sharp peaks and good resolution.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for real-time, non-invasive monitoring of reaction kinetics.[13][14][15][16] It allows for the simultaneous observation and quantification of reactants and products without the need for sample workup.
-
Principle of Operation: ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. For instance, the methylene protons (-CH2-) in ethanol will have a different chemical shift than the methylene protons in the ethyl group of the ester.[17] The integration of these signals is directly proportional to the concentration of each species.
-
Causality: The choice of specific proton signals to monitor is based on their unique chemical shifts and lack of overlap with other signals in the spectrum.[17] This ensures accurate integration and quantification.
| Technique | Advantages | Disadvantages | Typical Application |
| HPLC | High accuracy and precision, suitable for non-volatile compounds, automated systems available.[11][18] | Requires sample quenching and preparation, can be time-consuming. | Offline analysis of reaction aliquots. |
| GC | High sensitivity, excellent separation for volatile compounds. | Requires sample quenching and preparation, not suitable for thermolabile compounds. | Offline analysis of reaction aliquots. |
| NMR | Real-time, non-invasive monitoring, provides structural information, requires minimal sample preparation.[13][14][15] | Lower sensitivity compared to HPLC and GC, requires specialized equipment. | Online, real-time reaction monitoring. |
Experimental Protocols
4.1. General Reaction Setup
The following is a general procedure for the synthesis of this compound. Specific parameters should be optimized based on the kinetic study's objectives.
Materials and Reagents:
-
2-Phenylpropionic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus (optional)
-
Separatory funnel
Experimental Workflow
Caption: General workflow for monitoring the esterification kinetics.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylpropionic acid and an excess of ethanol (e.g., a 3:1 to 5:1 molar ratio of ethanol to acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) with stirring.
-
Heat the reaction mixture to reflux and start the timer (t=0).
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile for HPLC) containing a quenching agent like sodium bicarbonate to neutralize the acid catalyst.
-
Analyze the quenched samples using one of the methods described below.
4.2. Protocol for HPLC Analysis
-
Sample Preparation: Dilute the quenched aliquot to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Create a calibration curve for both 2-phenylpropionic acid and this compound using standards of known concentrations. Use the peak areas from the chromatograms of the reaction aliquots to determine the concentrations of the reactant and product at each time point.
4.3. Protocol for GC Analysis
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Column: Non-polar or mid-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
-
Quantification: Use an internal standard for accurate quantification. Create calibration curves for the reactant and product relative to the internal standard.
4.4. Protocol for Real-Time NMR Monitoring
-
Reaction Setup: Perform the reaction directly in an NMR tube equipped with a sealed capillary containing a lock solvent (e.g., D₂O).
-
NMR Acquisition: Acquire ¹H NMR spectra at regular intervals.
-
Data Processing: Process the spectra and integrate the characteristic peaks for 2-phenylpropionic acid and this compound. For example, monitor the disappearance of the acidic proton of the carboxylic acid and the appearance of the quartet from the -OCH₂- group of the ester.
-
Concentration Determination: The relative integrals of the reactant and product peaks will give their molar ratio at each time point.
Data Analysis and Interpretation
The data obtained from the analytical monitoring can be used to determine the reaction rate and order.
-
Concentration vs. Time Plots: Plot the concentration of the reactant (2-phenylpropionic acid) and the product (this compound) as a function of time.
-
Rate Determination: The initial reaction rate can be determined from the initial slope of the concentration vs. time curve.
-
Rate Law: The reaction order with respect to each reactant can be determined by performing experiments with varying initial concentrations of one reactant while keeping the others constant. The overall rate law can then be established. For a second-order reaction, a plot of 1/[Reactant] vs. time will yield a straight line.
Troubleshooting
-
Poor Separation in HPLC/GC: Adjust the mobile phase composition/gradient or the GC temperature program. Ensure the column is not degraded.
-
Inconsistent Results: Ensure accurate and consistent quenching of the reaction aliquots. Use an internal standard for better quantification in GC and HPLC.
-
Reaction Not Proceeding: Check the quality of the catalyst and ensure the reactants are anhydrous, as water can inhibit the reaction.
Conclusion
Careful monitoring of the kinetics of this compound formation is essential for optimizing its synthesis. This guide provides the foundational knowledge and practical protocols for researchers to conduct thorough and accurate kinetic studies using HPLC, GC, and NMR. By understanding the causality behind the experimental choices, scientists can develop robust and efficient processes for the production of this important chemical intermediate.
References
- Lam, E., et al. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-44. [Link]
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Clark, J. (n.d.).
- Patil, S. R., et al. (2019). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels, 33(4), 3298-3306. [Link]
- Organic Chemistry Portal. (n.d.).
- The Organic Chemistry Tutor. (2016).
- Oxford Instruments. (n.d.).
- ResearchGate. (n.d.).
- Al-saadi, S. N., & Al-ziadi, M. K. (2015). Kinetic Study of Esterification Reaction. Journal of Chemical and Pharmaceutical Research, 7(4), 1083-1089. [Link]
- Vahteristo, M., & Sillanpää, M. (2021). Kinetics, Mechanism and Novel Methods Of Esterification. International Journal of Scientific & Engineering Research, 12(6), 1-10. [Link]
- Rossi, S., & Li, H. (2023).
- Li, Y., et al. (2022). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Molecules, 27(15), 4987. [Link]
- University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]
- Hameed, B. H., et al. (2016). Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. Journal of the Taiwan Institute of Chemical Engineers, 61, 246-252. [Link]
- Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]
- Hartono, A., et al. (2021). Kinetic Studies of Esterification of Rosin and Pentaerythritol. Polymers, 13(16), 2755. [Link]
- Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Abolhasani, M. M., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 364-370. [Link]
- ResearchGate. (n.d.).
- Ross, A. B., et al. (2018).
- ChemSynthesis. (n.d.).
- Malig, T. C., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8561-8568. [Link]
- OperaChem. (2024).
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting Guide: Enhancing Ethyl 2-phenylpropionate Yield
An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of Ethyl 2-phenylpropionate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome common challenges and improve your reaction yields.
This guide addresses the most common issues encountered during the synthesis of this compound, typically via Fischer-Speier esterification of 2-phenylpropionic acid and ethanol.
Core Issue: Low or No Product Yield
Question: My reaction yield is significantly lower than expected. What is the primary cause?
Answer: The most common reason for low yield in Fischer esterification is the reversible nature of the reaction.[1][2] The reaction between 2-phenylpropionic acid and ethanol establishes an equilibrium with the products, this compound and water. If water is not removed, it can hydrolyze the ester back into the starting materials, preventing the reaction from proceeding to completion.[1]
Question: How can I overcome the reaction equilibrium to favor ester formation?
Answer: To drive the equilibrium towards the product side, you must apply Le Châtelier's principle. There are two primary strategies:
-
Use an Excess of a Reactant: The most common and cost-effective method is to use a large excess of the alcohol (ethanol).[3] Using ethanol as the limiting reagent is not standard practice; instead, it can often be used as the solvent itself, which creates a significant molar excess and pushes the equilibrium forward.[4] One study demonstrated that increasing the alcohol-to-acid ratio from 1:1 to 10:1 could increase the yield at equilibrium from 65% to 97%.[3]
-
Remove Water as It Forms: Actively removing the water byproduct is a highly effective strategy.[3][5] This is typically achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[1][3] As the azeotrope boils and condenses, the denser water separates and is collected in the trap, preventing it from participating in the reverse reaction.[3]
Question: I'm not seeing any product formation. Could my catalyst be the issue?
Answer: Yes, catalyst inactivity or incorrect usage is a frequent problem. For Fischer esterification, a strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]
-
Catalyst Choice: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard choices.[1] Lewis acids can also be employed.[5]
-
Catalyst Activity: Ensure your acid catalyst is fresh and has not been degraded by atmospheric moisture.
-
Catalyst Amount: Use a catalytic amount, typically 1-5 mol% relative to the limiting reagent (2-phenylpropionic acid). Using too much acid can lead to side reactions, such as the dehydration of ethanol to form diethyl ether or polymerization, resulting in a dark, tarry substance.[1]
Question: My reaction has stalled, and the starting material is no longer being consumed. What should I do?
Answer: A stalled reaction often points to issues with reaction conditions or reagent purity.
-
Temperature and Reaction Time: Ensure the reaction is heated to a gentle reflux for an adequate duration, typically ranging from 1 to 10 hours.[5][7] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine when it has reached completion or stalled.[1] If it stalls, increasing the reaction time or temperature may help push it further.[1][8]
-
Purity of Reagents: The presence of water in your starting materials (2-phenylpropionic acid or ethanol) will inhibit the reaction from the outset. Use anhydrous reagents and ensure your glassware is thoroughly dried by flame-drying or oven-drying before starting.[1][8]
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical isolated yield for this synthesis? A1: With proper optimization, such as using an excess of alcohol or removing water, isolated yields can be quite high, often exceeding 90%.[3] Without these measures, yields may be closer to 60-70% due to the unfavorable equilibrium.[3]
Q2: How do I properly monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is an effective method. Spot the reaction mixture alongside your starting material (2-phenylpropionic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.[1]
Q3: What are the critical safety precautions for this experiment? A3: Always work in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10] Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[4] this compound itself can cause skin and eye irritation.[10] Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Q4: I have formed an emulsion during the aqueous workup. How do I break it? A4: Emulsions are common during the extraction step after neutralizing the acid catalyst. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). Gently swirling the separatory funnel, rather than vigorous shaking, can also help prevent their formation.
Q5: Can I purify the final product by a method other than distillation? A5: While vacuum distillation is the standard method for purifying the final liquid ester, column chromatography can also be used.[11] This involves using a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, on a silica gel column.[11]
Reference Experimental Protocol
This protocol describes the synthesis of this compound using an excess of ethanol to drive the reaction equilibrium.
Materials and Reagents
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 2-Phenylpropionic Acid | 15.0 g | 1.0 | Limiting Reagent |
| Absolute Ethanol (200 proof) | 60 mL | ~10 | Reactant and Solvent |
| Concentrated Sulfuric Acid | 1.0 mL | ~0.18 | Catalyst |
| Saturated Sodium Bicarbonate | 50 mL | - | For neutralization |
| Diethyl Ether | 100 mL | - | For extraction |
| Brine (Saturated NaCl) | 30 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 5 g | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
Place a 250 mL round-bottom flask, equipped with a magnetic stir bar, in a heating mantle.
-
Add 15.0 g of 2-phenylpropionic acid and 60 mL of absolute ethanol to the flask. Stir until the acid dissolves.
-
Fit a reflux condenser to the flask. Ensure all glassware is dry.[8]
-
-
Catalyst Addition and Reflux:
-
In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid through the top of the condenser.
-
Turn on the cooling water for the condenser.
-
Heat the mixture to a gentle reflux and maintain it for 2 hours, stirring continuously.[7]
-
-
Workup and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Slowly add 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ gas will evolve. Vent the funnel frequently.[1]
-
Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with 30 mL of brine to help break any emulsions and remove excess water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[1]
-
-
Purification:
-
Filter the drying agent by gravity filtration.
-
Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.[8]
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
References
- Chemsrc. (2025). This compound | CAS#:2510-99-8.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- SciELO. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
- Esterification Lab Answers. (n.d.).
- Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl phenylpropiolate, 98%.
- MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
- ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2006). Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- Williamson, K. L., & Masters, K. M. (n.d.). Fischer Esterification.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- MDPI. (2017). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. athabascau.ca [athabascau.ca]
- 7. cerritos.edu [cerritos.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 2-phenylpropionate
This is a good starting point. I have information on two primary synthesis routes: alkylation of phenylacetonitrile and Fischer esterification of 2-phenylpropionic acid.
For the alkylation route, I've found that dialkylation is a significant side reaction. The search results also allude to the use of phase-transfer catalysis to improve selectivity for monoalkylation, which is a key troubleshooting strategy. I need to find more specific details on the conditions that favor dialkylation and how to precisely control the reaction to avoid it. I also saw mentions of using specific bases and solvents, which I should investigate further for their impact on side reactions.
For the Fischer esterification route, the main issue identified is the reversible nature of the reaction, which can lead to low yields. The search results highlight the importance of removing water to drive the equilibrium towards the product. I have some information on methods like azeotropic distillation with a Dean-Stark apparatus. I should look for more quantitative data on how different water-removal techniques affect the final yield and purity. Also, potential side reactions catalyzed by the strong acid, other than the reverse reaction, should be explored.
A third potential issue that came up is racemization, especially since Ethyl 2-phenylpropionate is a chiral compound and often the S-enantiomer is the desired product. The search results mention enzymatic chiral inversion, but I need to investigate the potential for base- or acid-catalyzed racemization during the synthesis itself.
Therefore, my next steps will be to refine my search to get more quantitative and mechanistic details on these specific side reactions. I will also start structuring the technical support center with the information I have and create the initial Graphviz diagrams.I have gathered substantial information on the key side reactions.
For the alkylation of phenylacetonitrile , I've confirmed that dialkylation is a major issue. I now understand that this is due to the increased acidity of the mono-alkylated product's remaining alpha-hydrogen. I have also found information on using phase-transfer catalysis (PTC) as a method to enhance mono-alkylation selectivity. The key principle of PTC is using a catalyst (like a quaternary ammonium salt) to shuttle the anionic nucleophile from an aqueous or solid phase into the organic phase where the alkylating agent resides, which can allow for milder reaction conditions and better control. I need to synthesize this into a clear troubleshooting guide.
For the Fischer esterification of 2-phenylpropionic acid , I have confirmed that the primary challenge is the reversible nature of the reaction . To counter this, using an excess of the alcohol and removing water as it forms are the key strategies. I've found mentions of using a Dean-Stark apparatus for azeotropic removal of water, and also using dehydrating agents like concentrated sulfuric acid itself or molecular sieves. I also found information on potential side reactions when using a strong acid catalyst like H2SO4 at elevated temperatures, specifically the dehydration of the ethanol reactant to form ethene and the intermolecular dehydration of two ethanol molecules to form diethyl ether . These are important competing reactions that can reduce the yield of the desired ester.
Regarding racemization , I've found that the alpha-proton of 2-phenylpropionic acid (and its ester) is susceptible to removal by base, which would lead to a planar enolate intermediate and thus loss of stereochemical information. This is a critical point for drug development professionals, as the S-enantiomer is typically the active one. Acid-catalyzed racemization via an enol intermediate is also possible.
I believe I have enough information to create the core of the technical support center content. I will now proceed with structuring the guide, writing the Q&A sections, creating the detailed protocols, and designing the Graphviz diagrams based on the information I have gathered. I will not perform any more searches at this stage and will focus on building the response.
Final Answer: Ready to generate the response.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting format to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the most common causes?
A1: Low yields can stem from several factors depending on your synthetic route. If you are using the alkylation of phenylacetonitrile , the primary culprits are often incomplete reaction or the formation of a dialkylated byproduct, 2,2-diphenylbutanenitrile. If you are employing Fischer esterification , the reversible nature of the reaction is the most common cause; if the water byproduct is not effectively removed, the equilibrium will not favor product formation.[1][2][3]
Q2: I'm observing an unexpected peak in my GC-MS analysis after performing a Fischer esterification of 2-phenylpropionic acid with ethanol and sulfuric acid. What could it be?
A2: When heating ethanol with a strong dehydrating acid like sulfuric acid, two common side reactions can occur. At lower temperatures (around 140°C), you may be forming diethyl ether through intermolecular dehydration of two ethanol molecules.[4][5][6] At higher temperatures (around 170°C), ethanol can undergo intramolecular dehydration to form ethene gas.[4][5][7] Both side reactions consume your ethanol, reducing the yield of your desired ester.
Q3: My product shows no optical rotation, but I started with an optically pure enantiomer of 2-phenylpropionic acid. What happened?
A3: You have likely encountered racemization. The hydrogen atom on the chiral carbon (the α-carbon) of 2-phenylpropionic acid and its ester is acidic. Both strong bases and acids can catalyze its removal, leading to the formation of a planar, achiral enol or enolate intermediate.[8][9][10] Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture of (R)- and (S)-enantiomers.
Troubleshooting Guide: Synthesis Route 1 - Alkylation of Phenylacetonitrile
This route involves the deprotonation of phenylacetonitrile to form a carbanion, followed by nucleophilic attack on an ethylating agent (e.g., ethyl bromide).
Workflow for Troubleshooting Alkylation Route
Caption: Troubleshooting workflow for the alkylation of phenylacetonitrile.
Side Reaction Spotlight: Dialkylation
Problem: You observe a significant byproduct with a mass corresponding to the addition of two ethyl groups to the phenylacetonitrile starting material.
Root Cause Analysis: The mono-alkylated product, 2-phenylbutanenitrile, still possesses an acidic proton on the α-carbon. In the presence of a strong base, this product can be deprotonated again to form a new carbanion, which can then react with another molecule of the ethylating agent. This second alkylation is often competitive with the first.
Caption: Pathway showing the formation of the dialkylated side product.
Preventative & Corrective Actions
-
Implement Phase-Transfer Catalysis (PTC): This is a highly effective method to achieve selective mono-alkylation.[11][12][13] PTC uses a catalyst, such as a quaternary ammonium salt, to transport a nucleophile (the deprotonated phenylacetonitrile) from a solid or aqueous phase to the organic phase containing the ethyl halide. This allows for the use of milder, inorganic bases like NaOH or K₂CO₃ and can significantly suppress dialkylation.[11]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of phenylacetonitrile relative to the ethylating agent. This ensures the ethyl halide is consumed before significant dialkylation of the product can occur.
-
Slow Addition: Add the ethylating agent slowly and controllably to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material carbanion over the less concentrated mono-alkylated product carbanion.
Protocol: Selective Mono-alkylation using Phase-Transfer Catalysis
| Step | Procedure | Rationale |
| 1 | To a round-bottom flask, add phenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq). | TBAB is the phase-transfer catalyst.[14] |
| 2 | Add a 50% aqueous solution of NaOH (3.0 eq) to the flask. | The inorganic base deprotonates the phenylacetonitrile in the aqueous phase. |
| 3 | Stir the biphasic mixture vigorously at room temperature for 30 minutes. | Vigorous stirring is crucial to maximize the interfacial area for the catalyst to work effectively.[15] |
| 4 | Cool the mixture to 0-5°C in an ice bath. | Lowering the temperature can help control the reaction rate and improve selectivity. |
| 5 | Add ethyl bromide (1.05 eq) dropwise over 1 hour via a syringe pump. | Slow addition prevents a buildup of the ethylating agent, minimizing dialkylation. |
| 6 | Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC. | Monitor until consumption of the starting material is complete. |
| 7 | Workup by adding water and separating the organic layer. Wash, dry, and concentrate. | Standard procedure to isolate the crude product for purification. |
Troubleshooting Guide: Synthesis Route 2 - Fischer Esterification
This classic method involves reacting 2-phenylpropionic acid with excess ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[1][2]
Problem Cluster: Low Conversion to Ester
Problem: A significant amount of 2-phenylpropionic acid remains unreacted even after prolonged heating.
Root Cause Analysis: Fischer esterification is a reversible equilibrium reaction. The presence of the water byproduct will drive the reaction backward (hydrolysis of the ester) according to Le Châtelier's principle.[16][17][18]
Caption: The reversible nature of the Fischer Esterification reaction.
Preventative & Corrective Actions
-
Use Excess Alcohol: Employing ethanol as the solvent ensures it is present in a large molar excess. This shifts the equilibrium position towards the products. Yields can increase from ~65% at equimolar ratios to over 95% with a 10-fold excess of alcohol.[2]
-
Remove Water: Actively removing water as it is formed is the most effective way to drive the reaction to completion.
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically separate the water-toluene azeotrope from the reaction.[1][3]
-
Dehydrating Agent: Concentrated H₂SO₄ itself acts as a dehydrating agent.[19] Adding molecular sieves to the reaction flask is another common and effective method.
-
Protocol: High-Yield Fischer Esterification with Water Removal
| Step | Procedure | Rationale |
| 1 | Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with toluene. | The Dean-Stark apparatus will collect the water-toluene azeotrope. |
| 2 | To the flask, add 2-phenylpropionic acid (1.0 eq), ethanol (5.0 eq), and toluene (as solvent). | Using a moderate excess of ethanol combined with water removal is highly effective. |
| 3 | Carefully add concentrated sulfuric acid (0.1 eq) as the catalyst. | The acid protonates the carboxylic acid carbonyl, activating it for nucleophilic attack.[3][16] |
| 4 | Heat the mixture to reflux. | The water produced will azeotropically distill with toluene and be collected in the trap. |
| 5 | Continue reflux until no more water is collected in the Dean-Stark trap (typically 4-8 hours). | The absence of further water production indicates the reaction has reached completion. |
| 6 | Cool the reaction, then perform a standard aqueous workup with sodium bicarbonate to neutralize the acid. | Neutralization is critical before solvent removal to prevent product decomposition. |
| 7 | Dry the organic layer, concentrate, and purify by vacuum distillation. | Purification removes unreacted alcohol, toluene, and any high-boiling side products. |
Side Reaction Spotlight: Ether Formation
Problem: You observe low-boiling point impurities in your crude product, identified as diethyl ether by GC-MS.
Root Cause Analysis: At the temperatures used for esterification, the strong acid catalyst (H₂SO₄) can also catalyze the intermolecular dehydration of two ethanol molecules to form diethyl ether and water. This side reaction consumes the alcohol reactant and produces additional water, which can further hinder the primary esterification reaction.[4][5][6]
Preventative & Corrective Actions
-
Temperature Control: Avoid excessive heating. The optimal temperature for Fischer esterification is typically the reflux temperature of the alcohol. Higher temperatures favor the competing elimination and ether formation reactions.[4][5]
-
Choice of Acid Catalyst: While H₂SO₄ is common, p-toluenesulfonic acid (p-TsOH) is a solid, non-oxidizing acid that can be a milder alternative and may reduce charring and side reactions.[1]
References
- Quora. (2017, August 12). What happens when ethanol reacts with sulphuric acid?
- Pearson+. (n.d.). Heating an alcohol with sulfuric acid is a good way to prepare a...
- JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.
- The Organic Chemistry Tutor. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4.
- jOeCHEM. (2019, February 9). Dehydration with Sulfuric Acid (E1 Mechanism).
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Chemguide. (n.d.). dehydration of alcohols.
- Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- The Canadian Chemist. (2023, November 4). Making Diethyl Ether From Ethanol.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- ResearchGate. (n.d.). Mechanism of the racemization of arylpropionates catalyzed by AMDase variant G74C.
- ScienceDirect. (n.d.). Phase transfer catalysis: Chemistry and engineering.
- Chemistry LibreTexts. (2021, March 5). 19.11: Racemization.
- ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step.
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
- Reddit. (2025, March 2). Simple ways to remove water product in Fischer esterification of lauric acid?
- MDPI. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- PubMed. (n.d.). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker.
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
- YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
- MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- NIH. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
- NIH. (n.d.). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates.
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- MDPI. (n.d.). Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane.
- Wiley-VCH. (n.d.). 1 Electrophilic Alkylation of Arenes.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
Removal of unreacted 2-phenylpropionic acid from the product
Welcome to the technical support center for purification. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in organic synthesis: the removal of unreacted 2-phenylpropionic acid from a reaction product. This document provides in-depth, field-proven answers and troubleshooting protocols to ensure the purity of your target compounds.
Understanding the Challenge: 2-Phenylpropionic Acid
2-Phenylpropionic acid, also known as hydratropic acid, is a carboxylic acid widely used as a building block in the synthesis of active pharmaceutical ingredients, particularly in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2][3][4] Its removal is critical for the purity and safety of the final product.
The primary challenge in its removal stems from its acidic nature and solubility profile. Understanding these properties is the key to selecting the optimal purification strategy.
Table 1: Physicochemical Properties of 2-Phenylpropionic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₂ | [5] |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Clear pale yellow to yellow liquid or solid | [5][6][7] |
| pKa | ~4.34 - 4.5 | [6][8] |
| Boiling Point | 260-262 °C | [6] |
| Water Solubility | ~9.9 - 10 g/L (20 °C) | [5][6][8] |
| Solubility | Soluble in ethanol, ether, and other organic solvents |[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've run a reaction (e.g., esterification, amidation) and my product is contaminated with unreacted 2-phenylpropionic acid. What is the most direct removal method?
Answer: For reactions that result in a neutral product (like an ester or amide), the most robust and widely used method is acid-base liquid-liquid extraction .[9][10][11][12][13]
Causality: This technique exploits the acidic nature of the unreacted starting material. By washing your organic reaction mixture with a mild aqueous base, you can selectively deprotonate the 2-phenylpropionic acid.
-
R-COOH (2-phenylpropionic acid, organic soluble) + HCO₃⁻ (bicarbonate, water soluble) → R-COO⁻ (phenylpropionate salt, now water soluble) + H₂CO₃ (carbonic acid, water soluble)
The resulting carboxylate salt is ionic and thus becomes highly soluble in the aqueous layer, while your neutral product remains in the organic layer.[12][13] The two layers can then be physically separated.
Workflow for Acid-Base Extraction
Caption: Workflow for removing acidic impurities via liquid-liquid extraction.
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume should be sufficient to ensure the product is fully dissolved.
-
Transfer: Pour the organic solution into a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.
-
Expert Insight: Why use sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) and not a stronger base like sodium hydroxide (NaOH)?[14][15][16] With a pKa of ~4.5, 2-phenylpropionic acid is acidic enough to be deprotonated by the weak base NaHCO₃.[11] Using a strong base like NaOH is unnecessary and can cause hydrolysis of ester products or other base-sensitive functional groups.[12]
-
-
Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[17]
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower layer. The aqueous layer is typically on the bottom, unless you are using a dense chlorinated solvent like dichloromethane.
-
Repeat: Repeat the wash (steps 3-6) two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water.[18]
-
Drying & Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q2: I tried the extraction, but a thick, stable emulsion formed at the interface. How do I break it?
Answer: Emulsion formation is a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[18][19] Breaking an emulsion is crucial for good recovery.
Troubleshooting Emulsions:
-
Patience: The simplest method is to let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[20]
-
Salting Out: Add a significant amount of solid NaCl or a saturated brine solution to the funnel and swirl gently.[18][20] This increases the ionic strength and polarity of the aqueous layer, forcing the organic droplets to coalesce.[18]
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously. While slower, this minimizes the mechanical energy that creates emulsions.[18]
-
Filtration: For stubborn emulsions, you can drain the entire mixture and pass it through a plug of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion droplets.[18]
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning them can effectively break the emulsion.[18]
Q3: My product is acid-sensitive or water-soluble, making extraction problematic. What are my other options?
Answer: When extraction is not viable, several other excellent techniques are available. The choice depends on the properties of your product.
Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[21] 2-Phenylpropionic acid is quite polar due to its carboxylic acid group and will adhere strongly to the polar silica gel. A less polar product will travel through the column faster and elute first.
Expert Insight: The acidity of silica gel can sometimes cause "tailing" of acidic compounds, leading to poor separation. To counteract this, you can add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent.[22][23][24] This keeps the 2-phenylpropionic acid fully protonated, reducing its interaction with the silica surface and resulting in sharper peaks.
Protocol 2: Flash Chromatography for Acid Removal
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product and the 2-phenylpropionic acid, with the product having an Rf value of ~0.3.[24] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica should be 50-100 times the weight of your crude sample for good separation.[23][25]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent (containing 0.5% acetic acid if needed) to the top of the column and apply gentle air pressure to push the solvent through. Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Principle: Scavenger resins are polymer beads functionalized with chemical groups designed to react with and "scavenge" specific types of molecules from a solution.[26] For removing 2-phenylpropionic acid, a basic scavenger resin (e.g., aminomethyl resin or a resin-bound carbonate) is ideal.[27][28]
Causality: You simply stir the crude reaction mixture with the resin. The basic groups on the solid support deprotonate the carboxylic acid, binding it to the polymer. The resin is then removed by simple filtration, leaving a clean solution of your product. This method is exceptionally clean and avoids aqueous workups entirely.[26][27]
Workflow for Scavenger Resin Purification
Caption: Workflow for acid removal using a solid-supported scavenger resin.
Principle: This technique is used to purify solid compounds and relies on differences in solubility between the desired compound and impurities in a given solvent.[29][30][31][32] If your product is a solid with a solubility profile different from 2-phenylpropionic acid, crystallization can be highly effective.
Causality: The goal is to find a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the 2-phenylpropionic acid impurity remains in solution upon cooling. As the solution cools, the pure product will selectively crystallize, leaving the impurity behind in the "mother liquor".[29][32]
Q4: How can I be certain that all the 2-phenylpropionic acid has been removed?
Answer: Analytical validation is a critical final step. Several techniques can confirm the purity of your product:
-
Thin Layer Chromatography (TLC): The simplest method. Spot your purified product alongside a standard of 2-phenylpropionic acid. After elution, the lane with your product should not show a spot corresponding to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The spectrum of your purified product should be free of the characteristic signals for 2-phenylpropionic acid (e.g., the quartet for the methine proton and the doublet for the methyl group).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method that can detect trace amounts of impurity. The chromatogram should show only the peak for your desired product, and the mass spectrum will confirm its identity.
References
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Profen (drug class). (2023, December 2). In Wikipedia.
- Carbonic acid. (2024, January 3). In Wikipedia.
- Hale, J. M., Batat, P., Lott, G., Huppert, D., & Agmon, N. (2012). How Acidic Is Carbonic Acid?. The Journal of Physical Chemistry B, 116(44), 13149–13158. [Link]
- Acid-Base Extraction Definition. (n.d.). Fiveable.
- King, A. (n.d.). Successful Flash Chromatography. Teledyne ISCO.
- Jhil, K. (2024, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
- Crystallization. (n.d.). Organic Chemistry at CU Boulder.
- Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com.
- Organic Acid-Base Extractions. (2023, November 29). Chemistry Steps.
- 2-Phenylpropionic acid. (2024, April 9). ChemBK.
- Purification of Organic Compounds by Flash Column Chromatography. (n.d.). JoVE.
- Column chromatography. (n.d.). Columbia University.
- Profen 400mg Tablet. (2025, November 26). 1mg.
- Acid–base extraction. (2023, October 28). In Wikipedia.
- Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts.
- First pKa of carbonic acid. (n.d.). BioNumbers.
- SOP: CRYSTALLIZATION. (n.d.).
- Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash.
- Crystallization. (2022, April 7). Chemistry LibreTexts.
- Resins with Functional Groups as Scavengers. (n.d.). Peptides International.
- How Acidic Is Carbonic Acid?. (2012). ACS Publications.
- Bookser, B. C., & Zhu, S. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- Solid-Supported Scavengers. (n.d.). Supra Sciences.
- Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
- Liquid-Liquid extraction problems and solutions. (2021, November 9). YouTube.
- How do you find out the pKa value of H₂CO₃?. (2016, November 4). Quora.
- Solid Phase Extraction Purification of Carboxylic Acid Products From 96-well Format Solution Phase Synthesis With DOWEX 1x8-400 Formate Anion Exchange Resin. (2001). PubMed.
- What are some common mistakes when doing liquid-liquid extraction labs?. (2019, May 17). Reddit.
- Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Scavenger Resins. (n.d.). Amerigo Scientific.
- Chemistry Crystallization. (n.d.). sathee jee.
- Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs.
- Definition of ibuprofen. (n.d.). NCI Dictionary of Cancer Terms.
- 2-Phenylpropionic acid. (n.d.). PubChem.
- Ibuprofen. (n.d.). healthdirect.
- Profin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Phenylpropanoic acid. (2023, November 28). In Wikipedia.
Sources
- 1. Profen (drug class) - Wikipedia [en.wikipedia.org]
- 2. 1mg.com [1mg.com]
- 3. Facebook [cancer.gov]
- 4. Ibuprofen | healthdirect [healthdirect.gov.au]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 2-PHENYLPROPIONIC ACID | 492-37-5 [chemicalbook.com]
- 8. 2-PHENYLPROPIONIC ACID CAS#: 492-37-5 [m.chemicalbook.com]
- 9. fiveable.me [fiveable.me]
- 10. study.com [study.com]
- 11. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Carbonic acid - Wikipedia [en.wikipedia.org]
- 15. How Acidic Is Carbonic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First pKa of carbonic acid - Generic - BNID 111761 [bionumbers.hms.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 20. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 21. columbia.edu [columbia.edu]
- 22. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 23. orgsyn.org [orgsyn.org]
- 24. Chromatography [chem.rochester.edu]
- 25. ocw.mit.edu [ocw.mit.edu]
- 26. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 27. glycopep.com [glycopep.com]
- 28. suprasciences.com [suprasciences.com]
- 29. orgchemboulder.com [orgchemboulder.com]
- 30. science.uct.ac.za [science.uct.ac.za]
- 31. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 32. chem.libretexts.org [chem.libretexts.org]
Troubleshooting peak tailing in GC-MS analysis of Ethyl 2-phenylpropionate
Topic: Troubleshooting Peak Tailing in the GC-MS Analysis of Ethyl 2-Phenylpropionate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. As Senior Application Scientists, we have structured this guide to move from immediate, high-probability fixes to more systematic, in-depth troubleshooting, explaining the scientific rationale behind each step.
Part 1: Frequently Asked Questions & Quick Solutions
This section addresses the most common causes of peak tailing. Often, the issue can be resolved with simple, routine maintenance.
Q1: My chromatogram for this compound suddenly shows significant peak tailing. What's the first thing I should check?
A1: Start with the most frequently serviced part of the GC: the inlet. Over 90% of GC problems originate in the inlet.[1] The most common culprits are a contaminated inlet liner and a worn-out septum.
-
Immediate Action: Perform basic inlet maintenance.[2]
-
Cool down the inlet and oven.
-
Replace the septum. A cored or leaking septum can introduce contaminants and disrupt the flow path.[3]
-
Replace the glass inlet liner. Over time, liners accumulate non-volatile residues from sample matrices, which can create active sites.[3][4]
-
While the liner is removed, inspect the inlet gold seal for contamination and replace it if necessary.
-
Q2: I've replaced the liner and septum, but the tailing persists. What's my next move?
A2: The next most likely source of activity is the front end of the GC column itself. This section is exposed to the highest concentration of the sample matrix and can become contaminated or degraded.
-
Immediate Action: Trim the column.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer or sapphire scribe, cut 15-20 cm from the inlet side of the column.[5][6] Ensure the cut is clean and perfectly perpendicular (90°) to the column wall. A ragged or angled cut will cause peak distortion.[7][8][9]
-
Reinstall the column into the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer. Improper installation height can create dead volume, a common cause of peak tailing.[6][10]
-
Q3: Is it possible my sample preparation is causing the peak tailing?
A3: Yes, absolutely. The choice of solvent and the concentration of your analyte can significantly impact peak shape.
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting, but in some cases, it can contribute to tailing.[6][9] Try diluting your sample by a factor of 10 and re-injecting.
-
Solvent Mismatch: If the polarity of your injection solvent is very different from that of the stationary phase, poor peak focusing can occur at the head of the column, resulting in tailing or split peaks.[2][9] For this compound on a standard non-polar (e.g., DB-5ms) or mid-polar phase, common solvents like dichloromethane or ethyl acetate are generally acceptable. However, if you are using a highly polar solvent, consider changing to one with a more compatible polarity.
Part 2: Systematic Troubleshooting Guide
If the quick fixes above do not resolve the issue, a more systematic approach is required. A key diagnostic question is: Are all peaks tailing, or just the this compound and other similar compounds?
The answer to this question will guide your troubleshooting efforts, as illustrated in the workflow below.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Scenario 1: All Peaks are Tailing (Physical/Flow Path Issues)
When every peak in your chromatogram, including internal standards and solvent peaks, shows tailing, the cause is typically a physical disruption in the flow path that affects all compounds indiscriminately.[10][11][12]
-
Issue: Dead Volume & Flow Disruption
-
Causality: Dead (or unswept) volumes are spaces in the flow path where the carrier gas flow is turbulent or stagnant.[10] As the sample band passes, some molecules get trapped in these volumes and are released back into the main stream more slowly, broadening the peak and causing a tail.
-
Troubleshooting Steps:
-
Verify Column Installation: This is the most common cause.[8] Re-install the column, ensuring the cut is clean and the insertion depths into both the inlet and the detector/mass spectrometer are exactly as the manufacturer recommends.[6][13]
-
Check Ferrules: Ensure you are using the correct ferrules for your column and that they are not over-tightened or leaking. A poor connection can create dead volume.[12]
-
Inspect the Inlet Liner: Ensure the liner is seated correctly and is the proper type for your injection. An improperly seated liner can disrupt the flow path.[8]
-
-
Scenario 2: Only Specific Peaks are Tailing (Chemical/Activity Issues)
If only this compound and other moderately polar or active compounds are tailing while non-polar hydrocarbons look sharp, the problem is almost certainly chemical.[11][12] This points to active sites within the system that are interacting with your analyte.
-
Issue: Active Site Interaction
-
Causality: "Active sites" are typically exposed silanol groups (Si-OH) on the surfaces of the glass liner, quartz wool packing, or the fused silica column itself.[3] The ester group in this compound can form hydrogen bonds with these polar silanol groups. This secondary, reversible interaction slows down a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.[3]
-
Troubleshooting Steps:
-
Use a Deactivated Liner: If you are not already, switch to a high-quality, deactivated (silanized) inlet liner. If your method requires it, ensure any glass wool in the liner is also deactivated.[3][7]
-
Condition Your Column: If the column is new or has been sitting unused, it may require conditioning. Bake the column at the maximum temperature listed for it (or as per manufacturer instructions) for 1-2 hours to remove moisture and other volatile contaminants.
-
Check for System Contamination: Non-volatile matrix components can coat the liner and column head, creating active sites. If you have recently run "dirty" samples, this is a likely cause.[2] Performing the inlet maintenance and column trimming described in Part 1 is the correct remedy.
-
Consider an Ultra-Inert Flow Path: For consistent, trace-level analysis, using components designed to be inert is the best long-term solution. This includes ultra-inert liners, gold-plated seals, and ultra-inert GC columns, which have a specially treated surface to minimize active sites.[14]
-
-
Caption: Mechanism of peak tailing due to active site interaction.
Part 3: Method Parameter Optimization
If mechanical and chemical issues have been ruled out, review your GC-MS method parameters.
Table 1: Key Method Parameters and Their Impact on Peak Shape
| Parameter | Potential Issue Leading to Tailing | Recommended Action for this compound | Rationale |
| Inlet Temperature | Temperature is too low. | Set to 250 °C or higher. | Incomplete or slow volatilization of the sample in the inlet causes a slow, drawn-out introduction of the analyte band onto the column.[4] |
| Initial Oven Temp. | Temperature is too high for splitless injection. | For splitless, start the oven ~20°C below the boiling point of the injection solvent.[6][9] | A high initial temperature prevents proper solvent focusing, where the solvent condenses at the column head, trapping the analytes in a tight, focused band. Without this, the band starts out broad. |
| Carrier Gas Flow | Flow rate is too low. | Ensure the flow rate (or pressure) is optimized for your column dimensions (e.g., ~1-2 mL/min for a 0.25 mm ID column). | A sub-optimal flow rate increases diffusion and can worsen the effects of any active sites or dead volume in the system. |
| Split Ratio | Split flow is too low. | For split injections, ensure a minimum total flow of 20 mL/min through the inlet.[2] | A low split flow can lead to slow sample transfer from the inlet to the column, causing band broadening. |
References
- Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025).
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (2009). Agilent Technologies, Inc. [Link]
- Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
- GC Troubleshooting—Tailing Peaks - YouTube. (2018).
- What Can Be Used To Reduce Tailing In Gas Chromatography? - Chemistry For Everyone. (2025). Chemistry For Everyone. [Link]
- GC Troubleshooting—Tailing Peaks - Restek Resource Hub. (2018).
- How do I solve this problem with our GC system in peak response? - ResearchGate. (2015).
- GC Troubleshooting Tips and Tricks from Inlet through to Detection - YouTube. (2024). Phenomenex. [Link]
- Peak Shape Problems: Tailing Peaks | LabRulez GCMS. (2025). LabRulez. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012).
- Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram | LCGC International. (n.d.).
- Understanding The GC Inlet: Which One Is More Appropriate For Your Method? | PDF | Gas Chromatography - Scribd. (n.d.). Scribd. [Link]
- Abnormal Peak Shapes - Shimadzu. (n.d.).
- Front-End Maintenance for Your GC Column - YouTube. (2023). Agilent Technologies. [Link]
- Agilent GC Flow Path: Inert Parts for Optimal Performance - YouTube. (2016). Agilent Technologies. [Link]
- GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
- GC Inlet Maintenance - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
- 4-1 Distorted peak shapes | Technical Information | GL Sciences. (n.d.). GL Sciences. [Link]
- Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem. (n.d.).
- ethyl (2S)-2-phenylpropanoate | C11H14O2 | CID 7204861 - PubChem. (n.d.).
- "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum. (2023).
Sources
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Temperature for the Enzymatic Resolution of Racemic 2-Phenylpropionic Acid
Welcome to the technical support center for the enzymatic resolution of racemic 2-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the critical parameter of temperature in this enantioselective synthesis.
I. Understanding the Critical Role of Temperature
The enzymatic kinetic resolution of racemic 2-phenylpropionic acid, a key intermediate for many non-steroidal anti-inflammatory drugs (NSAIDs), relies on the stereoselective action of enzymes, most commonly lipases.[1][2] Temperature is a double-edged sword in these reactions; it influences not only the reaction rate but also the enzyme's stability and enantioselectivity. An optimal temperature ensures a high conversion rate and excellent enantiomeric excess (e.e.), while suboptimal temperatures can lead to low yields, poor selectivity, or even enzyme denaturation.
The relationship between temperature and enzyme activity typically follows a bell-shaped curve. Initially, an increase in temperature boosts the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate. However, beyond an optimal point, the thermal energy can disrupt the delicate three-dimensional structure of the enzyme, particularly the active site, leading to a rapid loss of activity. This is further complicated by the reaction medium, as the thermal stability of lipases can be significantly influenced by the type of organic solvent used.[3][4] For instance, lipases often exhibit enhanced thermal stability in non-polar organic solvents compared to polar ones.[3][4]
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for optimizing the enzymatic resolution of 2-phenylpropionic acid?
A1: For many commercially available lipases, such as those from Candida rugosa or Aspergillus oryzae, a good starting range for temperature optimization is between 30°C and 50°C.[5][6][7] Some studies have shown optimal temperatures for related esterifications to be around 30-40°C for Candida rugosa lipase.[8] It is crucial to perform a temperature screening experiment within this range to pinpoint the optimum for your specific enzyme and reaction conditions.
Q2: How does temperature affect the enantioselectivity (E-value) of the lipase?
A2: The effect of temperature on enantioselectivity is enzyme-dependent. In some cases, increasing the temperature can lead to a higher E-value up to a certain point. For example, with mycelium-bound carboxylesterases from Aspergillus oryzae for the acylation of 2-phenylpropionic acid, the enantiospecificity increased with temperature.[6] Conversely, for other enzymes, lower temperatures might be beneficial for achieving high enantiomeric excess. It is essential to determine the enantiomeric excess of the product at each temperature point in your optimization study.
Q3: My enzyme seems to be inactive or shows very low activity. Could temperature be the issue?
A3: Yes, improper temperature is a common cause of low enzyme activity. If the temperature is too low, the reaction rate will be very slow. If it's too high, the enzyme may have denatured. It's also important to consider the enzyme's stability at the chosen temperature over the entire reaction time. An enzyme might show high initial activity at an elevated temperature but lose this activity quickly due to thermal denaturation.
Q4: Can the choice of solvent affect the optimal temperature?
A4: Absolutely. The solvent plays a critical role in maintaining the enzyme's active conformation and stability. Lipases are generally more stable in non-polar, hydrophobic solvents.[4][9] In such solvents, the enzyme retains a more rigid structure, which can enhance its thermal stability.[4] Therefore, the optimal temperature you determine in one solvent may not be the optimal temperature in another.
III. Troubleshooting Guide
This section addresses common problems encountered during the temperature optimization of the enzymatic resolution of 2-phenylpropionic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion Rate | 1. Suboptimal Temperature: The reaction temperature is too low, resulting in slow kinetics. 2. Enzyme Denaturation: The temperature is too high, leading to irreversible inactivation of the enzyme. | 1. Screen a broader temperature range: Conduct small-scale experiments at intervals of 5-10°C (e.g., 25°C, 35°C, 45°C, 55°C) to identify a more optimal range. 2. Perform a time-course stability study: Incubate the enzyme at different temperatures for the intended reaction duration and then measure its residual activity. This will help determine the temperature at which the enzyme is most stable. |
| Low Enantiomeric Excess (e.e.) | 1. Temperature affecting enantioselectivity: The chosen temperature may favor the reaction of the undesired enantiomer or reduce the enzyme's stereoselectivity. 2. Reaction proceeding past 50% conversion: In kinetic resolutions, the maximum e.e. of the remaining substrate is achieved at 50% conversion. | 1. Analyze e.e. at each temperature point: Determine the enantiomeric excess of both the product and the unreacted substrate at various temperatures to find the optimum for selectivity. 2. Monitor the reaction over time: Take samples at different time points to determine when the reaction reaches approximately 50% conversion. |
| Inconsistent Results | 1. Poor temperature control: Fluctuations in the incubator or water bath temperature. 2. Inaccurate temperature measurement: The thermometer or temperature probe is not calibrated. | 1. Use a calibrated and reliable temperature-controlled system: Ensure your incubator, water bath, or reaction block maintains a stable temperature. 2. Verify your temperature probe: Regularly check the accuracy of your temperature measurement device against a certified thermometer. |
IV. Experimental Protocols
Protocol 1: Temperature Screening for Optimal Reaction Rate
This protocol outlines a systematic approach to identify the optimal temperature for the enzymatic esterification of racemic 2-phenylpropionic acid.
Materials:
-
Racemic 2-phenylpropionic acid
-
Alcohol (e.g., isopropanol, n-butanol)[10]
-
Lipase (e.g., from Candida rugosa)
-
Organic solvent (e.g., n-heptane, toluene)[6]
-
Temperature-controlled shaker or water bath
-
Reaction vials
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a stock solution of racemic 2-phenylpropionic acid and the chosen alcohol in the selected organic solvent.
-
Aliquot the reaction mixture into several vials.
-
Equilibrate each vial to the desired temperature (e.g., 30°C, 35°C, 40°C, 45°C, 50°C) in a temperature-controlled shaker.
-
Add a pre-weighed amount of lipase to each vial to initiate the reaction.
-
Take samples from each vial at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the samples (e.g., by adding a small amount of acid or by filtering out the enzyme).
-
Analyze the samples by chiral HPLC to determine the conversion of 2-phenylpropionic acid.
-
Plot the conversion against time for each temperature to determine the initial reaction rate. The temperature that yields the highest initial rate is the optimum for activity.
Protocol 2: Determining the Effect of Temperature on Enantioselectivity
This protocol focuses on assessing the enantioselectivity of the enzyme at different temperatures.
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Using the chiral HPLC data, calculate the enantiomeric excess (e.e.) of the produced ester and the remaining 2-phenylpropionic acid for each sample.
-
Calculate the enantiomeric ratio (E) using the following formula: E = ln[(1 - c)(1 - ees)] / ln[(1 - c)(1 + ees)], where 'c' is the conversion and 'ees' is the enantiomeric excess of the substrate.
-
Compare the E-values obtained at different temperatures. The temperature that provides the highest E-value is the optimum for enantioselectivity.
V. Data Presentation and Visualization
Table 1: Example Data for Temperature Optimization
| Temperature (°C) | Initial Rate (mM/h) | Enantiomeric Excess of Product (e.e.p at 8h) (%) | Enantiomeric Ratio (E) |
| 30 | 1.2 | 92 | 150 |
| 35 | 2.5 | 95 | 200 |
| 40 | 4.1 | 96 | 220 |
| 45 | 3.8 | 94 | 180 |
| 50 | 2.9 | 88 | 120 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Diagrams
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for common issues.
VI. References
-
Esterification activity and stability of Candida rugosa lipase immobilized into chitosan. Applied Biochemistry and Biotechnology, 98-100, 977-86.
-
Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments. PubMed, (2020-05-08).
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI.
-
Effects of organic solvents on activity and stability of lipases produced by thermotolerant fungi in solid-state fermentation. ResearchGate.
-
Production and optimization of lipase from candida rugosa using groundnut oilcake under solid state fermentation. SciSpace.
-
Effect of different organic solvents on the stability of the lipase LipBL. ResearchGate.
-
Effects of Temperature on Esterification by Lipases. ResearchGate.
-
Understanding Thermal and Organic Solvent Stability of Thermoalkalophilic Lipases: Insights from Computational Predictions and E. Amazon S3.
-
Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. MDPI.
-
Enzymatic enantioselective hydrolysis of 2-phenylpropionic acid ester: Experiment and simulation. ResearchGate.
-
Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases. ResearchGate.
-
Studies on the specificity of Candida rugosa lipase catalyzed esterification reactions in organic media. ResearchGate.
-
An esterification method for determination of lipase activity. ResearchGate.
-
Preparation of S-2-phenylpropionic acid in micro-aqueous phase. ResearchGate.
-
LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Babeş-Bolyai University.
-
Kinetic resolution of ketoprofen ester catalyzed by lipase from a mutant of CBS 5791. Journal of Industrial Microbiology & Biotechnology, 31(11), 495-9.
-
Enantioselective Synthesis of (S)-(+)-2-Phenylpropionic Acid: Application Notes and Protocols. Benchchem.
-
Dynamic kinetic resolution of suprofen thioester via coupled trioctylamine and lipase catalysis. PubMed.
-
Dynamic kinetic resolution: alternative approach in optimizing S-ibuprofen production. PubMed.
-
Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Wiley Online Library.
-
2-phenylpropionic acid. Organic Syntheses.
-
How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? ResearchGate.
-
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
-
Troubleshooting low signal or high background in enzyme activity assays. Benchchem.
-
Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
-
Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.
-
2-phenyl propionic acid, 492-37-5. The Good Scents Company.
-
Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. ETH Zurich Research Collection.
-
The nature of experimental error in enzyme kinetic measurements. Biochemical Journal.
-
Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Indian Academy of Sciences.
Sources
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. ias.ac.in [ias.ac.in]
- 3. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Esterification activity and stability of Candida rugosa lipase immobilized into chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing the degradation of Ethyl 2-phenylpropionate during workup
Welcome to the technical support guide for Ethyl 2-phenylpropionate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of this valuable ester. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively.
Troubleshooting Guide & FAQs
This section addresses the most frequent issues reported by scientists working with this compound. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My final yield is significantly lower than expected, and I've identified 2-phenylpropionic acid as a major byproduct in my crude NMR. What is causing this loss of product?
A1: This is a classic case of ester hydrolysis. this compound can be cleaved back into its parent carboxylic acid and ethanol under either acidic or basic aqueous conditions, which are common during workup.
-
Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[1] During an acidic workup (e.g., using HCl or H₂SO₄ to neutralize a base or remove acid-labile groups), excess water can drive the equilibrium back toward the starting materials. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and often more problematic.[1] The hydroxide ion (from NaOH, KOH, etc.) directly attacks the electrophilic carbonyl carbon. This reaction goes to completion because the final step, deprotonation of the resulting carboxylic acid by a strong base, is thermodynamically very favorable.
-
-
Troubleshooting & Prevention:
-
Neutralize with a Weak Base: When quenching your reaction or neutralizing residual acid, use a mild, non-nucleophilic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.0) is strongly recommended over strong bases like sodium hydroxide (NaOH).[2][3]
-
Minimize Contact Time: Perform your aqueous washes and extractions swiftly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods, especially if the aqueous layer is strongly acidic or basic.
-
Control Temperature: Perform the workup at room temperature or below (e.g., using an ice bath). Higher temperatures accelerate the rate of hydrolysis.
-
Use Brine Washes: After the initial aqueous washes, wash the organic layer with a saturated NaCl solution (brine). This helps to remove bulk water from the organic phase, further inhibiting hydrolysis and improving the efficiency of the final drying step.
-
Q2: I synthesized an enantiomerically pure form of this compound, but polarimetry and chiral HPLC analysis of my final product show significant racemization. How did I lose the stereochemical integrity during workup?
A2: The loss of enantiomeric excess is due to racemization at the chiral alpha-carbon. The proton on the carbon adjacent to the carbonyl group (the α-proton) is acidic and can be removed under either basic or acidic conditions, leading to the formation of a planar, achiral intermediate.
-
Mechanistic Insight:
-
The key to this process is the formation of a planar enol (under acidic conditions) or enolate (under basic conditions) intermediate.[4] Once this achiral intermediate is formed, reprotonation can occur from either face of the planar structure with equal probability. This leads to a 50:50 mixture of the (R) and (S) enantiomers, resulting in a racemic mixture.[4] Strong bases are particularly effective at promoting this process.[5]
-
-
Troubleshooting & Prevention:
-
Strict pH Control: This is the most critical factor. Avoid both strongly acidic (pH < 2) and strongly basic (pH > 10) conditions during the workup. When neutralizing, carefully add your reagent (e.g., saturated NaHCO₃) and monitor the pH of the aqueous phase, aiming for a range of 6-8.
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH in the workup of chiral 2-arylpropionate esters if you wish to preserve stereochemistry.
-
Low Temperature Processing: As with hydrolysis, lower temperatures slow down the rate of enolization/enolate formation. Conduct all extractions and washes in a cold environment.
-
Rapid Processing: Minimize the time the compound is exposed to any aqueous acidic or basic solution to reduce the opportunity for proton exchange.
-
Q3: My crude product is contaminated with an unknown impurity that has a similar retention factor (Rf) to my product. What could it be?
A3: Besides the common issues of hydrolysis and racemization, other side reactions can occur, particularly if the reaction mixture contains unreacted starting materials or reagents. One possibility is a transesterification reaction. If, for example, your reaction was run in methanol and some remains, or if a different alcohol is introduced during workup, it's possible for the ethyl group of your ester to be exchanged, leading to the formation of a different ester (e.g., Mthis compound). While less common in a standard workup, it is a known enzymatic and chemical process.[6]
To avoid this, ensure that all solvents used during the workup are appropriate and that the reaction has gone to completion before initiating the workup procedure.
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound during a typical workup. Understanding these pathways is crucial for designing a robust purification strategy.
Caption: Major degradation pathways for this compound.
Recommended Workup Protocol: A Step-by-Step Guide
This protocol is optimized to minimize both hydrolysis and racemization, ensuring high yield and purity.
Caption: Recommended workflow for isolating this compound.
Detailed Protocol Steps:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly pour the mixture into a beaker containing a cold, weak acid or neutral salt solution, such as saturated ammonium chloride (NH₄Cl), to quench any reactive species.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether.[7] Perform the extraction three times to ensure complete recovery.
-
Neutralization Wash: Combine the organic extracts and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid catalyst without creating a strongly basic environment that could promote degradation.
-
pH Check: After the bicarbonate wash, test the pH of the aqueous layer using pH paper to confirm it is in the neutral range (pH 7-8). If it is still acidic, repeat the bicarbonate wash.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This removes most of the dissolved water and breaks up any emulsions.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat on the rotary evaporator.
-
Final Purification: If necessary, further purify the crude product by vacuum distillation or column chromatography.[8]
Summary of Critical Workup Parameters
| Parameter | Risk if Uncontrolled | Recommended Control Measure |
| pH | Hydrolysis (acidic or basic conditions)[1] and Racemization (especially basic conditions)[4] | Maintain pH between 6-8. Use weak bases like NaHCO₃ for neutralization. |
| Temperature | Increased rates of all degradation pathways (hydrolysis, racemization). | Perform workup at or below room temperature (0-25 °C). |
| Reagent Choice | Strong bases (NaOH, KOH) cause rapid hydrolysis and racemization.[5] | Use mild reagents: saturated NaHCO₃ for neutralization, saturated NaCl for washing. |
| Exposure Time | Prolonged contact with aqueous phases increases the extent of degradation. | Perform washes and extractions efficiently and without delay. |
| Water Content | Water is a necessary reagent for hydrolysis. | Use brine washes and a thorough drying step (e.g., with Na₂SO₄) to remove water before solvent evaporation.[7] |
By carefully controlling these parameters, you can reliably prevent the degradation of this compound and ensure the successful isolation of a high-purity product.
References
- Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Semantic Scholar.
- Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. ResearchGate.
- Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. SciELO.
- Manimaran, T., & Stahly, G. P. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof. (U.S. Patent No. 5,847,202). Google Patents.
- Tundo, P., & Selva, M. (1995). 2-Phenylpropionic acid. Organic Syntheses, 72, 124.
- Dalvie, D. K., et al. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Drug Metabolism and Disposition, 40(12), 2325-2334.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Clark, J. (2015). Hydrolysing Esters. Chemguide.
- Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health.
- Dr. B. (2021, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
- Synerzine. (2018). Safety Data Sheet: Ethyl-3-phenyl propionate.
- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. youtube.com [youtube.com]
- 5. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 6. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: LC-MS Analysis of Synthesized Ethyl 2-Phenylpropionate
Answering your question.
Welcome to the technical support center for the analysis of synthesized Ethyl 2-phenylpropionate. This guide is designed for researchers, chemists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for quality control and impurity profiling. Here, we move beyond simple protocols to address the complex challenges encountered during analysis, providing troubleshooting guides and FAQs grounded in scientific principles and extensive field experience.
Section 1: The Analytical Challenge - Understanding Your Synthesis
This compound (MW: 178.23 g/mol ) is commonly synthesized via Fischer-Speier esterification.[1][2] This involves reacting 2-phenylpropionic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.[1][3] While effective, this reaction is an equilibrium, meaning it rarely proceeds to 100% completion.[4] This inherent reversibility is the primary source of impurities, alongside potential side reactions. Understanding this chemical context is the first step in effective troubleshooting.
Diagram 1: General Analytical Workflow
Caption: High-level workflow from synthesis to LC-MS data analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from my synthesis?
The most probable impurities are the starting materials and simple byproducts. Your analytical approach should be designed to separate and identify these species effectively.
-
Unreacted 2-Phenylpropionic Acid: Due to the equilibrium nature of the Fischer esterification, residual starting acid is almost always present.[4] Being more polar than the ester product, it will elute earlier in a reversed-phase LC method.
-
Unreacted Ethanol: While present, ethanol is typically removed during the solvent evaporation step of the workup and is too volatile and polar to be observed under typical reversed-phase LC conditions.
-
Diethyl Ether: A potential byproduct from the acid-catalyzed dehydration of two ethanol molecules. This is highly volatile and unlikely to be observed in your final sample unless workup conditions were inadequate.
-
Degradation Products: Depending on the reaction temperature and acid concentration, side reactions like dehydration or polymerization can occur, though these are typically minor.
Table 1: Potential Impurities and Their Mass Signatures
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Notes |
| This compound | 178.23 | 179.10 | 201.08 | Product |
| 2-Phenylpropionic Acid | 150.17 | 151.07 | 173.05 | Starting Material; Elutes earlier than product |
Section 3: Troubleshooting Chromatographic Issues
Q2: I see an unexpected peak in my chromatogram. How do I identify it?
This is the most common challenge. A systematic approach combining chromatographic behavior and mass spectral data is crucial.
Step 1: Examine the Mass Spectrum of the Unknown Peak
-
What is the m/z of the primary ion? Does it correspond to any of the expected impurities in Table 1?
-
Look for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺). The mass difference between these ions can help confirm the molecular weight of the unknown compound.[5][6]
Step 2: Consider the Retention Time
-
Is the peak eluting before or after your main product? In reversed-phase chromatography, earlier elution suggests higher polarity. Unreacted 2-phenylpropionic acid is more polar than its ethyl ester and will therefore elute earlier.
Step 3: Rule out System Contamination
-
Inject a "blank" sample (your mobile phase or sample solvent). If the peak is present in the blank, it originates from your solvent, tubing, or general system contamination.[7] Common contaminants include plasticizers (phthalates) or slip agents from sample vials.
Diagram 2: Logic for Identifying an Unknown Peak
Caption: A decision tree for systematic identification of unknown peaks.
Q3: My peak for this compound is broad or tailing. What's causing this and how can I fix it?
Peak tailing is an asymmetry that compromises resolution and quantification. The most common causes are chemical interactions within the column or physical issues with the system.
1. Secondary Silanol Interactions:
-
Cause: Silica-based C18 columns have residual silanol groups (-Si-OH). If the mobile phase pH is too high (typically >3), these groups can become ionized (-Si-O⁻) and interact with any slightly basic sites on your analyte, causing tailing.[8][9]
-
Solution: Add a small amount of an acid modifier to your mobile phase. Using 0.1% formic acid is standard practice. This keeps the silanol groups protonated and minimizes these secondary interactions.
2. Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[10]
-
Solution: Dilute your sample by a factor of 10 or 100 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
3. Extra-Column Effects (Dead Volume):
-
Cause: Poorly made connections, especially between the column and the detector, can create small voids where the sample can diffuse, causing peak broadening and tailing.[11]
-
Solution: Ensure all fittings are properly tightened and that the tubing is cut cleanly and sits flush within the port.
Section 4: Troubleshooting Mass Spectrometry Issues
Q4: My main peak shows multiple m/z values, like 179.1, 201.1, and 217.1. What are these?
This is a classic sign of adduct formation in the electrospray ionization (ESI) source.[12] ESI is a soft ionization technique that often forms ions by adding a charged species (an adduct) to the neutral analyte molecule.[13] Instead of seeing just the protonated molecule ([M+H]⁺), you are also seeing adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).
-
Cause: Sodium and potassium ions are ubiquitous in laboratory environments. They can leach from glassware, be present as impurities in solvents, or come from the sample matrix itself.[14]
-
How to Confirm: Calculate the mass difference between the ions. The difference should correspond to the mass of the adduct ion minus the mass of a proton.
Table 2: Common Adducts for this compound (MW = 178.23)
| Adduct Ion | Formula | Mass Added | Expected m/z |
| Proton | [M+H]⁺ | 1.0078 | 179.24 |
| Sodium | [M+Na]⁺ | 22.9898 | 201.22 |
| Potassium | [M+K]⁺ | 38.9637 | 217.20 |
| Ammonium | [M+NH₄]⁺ | 18.0344 | 196.27 |
Note: Observed m/z values will be based on the monoisotopic mass of the most abundant isotope.
Q5: I have very low signal intensity or no signal at all. What should I check?
Low sensitivity can be frustrating, but it is often solvable by systematically checking the LC and MS parameters.[15][16]
1. Check Ionization Conditions:
-
Mobile Phase: Ensure you are using an appropriate additive for positive mode ESI. 0.1% formic acid helps protonate the analyte, which is essential for forming the [M+H]⁺ ion.[17] Avoid additives like trifluoroacetic acid (TFA), which is a known ion suppressor.[18]
-
MS Source Parameters: The ESI source settings are critical.[19]
-
Capillary Voltage: Ensure it's in the optimal range (e.g., 3-5 kV for positive mode).
-
Nebulizer Gas Pressure: This affects droplet formation. Too low or too high pressure can reduce signal.
-
Drying Gas Temperature/Flow: This helps desolvate the ions. If it's too low, you'll get poor signal; if it's too high, you might cause thermal degradation of your analyte.
-
2. Rule Out Ion Suppression:
-
Cause: Ion suppression occurs when other compounds co-eluting with your analyte compete for ionization, reducing the signal of your compound of interest.[20][21] High concentrations of starting materials or other impurities can cause this.
-
Solution: Dilute your sample. If the signal for your product increases upon dilution (up to a point), it's a strong indicator of ion suppression. Improving the chromatographic separation to move the interfering peak away from your analyte peak is the best long-term solution.
Section 5: Recommended Experimental Protocol
This protocol provides a robust starting point for the analysis of this compound and its process-related impurities.
Table 3: Recommended LC-MS Method Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 2.6 µm | Standard reversed-phase column offering good resolution for this type of analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape and promote protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good UV transparency and compatibility with MS. |
| Gradient | 5% B to 95% B over 10 min | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol | 2 µL | A small volume to prevent column overload. |
| MS System | ||
| Ionization Mode | ESI Positive | The ester can be readily protonated. |
| Scan Range | m/z 100 - 500 | Covers the expected mass range for the product and likely impurities/dimers. |
| Capillary Voltage | 4.0 kV | Typical starting point for positive mode. |
| Nebulizer Gas | 40 psi | Optimize based on instrument manufacturer recommendations. |
| Drying Gas Temp | 350 °C | Optimize based on instrument manufacturer recommendations. |
Protocol Steps:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 10-50 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the LC column with the initial mobile phase conditions (5% B) for at least 10 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform an injection of the sample solvent (blank) to identify any system-related peaks.
-
Sample Injection: Inject the prepared sample and acquire data using the parameters outlined in Table 3.
-
Data Analysis:
-
Integrate the peak for this compound (expected [M+H]⁺ = 179.1).
-
Search for the expected mass of unreacted 2-phenylpropionic acid ([M+H]⁺ = 151.1) at an earlier retention time.
-
Examine the mass spectra of all significant peaks to identify them based on their m/z values and adduct patterns.
-
References
- Chrom Tech, Inc. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Alwsci. (2025).
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ZefSci. (2025).
- LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
- LCGC Intern
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Benchchem. (n.d.). Technical Support Center: Strategies to Minimize Ion Suppression in ESI-MS for Cytarabine.
- Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study.
- Chromatography Forum. (2013).
- ChemicalBook. (2025).
- Wikipedia. (n.d.).
- NIST. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester.
- NIH. (2019).
- PubChem. (n.d.).
- Master Organic Chemistry. (2022).
- YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis.
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. support.waters.com [support.waters.com]
- 7. zefsci.com [zefsci.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. support.waters.com [support.waters.com]
- 12. acdlabs.com [acdlabs.com]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 20. gmi-inc.com [gmi-inc.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Lipase Enantioselectivity in Ethyl 2-Phenylpropionate Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the biocatalytic synthesis of enantiomerically enriched Ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the enantioselective esterification of 2-phenylpropionic acid using lipases. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to resolve challenges and enhance your synthetic outcomes.
Introduction: The Importance of Enantiopurity
This compound is a key chiral building block in the pharmaceutical industry, particularly for the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The therapeutic activity of these drugs is often associated with a single enantiomer (the eutomer), while the other (the dystomer) may be inactive or contribute to undesirable side effects.[3] Lipase-catalyzed kinetic resolution is a powerful green chemistry approach to produce these single-enantiomer compounds due to the high specificity, mild reaction conditions, and environmental compatibility of these enzymes.[1][4]
This guide addresses the most common challenges encountered in the laboratory when striving for high enantiomeric excess (ee) and efficient conversion.
Troubleshooting Guide
This section is formatted to help you quickly identify the root cause of a problem and implement a logical, scientifically-grounded solution.
Problem 1: Low Enantiomeric Excess (ee) or Enantiomeric Ratio (E)
This is the most frequent challenge. A low 'E' value indicates the lipase is not discriminating effectively between the (R)- and (S)-enantiomers of the 2-phenylpropionic acid.
Possible Cause 1: Suboptimal Organic Solvent
The organic solvent is not merely a medium for dissolution; it critically influences the enzyme's conformation and, therefore, its activity and selectivity.[5][6] Polar solvents can strip the essential layer of water from the enzyme's surface, leading to a more rigid and less selective conformation.[7]
Suggested Solution:
-
Switch to a Hydrophobic Solvent: Non-polar, water-immiscible solvents with a high log P value (typically > 2.0) are preferred. These solvents maintain the enzyme's conformational flexibility required for enantioselection.[8]
-
Conduct a Solvent Screening Study: Test a range of solvents with varying log P values. Start with standards like hexane, isooctane, and toluene. See Protocol 1 for a detailed solvent screening workflow.
Table 1: Influence of Common Organic Solvents on Lipase Enantioselectivity
| Solvent | Log P Value | Typical Effect on Enantioselectivity | Rationale |
|---|---|---|---|
| n-Hexane | 3.9 | High | Hydrophobic; minimally disrupts the enzyme's essential water layer. |
| Isooctane | 4.5 | High | Very hydrophobic; often an excellent choice for kinetic resolutions.[9][10] |
| Toluene | 2.7 | Medium-High | Aromatic solvent; can have specific interactions with the enzyme. |
| Acetonitrile | -0.3 | Low | Polar and water-miscible; tends to strip water and reduce enzyme activity/selectivity.[11] |
| Tetrahydrofuran (THF) | 0.5 | Low | Polar; can interfere with enzyme structure.[12] |
| Dimethyl Sulfoxide (DMSO) | -1.3 | Variable | Highly polar; can increase selectivity in some specific cases but often denaturing.[7] |
Possible Cause 2: Incorrect Water Activity (a_w)
Lipases require a minimal amount of water to maintain their catalytic conformation, but excess water will shift the reaction equilibrium toward hydrolysis (the reverse reaction), reducing the esterification yield and potentially lowering enantioselectivity.[13][14]
Suggested Solution:
-
Control Water Content: Use a nearly anhydrous organic solvent. The term "nearly anhydrous" is key, as a completely dry environment can inactivate the enzyme.
-
Add Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture (approx. 5-10% w/v). This will scavenge the water produced during the esterification, driving the equilibrium toward the product.[12][13]
-
Pre-equilibrate the Enzyme: Ensure your lipase preparation (especially if lyophilized) is properly hydrated before use, or use a commercially immobilized preparation that is optimized for organic media.
Possible Cause 3: Suboptimal Temperature
Enantioselectivity (E) is a ratio of kinetic parameters (Vmax/Km) for each enantiomer. These parameters have different dependencies on temperature. Often, higher temperatures increase the overall reaction rate but decrease the difference in activation energies for the two enantiomers, leading to lower enantioselectivity.[15]
Suggested Solution:
-
Lower the Reaction Temperature: If your reaction rate is acceptable, try reducing the temperature from 40-50°C to a range of 25-30°C. This often enhances the enantiomeric ratio (E).[11]
-
Perform a Temperature Profile Study: Run the reaction at several temperatures (e.g., 25°C, 30°C, 40°C) and measure both conversion and ee% at various time points to find the optimal balance.
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
This diagram outlines a logical sequence for troubleshooting poor enantioselective outcomes.
Caption: A decision tree for systematically troubleshooting low enantioselectivity.
Problem 2: Low Reaction Rate / Conversion
Even with high selectivity, a reaction that does not proceed to a reasonable conversion (~50% for a kinetic resolution) is impractical.
Possible Cause 1: Enzyme Inhibition or Inactivation
Substrates or products can cause inhibition. For instance, some short-chain alcohols can be detrimental to lipase stability. While ethanol is the target here, high concentrations of the acid substrate can also alter the micro-aqueous pH around the enzyme.
Suggested Solution:
-
Optimize Substrate Molar Ratio: While a 1:1 molar ratio of acid to alcohol is stoichiometric, using a slight excess of the alcohol (e.g., 1:1.5 or 1:2 acid:ethanol) can sometimes increase the rate. However, be cautious as very high alcohol concentrations can be inhibitory.[5]
-
Increase Enzyme Loading: A straightforward approach is to increase the amount of lipase in the reaction. Test a range (e.g., 10, 20, 40 mg/mL) to find a cost-effective loading.[11]
Possible Cause 2: Mass Transfer Limitations
In a heterogeneous system with a solid enzyme, the reaction rate can be limited by the diffusion of substrates to the enzyme's active site and products away from it.
Suggested Solution:
-
Increase Agitation: Ensure the reaction mixture is well-stirred. Increase the shaking speed (e.g., from 150 rpm to 200-250 rpm) to ensure the enzyme particles are fully suspended.
-
Use an Immobilized Biocatalyst: Immobilizing the lipase on a support with high surface area, such as macroporous resin, can significantly reduce mass transfer limitations and improve catalytic efficiency.[16][17] See Protocol 2 for a general immobilization method.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of lipase enantioselectivity?
A: Lipases are serine hydrolases with a catalytic triad (Ser-His-Asp) in their active site.[18] The enantioselectivity arises from the three-dimensional, chiral nature of this active site. The enzyme interacts differently with the two enantiomers of a chiral substrate, like 2-phenylpropionic acid. One enantiomer fits optimally into the binding pocket, allowing its carboxyl group to be perfectly positioned for nucleophilic attack by the catalytic serine. The other enantiomer experiences steric hindrance or unfavorable interactions, leading to a much slower rate of reaction. This difference in reaction rates is the basis of kinetic resolution.[19][[“]] The overall process follows a "ping-pong bi-bi" mechanism.[19]
Diagram 2: Lipase Catalytic "Ping-Pong Bi-Bi" Mechanism
This diagram illustrates the two-stage process of esterification.
Caption: A step-by-step workflow for immobilizing lipase on a resin support.
References
- Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (n.d.). Google Books.
- Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (n.d.). Ingenta Connect.
- Gao, Y., Wu, W., & Chen, G. (2016). Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. PubMed Central.
- How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. (n.d.). Google Books.
- Origin of the Enantioselectivity of Lipases Explained by a Stereo-Sensing Mechanism Operative at the Transition St
- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2024). PubMed Central.
- Stereoselective Promiscuous Reactions Catalyzed by Lipases. (n.d.). MDPI.
- Enantioselective esterification of racemic naproxen by lipases in organic solvent. (n.d.). PubMed.
- Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (n.d.). Google Books.
- Lipases Enantioselectivity Alteration by Immobilization Techniques. (n.d.). ResearchGate.
- Effects of alcohol and solvent on the performance of lipase from Candida sp. in enantioselective esterification of racemic ibuprofen. (n.d.). ResearchGate.
- Immobilization methods of lipase enzyme. (n.d.). ResearchGate.
- How can the solvent affect enzyme enantioselectivity? (n.d.). Journal of the American Chemical Society.
- Enhancement of the activity and enantioselectivity of lipase in organic systems by immobilization onto low-cost support. (2009). Scilit.
- Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. (n.d.). PubMed Central.
- Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (n.d.). ChemRxiv.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. (n.d.). ResearchGate.
- Enzymatic Kinetic Resolution of Racemic Ibuprofen: Past, Present and Future. (n.d.). PubMed.
- Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. (2022). Pubtexto.
- Dynamic kinetic resolution: alternative approach in optimizing S-ibuprofen production. (2006). PubMed.
- Controlling Lipase Enantioselectivity for Organic Synthesis. (n.d.). ResearchGate.
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characteriz
- Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubtexto.com [pubtexto.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enantioselective esterification of racemic naproxen by lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic kinetic resolution: alternative approach in optimizing S-ibuprofen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Mechanism of Enantioselectivity of Lipases and Other Syntheticall...: Ingenta Connect [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
Overcoming equilibrium limitations in Fischer esterification of 2-phenylpropionic acid
Welcome to the technical support center for the Fischer esterification of 2-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this equilibrium-limited reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your ester synthesis.
Understanding the Core Challenge: The Equilibrium
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The primary obstacle to achieving high yields is the reversible nature of the reaction.[3][4] For every molecule of ester formed, a molecule of water is produced, and this water can hydrolyze the ester back to the starting materials, establishing an equilibrium that often lies unfavorably for the product.[4]
The equilibrium for the esterification of 2-phenylpropionic acid with an alcohol (e.g., ethanol) can be represented as:
CH₃CH(C₆H₅)COOH + CH₃CH₂OH ⇌ CH₃CH(C₆H₅)COOCH₂CH₃ + H₂O
To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in favor of the products. This is accomplished by applying Le Châtelier's Principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[4] In the context of Fischer esterification, this means either using a large excess of one of the reactants or removing one of the products as it is formed.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 2-phenylpropionic acid giving low yields despite prolonged reaction times?
A1: Low yields in the Fischer esterification of 2-phenylpropionic acid are most commonly due to the reaction reaching equilibrium.[4] Without taking specific measures to shift the equilibrium towards the products, the reaction will appear to stall, with significant amounts of unreacted carboxylic acid and alcohol remaining. The steric hindrance from the α-methyl group and the phenyl ring in 2-phenylpropionic acid can also slow down the reaction rate compared to less bulky carboxylic acids, but the primary issue is the equilibrium limitation.[1]
Q2: What is the role of the acid catalyst and which one should I choose?
A2: The acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid.[5][6] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6] For the esterification of 2-phenylpropionic acid, both H₂SO₄ and p-TsOH are effective choices.[2] p-TsOH is often preferred as it is a solid, making it easier to handle, and it is considered less corrosive and less prone to causing charring or other side reactions compared to concentrated sulfuric acid.
Q3: Can I run the reaction without a solvent?
A3: Yes, it is possible to run the reaction without a solvent, especially if you are using a large excess of the alcohol, which can then serve as both a reactant and the solvent.[2] This approach is economically and environmentally favorable as it reduces waste. However, if you plan to remove water using a Dean-Stark apparatus, a solvent that forms an azeotrope with water, such as toluene or hexane, is necessary.[2][4]
Q4: How do I know when the reaction is complete?
A4: The reaction is "complete" when it has reached equilibrium. If you are actively removing water, completion is when no more water is being collected in the Dean-Stark trap. You can monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material (2-phenylpropionic acid) and the appearance of the product ester.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low Conversion/Yield | Reaction has reached equilibrium. | 1. Increase the excess of one reactant: Use a large excess (5-10 fold or more) of the more cost-effective reactant, usually the alcohol.[4] This shifts the equilibrium towards the product side. 2. Remove water: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it forms.[2][4] Alternatively, add a dehydrating agent like molecular sieves. |
| Insufficient catalysis. | 1. Increase catalyst loading: Ensure you are using a sufficient amount of acid catalyst (typically 1-5 mol%). 2. Check catalyst quality: Ensure your acid catalyst is not old or hydrated, which would reduce its effectiveness. | |
| Slow Reaction Rate | Steric hindrance from the bulky 2-phenylpropionic acid. | 1. Increase reaction temperature: Refluxing at a higher temperature (within the limits of your solvent and reactants) will increase the reaction rate. 2. Choose a less hindered alcohol: If possible, using a primary alcohol will generally result in a faster reaction rate than a secondary or tertiary alcohol.[2] |
| Inefficient water removal. | 1. Ensure proper Dean-Stark setup: Check for leaks in your apparatus and ensure a good reflux rate to facilitate efficient azeotropic removal of water. 2. Use an appropriate azeotropic solvent: Toluene is a common and effective choice for forming an azeotrope with water.[4] | |
| Product Decomposition or Side Reactions | Use of a harsh catalyst or high temperatures for extended periods. | 1. Switch to a milder catalyst: Consider using p-TsOH instead of concentrated H₂SO₄.[2] 2. Optimize reaction time: Monitor the reaction closely and stop it once equilibrium is reached to avoid potential degradation. |
| Difficulty in Product Isolation | Incomplete neutralization of the acid catalyst or unreacted carboxylic acid. | 1. Thoroughly wash the organic layer: After the reaction, wash the organic phase with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize both the acid catalyst and any remaining 2-phenylpropionic acid. Effervescence (CO₂ evolution) is an indicator of neutralization. 2. Perform a brine wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Phenylpropionic Acid using Excess Alcohol
This protocol is suitable when the alcohol is inexpensive and can be used in large excess to drive the reaction to completion.
Materials:
-
2-Phenylpropionic acid
-
Ethanol (anhydrous, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-phenylpropionic acid in a large excess of anhydrous ethanol (e.g., 10 equivalents).
-
Slowly add the acid catalyst (e.g., 2-3 mol% of H₂SO₄ or p-TsOH) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol.
-
Monitor the reaction progress by TLC or GC. A typical reaction time is several hours.
-
Once the reaction has reached completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Saturated NaHCO₃ solution (until no more gas evolves)
-
Brine
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by vacuum distillation if necessary.
Protocol 2: Fischer Esterification of 2-Phenylpropionic Acid using a Dean-Stark Apparatus
This is the preferred method when using a more expensive alcohol or when a large excess of alcohol is not practical.[7]
Materials:
-
2-Phenylpropionic acid
-
Alcohol (e.g., ethanol, 1.2-1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable azeotropic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.[7]
-
To the flask, add 2-phenylpropionic acid, the alcohol, p-TsOH, and toluene.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.[4]
-
As the vapor condenses, the water, being denser than toluene, will collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[8]
-
Continue the reflux until no more water is collected in the trap, indicating that the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by vacuum distillation.
Visualizing the Workflow
Fischer Esterification Mechanism
The acid-catalyzed mechanism involves several equilibrium steps:
Caption: The mechanism of Fischer esterification.
Workflow for Overcoming Equilibrium Limitations
Caption: Strategies to overcome equilibrium limitations.
References
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Fischer–Speier esterification. (2023, December 12). In Wikipedia.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Dean–Stark apparatus. (2023, November 28). In Wikipedia.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (n.d.). Patsnap.
- Esterification Using a Dean-Stark Trap. (2006). University of Wisconsin-Madison.
- Fischer Esterification. (n.d.). Chemistry Steps.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI.
- 2-Phenylpropionic acid. (n.d.). PubChem.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
Minimizing byproduct formation in the synthesis of Ethyl 2-phenylpropionate
Welcome to the technical support center for the synthesis of Ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation and maximizing yield and purity. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to provide both quick answers to common questions and in-depth troubleshooting for more complex issues. We will primarily focus on the most common synthetic route, the Fischer-Speier esterification, and then address alternative methods.
Part 1: Fischer-Speier Esterification of 2-Phenylpropionic Acid
The Fischer-Speier esterification is a widely used method for synthesizing this compound due to its simplicity and cost-effectiveness. It involves the acid-catalyzed reaction of 2-phenylpropionic acid with ethanol. However, being an equilibrium-driven process, it is prone to incomplete conversion and the formation of several byproducts.
Q1: My yield of this compound is low, and I see significant amounts of starting material in my crude product. How can I drive the reaction to completion?
A1: This is the most common issue with Fischer esterification. The reaction is reversible, meaning the product can hydrolyze back to the starting materials in the presence of water, a byproduct of the reaction.[1][2] To shift the equilibrium towards the product, you can employ Le Chatelier's principle in two primary ways:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one, can drive the equilibrium forward. In this case, using ethanol as the solvent (a large excess) is a common and effective strategy.[2] One study on a similar esterification showed that increasing the alcohol-to-acid ratio from 1:1 to 10:1 increased the yield from 65% to 97%.[2]
-
Removal of Water: Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction. This can be achieved using several techniques:
-
Azeotropic Distillation: Refluxing the reaction in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or hexane) using a Dean-Stark apparatus is a classic and efficient method.[1]
-
Use of a Dehydrating Agent: Incorporating a drying agent that is inert to the reaction conditions can sequester the water. Molecular sieves are a good option, but they can be degraded by strong acids. A Soxhlet extractor containing molecular sieves can be used to continuously dry the reaction vapors. Anhydrous salts like copper(II) sulfate can also be used.[1]
-
Experimental Protocol 1: High-Yield Synthesis of this compound using a Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents:
-
2-Phenylpropionic acid (1.0 eq)
-
Ethanol (3.0 eq)
-
Toluene (as solvent, sufficient to fill the flask and the Dean-Stark trap)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq) or concentrated Sulfuric Acid (a few drops) as a catalyst.
-
-
Procedure:
-
To the round-bottom flask, add the 2-phenylpropionic acid, ethanol, toluene, and the acid catalyst.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reflux until no more water is collected in the trap (typically 2-4 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation to obtain the pure ester.
Q2: I've identified diethyl ether as a significant byproduct in my reaction. What causes this and how can I prevent it?
A2: Diethyl ether is formed by the acid-catalyzed dehydration of ethanol, a common side reaction in Fischer esterifications, especially at higher temperatures.[3] The mechanism involves the protonation of one ethanol molecule to form a good leaving group (water), which is then displaced by another ethanol molecule in an SN2 reaction.
Troubleshooting Diethyl Ether Formation:
-
Temperature Control: The formation of diethyl ether is highly temperature-dependent. It is favored at higher temperatures (typically above 140°C when using sulfuric acid).[3] By maintaining a controlled reflux temperature, you can minimize this side reaction. If using a high-boiling solvent, ensure the reaction temperature does not significantly exceed the optimal temperature for esterification.
-
Catalyst Choice and Concentration: While a strong acid catalyst is necessary, using an excessive amount can promote ether formation. Use the minimum effective catalytic amount. Milder acid catalysts, such as p-toluenesulfonic acid or acidic resins (e.g., Amberlyst-15), can be less prone to causing dehydration than concentrated sulfuric acid.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of diethyl ether. Monitor the reaction progress and stop it once the conversion of the carboxylic acid has plateaued.
Table 1: Effect of Temperature on Byproduct Formation in Fischer Esterification (Illustrative Data)
| Temperature (°C) | This compound Yield (%) | Diethyl Ether (%) | Ethylbenzene (%) |
| 80 | 85 | <1 | <0.1 |
| 100 | 92 | 2 | 0.5 |
| 120 | 90 | 5 | 1.5 |
| 140 | 85 | 10 | 3 |
Note: This table provides illustrative data based on general principles of esterification and related reactions. Actual results will vary based on specific reaction conditions.
Q3: My product is contaminated with ethylbenzene. How is this formed and what can I do to avoid it?
A3: The presence of ethylbenzene indicates that decarboxylation of the starting material, 2-phenylpropionic acid, is occurring. This reaction is typically induced by high temperatures and can be facilitated by the acidic conditions of the esterification. The mechanism involves the loss of carbon dioxide from the carboxylic acid.[4]
Troubleshooting Ethylbenzene Formation:
-
Strict Temperature Control: This is the most critical factor. The rate of decarboxylation increases significantly with temperature. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For the esterification of 2-phenylpropionic acid, a temperature range of 80-100°C is generally recommended.
-
Choice of Catalyst: While not as significant as temperature, the type and concentration of the acid catalyst can have a minor influence on the rate of decarboxylation. Using a milder catalyst may be beneficial.
-
Reaction Time: As with ether formation, unnecessarily long reaction times can lead to a greater accumulation of the decarboxylation byproduct.
Workflow for Minimizing Byproduct Formation in Fischer Esterification
Caption: Troubleshooting workflow for Fischer esterification.
Part 2: Alternative Synthesis Routes
While Fischer esterification is common, other methods can offer advantages in terms of selectivity and milder reaction conditions. Here we address potential issues with two such alternatives.
Q4: I am exploring a palladium-catalyzed carbonylation route to synthesize this compound. What are the potential byproducts I should be aware of?
A4: Palladium-catalyzed carbonylation of 1-phenylethanol is a greener alternative to some traditional methods. However, it is not without its own set of potential side reactions.
Potential Byproducts in Palladium-Catalyzed Carbonylation:
-
Styrene: Dehydration of the starting material, 1-phenylethanol, can lead to the formation of styrene. This is more likely to occur under acidic conditions, which are often used in this reaction.
-
Over-carbonylation Products: While less common, under certain conditions, dicarbonylation or other complex carbonylative couplings can occur.
-
Ligand-Related Byproducts: The phosphine ligands used to stabilize the palladium catalyst can undergo oxidation or other side reactions.
-
Incomplete Conversion: As with any reaction, incomplete conversion will leave unreacted 1-phenylethanol in the product mixture.
Troubleshooting for Palladium-Catalyzed Carbonylation:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial for selectivity. Bulky electron-rich phosphines often give good results.
-
Solvent and Base: The solvent and base can influence the reaction pathway. A non-protic solvent is typically used.
-
Carbon Monoxide Pressure: The pressure of carbon monoxide can affect the rate and selectivity of the reaction. This parameter often requires careful optimization.
-
Temperature: As with other methods, temperature control is important to balance the reaction rate with the minimization of side reactions like dehydration.
Q5: I am considering a phase-transfer catalysis (PTC) approach for the synthesis. What are the common pitfalls and byproducts?
A5: Phase-transfer catalysis can be a powerful tool, particularly for reactions involving an anionic nucleophile. For the synthesis of this compound, a possible PTC route involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis and esterification, or direct esterification under PTC conditions.
Potential Issues and Byproducts in PTC Synthesis:
-
Hydrolysis of the Ester: If the reaction is carried out in the presence of a strong aqueous base, the desired ester product can be hydrolyzed back to the carboxylate salt.
-
Elimination Reactions: If the alkylating agent has a leaving group on a beta-carbon with accessible protons, elimination can compete with the desired substitution reaction.
-
Catalyst Poisoning or Decomposition: The phase-transfer catalyst itself can sometimes be deactivated or decompose under the reaction conditions.
-
Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to the formation of stable emulsions, making work-up difficult.
Troubleshooting for PTC Reactions:
-
Choice of Catalyst: The structure of the quaternary ammonium or phosphonium salt used as the catalyst can significantly impact the reaction rate and selectivity.
-
Solvent System: The choice of the organic solvent is important for both dissolving the substrate and facilitating the transfer of the anionic species.
-
Base Concentration: The concentration of the aqueous base needs to be carefully controlled to be strong enough to deprotonate the substrate but not so strong as to cause significant hydrolysis of the product.
-
Stirring Rate: The rate of stirring can affect the interfacial area and thus the reaction rate. However, excessive stirring can lead to emulsions.
Mechanism of Byproduct Formation
Caption: Simplified reaction pathways for the formation of byproducts.
Part 3: Analysis of Byproducts
Q6: How can I identify and quantify the byproducts in my reaction mixture?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for identifying and quantifying volatile and semi-volatile byproducts in the synthesis of this compound.[5][6][7]
General GC-MS Protocol for Byproduct Analysis:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The different components of the mixture will separate based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a "fingerprint" of the molecule and can be compared to a library (e.g., NIST) for identification.
-
Quantification: To quantify the byproducts, you can use an internal standard method. Add a known amount of a stable, non-reactive compound (the internal standard) to your sample before injection. By comparing the peak areas of the byproducts to the peak area of the internal standard, you can determine their concentrations.
References
- Widayat, & al. (2018). Study of Kinetics Model "Shifting Order Reaction" Dehydration of Ethanol to Become Diethyl Ether (Dee) With. International Journal of Engineering Research and Development. [Link]
- Starks, C. M. (1997). Industrial Phase-Transfer Catalysis.
- Sarve, A., & Yadav, G. D. (2021). Kinetic and mechanistic study of ethanol dehydration to diethyl ether over Ni-ZSM-5 in a closed batch reactor. Reaction Chemistry & Engineering, 6(5), 853-866. [Link]
- Susanto, H., & al. (2021). Effectively Synthesizing SO4/TiO2 Catalyst and Its Performance for Converting Ethanol into Diethyl Ether (DEE).
- Tundo, P., & Selva, M. (1995). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 72, 122. [Link]
- Widayat, W., & al. (2013). Diethyl Ether Production Process with Various Catalyst Type.
- Amiin, F., & al. (2020). Conversion of Bioethanol to Diethyl Ether Catalyzed by Sulfuric Acid and Zeolite. Indonesian Journal of Chemical Science, 9(3), 151-157. [Link]
- An, J., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. The Journal of Physical Chemistry A, 107(33), 6415-6421. [Link]
- Kim, J. H., & al. (2009). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- Wikipedia contributors. (2023).
- Nuñez, S., & al. (2002). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical, 50(2), 541-546. [Link]
- Ramachary, D. B., & Jain, S. (2011). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- Geib, S. J., & Curran, D. P. (1991). Fischer-Speier esterification.
- Wang, D., & al. (2006). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Scilit. [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Adeyi, A. A., & al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
- D'auria, M., & al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]
- Zhang, Y., & al. (2019).
- Monti, S., & al. (1998). Triplet photoreactivity of the diaryl ketone tiaprofenic acid and its decarboxylated photoproduct. Photobiological implications. Photochemistry and photobiology, 67(4), 389-396. [Link]
- Yadav, G. D., & Bisht, P. M. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides with phenyl formate. Organic letters, 14(12), 3100–3103. [Link]
- Thomson, R. J., & al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 16(16), 4252-4255. [Link]
- Wiley Science Solutions. (n.d.). Resource Library. [Link]
- Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
- Li, Y., & al. (2021).
- Souli, M., & al. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Molecules, 28(4), 1902. [Link]
- Blobaum, A. L., & Marnett, L. J. (2007). Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & medicinal chemistry letters, 17(21), 5893-5897. [Link]
- Reddy, P. S., & al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(5), 2095. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ijerd.com [ijerd.com]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]
- 7. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in the chiral separation of Ethyl 2-phenylpropionate
Technical Support Center: Chiral Separations
Welcome to the technical support center for advanced chiral chromatography. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enantiomeric separation of Ethyl 2-phenylpropionate, a common profen derivative. As your dedicated application scientist, I will walk you through a logical, cause-and-effect-based troubleshooting process to achieve baseline resolution.
Introduction: The Challenge of Profen Separations
This compound belongs to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens." The enantiomers of these compounds often exhibit significantly different pharmacological and toxicological profiles, making their accurate separation and quantification critical.[1] Achieving optimal chiral resolution requires a nuanced understanding of the interactions between the analyte, the Chiral Stationary Phase (CSP), and the mobile phase. This guide addresses the most common failure points in this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing no separation at all (co-elution of enantiomers). Where do I start?
A1: Co-elution indicates a fundamental mismatch between your analytical conditions and the analyte. The primary chiral recognition mechanism is failing. Before adjusting minor parameters, we must validate the core methodology.
Step 1: Verify Your Chiral Stationary Phase (CSP) Selection The most critical factor in any chiral separation is the choice of CSP.[2] For profens like this compound, polysaccharide-based CSPs are the industry standard and have the highest probability of success.[2]
-
Expertise & Causality: Polysaccharide CSPs, such as amylose or cellulose derivatives coated or immobilized on a silica support, create chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance as the enantiomers fit differently into these structures.[2] If the chosen CSP cannot form these stereoselective interactions with your analyte, no separation will occur.
Recommended Starting CSPs for this compound:
| CSP Type | Chiral Selector Example | Typical Interaction | Success Rate for Profens |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | π-π, H-bonding, Steric | Very High[2][3][4] |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π, H-bonding, Steric | High[2][4][5] |
| Pirkle-Type (Brush-Type) | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions | Moderate[2] |
Step 2: Confirm Your Mobile Phase Mode Polysaccharide columns can be used in Normal-Phase, Reversed-Phase, or Polar Organic modes. The chosen mode dramatically alters the chiral recognition mechanism. Using an incompatible sample solvent or mobile phase can completely suppress interaction with the CSP.
-
Normal-Phase (NP): Uses non-polar solvents like hexane or heptane with a polar alcohol modifier (e.g., 2-propanol, ethanol). This is often the most successful mode for profens.[2][6]
-
Reversed-Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol.[5]
-
Polar Organic (PO): Uses 100% polar organic solvents, such as methanol or acetonitrile, often with an acidic or basic additive.
Trustworthiness Check: Ensure your sample is dissolved in the mobile phase itself or a weaker solvent to prevent peak distortion.[7] Injecting a sample in a solvent significantly stronger than the mobile phase can cause band broadening and a complete loss of resolution.[8]
Q2: I have partial separation, but the resolution (Rs) is below the acceptable limit of 1.5. How can I improve it?
A2: This is a common and solvable problem. Poor resolution, where peaks are not baseline-separated, is typically due to insufficient selectivity (α) or poor column efficiency (N). Our strategy will be to systematically optimize the parameters that influence these factors.
Below is a logical workflow for troubleshooting poor, but existing, resolution.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
1. Mobile Phase Composition (The Most Powerful Tool) The type and concentration of the alcohol modifier in a normal-phase system are paramount.
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP. Changing the alcohol or its concentration directly alters the strength and nature of this competition, which in turn modifies the retention and stereoselectivity of the separation.[9]
-
Actionable Protocol:
-
Change Alcohol Type: The steric bulk of the alcohol is critical. If you are using Methanol, switch to Ethanol or 2-Propanol. For profens, 2-Propanol often provides different selectivity compared to Methanol or Ethanol.[9] In some cases, changing the alcohol modifier can even reverse the enantiomer elution order.[3]
-
Adjust Alcohol Percentage: Systematically vary the percentage of your alcohol modifier. A lower percentage generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Example Screening Protocol: If your current method is Hexane/2-Propanol (90:10), test 95:5 and 85:15.
-
-
2. Flow Rate Chiral separations are often more sensitive to flow rate than achiral separations.
-
Causality: The interactions that produce chiral recognition are kinetically limited. A lower flow rate increases the residence time of the enantiomers on the CSP, allowing for more interactions and providing more time for the separation to occur, which can improve resolution.[7]
-
Actionable Protocol: Reduce your flow rate. If you are running at 1.0 mL/min, test 0.8 mL/min and 0.5 mL/min. Observe the impact on resolution and backpressure.
3. Temperature The effect of temperature on chiral separations is complex and often unpredictable, but it is a valuable screening parameter.[7][10]
-
Causality: Temperature affects the thermodynamics of the analyte-CSP interaction.[11][12] Typically, lower temperatures increase retention and improve resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP. However, in some rare cases for profens, resolution has been observed to increase with higher temperatures.[9][11] Therefore, screening is essential.
-
Actionable Protocol:
-
Ensure your HPLC system has a thermostatted column compartment for reproducibility.
-
Screen a range of temperatures, for example, 15°C, 25°C (ambient), and 40°C.
-
Analyze the van't Hoff plot (ln(α) vs 1/T) to understand the thermodynamic drivers of your separation. A non-linear plot may indicate a change in the chiral recognition mechanism at different temperatures.[12]
-
Q3: My peaks are tailing or broad, which is ruining the resolution. What should I do?
A3: Poor peak shape is most often caused by undesirable secondary chemical interactions or system/column issues. For acidic compounds like profens, this is a very common problem.
1. Add an Acidic Modifier (Most Common Solution)
-
Causality: this compound is an acidic compound. It can interact with any residual basic sites on the silica support of the CSP, or its carboxyl group can exist in a dissociated state. These secondary interactions lead to peak tailing. Adding a small amount of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like acetic or formic acid to the mobile phase suppresses the ionization of the analyte, ensuring it is in a single, neutral form.[13][14] This minimizes secondary interactions and results in sharper, more symmetrical peaks.
-
Actionable Protocol: Add 0.1% (v/v) of TFA, formic acid, or acetic acid to your mobile phase. For example, a mobile phase of Hexane/2-Propanol (90:10) would become Hexane/2-Propanol/TFA (90:10:0.1). Ensure the column is fully equilibrated with the new mobile phase (at least 10-20 column volumes).
2. Check for Column Contamination and Overload
-
Causality: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that cause tailing.[8] Similarly, injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[15] Chiral columns are particularly susceptible to mass overload at lower concentrations than achiral columns.[15]
-
Actionable Protocol:
-
Dilute Your Sample: Reduce the sample concentration by a factor of 5 or 10 and re-inject. If peak shape improves, you were likely overloading the column.[15]
-
Column Flushing: If dilution doesn't help, flush the column with a stronger, compatible solvent to remove contaminants. For polysaccharide columns used in normal phase, flushing with 100% 2-propanol or ethanol is often effective.[8][14] Crucially, always consult the column manufacturer's care and use guide before using strong flushing solvents.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. [Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of mobile phase composition on the preparative separation of profens by chiral liquid chromatography | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Addressing matrix effects in the analysis of Ethyl 2-phenylpropionate from biological samples
Welcome to the technical support center for the bioanalysis of Ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound in biological matrices. Here, we will delve into the common challenges, with a primary focus on mitigating matrix effects, and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma or urine, these effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantitative results.[2][3] Biological matrices are complex mixtures of endogenous components like phospholipids, salts, and proteins, which can interfere with the ionization of the target analyte in the mass spectrometer's source, particularly when using electrospray ionization (ESI).[4][5] This interference is a major challenge because it can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects. These effects can vary between different samples and even between different sources of the same matrix, leading to inconsistent results.[6] If you notice significant variability in your quality control (QC) samples or a lack of precision in your calibration curve, it is crucial to investigate and address potential matrix effects.[3]
Q3: What is the best internal standard (IS) to use for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5 or ¹³C-Ethyl 2-phenylpropionate.[7][8][9][10][11] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of matrix effects.[11] This allows for effective compensation of signal suppression or enhancement.[7][11] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[2][8]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike method.[4][12] This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) can be calculated, and an IS-normalized MF should be close to 1.0 to indicate effective compensation.[13] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
You've confirmed through a post-column infusion or post-extraction spike experiment that your this compound signal is being suppressed. Here’s a systematic approach to troubleshoot and mitigate this issue.
Causality: Ion suppression in ESI-MS is often caused by high concentrations of co-eluting endogenous components, particularly phospholipids from plasma or serum samples.[4][14] These molecules compete with the analyte for ionization in the ESI source, reducing the analyte's signal.[5]
Caption: Workflow for troubleshooting ion suppression.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the analytical system.[4][15]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may require further cleanup.[16]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. For this compound, which is an ester, a non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be effective. Adjusting the pH of the aqueous sample can optimize extraction efficiency.[4]
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup.[5] A reversed-phase (e.g., C18) or a mixed-mode sorbent can be used to retain this compound while washing away polar interferences.[16]
Protocol: Solid-Phase Extraction (SPE) for this compound
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., plasma diluted with a weak aqueous buffer) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Optimize Chromatographic Separation: If sample preparation alone is not sufficient, improving the separation of this compound from matrix components is the next step.
-
Gradient Elution: Employ a gradient elution on your LC system. A slower, more shallow gradient can improve the resolution between the analyte and interfering peaks.[2]
-
Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, a column with a different stationary phase (e.g., phenyl-hexyl) might provide different selectivity.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the best tool to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][11] It will experience the same ion suppression as the analyte, allowing for an accurate ratio-based quantification.[11]
-
Consider Alternative Ionization Techniques: If ESI continues to be problematic, and your instrument allows, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects from non-volatile components like salts and phospholipids.[2][17]
Issue 2: Inconsistent Internal Standard (IS) Response
You are using an internal standard, but its peak area is highly variable across your sample set, leading to poor precision.
Causality: This can happen for several reasons:
-
Inappropriate IS: If you are using a structural analog IS, it may not be chromatographically co-eluting with this compound, and therefore, not experiencing the same matrix effects.[8]
-
IS Instability: The internal standard may be degrading during sample preparation or storage.
-
Pipetting Errors: Inconsistent addition of the IS to samples, standards, and QCs.
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS. They should have the same retention time. If they do not, the IS is not appropriate, and a SIL-IS should be used.[11]
-
Assess IS Stability: Prepare a solution of the IS in the final sample extract and analyze it over time to check for degradation.
-
Review IS Addition Procedure: Ensure that the IS is added accurately and consistently to all samples at the beginning of the sample preparation process. The concentration of the IS should be chosen to provide a good signal-to-noise ratio without being excessively high.[18] A common practice is to select a concentration that gives a peak area ratio of approximately 1:1 with the analyte at the midpoint of the calibration range.[18]
Issue 3: Matrix Effects Vary Between Different Lots of Biological Matrix
You have developed a robust method using one lot of plasma, but when you validate it with different lots, you observe significant variations in accuracy.
Causality: The composition of biological matrices can differ between individuals or lots, leading to lot-to-lot variability in matrix effects.[6] This is a critical consideration during method validation as per regulatory guidelines.[19][20]
According to regulatory guidance, such as the FDA's Bioanalytical Method Validation guidance, you must evaluate matrix effects using at least six different lots of the biological matrix.[13]
-
Prepare QC Samples: Prepare low and high concentration QC samples in at least six different individual lots of blank matrix.
-
Analyze and Evaluate: Analyze these QC samples and calculate the accuracy and precision. The results should meet the acceptance criteria defined in your validation plan (typically within ±15% of the nominal concentration).
-
Troubleshooting: If you observe significant variability, it indicates that your current sample preparation and chromatographic methods are not sufficiently robust to handle the natural variation in the matrix. In this case, you should revisit the steps outlined in the "Significant Ion Suppression Observed" section to further improve the cleanup and separation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 95 ± 5 | -45 ± 15 | < 15 |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | -20 ± 10 | < 10 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | -5 ± 3 | < 5 |
| Phospholipid Removal Plate | 94 ± 5 | -8 ± 4 | < 5 |
Data are representative and will vary based on the specific method and matrix.
Conclusion
Addressing matrix effects is paramount for the successful quantitative analysis of this compound in biological samples. A systematic approach that combines optimized sample preparation, robust chromatography, and the use of an appropriate internal standard will lead to the development of a reliable and accurate bioanalytical method. This technical guide provides a framework for troubleshooting common issues and implementing effective solutions grounded in scientific principles and regulatory expectations.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- Lagerwerf, F., & van de Merbel, N. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
- LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
- Hewavitharana, A. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Chambers, E., & Wagrowski-Diehl, D. M. (2012). Phospholipid Depletion Techniques in LC-MS Bioanalysis.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
- Pan, Y., & Zhang, Z. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(3), 655. [Link]
- Wang, D., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7, 4134. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
- Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- Chambers, E. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
- ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results.
- Sandle, T. (2023).
- Unidentified. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Unidentified Source. [Link]
- Bioanalysis Zone. (n.d.).
- Sigma-Aldrich. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1099–1102. [Link]
- Swartz, M. E., & Krull, I. S. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- Chambers, E., & Fountain, K. J. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Fountain, K. J. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
- Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
- Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews, 29(5), 797-818. [Link]
- Chromatography Forum. (2007). HOW TO CHOOSE APPROPRIATE CONCENTRATION FOR INTERNAL STANDARD?.
- Restek. (2015). Choosing an Internal Standard. Restek. [Link]
- Reddit. (2023). How would I pick a suitable internal standard?. Reddit. [Link]
- Teledyne Leeman Labs. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Teledyne Leeman Labs. [Link]
- Reddit. (2023). Understanding Internal standards and how to choose them. Reddit. [Link]
- Han, J., et al. (2021). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 11(11), 743. [Link]
- Vecchietti, D., et al. (n.d.). Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. Shimadzu. [Link]
- Lee, S., et al. (2022). LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers. Metabolites, 12(10), 941. [Link]
- Loos, G., et al. (2020). Recent Developments in LC-MS. Analyst, 145(4), 1136-1155. [Link]
- Kowal, M. G., & Wozniak, M. K. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Molecules, 29(2), 296. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. iris.unife.it [iris.unife.it]
- 18. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of Ethyl 2-phenylpropionate
Welcome to the technical support resource for the synthesis of Ethyl 2-phenylpropionate. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and troubleshooting strategies, focusing on the critical parameter of catalyst loading. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to confidently optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common and industrially relevant method is the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where 2-phenylpropionic acid is reacted with an excess of ethanol to produce this compound and water.[1][2] The equilibrium nature of this reaction is a critical factor to consider during optimization, as the presence of water, a byproduct, can drive the reaction backward, reducing the yield.[1]
Q2: What types of catalysts are typically used for this esterification?
A2: A range of acid catalysts can be employed.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are common choices due to their high activity.[1][2]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Dowex) or supported acids, are increasingly popular.[1][3] Their primary advantage is the ease of separation from the reaction mixture, which simplifies purification and allows for potential catalyst recycling.[3][4]
Q3: Why is optimizing the catalyst loading so critical for this synthesis?
A3: Catalyst loading directly impacts reaction rate, yield, and purity.
-
Insufficient Catalyst: Leads to excessively slow reaction rates, requiring prolonged heating times and potentially failing to reach equilibrium, resulting in low conversion of the starting material.[2]
-
Excessive Catalyst: While it may accelerate the reaction, high concentrations of strong acids can promote undesirable side reactions, such as the dehydration of ethanol to form diethyl ether. This not only consumes a reactant but also introduces impurities that complicate the work-up and purification process.[1] Furthermore, it increases raw material costs and waste generation.
Q4: What is a sensible starting range for catalyst loading in a screening experiment?
A4: The optimal loading is highly dependent on the specific catalyst chosen. For strong homogeneous catalysts like sulfuric acid, a starting range of 1-5 mol% relative to the limiting reagent (2-phenylpropionic acid) is a conventional starting point for optimization studies. For heterogeneous catalysts, the loading is typically higher and often expressed as a weight percentage of the reactants.
Troubleshooting Guide: Catalyst-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on how catalyst loading can be the root cause and the key to the solution.
Issue 1: Low Final Yield of this compound
This is the most common challenge in Fischer esterification.[1]
-
Potential Cause A: Insufficient Catalyst Activity
-
Why it happens: The catalyst concentration is too low to effectively protonate the carbonyl group of the carboxylic acid, which is the rate-determining step of the reaction.[5] The reaction proceeds too slowly to reach a favorable equilibrium within a practical timeframe.
-
Solution: Systematically increase the catalyst loading in small increments (e.g., 0.5-1.0 mol% steps). Monitor the reaction progress via TLC or GC to find the point at which the reaction rate is optimal without promoting side reactions.
-
-
Potential Cause B: Reaction Equilibrium Not Favoring Product
-
Why it happens: As a reversible reaction, the accumulation of water will inhibit the forward reaction.[1] While not a direct issue of catalyst loading, an efficient catalyst can help reach this unfavorable equilibrium faster.
-
Solution: The most effective strategy is to remove water as it forms. This is typically achieved using a Dean-Stark apparatus for azeotropic distillation with a suitable solvent like toluene.[1] This continuously shifts the equilibrium toward the product side, dramatically increasing the final yield.
-
-
Potential Cause C: Catalyst Deactivation
-
Why it happens: The catalyst may be deactivated by impurities in the reagents (e.g., water in the starting acid or ethanol) or by thermal degradation if the reaction temperature is too high.[6][7] Some solid catalysts can also lose activity if their active sites are blocked.[7]
-
Solution: Ensure all reagents and solvents are anhydrous. Use a fresh, high-purity catalyst from a reliable source.[6] If using a solid catalyst, check the manufacturer's recommendations for activation and handling. If deactivation is suspected, a simple test is to add a second small portion of fresh catalyst to the stalled reaction to see if it restarts.
-
Issue 2: Presence of Significant Impurities or Byproducts
-
Potential Cause: Excessive Catalyst Loading
-
Why it happens: High concentrations of strong acid can catalyze alternative reaction pathways. The most common side reaction is the acid-catalyzed dehydration of two ethanol molecules to form diethyl ether, especially at temperatures exceeding 140°C.
-
Solution: Reduce the catalyst loading. The goal is to find a concentration that is high enough for an efficient esterification rate but low enough to minimize side reactions. This highlights the importance of a systematic optimization study. Also, maintain strict temperature control.
-
Issue 3: Poor Reproducibility Between Batches
-
Potential Cause: Inaccurate Measurement of Catalyst
-
Why it happens: When dealing with small molar percentages, accurately weighing small quantities of a liquid catalyst like sulfuric acid can be challenging and prone to error.
-
Solution: For improved accuracy and reproducibility, prepare a stock solution of the catalyst in a portion of the reaction solvent (e.g., ethanol).[6] This allows you to add a more precise and larger volume of the diluted catalyst to each reaction. Always use calibrated balances and glassware.[6]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols & Data Interpretation
Protocol: Catalyst Loading Optimization Screening
This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis.
Objective: To identify the catalyst concentration that provides the highest yield of pure product in the shortest time.
Methodology:
-
Preparation: Set up five identical round-bottom flasks equipped with reflux condensers and magnetic stir bars. A Dean-Stark trap is highly recommended for all setups to ensure efficient water removal.
-
Reagent Charging: To each flask, add:
-
2-phenylpropionic acid (1.0 eq, e.g., 10 mmol, 1.50 g)
-
Ethanol (at least 3.0 eq, e.g., 30 mmol, 1.74 g, often used as solvent)
-
Toluene (if using a Dean-Stark trap, to fill the trap and azeotrope with water)
-
-
Catalyst Addition: Add a precisely measured amount of the chosen acid catalyst (e.g., H₂SO₄) to each flask according to the screening table below. It is best to add the catalyst last, after the other reagents are mixed.
-
Reaction: Heat all flasks to the same reflux temperature in a temperature-controlled heating mantle or oil bath. Start a timer for each reaction.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution and extract with a small amount of ethyl acetate. Analyze the organic layer by TLC or GC to monitor the disappearance of the starting material and the appearance of the product.
-
Work-up: Once a reaction reaches completion (or after a set time, e.g., 8 hours), cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate until effervescence ceases.[1]
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Determine the mass of the crude product and calculate the yield. Analyze the purity of the product from each experiment using GC or ¹H NMR.
Data Presentation: Sample Screening Results
The data gathered should be organized into a table to facilitate clear comparison and identification of the optimal conditions.
| Reaction ID | Catalyst (H₂SO₄) Loading (mol%) | Reaction Time (h) to >95% Conversion | Isolated Yield (%) | Purity (by GC, %) | Observations |
| EXP-01 | 0.5 | > 8 (65% conv.) | 62 | 98 | Very slow reaction rate. |
| EXP-02 | 1.0 | 6 | 85 | 99 | Clean reaction, good rate. |
| EXP-03 | 2.0 | 4 | 92 | 99 | Optimal balance of rate and yield. |
| EXP-04 | 5.0 | 3.5 | 93 | 94 | Faster, but slight yellowing and byproduct peak observed. |
| EXP-05 | 10.0 | 3.0 | 90 | 88 | Significant color change, noticeable ether byproduct. |
Interpretation: Based on the sample data, 2.0 mol% represents the optimal catalyst loading. It provides a high yield in a reasonable timeframe without compromising the purity of the final product. While higher loadings slightly decrease reaction time, they introduce impurities, increasing the downstream purification burden.
Experimental Workflow Diagram
Caption: Step-by-step workflow for catalyst loading optimization.
References
- ResearchGate. (n.d.). Preparation of S-2-phenylpropionic acid in micro-aqueous phase.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- PubMed Central (PMC). (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
- ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.
- The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
- ResearchGate. (n.d.). Optimization of catalyst loading.
- National Institutes of Health (NIH). (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- Technoarete. (n.d.). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts.
- PubMed Central (PMC). (2021). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41).
- ResearchGate. (n.d.). Optimization of catalyst and ligand loading.
- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
- Scientific Papers: Series D, Fakulty of Agriculture. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
- ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)....
- MDPI. (2020). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase.
- PubChem - NIH. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate.
- University of Groningen Research Portal. (2022). Unravelling a complex catalyst deactivation in which selectivity affects conversion: oxygen-assisted styrene synthesis at indust.
- Google Patents. (n.d.). EP3475318A1 - Process for catalyst deactivation.
Sources
Technical Support Center: Enzyme Recycling in the Kinetic Resolution of 2-Phenylpropionic Acid
Welcome to the technical support center for optimizing the kinetic resolution of 2-phenylpropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and cost-effectiveness of their enzymatic reactions through robust enzyme recycling strategies. Here, we address common challenges and provide practical, field-proven solutions to ensure the integrity and longevity of your biocatalyst.
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues in Enzyme Recycling
This section is dedicated to identifying and solving specific problems you may encounter during the recycling of enzymes for the kinetic resolution of 2-phenylpropionic acid.
Issue 1: Significant Drop in Enzyme Activity After the First Recycling Step
Q: We are observing a dramatic decrease in the conversion rate after the first reuse of our immobilized lipase. What are the likely causes and how can we rectify this?
A: A significant loss of activity after the initial cycle often points to a few key issues. Let's break down the possibilities and solutions.
-
Probable Cause 1: Enzyme Leaching. This is particularly common with physical adsorption methods where the enzyme is bound to the support through weak interactions like van der Waals forces or hydrogen bonds.[1] Changes in pH, temperature, or ionic strength during the reaction or washing steps can disrupt these interactions, causing the enzyme to detach from the support.
-
Solution:
-
Switch to Covalent Immobilization: Covalent bonding provides a much more stable attachment of the enzyme to the support, minimizing leaching.[1] Methods involving glutaraldehyde cross-linking to an amino-functionalized support are common and effective.
-
Optimize Washing Protocol: If using physical adsorption, ensure your washing steps are gentle. Use a buffer with a similar pH and ionic strength to the reaction medium. Avoid harsh organic solvents for washing if possible.
-
Post-Immobilization Cross-Linking: After adsorbing the enzyme, you can introduce a cross-linking agent to create a more robust biocatalyst and reduce leaching.
-
-
-
Probable Cause 2: Thermal Deactivation. Lipases, while generally stable, can be susceptible to thermal denaturation, especially at elevated temperatures used in some kinetic resolutions.
-
Solution:
-
Optimize Reaction Temperature: Determine the optimal temperature for your specific lipase. While higher temperatures may increase the initial reaction rate, they can also accelerate enzyme deactivation. A temperature stability study is recommended.
-
Immobilization for Enhanced Stability: Immobilization itself often enhances the thermal stability of enzymes.[2] If you are using a free enzyme, switching to an immobilized form can provide significant benefits.
-
-
-
Probable Cause 3: Inactivation by Organic Solvents. The choice of organic solvent is crucial in lipase-catalyzed reactions. Polar organic solvents can strip the essential water layer from the enzyme's surface, leading to conformational changes and inactivation.[3]
-
Solution:
-
Select a Non-Polar Solvent: Lipases generally exhibit higher stability in non-polar organic solvents like n-hexane or isooctane.[3]
-
Solvent Engineering: If a more polar solvent is necessary for substrate solubility, consider adding a protecting agent like glycerol or using a biphasic system to minimize direct contact between the enzyme and the denaturing solvent.
-
-
Issue 2: Declining Enantioselectivity Over Multiple Cycles
Q: Our initial enantiomeric excess (ee) is excellent, but it progressively decreases with each recycling run. What could be causing this loss of stereochemical control?
A: A decline in enantioselectivity is a critical issue that can undermine the viability of a kinetic resolution process. Here are the primary factors to investigate:
-
Probable Cause 1: Conformational Changes in the Enzyme. Repeated exposure to reaction conditions, especially organic solvents, can induce subtle changes in the enzyme's three-dimensional structure. This can alter the precise geometry of the active site, leading to a less stringent differentiation between the enantiomers of 2-phenylpropionic acid.
-
Solution:
-
Stabilize with Immobilization: Covalent immobilization can help to lock the enzyme in its active conformation, making it more resistant to solvent-induced changes.
-
Re-evaluate Solvent Choice: Even if the enzyme retains some activity, a suboptimal solvent might be affecting its enantioselectivity. Experiment with different non-polar solvents to find one that preserves both activity and selectivity.
-
-
-
Probable Cause 2: Product Inhibition. The accumulation of the product, the ester of (S)-2-phenylpropionic acid, can sometimes inhibit the enzyme's activity and, in some cases, affect its enantioselectivity.
-
Solution:
-
In Situ Product Removal: Consider using a membrane bioreactor to continuously remove the product from the reaction mixture. This can alleviate product inhibition and drive the reaction forward.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times that lead to high product concentrations. Stop the reaction at the optimal conversion point that balances yield and enantiomeric excess.
-
-
Issue 3: Physical Degradation of the Immobilization Support
Q: We are using magnetic nanoparticles for easy recovery, but we are noticing a loss of particles and a decrease in magnetic response after several cycles. What is happening?
A: The physical and chemical stability of the support material is just as important as the stability of the enzyme itself.
-
Probable Cause 1: Mechanical Stress. Vigorous stirring or harsh recovery methods can lead to the abrasion and fragmentation of the support particles.
-
Solution:
-
Gentle Mixing: Use an overhead stirrer at a moderate speed instead of a magnetic stir bar, which can cause grinding of the particles.
-
Optimized Magnetic Separation: Ensure your external magnet is strong enough for efficient recovery without requiring excessive agitation to resuspend the particles.
-
-
-
Probable Cause 2: Chemical Instability. The support material may not be stable in the reaction medium over long periods. For instance, silica-based supports can be susceptible to dissolution under certain pH conditions.
-
Solution:
-
Choose a Robust Support: Consider coating your magnetic nanoparticles with a protective layer, such as silica, and then functionalizing the silica for enzyme attachment. This can improve the chemical resistance of the support.
-
pH Control: Maintain the pH of the reaction medium within the stability range of your support material.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for recycling enzymes in the kinetic resolution of 2-phenylpropionic acid?
A1: The most prevalent and effective strategies involve enzyme immobilization. This approach confines the enzyme to a solid support, allowing for easy separation from the reaction mixture and subsequent reuse.[1] Key methods include:
-
Immobilization on Magnetic Nanoparticles: This is a highly popular method due to the straightforward recovery of the biocatalyst using an external magnetic field.[4]
-
Immobilization on Polymeric Supports: Materials like agarose or synthetic polymers can be used to covalently bind or adsorb the enzyme.
-
Enzyme Entrapment: Encapsulating the enzyme within a porous matrix, such as a gel, can also be an effective way to retain it for recycling.
-
Use of Membrane Bioreactors: In this setup, the enzyme remains in solution but is retained by a membrane with a specific molecular weight cut-off, while the smaller substrate and product molecules can pass through.
Q2: How does the choice of immobilization method affect enzyme performance?
A2: The immobilization method can significantly impact the enzyme's activity, stability, and enantioselectivity.
| Immobilization Method | Advantages | Disadvantages |
| Physical Adsorption | Simple, mild conditions, low cost. | Prone to enzyme leaching. |
| Covalent Bonding | Stable attachment, minimizes leaching. | Can sometimes lead to a loss of enzyme activity due to conformational changes.[1] |
| Entrapment | Protects the enzyme from harsh conditions. | Can introduce mass transfer limitations, slowing the reaction rate. |
Q3: What are the critical parameters to consider when developing an enzyme recycling protocol?
A3: A successful recycling protocol requires careful optimization of several parameters:
-
Support Material: Should be chemically and mechanically stable under reaction conditions.
-
Immobilization Chemistry: The method used to attach the enzyme to the support should be robust and not significantly impact the enzyme's activity.
-
Reaction Medium: The choice of solvent, pH, and temperature should be a compromise between optimal enzyme performance and long-term stability.
-
Recovery and Washing Steps: These should be gentle enough to avoid damaging the enzyme or the support.
-
Storage Conditions: The immobilized enzyme should be stored under conditions that preserve its activity between runs, such as in a suitable buffer at low temperatures.
III. Experimental Protocols & Workflows
Protocol 1: Covalent Immobilization of Lipase on Amino-Functionalized Magnetic Nanoparticles
This protocol describes a common method for creating a recyclable lipase biocatalyst.
Materials:
-
Magnetic nanoparticles (Fe3O4)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
-
Lipase from Candida antarctica B (CALB) or Candida rugosa (CRL)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethanol
-
Toluene
Procedure:
-
Amino-Functionalization of Magnetic Nanoparticles:
-
Disperse 1 g of magnetic nanoparticles in 50 mL of toluene.
-
Add 2 mL of APTES and reflux the mixture for 8 hours with stirring.
-
Cool the mixture to room temperature and collect the particles using a strong magnet.
-
Wash the particles three times with toluene and then three times with ethanol to remove unreacted APTES.
-
Dry the amino-functionalized magnetic nanoparticles under vacuum.
-
-
Activation with Glutaraldehyde:
-
Disperse the functionalized nanoparticles in 50 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 10 mL of 2.5% (v/v) glutaraldehyde solution.
-
Shake the mixture at room temperature for 2 hours.
-
Collect the activated nanoparticles with a magnet and wash them thoroughly with the phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of the lipase (e.g., 10 mg/mL) in 0.1 M phosphate buffer (pH 7.0).
-
Add the activated magnetic nanoparticles to the lipase solution.
-
Gently shake the mixture at 4°C for 12-24 hours.
-
Collect the immobilized enzyme with a magnet.
-
Wash the particles with the phosphate buffer to remove any unbound enzyme.
-
The immobilized lipase is now ready for use and recycling.
-
Workflow Visualization
Caption: Workflow for covalent immobilization of lipase on magnetic nanoparticles and subsequent recycling.
IV. References
-
Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis. Available at: [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Catalysts. Available at: [Link]
-
Effects of organic solvents on immobilized lipase in pectin microspheres. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
Kinetic resolution of profen esters by immobilized lipases on silica-epoxy support. SID. Available at: [Link]
-
One pot three-component reaction for covalent immobilization of enzymes: application of immobilized lipases for kinetic resolution of rac-ibuprofen. RSC Advances. Available at: [Link]
-
Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. ResearchGate. Available at: [Link]
-
Catalysts Immobilized to Magnetic Nanoparticles: Assessment of Particle and Activity Loss During Recycling. The Chemist. Available at: [Link]
-
Immobilisation and application of lipases in organic media. Chemical Society Reviews. Available at: [Link]
-
How to Immobilize Enzymes on Solid Supports. Synnovia. Available at: [Link]
-
Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. ResearchGate. Available at: [Link]
-
Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases. Chirality. Available at: [Link]
-
Suitability of Recombinant Lipase Immobilised on Functionalised Magnetic Nanoparticles for Fish Oil Hydrolysis. MDPI. Available at: [Link]
-
Effect of the product inhibition on the reaction courses using two... ResearchGate. Available at: [Link]
-
Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. National Institutes of Health. Available at: [Link]
-
Optimizing membrane bioreactor performance in wastewater treatment using machine learning and meta-heuristic techniques. CoLab. Available at: [Link]
-
Application of lipases in kinetic resolution of racemates. Chirality. Available at: [Link]
-
Advancements in enzyme immobilization on magnetic nanomaterials: toward sustainable industrial applications. RSC Publishing. Available at: [Link]
-
Enzyme immobilization on magnetic nanoparticle supports for enhanced separation and recycling of catalysts. ResearchGate. Available at: [Link]
-
Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – A European Journal. Available at: [Link]
-
Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. ResearchGate. Available at: [Link]
-
Optimizing Membrane Bioreactor Performance in Wastewater Treatment Using Machine Learning and Meta-Heuristic Techniques. ResearchGate. Available at: [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Optimal Parameter Determination of Membrane Bioreactor to Boost Biohydrogen Production-Based Integration of ANFIS Modeling and Honey Badger Algorithm. MDPI. Available at: [Link]
-
Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering. Available at: [Link]
-
Optimizing Membrane Bioreactor/ Reverse Osmosis Performance for Municipal Wastewater Treatment. ResearchGate. Available at: [Link]
-
HPLC chromatograms showing the low enantioselectivity of Novozyme435... ResearchGate. Available at: [Link]
-
A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. Available at: [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica. Available at: [Link]
-
Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry. Available at: [Link]
-
The Biological Performance of a Novel Electrokinetic-Assisted Membrane Photobioreactor (EK-MPBR) for Wastewater Treatment. MDPI. Available at: [Link]
Sources
Impact of solvent choice on the enantioselectivity of Ethyl 2-phenylpropionate synthesis
Welcome to the technical support center for the enantioselective synthesis of Ethyl 2-phenylpropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and its profound impact on achieving high enantioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Troubleshooting Guide - Navigating Solvent Effects on Enantioselectivity
The synthesis of a single enantiomer of this compound, a key building block for many pharmaceuticals, is a common yet challenging task. One of the most critical, and often underestimated, variables is the choice of solvent. The solvent does not merely solubilize reactants; it actively participates in the reaction by influencing catalyst conformation, transition state stabilization, and substrate presentation. This section provides a structured approach to troubleshooting common issues related to solvent choice in the two primary enantioselective methods: enzymatic kinetic resolution and asymmetric hydrogenation.
Issue 1: Low Enantiomeric Excess (e.e.) in Lipase-Catalyzed Kinetic Resolution
Background: Lipase-catalyzed kinetic resolution, typically employing enzymes like Candida rugosa lipase (CRL), is a widely used method. The lipase preferentially catalyzes the esterification or hydrolysis of one enantiomer, leaving the other enriched. The solvent plays a crucial role in modulating the enzyme's conformation and, consequently, its enantioselectivity.
Troubleshooting Questions & Answers:
-
Q1: My enantiomeric excess (e.e.) is lower than expected in my lipase-catalyzed resolution of racemic 2-phenylpropionic acid with ethanol. What is the first solvent-related parameter I should investigate?
A1: The first parameter to scrutinize is the polarity and hydrophobicity of your solvent. Lipases, such as Candida rugosa lipase, often exhibit higher enantioselectivity in non-polar, hydrophobic solvents.[1] Hydrophilic solvents can strip the essential water layer from the enzyme's surface, which is critical for maintaining its active conformation, leading to reduced activity and enantioselectivity. Conversely, very hydrophobic solvents help to maintain this microenvironment. If you are using a moderately polar solvent, consider switching to a more non-polar one like isooctane, hexane, or cyclohexane, which have been shown to be effective for the resolution of related profens.[2][3][4][5]
-
Q2: I've switched to a non-polar solvent, but my e.e. is still not optimal. What other solvent properties could be at play?
A2: Beyond polarity, consider the solvent's ability to form hydrogen bonds and its molecular size. Solvents capable of hydrogen bonding can compete with the substrate for access to the enzyme's active site, potentially lowering enantioselectivity. Additionally, bulky solvent molecules may sterically hinder the optimal binding of the substrate to the enzyme. The ideal solvent should be non-polar, aprotic, and sterically unobtrusive.
-
Q3: I am observing a significant drop in reaction rate along with low e.e. Could this be solvent-related?
A3: Absolutely. A drop in reaction rate in conjunction with low e.e. often points to enzyme denaturation or inhibition, which can be exacerbated by the solvent. As mentioned, polar solvents can denature the lipase. Furthermore, some solvents may not be inert and could interact with the enzyme in a way that inhibits its catalytic activity. It is also crucial to control the water activity in the system; while a thin layer of water is essential for lipase activity, excess water in the organic solvent can promote unwanted hydrolysis and may alter the enzyme's conformation.[6]
-
Q4: I am performing the reverse reaction: enantioselective hydrolysis of racemic this compound. Do the same solvent principles apply?
A4: Yes, the fundamental principles remain the same. The solvent's interaction with the lipase's hydration layer and its influence on the enzyme's conformation are critical in both esterification and hydrolysis. Non-polar, hydrophobic solvents are generally preferred to maintain high enantioselectivity. For hydrolysis, a biphasic system with a minimal aqueous phase (to provide water for the reaction) and a bulk organic solvent (to dissolve the substrate and product) is often employed. The choice of the organic phase will significantly impact the enantioselectivity.
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation of Ethyl 2-phenylacrylate
Background: The asymmetric hydrogenation of prochiral olefins like ethyl 2-phenylacrylate using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine ligands) is a powerful method for producing enantiomerically enriched this compound. The solvent in these reactions can influence the catalyst's structure, the solubility of hydrogen, and the stability of the diastereomeric transition states.
Troubleshooting Questions & Answers:
-
Q1: My Rh-catalyzed asymmetric hydrogenation of ethyl 2-phenylacrylate in methanol is giving low e.e. What is a likely cause related to the solvent?
A1: Protic solvents like methanol can sometimes lead to lower enantioselectivities in certain asymmetric hydrogenations.[7] The solvent can coordinate with the metal center of the catalyst and influence the energetics of the catalytic cycle. It is worthwhile to screen non-protic solvents. Dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) have been shown to provide excellent enantioselectivities in similar Rh-catalyzed asymmetric hydrogenations.[7]
-
Q2: I've heard that solvent polarity is a key factor. How does it generally affect the e.e. in this type of reaction?
A2: The effect of solvent polarity is highly system-dependent (i.e., it depends on the specific catalyst and substrate). However, a general trend that is sometimes observed is that a change in solvent polarity can alter the stability of the diastereomeric transition states that lead to the two enantiomers. A more polar solvent might stabilize one transition state over the other, thus affecting the e.e. It is crucial to perform a systematic screening of solvents with varying polarities to find the optimum for your specific catalytic system.
-
Q3: Could the solubility of hydrogen in the solvent be a limiting factor for enantioselectivity?
A3: Yes, the concentration of hydrogen in the solution can influence the reaction kinetics and, in some cases, the enantioselectivity. Different organic solvents have different capacities for dissolving hydrogen gas. If the hydrogenation of the catalyst-substrate complex is the enantioselectivity-determining step, a higher concentration of hydrogen could be beneficial. While this is often controlled by the hydrogen pressure, the choice of solvent also plays a role.
Part 2: Data Presentation
The following table summarizes the impact of solvent choice on the enantioselectivity of the lipase-catalyzed kinetic resolution of profen esters, which are structurally analogous to this compound. The data is compiled from various studies and illustrates the general trend of higher enantioselectivity in non-polar solvents.
| Solvent | Log P | Dielectric Constant (ε) | Typical Enantiomeric Excess (e.e.) of Product (%) | Typical Enantiomeric Ratio (E) | Notes |
| n-Hexane | 3.5 | 1.88 | >95 | High | A common choice for high e.e. due to its non-polar and aprotic nature. |
| Isooctane | 4.5 | 1.94 | >95 | Very High | Often considered one of the best solvents for lipase-catalyzed resolutions.[2][3][5] |
| Cyclohexane | 3.2 | 2.02 | >90 | High | Another effective non-polar solvent.[4] |
| Toluene | 2.5 | 2.38 | 80-90 | Moderate to High | Aromatic solvent, can sometimes lead to slightly lower e.e. than alkanes. |
| Diisopropyl ether | 1.9 | 3.88 | 70-85 | Moderate | Higher polarity and ether oxygen can interact with the enzyme. |
| Acetonitrile | -0.33 | 37.5 | <50 | Low | Polar aprotic solvent, generally detrimental to lipase enantioselectivity. |
| Tetrahydrofuran (THF) | 0.49 | 7.6 | <40 | Low | Polar aprotic solvent, can strip essential water from the enzyme. |
Note: The values presented are typical and can vary depending on the specific lipase, substrate, temperature, and other reaction conditions.
Part 3: Experimental Protocols & Visualizations
Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification of Racemic 2-Phenylpropionic Acid
This protocol describes a typical batch process for the kinetic resolution of racemic 2-phenylpropionic acid using an immobilized lipase.
Materials:
-
Racemic 2-phenylpropionic acid
-
Ethanol (anhydrous)
-
Immobilized Candida rugosa lipase (e.g., Novozym 435)
-
Isooctane (anhydrous)
-
Molecular sieves (4 Å)
-
Internal standard (e.g., biphenyl) for GC analysis
-
Reaction vessel (e.g., screw-capped vial)
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Preparation: Dry the isooctane and ethanol over 4 Å molecular sieves for at least 24 hours before use.
-
Reaction Setup: To a clean, dry reaction vial, add racemic 2-phenylpropionic acid (e.g., 0.8 mmol, 1 equivalent) and the internal standard.
-
Solvent Addition: Add 4 mL of anhydrous isooctane to the vial.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg).
-
Equilibration: Place the vial in a temperature-controlled shaker or on a magnetic stirrer with a water bath set to the desired temperature (e.g., 37°C) and stir for 15 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding anhydrous ethanol (e.g., 1.04 mmol, 1.3 equivalents).
-
Monitoring: At regular intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Filter the aliquot to remove the immobilized enzyme.
-
Analysis: Dilute the filtered aliquot with a suitable solvent (e.g., chloroform) and analyze by chiral GC to determine the conversion and the enantiomeric excess of the product (this compound) and the remaining substrate (2-phenylpropionic acid).
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. The filtrate containing the product and unreacted substrate can be separated by standard chromatographic techniques.
Visualization of Experimental Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution of 2-phenylpropionic acid.
Logical Relationship: Solvent Selection Troubleshooting
Caption: Decision tree for troubleshooting low enantioselectivity based on solvent properties.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Why is solvent choice so critical for the enantioselectivity of lipase-catalyzed reactions?
A1: Lipases are interfacial enzymes, meaning their catalytic activity is highest at an oil-water interface. In organic solvents, a micro-aqueous layer around the enzyme is essential for maintaining its catalytically active three-dimensional structure. The choice of solvent directly impacts this crucial water layer. Hydrophobic, non-polar solvents (Log P > 4) are generally preferred because they do not strip this water layer away from the enzyme.[1] In contrast, polar, water-miscible solvents can disrupt this hydration shell, leading to conformational changes in the enzyme that can reduce both its activity and its ability to discriminate between enantiomers.[1][8]
-
Q2: Can I use a solvent-free system for the enantioselective esterification of 2-phenylpropionic acid?
A2: Solvent-free systems are an attractive option from an environmental and economic perspective.[6] However, they present their own challenges. In a solvent-free system, the reactants themselves form the reaction medium. This can lead to high viscosity, which may cause mass transfer limitations.[6] Additionally, the polarity of the reaction medium will change as the reaction progresses, which could affect the enzyme's performance. While feasible, careful optimization of the substrate ratio, temperature, and water activity is crucial for success in a solvent-free system.[6]
-
Q3: For asymmetric hydrogenation, are there any general rules for solvent selection?
A3: While highly system-dependent, some general guidelines exist. Non-protic solvents are often favored as they are less likely to coordinate strongly with the metal center and interfere with the catalytic cycle.[7] Solvents like dichloromethane, ethyl acetate, and toluene are common starting points for screening. It is also important that the chosen solvent can adequately dissolve the substrate, the catalyst, and hydrogen gas to ensure a homogeneous reaction mixture and sufficient reactant availability.
-
Q4: How does enzyme immobilization affect the choice of solvent?
A4: Enzyme immobilization can enhance the stability of the lipase in organic solvents, making it more robust. The support material can provide a protective microenvironment for the enzyme. However, the choice of solvent remains critical. The solvent must still be compatible with the immobilized enzyme system. Furthermore, the immobilization support itself might have an affinity for the solvent or water, which can influence the local environment of the enzyme.[6] Therefore, even with an immobilized enzyme, solvent screening is a necessary optimization step.
-
Q5: Can additives in the solvent improve enantioselectivity?
A5: Yes, in some cases, additives can enhance enantioselectivity. For instance, in lipase-catalyzed reactions, small amounts of specific ionic liquids or other modifiers have been shown to improve enantioselectivity, potentially by inducing favorable conformational changes in the enzyme. However, the effect of additives is often unpredictable and requires empirical screening for each specific reaction.
References
- Conformation and Catalytic Properties Studies of Candida rugosa Lip7 via Enantioselective Esterification of Ibuprofen in Organic Solvents and Ionic Liquids. PMC. [Link]
- Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. MDPI. [Link]
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characteriz
- Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000. PubMed. [Link]
- Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. PMC. [Link]
- Solvent effect on the asymmetric hydrogenation with Rh/7a.
- Solvent Tolerance Improvement of Lipases Enhanced Their Applications: St
- Lipase catalysis in organic solvents: advantages and applic
- Understanding Lipase-Deep Eutectic Solvent Interactions Towards Biocatalytic Esterific
- A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Deriv
- Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives.
Sources
- 1. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation and Catalytic Properties Studies of Candida rugosa Lip7 via Enantioselective Esterification of Ibuprofen in Organic Solvents and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Ethyl 2-Phenylpropionate Quantification
In the landscape of pharmaceutical development and chemical manufacturing, the reliability of analytical data is not merely a goal; it is the bedrock of quality, safety, and efficacy. An analytical method, no matter how sophisticated, is only as valuable as its proven ability to deliver consistently accurate and precise results. This is achieved through a systematic process known as method validation.[1][2] The objective is to demonstrate, through rigorous experimental evidence, that an analytical procedure is fit for its intended purpose.[3][4]
This guide provides a comprehensive comparison and detailed protocol for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 2-phenylpropionate. As a key intermediate in various syntheses, ensuring its purity and concentration is critical. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[5][6][7] This document is designed for researchers, analytical scientists, and quality control professionals, offering not just the "how" but the fundamental "why" behind each experimental choice.
The Analytical Challenge: Choosing the Right Tool
For a non-volatile, UV-active compound like this compound, several analytical techniques could be considered. However, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is often the method of choice for its high specificity, sensitivity, and robustness in a quality control environment.[8] Gas Chromatography (GC) could be an alternative, but HPLC often requires less sample derivatization and is well-suited for the non-volatile nature of this ester.
Chosen Method for Validation:
-
Technique: RP-HPLC with UV Detection
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This guide will walk through the validation of this specific method.
The Validation Workflow: A Structured Approach
Method validation is a structured process, moving from initial planning to the final report. Each step builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: An In-Depth Comparison
The ICH guidelines outline several key parameters that must be evaluated.[9][10] The extent of validation depends on the intended use of the method, but for a quantitative assay of a key substance like this compound, a full validation is required.
Specificity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[2][10][11] It is the cornerstone of validation; without it, you cannot be sure you are measuring only your compound of interest. We demonstrate this by challenging the method with potential interferents.
Experimental Protocol:
-
Prepare a Blank Solution: Prepare a sample of the matrix (the solvent or formulation without the analyte) and inject it to ensure no peaks elute at the retention time of this compound.
-
Prepare a Placebo Solution (if applicable): If the analyte is in a formulated product, prepare a sample containing all excipients except the active ingredient and inject it.
-
Prepare a System Suitability Solution: A solution of this compound at a working concentration (e.g., 50 µg/mL).
-
Forced Degradation (for stability-indicating methods): Expose a solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Analysis: Inject the blank, placebo (if any), a standard of the analyte, and the stressed samples.
-
Evaluation: The method is specific if the peak for this compound is free from interference from any other components and is spectrally pure (if using a Diode Array Detector). In the stressed samples, the analyte peak should be well-resolved from any degradation peaks.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area).[9][12] The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[5] For an assay, this range is typically 80% to 120% of the target test concentration.[12][13]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For a target concentration of 50 µg/mL, the range could be 40, 45, 50, 55, and 60 µg/mL (covering 80-120%).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 40 | 481,234 | 0.8% |
| 45 | 540,987 | 0.6% |
| 50 | 602,112 | 0.5% |
| 55 | 661,543 | 0.4% |
| 60 | 723,456 | 0.5% |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[12]
-
Y-intercept: Should be close to zero.
-
Residuals: The plot of residuals should show a random distribution around zero.
Accuracy
Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[11][13] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. This confirms that the method is free from systematic error or bias.
Experimental Protocol:
-
Spike Samples: Prepare samples at three concentration levels across the linear range (e.g., 80%, 100%, and 120% of the target concentration). If a matrix or placebo is available, spike known amounts of the analyte into it. If not, accuracy can be determined by analyzing a certified reference material or by comparing results to another validated method.
-
Analysis: Analyze each spiked sample in triplicate.
-
Evaluation: Calculate the percent recovery for each sample.
Data Presentation: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean % Recovery | %RSD |
|---|---|---|---|---|
| 80% | 40.0 | 39.8 | 99.5% | 0.7% |
| 100% | 50.0 | 50.3 | 100.6% | 0.5% |
| 120% | 60.0 | 59.5 | 99.2% | 0.6% |
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.[14]
Precision
Expertise & Experience: Precision measures the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[11][13] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[2]
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.[2]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system if available.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
|---|---|---|
| Sample 1 | 99.8 | 100.5 |
| Sample 2 | 100.2 | 99.6 |
| Sample 3 | 99.5 | 100.1 |
| Sample 4 | 100.5 | 100.8 |
| Sample 5 | 99.9 | 99.4 |
| Sample 6 | 100.1 | 100.3 |
| Mean | 100.0 | 100.1 |
| %RSD | 0.35% | 0.51% |
| Overall Mean (n=12) | 100.05% |
| Overall %RSD (n=12) | 0.45% | |
Acceptance Criteria:
-
%RSD: For a drug substance assay, the %RSD should typically be ≤ 2.0%.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: These parameters describe the sensitivity of the method.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[5][15][16]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][13][16] This is particularly important for impurity analysis.
Experimental Protocol (Based on the Calibration Curve):
-
Method: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) obtained during the linearity study.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) [17]
-
-
Confirmation: Prepare standards at the calculated LOQ concentration and inject them (n=6) to confirm that the precision (%RSD) at this level meets the acceptance criteria (typically ≤ 10%).
Acceptance Criteria:
-
The LOQ must be confirmed to have acceptable precision and accuracy.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][18][19] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.[20][21]
Experimental Protocol:
-
Identify Critical Parameters: For this HPLC method, critical parameters include:
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Column Temperature (e.g., ± 5°C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
pH of aqueous portion of mobile phase (if buffered)
-
-
Vary Parameters: Analyze a system suitability sample under the normal conditions and then under each of the deliberately varied conditions.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.
Data Presentation: Robustness Study
| Parameter Varied | Condition | Retention Time (min) | Assay Result (% Label) |
|---|---|---|---|
| Nominal | ACN:H₂O (60:40), 1.0 mL/min, 30°C | 5.2 | 100.1% |
| Flow Rate | 0.9 mL/min | 5.8 | 99.8% |
| 1.1 mL/min | 4.7 | 100.3% | |
| Column Temp | 25°C | 5.5 | 100.5% |
| 35°C | 4.9 | 99.6% | |
| Mobile Phase | ACN:H₂O (58:42) | 5.9 | 99.7% |
| | ACN:H₂O (62:38) | 4.6 | 100.4% |
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.[20]
-
The assay results should not significantly change, demonstrating the method's reliability.
Caption: Interrelationship of key analytical validation parameters.
Conclusion
The validation process provides a wealth of data that, when taken together, builds a robust case for a method's suitability. The HPLC-UV method detailed here, when subjected to these validation tests, can be proven to be specific, linear, accurate, precise, and robust for the quantification of this compound. This systematic approach, grounded in the principles of the ICH and FDA guidelines, ensures that the analytical data generated is reliable and defensible, supporting drug development, quality control, and regulatory submissions.[22] Adopting this lifecycle approach to analytical procedures ensures methods remain fit for use throughout their operational life.[12]
References
- Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine.
- Analytical method validation: A brief review.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Key Parameters for Analytical Method Validation - Altabrisa Group.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Robustness Tests | LCGC International.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- How To Perform Robustness In Analytical Method Validation - PharmaGuru.
- Key terms related to validation of an analytical method - YouTube.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
- Robustness in Analytical Methods Outlined - Pharmaceutical Technology.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- Q2(R2) Validation of Analytical Procedures - FDA.
- Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column.
- What are the definitions and differences of common Detection and Quantification Limits?
- Methods for the Determination of Limit of Detection and Limit of Quantitation of the Analytical Methods | Request PDF - ResearchGate.
- Method Validation Approaches for Analysis of Constituents in ENDS - PMC - NIH.
- Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column.
- ICH guideline Q2(R2) on validation of analytical procedures - EMA.
- (PDF) Validation of Analytical Methods - ResearchGate.
- (PDF) Methods for the determination of limit of detection and limit of quantitation of the analytical methods - ResearchGate.
- Analytical methods validation as per ich & usp | PPT - Slideshare.
- ETHYL 2-ACETYL-3-PHENYLPROPIONATE - Flavor and Extract Manufacturers Association.
- Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem - NIH.
- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester - the NIST WebBook.
- Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem.
- DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS.
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia.
- VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. youtube.com [youtube.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. pharmtech.com [pharmtech.com]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Synthesis of Ethyl 2-phenylpropionate and Methyl 2-phenylpropionate for Pharmaceutical Research
In the landscape of pharmaceutical development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, the esters of 2-phenylpropionic acid serve as crucial intermediates.[1][2] This guide provides a comparative analysis of the synthesis of two key analogs: Ethyl 2-phenylpropionate and Mthis compound. We will delve into established synthetic methodologies, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the optimal pathway for their specific applications.
Introduction: The Significance of 2-Phenylpropionate Esters
This compound and Mthis compound are valuable precursors in the synthesis of a variety of biologically active molecules. Their utility extends beyond NSAIDs, finding applications as flavoring and fragrance agents.[3] The choice between the ethyl and methyl ester often depends on subsequent reaction steps, desired physical properties of the intermediate, and economic considerations. This guide will focus on the most prevalent and practical synthetic routes, providing a head-to-head comparison of their performance.
Synthetic Methodologies: A Comparative Overview
The primary and most direct route to both Ethyl and Mthis compound is the Fischer-Speier esterification of 2-phenylpropionic acid.[4][5][6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[7][8] To drive the reaction towards the ester product, an excess of the alcohol is typically used, and the water formed during the reaction is often removed.[7][8]
Key Synthetic Approaches:
-
Classical Fischer-Speier Esterification: This widely-used method involves heating the carboxylic acid with an excess of the respective alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][8][9]
-
Enzymatic Esterification: A greener alternative that utilizes lipases as biocatalysts.[10][11] This method offers high selectivity, particularly for producing enantiomerically pure esters, and operates under milder reaction conditions.[10][11]
Below, we present a detailed comparison of these methodologies.
Comparative Data Summary
| Parameter | Fischer-Speier Esterification (Methyl Ester) | Fischer-Speier Esterification (Ethyl Ester) | Enzymatic Esterification (General) |
| Starting Material | 2-Phenylpropionic acid | 2-Phenylpropionic acid | 2-Phenylpropionic acid |
| Reagents | Methanol, H₂SO₄ (catalytic) | Ethanol, H₂SO₄ (catalytic) | Respective alcohol, Lipase |
| Solvent | Excess Methanol | Excess Ethanol | Organic solvent (e.g., heptane, toluene)[10] |
| Typical Yield | High (e.g., 91%)[4] | Moderate to High | Variable, can be high with optimization[12] |
| Reaction Conditions | Reflux, 4 hours[4] | Reflux | Mild temperatures (e.g., 20-50°C)[10] |
| Advantages | Cost-effective, well-established, high throughput | Similar to methyl ester synthesis | High enantioselectivity, environmentally friendly, mild conditions |
| Disadvantages | Harsh acidic conditions, potential for side reactions, requires purification | Similar to methyl ester synthesis | Longer reaction times, cost of enzyme, requires optimization |
Experimental Protocols
Protocol 1: Synthesis of Mthis compound via Fischer Esterification
This protocol is adapted from established literature procedures.[4]
Materials:
-
2-Phenylpropionic acid (8.4 g, 56 mmol)
-
Methanol (180 ml)
-
Concentrated Sulfuric Acid (2 ml)
-
Diethyl ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine 2-phenylpropionic acid and methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate the mixture in vacuo.
-
Pour the concentrated residue into ice water.
-
Extract the product with diethyl ether (3 x 150 ml).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by distillation to obtain a colorless oil.
Protocol 2: Synthesis of this compound via Fischer Esterification
The procedure is analogous to the synthesis of the methyl ester, with ethanol replacing methanol.
Materials:
-
2-Phenylpropionic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Magnesium Sulfate
Procedure:
-
Follow the same steps as in Protocol 1, substituting methanol with an equivalent molar amount of ethanol. The reflux temperature will correspond to the boiling point of ethanol.
Mechanistic Insights and Experimental Rationale
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Caption: Workflow diagram of the Fischer-Speier esterification mechanism.
The choice of an excess of alcohol is a critical experimental parameter that shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. The removal of water, either by a Dean-Stark apparatus or by using a drying agent, further drives the reaction to completion.
Green Chemistry and Enzymatic Alternatives
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.[13][14][15][16] Enzymatic esterification, employing lipases, offers a compelling green alternative to traditional acid-catalyzed methods.[10][11]
Lipase-catalyzed reactions can be highly enantioselective, which is particularly advantageous in the synthesis of chiral drugs like ibuprofen and naproxen, where one enantiomer is pharmacologically active.[2][11][17] For instance, the use of Aspergillus oryzae mycelium has been shown to preferentially produce the (S)-enantiomer of this compound.[10]
Caption: Simplified workflow for enzymatic kinetic resolution of 2-phenylpropionic acid.
While enzymatic methods present significant advantages in terms of sustainability and selectivity, they often require careful optimization of reaction conditions such as solvent, temperature, and enzyme loading to achieve high conversion rates.[18]
Conclusion
The synthesis of this compound and Mthis compound can be effectively achieved through classical Fischer-Speier esterification, a robust and cost-effective method suitable for large-scale production. However, for applications requiring high enantiopurity and a commitment to green chemistry principles, enzymatic esterification presents a powerful and increasingly viable alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, balancing factors of yield, purity, cost, and environmental impact.
References
- PrepChem.com. (n.d.). Synthesis of A. Mthis compound.
- PrepChem.com. (n.d.). Synthesis of methyl 2-methyl-2-phenylpropionate.
- ResearchGate. (n.d.). Preparation of S-2-phenylpropionic acid in micro-aqueous phase.
- Yale University. (n.d.). Improved Synthesis of Ibuprofen - Green Chemistry For Sustainability.
- ACS Publications. (2001). Biphasic Synthesis of 2-Phenylpropionic Acid and Ester by Interfacial Carbonylation of α-Methylbenzyl Bromide.
- ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
- ResearchGate. (n.d.). Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic....
- ResearchGate. (n.d.). Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases.
- Scribd. (n.d.). Ibuprofen - A Case Study in Green Chemistry.
- ResearchGate. (n.d.). Progress on Synthesis of Ibuprofen with Green Methodology.
- Via Medica Journals. (2015). Application of green chemistry in decreasing adverse effect of (R,S)-ibuprofen.
- PubMed. (2010). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2.
- Semantic Scholar. (2018). (Open Access) Ibuprofen: Original Versus Green Synthesis.
- Semantic Scholar. (n.d.). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities.
- ResearchGate. (n.d.). Enzymatic enantioselective hydrolysis of 2-phenylpropionic acid ester: Experiment and simulation.
- ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- ResearchGate. (n.d.). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester.
- Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
- PubMed. (1992). Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity.
- Wiley Online Library. (n.d.). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000.
- NIH. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC.
- An-Najah Staff. (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION.
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
- MDPI. (n.d.). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Google Patents. (n.d.). WO 2014/188453 A2.
- YouTube. (2019). Fischer Esterification and Saponification.
- Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- The Science Snail. (2018). Synthesis of ibuprofen from benzene.
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate.
- PubMed. (1998). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. researchgate.net [researchgate.net]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. (Open Access) Ibuprofen: Original Versus Green Synthesis (2018) | Alina Crina Mureşan | 3 Citations [scispace.com]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. researchgate.net [researchgate.net]
Enantioselective synthesis of Ethyl 2-phenylpropionate: a comparative review of methods
Introduction: The Significance of Chiral Profens
Ethyl 2-phenylpropionate is a valuable chiral building block, particularly as an intermediate in the synthesis of profens, a widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of profens, such as ibuprofen and naproxen, is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure profens and their intermediates is a critical endeavor in the pharmaceutical and fine chemical industries. This guide provides a comparative overview of the three principal methodologies for the enantioselective synthesis of this compound: enzymatic kinetic resolution, chiral auxiliary-mediated synthesis, and asymmetric hydrogenation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance to aid researchers in selecting the optimal strategy for their synthetic needs.
Methodology 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In the context of this compound, lipases are the most commonly employed biocatalysts. These enzymes catalyze the hydrolysis or transesterification of the ester in an enantioselective manner, meaning one enantiomer reacts at a significantly higher rate than the other. This results in the separation of the unreacted, enantiomerically enriched starting material from the product.
Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, possess a catalytic triad of amino acid residues (typically serine, histidine, and aspartate) in their active site. The catalytic cycle for hydrolysis involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and an acyl-enzyme intermediate. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid. The enantioselectivity arises from the differential fit of the two enantiomers of the substrate within the chiral active site of the enzyme, leading to a lower activation energy for the reaction of the preferred enantiomer.
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution of this compound.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic this compound
This protocol is a representative example for the kinetic resolution of racemic this compound using Candida antarctica Lipase B (CALB).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or isooctane)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Stirring apparatus and temperature control
Procedure:
-
To a round-bottom flask, add racemic this compound (1.0 eq), phosphate buffer, and the organic solvent.
-
Add the immobilized CALB (typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (e.e.) of the remaining ester and the formed acid by chiral HPLC or GC.
-
When the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove the acidic product.
-
The organic layer contains the unreacted, enantioenriched this compound. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The aqueous layer can be acidified (e.g., with 1M HCl) and extracted with ethyl acetate to recover the enantioenriched 2-phenylpropionic acid.
Methodology 2: Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction.[1] After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered for reuse. For the synthesis of this compound, Evans oxazolidinones are a commonly used class of chiral auxiliaries.[2]
Mechanism of Chiral Auxiliary-Controlled Alkylation
The synthesis begins with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the corresponding N-propionyl imide. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a Z-enolate. The chiral auxiliary, with its bulky substituents, effectively blocks one face of the enolate. Subsequent alkylation with an electrophile, in this case, benzyl bromide, occurs from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved under mild conditions to afford the desired enantiomer of this compound.
Diagram: Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow of chiral auxiliary-mediated synthesis of this compound.
Experimental Protocol: Synthesis of (S)-Ethyl 2-phenylpropionate using an Evans Auxiliary
This protocol outlines the key steps for the synthesis of (S)-ethyl 2-phenylpropionate using a valine-derived oxazolidinone auxiliary.
Materials:
-
(S)-4-isopropyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Sodium ethoxide (NaOEt) in ethanol
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir until completion. Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer and concentrate to obtain the N-propionyl oxazolidinone.
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add a freshly prepared solution of LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate. Add benzyl bromide (1.2 eq) and stir at -78 °C for several hours, then allow to warm slowly to room temperature. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (2.0 eq) in ethanol and stir at room temperature until the reaction is complete. Quench the reaction with water and extract with diethyl ether. The ether layer contains the recovered chiral auxiliary. Acidify the aqueous layer and extract with diethyl ether to obtain the crude (S)-2-phenylpropionic acid, which can then be esterified to the ethyl ester. Alternatively, direct transesterification can be achieved.
Methodology 3: Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. This approach involves the reduction of a prochiral unsaturated substrate, such as an alkene or ketone, using molecular hydrogen in the presence of a chiral transition metal catalyst. For the synthesis of this compound, the asymmetric hydrogenation of ethyl 2-phenylacrylate (ethyl atropate) is a direct and effective route.
Mechanism of Asymmetric Hydrogenation
The mechanism of asymmetric hydrogenation catalyzed by rhodium or ruthenium complexes with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has been extensively studied.[3][4] A common mechanistic pathway involves the coordination of the olefinic substrate to the chiral metal complex. This is followed by the oxidative addition of molecular hydrogen to the metal center, forming a dihydride species. Subsequent migratory insertion of the olefin into a metal-hydride bond forms a metal-alkyl intermediate. Finally, reductive elimination of the product regenerates the active catalyst. The enantioselectivity is determined by the facial selectivity of the olefin coordination and/or the migratory insertion step, which is controlled by the chiral environment created by the ligand.
Diagram: Workflow for Asymmetric Hydrogenation
Caption: Workflow of asymmetric hydrogenation of ethyl 2-phenylacrylate.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-phenylacrylate
This protocol is a representative example for the rhodium-catalyzed asymmetric hydrogenation of ethyl 2-phenylacrylate.
Materials:
-
Ethyl 2-phenylacrylate
-
Chiral rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the autoclave with the rhodium precursor and the chiral ligand. Add the degassed solvent and stir to form the catalyst solution.
-
Add the ethyl 2-phenylacrylate substrate to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the specified time.
-
Monitor the reaction for completion by GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the catalyst residues.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Comparative Analysis
| Feature | Enzymatic Kinetic Resolution | Chiral Auxiliary-Mediated Synthesis | Asymmetric Hydrogenation |
| Enantioselectivity | Good to excellent (often >95% e.e. for the remaining substrate at ~50% conversion). | Excellent (often >98% d.e., leading to >98% e.e. of the product). | Excellent (often >95% e.e.). |
| Yield | Theoretically limited to 50% for the desired enantiomer. | Good to excellent, not theoretically limited. | Excellent, typically quantitative conversion. |
| Substrate Scope | Can be sensitive to substrate structure. | Broad scope, but requires a handle for auxiliary attachment. | Broad scope for appropriately functionalized substrates. |
| Reagents | Mild, aqueous or organic solvents, recyclable enzyme. | Stoichiometric amounts of chiral auxiliary and strong bases. | Catalytic amounts of precious metals and ligands, hydrogen gas. |
| Operational Simplicity | Relatively simple setup, but requires careful monitoring of conversion. | Multi-step process requiring cryogenic conditions and chromatography. | Requires specialized high-pressure equipment. |
| Cost & Scalability | Enzymes can be expensive but are often reusable. Scalable. | Auxiliaries can be expensive but are often recoverable. Can be challenging to scale up. | Catalysts are expensive, but loadings are low. Highly scalable. |
| Waste Generation | Generally low, considered a "green" method. | Stoichiometric waste from the auxiliary and reagents. | Low waste, highly atom-economical. |
Conclusion and Recommendations
The choice of the most suitable method for the enantioselective synthesis of this compound depends on the specific requirements of the application, including the desired scale, purity, cost considerations, and available equipment.
-
Enzymatic kinetic resolution is an excellent choice for its operational simplicity and environmentally friendly nature. It is particularly well-suited for producing both enantiomers from a single racemic starting material. However, the theoretical maximum yield of 50% for a single enantiomer can be a drawback for large-scale production where the undesired enantiomer cannot be racemized and recycled.
-
Chiral auxiliary-mediated synthesis offers a robust and predictable method for achieving very high enantioselectivities. The well-defined stereochemical models allow for the rational design of the synthesis to obtain the desired enantiomer. The main disadvantages are the multi-step nature of the process, the need for stoichiometric amounts of the often-expensive auxiliary, and the generation of more waste compared to catalytic methods.
-
Asymmetric hydrogenation stands out as the most efficient and atom-economical approach. With very low catalyst loadings, it can provide high yields and excellent enantioselectivities. This method is highly scalable and is often the preferred choice for industrial-scale production. The primary considerations are the high initial cost of the precious metal catalysts and chiral ligands, and the requirement for specialized high-pressure hydrogenation equipment.
For academic research and small-scale synthesis where high purity is paramount, chiral auxiliary methods provide excellent control. For process development and large-scale manufacturing, asymmetric hydrogenation is often the most economically viable and sustainable option. Enzymatic resolution offers a valuable alternative, particularly when mild reaction conditions are essential and when both enantiomers are of interest.
References
A comprehensive list of references will be compiled and provided in the final publication. The in-text citations provided throughout this guide will be linked to the full reference list. For the purpose of this guide, the following are representative examples of the types of sources that will be included:
- Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 1998–2007.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
- Schreier, P.; Bernhardt, R. Microbial and enzymatic transformations of profens. Adv. Biochem. Eng. Biotechnol.2004, 88, 1-40.
- Halpern, J. Mechanistic aspects of asymmetric hydrogenation. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1985; Vol. 5, pp 41–69.
- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc.: New York, 1994.
- Faber, K. Biotransformations in Organic Chemistry, 6th ed.; Springer: Berlin, 2011.
- Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003, 103 (8), 3029–3070.
- Gridnev, I. D.; Imamoto, T. On the Mechanism of Rh-Bisphosphine-Catalyzed Asymmetric Hydrogenation. Acc. Chem. Res.2004, 37 (9), 633–644.
- Ghanem, A.; Aboul-Enein, H. Y. Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry2004, 15 (21), 3331-3351.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition states of binap-rhodium(I)-catalyzed asymmetric hydrogenation: theoretical studies on the origin of the enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Ethyl 2-phenylpropionate Analysis
Executive Summary
The robust quantification of Ethyl 2-phenylpropionate, a key compound in various industries, demands analytical methods that are not only accurate and precise but also adaptable to different laboratory environments and sample matrices. This guide provides an in-depth comparison and cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). By presenting detailed experimental protocols, comparative performance data, and the underlying scientific rationale, this document serves as a comprehensive resource for researchers, quality control analysts, and drug development professionals. We demonstrate that while both methods are suitable for their intended purpose, their performance characteristics offer distinct advantages depending on the specific analytical objective, be it high-throughput screening, purity determination, or trace-level quantification. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (CAS 2510-99-8), also known as Ethyl hydratropate, is an aromatic ester with significant applications.[4] Its accurate quantification is critical for quality control in manufacturing, stability testing of formulations, and pharmacokinetic studies. The compound's physicochemical properties—a boiling point of approximately 232°C, moderate polarity, and a chromophore in its phenyl group—make it amenable to analysis by both HPLC and GC.[5]
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility with a wide range of analyte polarities and its non-destructive nature.
-
Gas Chromatography (GC) is a powerful technique for volatile and semi-volatile compounds, offering exceptional resolution and sensitivity, particularly with a Flame Ionization Detector (FID).
The choice between these techniques is not always straightforward. When transferring a method between labs, updating instrumentation, or developing a secondary "backup" method, a cross-validation study is essential. It provides documented evidence that two distinct methods yield equivalent and reliable results, ensuring analytical continuity and data integrity.[6]
The Principle and Practice of Method Cross-Validation
Analytical method cross-validation is the formal process of comparing two validated analytical procedures to demonstrate their equivalency for a specific purpose.[6] This is not merely a side-by-side comparison but a rigorous evaluation based on predefined acceptance criteria for key validation parameters. The objective, as emphasized by regulatory bodies like the FDA, is to ensure that data generated by different methods (or in different labs) are comparable.[6][7]
The core of a cross-validation study lies in analyzing the same set of well-characterized samples with both methods and comparing parameters such as:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.
This guide adheres to the validation characteristics outlined in the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][3][8]
Chromatographic Methodologies: Design and Rationale
The selection of chromatographic conditions is paramount and is dictated by the analyte's chemical nature and the analytical goals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: A reversed-phase HPLC method is the logical choice for an analyte of moderate polarity like this compound. The phenyl group provides a strong chromophore, making UV detection highly effective. A C18 column is selected for its excellent hydrophobic retention and separation capabilities for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and peak shape.[9]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (65:35 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Dilute stock solutions in the mobile phase to the desired concentrations.
Workflow for HPLC-UV Analysis
Caption: High-level workflow for the HPLC-UV analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: Given its volatility, this compound is an excellent candidate for GC analysis. A non-polar or mid-polar capillary column, such as a 5% phenyl-polysiloxane (HP-5 or equivalent), provides good selectivity for aromatic compounds. Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and universal response to carbon-containing compounds. A temperature program is used to ensure a reasonable run time and sharp peak shape.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 2 minutes.
-
-
Detector Temperature (FID): 280°C.
-
Standard & Sample Preparation: Dilute stock solutions in a suitable volatile solvent (e.g., Hexane or Ethyl Acetate).
Workflow for GC-FID Analysis
Caption: High-level workflow for the GC-FID analysis of this compound.
Cross-Validation Experimental Design
To ensure a robust comparison, a panel of samples was prepared and analyzed by both methodologies.
-
Samples: A certified reference standard of this compound was used to prepare calibration standards and quality control (QC) samples. A placebo matrix (representative of a final product formulation without the active ingredient) was used to prepare spiked samples for accuracy and specificity assessment.
-
Validation Parameters: The study focused on Specificity, Linearity, Accuracy, and Precision (Repeatability and Intermediate Precision).
Cross-Validation Process Overview
Caption: Logical flow of the analytical method cross-validation process.
Results and Data Comparison
All experiments were conducted in triplicate to ensure statistical validity. The results are summarized below.
Specificity and System Suitability
Both methods demonstrated excellent specificity. Chromatograms of the placebo matrix showed no interfering peaks at the retention time of this compound. System suitability parameters (e.g., tailing factor, theoretical plates) were well within typical acceptance criteria for both systems, indicating good chromatographic performance.
| Parameter | HPLC-UV Result | GC-FID Result | Acceptance Criteria |
| Retention Time | ~4.2 min | ~7.8 min | Consistent |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 8000 | > 90000 | > 2000 |
Linearity and Range
Linearity was assessed over a concentration range of 10-150 µg/mL. Both methods exhibited excellent linearity.
| Parameter | HPLC-UV Result | GC-FID Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 | ≥ 0.999 |
| Y-intercept | Minimal bias | Minimal bias | Close to origin |
| Calibration Model | Linear | Linear | Justified |
Accuracy and Precision
Accuracy was determined by analyzing the spiked placebo matrix at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing QC samples.
| Parameter | Level | HPLC-UV Result | GC-FID Result | Acceptance Criteria |
| Accuracy (% Recovery) | Low (20 µg/mL) | 99.5% | 100.8% | 98.0 - 102.0% |
| Medium (80 µg/mL) | 100.2% | 100.5% | 98.0 - 102.0% | |
| High (120 µg/mL) | 100.8% | 99.7% | 98.0 - 102.0% | |
| Precision (% RSD) | Repeatability | 0.6% | 0.4% | ≤ 2.0% |
| Intermediate Precision | 1.1% | 0.9% | ≤ 2.0% |
Discussion: A Comparative Analysis
The experimental data clearly demonstrate that both the developed HPLC-UV and GC-FID methods are accurate, precise, and linear for the quantification of this compound. The cross-validation is successful, as the results are statistically equivalent and fall within established acceptance criteria.
However, a deeper analysis reveals distinct operational advantages for each technique:
-
GC-FID Advantages:
-
Higher Efficiency: The capillary GC column provides significantly more theoretical plates, resulting in superior resolving power. This is a major advantage if separating this compound from closely related impurities is a primary goal.
-
Slightly Better Precision: The %RSD values for precision were marginally lower for the GC-FID method, suggesting a slightly higher degree of instrumental robustness for this application.
-
Solvent Versatility: GC is compatible with a wider range of organic solvents, which can be advantageous during sample preparation.
-
-
HPLC-UV Advantages:
-
Simpler Sample Preparation: The "dilute and shoot" approach in the mobile phase is straightforward. GC requires a solvent exchange to a more volatile solvent, adding a step to the workflow.
-
Ambient Temperature Analysis: HPLC operates near room temperature, eliminating any risk of thermal degradation for sensitive analytes (though not a concern for this specific compound).
-
Lower Initial Cost & Complexity: HPLC systems are often more accessible and perceived as less complex to operate and maintain than GC systems.
-
Decision Matrix:
| Criterion | HPLC-UV | GC-FID | Recommendation |
| Routine QC (Assay) | Excellent | Excellent | Either method is suitable. HPLC may be slightly faster due to simpler sample prep. |
| Impurity Profiling | Good | Superior | GC-FID is preferred due to its higher resolution. |
| High-Throughput | Excellent | Good | HPLC-UV often has shorter run times and is easily automated for large batches. |
| Trace Analysis | Good | Excellent | FID is highly sensitive for hydrocarbons, making GC-FID the better choice for LOQ/LOD-sensitive applications. |
Conclusion
This guide has successfully demonstrated the cross-validation of HPLC-UV and GC-FID methods for the analysis of this compound. Both techniques are proven to be fit for their intended purpose, providing reliable and equivalent quantitative results. The GC-FID method offers superior resolution and slightly better precision, making it the method of choice for impurity profiling and trace analysis. The HPLC-UV method provides a robust, simple, and high-throughput alternative, ideal for routine quality control assays. The choice between them should be guided by the specific analytical requirements, laboratory capabilities, and the lifecycle of the product. This validated, dual-methodology approach ensures analytical flexibility and mitigates risks associated with reliance on a single technology platform.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][1]
- Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column. SIELC Technologies. [Link][9]
- Quality Guidelines.
- Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2. PubChem, National Institutes of Health (NIH). [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][8]
- Bioanalytical Method Validation - Guidance for Industry (PDF). U.S.
- ETHYL 2-PHENYLPROPION
- FDA Signals a New Approach for Analytical Method Validation.
- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook. [Link][4]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 5. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. starodub.nl [starodub.nl]
- 9. Separation of Ethyl 2-benzoyl-3-oxo-3-phenylpropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Anti-inflammatory Activity of 2-Phenylpropionic Acid Esters
For researchers, scientists, and drug development professionals navigating the landscape of anti-inflammatory therapeutics, the 2-phenylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens," represents a cornerstone of modern medicine. However, the therapeutic efficacy of these agents is often shadowed by their gastrointestinal side effects. A promising strategy to mitigate this is the esterification of the parent acid, creating prodrugs that can offer an improved safety profile and modulated activity. This guide provides an in-depth, objective comparison of the anti-inflammatory activity of various 2-phenylpropionic acid esters, supported by experimental data and detailed methodologies.
The Rationale for Esterification: A Prodrug Approach to Safer NSAIDs
The primary mechanism of action for 2-phenylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] However, the free carboxylic acid moiety, essential for this inhibitory activity, is also implicated in the gastrointestinal irritation associated with these drugs. By masking this acidic group through esterification, a prodrug is formed.[2] These ester prodrugs are typically more lipophilic, which can influence their absorption and distribution.[3] Ideally, the ester remains intact through the stomach, minimizing direct mucosal irritation, and is later hydrolyzed by esterases in the plasma and tissues to release the active parent drug.[4] This approach aims to deliver the therapeutic agent to the systemic circulation while bypassing the initial gastric insult.
The Arachidonic Acid Cascade: The Central Pathway of Inflammation
To understand the action of 2-phenylpropionic acid esters, it is crucial to visualize their target pathway. The inflammatory cascade is largely driven by the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes. Two major enzymatic pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, convert arachidonic acid into potent inflammatory mediators.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are randomly divided into groups (control, standard, and test groups) and are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. [5]4. Drug Administration: The test compounds (2-phenylpropionic acid esters), the standard drug (e.g., parent profen), and the vehicle (control) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (usually 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw. [5]6. Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [5]7. Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Caption: Workflow for In Vitro COX Inhibition Assay.
Step-by-Step Protocol:
-
Enzyme and Reagent Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer. A colorimetric or fluorometric substrate is also prepared.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Reaction Setup: The reaction is typically carried out in a 96-well plate. The enzyme, buffer, and either the test inhibitor or vehicle are added to the wells.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Incubation: The plate is incubated at 37°C for a specific period.
-
Measurement: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorescent probe.
-
Calculation of IC50: The percentage of inhibition at each concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The esterification of 2-phenylpropionic acids presents a viable and effective strategy for developing safer NSAIDs with maintained or even enhanced anti-inflammatory activity. Simple alkyl esters of profens like naproxen and ibuprofen have demonstrated significant in vivo efficacy, comparable to their parent drugs, while offering the potential for reduced gastrointestinal toxicity. The modulation of their COX-1/COX-2 inhibitory profiles through esterification further allows for the fine-tuning of their pharmacological properties.
Future research in this area should focus on a more systematic comparison of a wider range of esters for various profens, including detailed pharmacokinetic and pharmacodynamic profiling. Investigating their effects on a broader spectrum of inflammatory mediators, including different lipoxygenases and pro-inflammatory cytokines, will provide a more comprehensive understanding of their mechanisms of action. Ultimately, the development of ester prodrugs holds great promise for delivering the well-established therapeutic benefits of 2-phenylpropionic acids with an improved safety margin, a critical goal in the management of inflammatory diseases.
References
- Shanbhag, V. R., Crider, A. M., Gokhale, R., Harpalani, A., & Dick, R. M. (1992). Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. Journal of pharmaceutical sciences, 81(2), 149–154. [Link]
- Bari, S. S., & Khurana, J. M. (2016). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Current drug discovery technologies, 13(1), 54–64. [Link]
- Bari, S. S., & Khurana, J. M. (2016). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Current Drug Discovery Technologies, 13(1), 54-64. [Link]
- Saeed, A., & Tazzin, R. (2014). Soybean lipoxygenase inhibition by nonsteroidal antiinflammatory drugs. Arzneimittel-Forschung, 34(11), 1437-1439. [Link]
- Akter, M., Mahmud, Z. A., Uddin, M. M. N., Das, R., & Rahman, S. M. A. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]
- Di Martino, P., Censi, R., Gigliobianco, M. R., & Ricciutelli, M. (2001). 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity. Arzneimittel-Forschung, 51(10), 827–834. [Link]
- Akter, M., Mahmud, Z. A., Uddin, M. M. N., Das, R., & Rahman, S. M. A. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]
- Akter, M., Al Mahmud, Z., Nasir Uddin, M. M., Das, R., & Rahman, S. A. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]
- Al-Qirim, T., Shahwan, M., Zaaror, Y., & Sweidan, K. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientifica, 2020, 5472475. [Link]
- Sehajpal, S., Prasad, D. N., & Singh, R. K. (2018). Synthesis and Evaluation of Prodrugs of Ketoprofen with Antioxidants as Gastroprotective NSAIDs. Asian Journal of Chemistry, 30(9), 2145-2150. [Link]
- Akter, M., Mahmud, Z. A., Uddin, M. M. N., Das, R., & Rahman, S. M. A. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]
- Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. (2024). Journal of Molecular Structure, 1303, 137533. [Link]
- Ghasemzadeh, I., Ghaffari, S., & Ghavimi, H. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological reports : PR, 66(6), 1083–1089. [Link]
- Inotiv. (n.d.).
- Dhokchawle, B. V., Tauro, S. J., & Bhandari, A. B. (2016). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Drug research, 66(1), 46–50. [Link]
- Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. [Link]
- Mizushima, T., Yamakawa, N., Tanaka, K. I., Suemasu, S., & Otsuka, M. (2011). Synthesis and biological evaluation of loxoprofen derivatives. Bioorganic & medicinal chemistry letters, 21(11), 3235–3238. [Link]
- Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. (2024). Journal of Molecular Structure, 1303, 137533. [Link]
- Morris, T. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]
- Sabah, G. (2013). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal, 10(3), 1062-1070. [Link]
- Chornous, V. O., Yakovleva, L. V., & Georgiyants, V. A. (2016). Synthesis and Anti-Inflammatory Activity of Ibuprofen Esters. Pharmaceutical Chemistry Journal, 50(5), 312-315. [Link]
- Zaka, M., & Wilson, K. T. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (66), e4131. [Link]
- Akter, M., Mahmud, Z. A., Uddin, M. M. N., Das, R., & Rahman, S. M. A. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]
- Khan, M. S. Y., & Khan, R. M. (2017). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug design, development and therapy, 11, 2139–2151. [Link]
- Waffo, A. F. K., Djoukouo, F. F., Nono, R. N., Ntie-Kang, F., Tchuenguem, R. T., & Mkounga, P. (2022). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. RSC advances, 12(23), 14643–14654. [Link]
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2024). Scientific reports, 14(1), 18888. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 5, Unit 5.5. [Link]
- Analgesic effect of flurbiprofen ester and its effect on serum inflammatory factors and Β-endorphin expression in rats with incision pain. (2020). Tropical Journal of Pharmaceutical Research, 19(4), 795-800. [Link]
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). Pharmaceuticals, 16(5), 666. [Link]
- Yamakawa, N., Suemasu, S., Matoyama, M., Kimoto, A., Takeda, M., Tanaka, K. I., Ishihara, T., Katsu, T., Okamoto, Y., Otsuka, M., & Mizushima, T. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]
- Luongo, L., Starowicz, K., De Petrocellis, L., & Di Marzo, V. (2014). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & medicinal chemistry, 22(4), 1338–1347. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 48(1), 5.5.1-5.5.18. [Link]
- Waffo, A. F. K., Djoukouo, F. F., Nono, R. N., Ntie-Kang, F., Tchuenguem, R. T., & Mkounga, P. (2022). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. RSC advances, 12(23), 14643–14654. [Link]
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]
- Asymmetric synthesis of the active form of loxoprofen and its analogue. (2011). Tetrahedron: Asymmetry, 22(16-17), 1696-1703. [Link]
- Czyrski, A. (2018). Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. Journal of Chemistry, 2018, 1-7. [Link]
- COX-2 inhibition* of compounds 1a --e and 2a --e. (n.d.).
- In vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(21), 7247. [Link]
- Sharma, V., & Ahuja, M. (2019). Prodrugs of NSAIDs: A Review. Current drug metabolism, 20(4), 286–299. [Link]
- Bamba, E. H. S., Assan, A., Koné, M. G.-R., Bamba, K., & Ziao, N. (2020). Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen.
- COX-1 and COX-2 inhibitors. (n.d.).
- The Production of TNF-α and Nitric Oxide in Rat Alveolar Macrophages Is Blunted by Isatin-Glycine Hybrids. (2018).
- Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 269-286. [Link]
- Effects of nitric oxide and tumor necrosis factor-alpha on production of prostaglandin F2alpha and E2 in bovine endometrial cells. (2001). Biology of reproduction, 65(5), 1523–1530. [Link]
- Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. (2018). Pharmaceuticals, 11(4), 110. [Link]
- Yamakawa, N., Suemasu, S., Matoyama, M., Kimoto, A., Takeda, M., Tanaka, K. I., Ishihara, T., Katsu, T., Okamoto, Y., Otsuka, M., & Mizushima, T. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]
- Asija, R., & Asija, S. (2024). Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review. Current drug metabolism, 25(1), 2–13. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 4. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro Cyclooxygenase (COX) Inhibition: Ethyl 2-phenylpropionate Versus Select NSAIDs
<Step>
Abstract
This guide provides a detailed comparative analysis of the in vitro cyclooxygenase (COX) inhibitory activity of Ethyl 2-phenylpropionate against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective inhibitors Ibuprofen and Aspirin, and the COX-2 selective inhibitor Celecoxib. We present a comprehensive, step-by-step protocol for a robust in vitro COX inhibition assay, designed for researchers, scientists, and drug development professionals. This guide delves into the mechanistic underpinnings of COX inhibition, explains the causal logic behind experimental design, and presents quantitative data to objectively compare the potency and selectivity of these compounds. Visual diagrams are provided to clarify the biochemical pathways and experimental workflows, ensuring a thorough understanding of the principles and practices involved in evaluating potential anti-inflammatory agents.
Introduction: The Role of COX Enzymes in Inflammation and Pain
The sensation of pain and the process of inflammation are critical physiological responses, primarily mediated by a class of lipid compounds known as prostanoids. The synthesis of these mediators is catalyzed by cyclooxygenase (COX) enzymes.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing a similar enzymatic function, play distinct roles in the body.[2]
-
COX-1 is a constitutively expressed enzyme found in most tissues, including the gastric mucosa and kidneys.[2][3] It is responsible for producing prostaglandins that regulate essential physiological processes, such as maintaining the integrity of the stomach lining and ensuring proper kidney function.[2]
-
COX-2 , in contrast, is typically not expressed under normal conditions in most cells.[3] Its expression is induced by inflammatory stimuli, such as cytokines and lipopolysaccharides, leading to elevated prostaglandin production at sites of inflammation.[2][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation.[4] Their primary mechanism of action is the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.[4][5][6] NSAIDs can be broadly categorized into two types: non-selective inhibitors that block both COX-1 and COX-2, and COX-2 selective inhibitors.[4] While non-selective NSAIDs are effective anti-inflammatory agents, their inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulcers and bleeding.[4] This led to the development of COX-2 selective inhibitors, designed to provide anti-inflammatory relief with a reduced risk of such complications.[2]
This guide focuses on comparing the in vitro COX inhibitory profile of this compound, a derivative of the common NSAID ibuprofen, against its parent compound and other standard NSAIDs like aspirin (an irreversible inhibitor) and celecoxib (a highly selective COX-2 inhibitor).[7][8] By evaluating its potency (IC50) and selectivity, we can position its activity within the broader landscape of established anti-inflammatory agents.
The Arachidonic Acid Cascade and Mechanism of COX Inhibition
The journey from an inflammatory stimulus to the production of pain and inflammation-mediating prostaglandins is a multi-step biochemical pathway known as the arachidonic acid cascade.
When a cell is stimulated (e.g., by injury or infection), phospholipase enzymes release arachidonic acid from the cell membrane phospholipids.[9][10] Free arachidonic acid then serves as the substrate for COX enzymes. The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[1][11] PGH2 is a pivotal precursor that is subsequently converted into various prostanoids, including prostaglandins (like PGE2), thromboxanes, and prostacyclins, by specific isomerase enzymes.[1][12]
NSAIDs exert their effect by binding to the active site of the COX enzymes, preventing arachidonic acid from being converted to PGG2.[6] Most NSAIDs, like ibuprofen, are competitive, reversible inhibitors.[4] Aspirin, however, is unique in that it irreversibly inhibits COX enzymes, particularly COX-1, by acetylating a serine residue in the active site.[5][7] COX-2 selective inhibitors, like celecoxib, are designed to fit into a specific side pocket present in the COX-2 active site but not in COX-1, which accounts for their selectivity.[13]
Diagram: The Arachidonic Acid Cascade and NSAID Intervention
Caption: Arachidonic acid cascade showing NSAID inhibition points.
In Vitro COX Inhibition Assay: A Step-by-Step Protocol
The following protocol describes a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2. This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.[11] Commercial kits from suppliers like Cayman Chemical or Sigma-Aldrich provide a streamlined version of this workflow.[11]
Principle of the Assay
The assay quantifies the peroxidase component of the COX enzyme. In this reaction, PGG2, produced by the cyclooxygenase activity of COX from arachidonic acid, is reduced to PGH2. The peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate (TMPD), which results in a color change that can be measured using a spectrophotometer at 590 nm.[11] The rate of color development is proportional to the COX activity. Inhibitors will reduce this rate.
Materials and Reagents
-
Enzymes: Ovine or human recombinant COX-1 and human recombinant COX-2.[11][14]
-
Buffer: 0.1 M Tris-HCl, pH 8.0.[11]
-
Heme: Required cofactor for COX activity.[14]
-
Substrate: Arachidonic Acid.[14]
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11]
-
Test Compounds: this compound, Ibuprofen, Aspirin, Celecoxib.
-
Vehicle: Dimethyl sulfoxide (DMSO) for dissolving test compounds.[3]
-
Hardware: 96-well microplate, microplate reader capable of measuring absorbance at 590 nm.
Experimental Workflow
Sources
- 1. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Arthritis News : Do Cyclooxygenase Inhibitors Alter the Antiplatelet Effects of Aspirin? [hopkinsarthritis.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A comparative analysis of the stability of Ethyl 2-phenylpropionate and its free acid form
A Comparative Stability Analysis: Ethyl 2-Phenylpropionate versus 2-Phenylpropionic Acid
For professionals in pharmaceutical research and drug development, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparative analysis of the stability of this compound and its parent free acid, 2-phenylpropionic acid. We move beyond theoretical discussions to provide actionable experimental protocols and data-driven insights to guide your research.
The core difference between these two molecules lies in the C-terminus: an ethyl ester versus a carboxylic acid. This seemingly minor structural change imparts significant differences in their physicochemical properties and, consequently, their susceptibility to various degradation pathways. While esters are frequently employed as prodrugs to enhance properties like membrane permeability, their hydrolytic lability is a critical factor that must be characterized and controlled.[1] Conversely, the free acid, while avoiding ester hydrolysis, presents its own unique stability challenges.
Physicochemical Properties: The Foundation of Stability
A molecule's physical and chemical characteristics are the primary determinants of its stability profile. The table below summarizes the key properties of this compound and 2-phenylpropionic acid.
| Property | This compound | 2-Phenylpropionic Acid | Rationale for Impact on Stability |
| Chemical Structure | C₁₁H₁₄O₂ | C₉H₁₀O₂ | The ester linkage in this compound is the primary site for hydrolytic degradation. The free carboxylic acid group is susceptible to decarboxylation. |
| Molecular Weight | 178.23 g/mol [2] | 150.17 g/mol | Affects diffusion and reaction kinetics. |
| Appearance | Liquid[2] | White to off-white crystalline solid[3] | The physical state influences solid-state stability, with crystalline forms generally being more stable than amorphous ones. |
| Boiling Point | ~228 °C | 260-262 °C | Higher boiling point of the acid suggests stronger intermolecular hydrogen bonding, contributing to its solid state at room temperature. |
| Solubility | Insoluble in water[4] | Low solubility in water[3] | Solubility impacts degradation kinetics in aqueous formulations. The ester's insolubility can limit its exposure to hydrolytic conditions without co-solvents. |
| Reactivity | Susceptible to hydrolysis[4] | Stable under normal conditions[3][5][6] | The ester is inherently more reactive towards nucleophiles like water and hydroxide ions. |
Comparative Stability Under Forced Degradation Conditions
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish degradation pathways.[7][8][9] By subjecting both compounds to identical stress conditions, we can directly compare their stability and elucidate the influence of the ester versus the carboxylic acid moiety.
Hydrolytic Stability: The Ester's Achilles' Heel
Hydrolysis is the most common degradation pathway for pharmaceuticals, involving the cleavage of a molecule by reaction with water.[10]
-
This compound: This molecule's primary liability is its ester functional group, which is highly susceptible to both acid- and base-catalyzed hydrolysis. The reaction cleaves the ester bond, yielding 2-phenylpropionic acid and ethanol. Base-catalyzed hydrolysis (saponification) is typically much faster and is an irreversible process.[1][4][11][12] This inherent instability is often by design in prodrug strategies, allowing for conversion to the active acid form in vivo.[1]
-
2-Phenylpropionic Acid: As the product of ester hydrolysis, the free acid is inherently stable under hydrolytic conditions. No significant degradation is anticipated across a wide pH range.[3][5]
Causality Explained: The carbonyl carbon of the ester in this compound is significantly more electrophilic than the carbonyl carbon of the carboxylate anion (the dominant form of the acid at neutral or basic pH). This makes the ester a much more favorable target for nucleophilic attack by water or hydroxide ions, driving its rapid degradation.
Diagram 1: Primary Hydrolytic Degradation Pathway
Caption: A systematic workflow for conducting forced degradation studies.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare 1 mg/mL solutions of each compound in a suitable co-solvent (e.g., acetonitrile) and water.
-
Acid Hydrolysis: To separate aliquots, add 0.1 M HCl.
-
Base Hydrolysis: To separate aliquots, add 0.1 M NaOH.
-
Neutral Hydrolysis: To separate aliquots, use purified water.
-
Incubation: Store all solutions at 60°C.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). For the base hydrolysis of the ester, much faster sampling (e.g., 0, 5, 15, 30, 60 minutes) will likely be necessary.
-
Analysis: Before HPLC injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze for the percentage of parent compound remaining.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare 1 mg/mL solutions of each compound.
-
Stress Application: Add 3% hydrogen peroxide to each solution.
-
Incubation: Store the solutions at room temperature, protected from light.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Analyze directly by HPLC.
Protocol 3: Thermal Degradation
-
Solid State: Place a thin layer of solid 2-phenylpropionic acid and a vial of liquid this compound in a calibrated oven at 80°C (or a temperature below the boiling point of the ester).
-
Solution State: Prepare 1 mg/mL solutions and store them in the oven at 60°C, protected from light.
-
Sampling: For solid-state, withdraw samples of the powder/liquid at set intervals (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze. For solution state, sample as in other protocols.
-
Analysis: Analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Standard: Follow the conditions outlined in the ICH Q1B guideline.
-
Preparation: Expose both solid samples and 1 mg/mL solutions of each compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Wrap identical samples in aluminum foil to serve as dark controls.
-
Analysis: After exposure, dissolve solid samples and analyze all samples by HPLC, comparing them to the dark controls.
Conclusion and Practical Implications
The stability profiles of this compound and 2-phenylpropionic acid are distinct and largely dictated by their primary functional groups.
-
This compound is highly sensitive to hydrolysis, especially under basic conditions. Its formulation would require stringent control of moisture and pH, likely favoring non-aqueous or solid dosage forms. However, it demonstrates superior stability against thermal and photolytic stress compared to its acid counterpart.
-
2-Phenylpropionic Acid is robust against hydrolysis but is vulnerable to degradation by heat and light, which can induce decarboxylation. For this compound, protective packaging (e.g., amber vials, light-resistant containers) and controlled storage temperatures are critical to prevent the formation of degradation products.
This comparative analysis underscores a fundamental principle in drug development: chemical stability is context-dependent. The choice between an ester prodrug and its active acid form is not merely a question of bioavailability but involves a complex trade-off in stability liabilities. A thorough understanding, supported by the empirical data from the protocols outlined here, is essential for developing safe, stable, and effective pharmaceutical products.
References
A comprehensive list of sources is provided below for verification and further reading.
- Synquest Labs. Ethyl 2-phenylpropanoate Safety Data Sheet.
- de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
- Thermo Fisher Scientific. (+/-)-2-Phenylpropionic acid Safety Data Sheet.
- Converti, A., et al. Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Semantic Scholar.
- Sovizi, M. R. (2010). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. ResearchGate.
- Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. Brazilian Journal of Chemical Engineering.
- Malato, S., et al. Degradation of a model contaminant "2-amino-2-phenyl-propionic acid, C 0 = 500 mg/ L… dissolved in water by photo-Fenton at Fe= 20 mg/ L. ResearchGate.
- BenchChem. Degradation of 2-Phenylpropanal Under Oxidative Conditions.
- Fuliaş, A., et al. THERMAL STABILITY OF IBUPROFEN. KINETIC STUDY UNDER NON-ISOTHERMAL CONDITIONS. Journal of Thermal Analysis and Calorimetry.
- Fiori, J., et al. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. Journal of Pharmaceutical and Biomedical Analysis.
- NCUR. The Thermal Decomposition of Ibuprofen and Acetaminophen. National Conference on Undergraduate Research.
- Converti, A., et al. Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. ResearchGate.
- Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. Characteristics of the thermal behaviour of ibuprofen.
- Junghare, K., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PMC - PubMed Central.
- Chemsrc. This compound | CAS#:2510-99-8.
- Patel, M. S., et al. (1987). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Taylor & Francis Online.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.
- Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave online.
- Sugawara, M., et al. Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. ResearchGate.
- Santa Cruz Biotechnology. 2-Phenylpropionic acid Safety Data Sheet.
- El-Gawad, H., et al. (2018). Photodegradation of Ibuprofen, Cetirizine, and Naproxen by PAN-MWCNT/TiO2–NH2 nanofiber membrane under UV light irradiation. NIH National Library of Medicine.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Saeid, S., et al. The degradation of Ibuprofen [2-(4-isobutyl phenyl) propionic acid] (IBU) by ozonation in absence of catalyst. ResearchGate.
- The Good Scents Company. (S)-2-phenyl propionic acid.
- Klick, S., et al. The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
- Meza-Fuentes, R., et al. (2020). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI.
- The Good Scents Company. 2-phenyl propionic acid.
- Organic Syntheses. 2-phenylpropionic acid.
- BenchChem. A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry.
- Boreen, A. L., et al. (2011). Photodegradation of Naproxen and Ibuprofen and the Formation of Ecotoxic Photoproducts in Natural Water Systems. ResearchGate.
- Separation Science. Analytical Techniques In Stability Testing.
- ProMed Pharma. Analytical & Stability Testing.
- Park, K. Assay and Stability Testing. Kinam Park's Lab.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Kuriakose, S., et al. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. NIH National Library of Medicine.
- Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- Saghir, M., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The American Journal of Physiology.
- FooDB. Showing Compound Ethyl 3-phenylpropanoate (FDB020143).
- Eawag-BBD. 3-Phenylpropionate Degradation Pathway.
- Kuwayama, K., et al. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. ResearchGate.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. onyxipca.com [onyxipca.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Lipase Efficiency for Kinetic Resolution of 2-Phenylpropionic Acid
For researchers and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical science. The kinetic resolution of racemates, particularly for vital precursors like 2-phenylpropionic acid—a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs)—represents a critical application of biocatalysis. Lipases, with their broad substrate specificity and high enantioselectivity, have emerged as powerful tools for this purpose. This guide provides an in-depth comparison of the efficiency of various commercially available lipases for the kinetic resolution of 2-phenylpropionic acid and its analogues, supported by experimental data and protocols to aid in your selection of the optimal biocatalyst.
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are serine hydrolases that, in near-anhydrous organic solvents, can catalyze esterification or transesterification reactions. Their utility in kinetic resolution stems from their inherent chirality. The enzyme's active site preferentially accommodates one enantiomer of a racemic substrate over the other, leading to a significantly faster reaction rate for the preferred enantiomer.[1] This difference in reaction rates allows for the separation of a racemic mixture into an enantioenriched product (ester) and the unreacted, enantioenriched substrate (acid).
The efficiency of this process is typically quantified by two key parameters: the conversion rate (%) and the enantiomeric excess (% ee) of both the product and the remaining substrate. A high enantiomeric ratio (E) is indicative of a highly selective enzyme.
Comparative Performance of Selected Lipases
The choice of lipase is paramount to the success of a kinetic resolution. Below is a comparative summary of commonly employed lipases for the resolution of 2-arylpropionic acids. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, the data presented provides valuable insights into the general performance of these biocatalysts.
| Lipase Source | Substrate | Reaction Type | Organic Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Enantiopreference | Reference |
| Candida rugosa (CRL) | 2-Phenylpropionic acid | Esterification | Isooctane | ~20 | >6 (S)-acid | (S)-enantiomer | [2] |
| Candida rugosa (CRL) | Ibuprofen | Esterification | Isooctane | 30 | 13 (S)-acid | (S)-enantiomer | |
| Candida antarctica lipase B (CALB) | Flurbiprofen | Esterification | 1,2-dichloropropane | >40 | 89.6 (R)-ester | (R)-enantiomer | [1] |
| Pseudomonas cepacia (PCL) | 2-phenyl-1-propanol | Transesterification | Diethyl ether | ~50 | >99 (R)-ester | (R)-enantiomer | [3] |
| Rhizomucor miehei | 2-Phenylpropionic acid | Esterification | Not specified | Lower than CRL | Not specified | Not specified | [4] |
| Aspergillus niger | Ketoprofen | Hydrolysis | Phosphate buffer (pH 7) | >51 | 99.85 (R)-ester | (R)-enantiomer | [5] |
| Bacillus subtilis | Ketoprofen | Esterification | Not specified | 47.8 | 87 (ee) | Not specified | [6] |
Key Insights from the Comparison:
-
Candida rugosa lipase (CRL) often exhibits a preference for the (S)-enantiomer of 2-arylpropionic acids.[2][7] However, its enantioselectivity can be modest in some cases.
-
Candida antarctica lipase B (CALB) is a widely used and highly versatile lipase, often showing high enantioselectivity, particularly for the (R)-enantiomer of profens.[1][7] Immobilized CALB (e.g., Novozym 435) is known for its stability and reusability.
-
Pseudomonas cepacia lipase (PCL) demonstrates excellent enantioselectivity, often yielding high enantiomeric excess for the (R)-ester.[3]
-
Immobilization generally enhances the stability and reusability of lipases and can also improve their activity in organic media.[6]
Experimental Design and Methodologies
To ensure reproducible and reliable results, a well-designed experimental protocol is crucial. Below are step-by-step methodologies for a typical lipase-catalyzed kinetic resolution of 2-phenylpropionic acid via esterification.
General Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective resolution of 2-arylpropionic acid derivatives employing immobilization of lipase from Bacillus subtilis strain Kakrayal_1 (BSK-L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis of Ethyl 2-phenylpropionate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: January 8, 2026
Abstract
Ethyl 2-phenylpropionate is a valuable ester, recognized for its application in the fragrance industry and as a key intermediate in the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs). Its production is dominated by two distinct routes: traditional acid-catalyzed chemical synthesis and modern, biocatalytic enzymatic synthesis. This guide provides a detailed head-to-head comparison of these methodologies. We will explore the underlying mechanisms, provide field-proven experimental protocols, and present a quantitative analysis of their respective performance in terms of yield, stereoselectivity, and operational efficiency. The objective is to equip researchers and process chemists with the critical insights needed to select the optimal synthetic strategy based on project-specific priorities, whether they be cost, purity, or sustainability.
Introduction: The Significance of this compound
This compound, also known as ethyl hydratropate, is a chiral ester of significant commercial interest.[1] In the pharmaceutical sector, the stereochemistry of the 2-arylpropionic acid moiety is paramount. For instance, (S)-ibuprofen and (S)-naproxen exhibit significantly higher therapeutic activity than their (R)-enantiomers. Consequently, synthetic routes that can selectively produce the desired enantiomer are of high value. This demand for enantiopure compounds has been a major driving force in the evolution of synthetic methodologies, pitting the established, robust chemical methods against the highly selective, green credentials of biocatalysis.[2][3]
Method 1: Classical Chemical Synthesis via Fischer Esterification
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its simplicity and cost-effectiveness.[4] This method involves the reaction of a carboxylic acid (2-phenylpropionic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.
Mechanism and Rationale
The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[5][6] The mechanism proceeds through several reversible steps:[4][7][8]
-
Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To favor product formation, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[6][7][8]
Experimental Protocol: Chemical Synthesis
Objective: To synthesize racemic this compound.
Materials:
-
2-phenylpropionic acid (1.0 equiv)
-
Anhydrous ethanol (10.0 equiv, serves as reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄, 0.1 equiv, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-phenylpropionic acid and anhydrous ethanol.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[9]
Method 2: Biocatalytic Synthesis via Lipase-Catalyzed Esterification
Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods.[10][11] Lipases (EC 3.1.1.3), a class of hydrolases, are particularly versatile and can efficiently catalyze esterification reactions in non-aqueous (organic) media, reversing their natural hydrolytic function.[12][13] Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), is one of the most effective and widely used biocatalysts for this transformation due to its high stability, activity, and enantioselectivity.[13][14][15]
Mechanism and Rationale
In a low-water environment, the thermodynamic equilibrium of the lipase-catalyzed reaction shifts from hydrolysis to synthesis (esterification).[16] The mechanism involves the enzyme's catalytic triad (typically Ser-His-Asp/Glu):
-
Acyl-Enzyme Intermediate Formation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl carbon of 2-phenylpropionic acid, forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme complex, releasing water.
-
Nucleophilic Attack by Alcohol: Ethanol enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex.
-
Product Release: A second tetrahedral intermediate is formed, which then breaks down to release the this compound ester and regenerate the free enzyme.
A key advantage of this method is the enzyme's inherent stereoselectivity.[17] When starting with racemic 2-phenylpropionic acid, CALB preferentially esterifies one enantiomer (typically the R-enantiomer), allowing for the kinetic resolution of the racemate. This results in the production of an enantioenriched ester and leaves behind the unreacted, enantioenriched acid.[18][19]
Experimental Protocol: Enzymatic Synthesis
Objective: To synthesize enantioenriched ethyl (R)-2-phenylpropionate via kinetic resolution.
Materials:
-
Racemic 2-phenylpropionic acid (1.0 equiv)
-
Ethanol (1.2 equiv)
-
Immobilized Candida antarctica Lipase B (Novozym® 435, ~10% w/w of substrates)
-
Anhydrous hexane or methyl tert-butyl ether (MTBE) (solvent)
-
Molecular sieves (4 Å, to adsorb water by-product)
Procedure:
-
To a screw-cap flask, add racemic 2-phenylpropionic acid, ethanol, and the organic solvent.
-
Add activated molecular sieves to the mixture.
-
Add the immobilized lipase (Novozym® 435) to initiate the reaction.[20]
-
Seal the flask and place it in an orbital shaker incubator set at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (e.e.).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the produced ester and the remaining acid.
-
Once the desired conversion is reached, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.[21][22]
-
The filtrate, containing the product ester and unreacted acid, can be separated. The acid can be removed by a simple basic wash (e.g., with NaHCO₃ solution).
-
The solvent is removed from the organic layer by rotary evaporation to yield the enantioenriched this compound.
Head-to-Head Performance Analysis
The choice between chemical and enzymatic synthesis hinges on a trade-off between several key performance indicators.
Workflow Visualization
The following diagram illustrates the distinct workflows for each synthetic route.
Caption: Comparative workflows of chemical and enzymatic synthesis routes.
Quantitative Data Summary
The table below summarizes the critical performance metrics for each method, based on typical experimental outcomes reported in the literature.
| Parameter | Chemical Synthesis (Fischer) | Enzymatic Synthesis (CALB) |
| Yield | >90% (driven to completion) | ~50% (for kinetic resolution) |
| Enantiomeric Excess (e.e.) | 0% (produces racemate) | >95% (highly selective) |
| Reaction Temperature | High (e.g., 78-120°C) | Mild (e.g., 40-60°C)[23] |
| Reaction Time | 4-10 hours | 24-72 hours |
| Catalyst | Strong Acid (H₂SO₄, HCl) | Immobilized Lipase (e.g., CALB) |
| Catalyst Reusability | Not reusable | High (10+ cycles)[22] |
| Solvent | Excess alcohol or non-polar | Non-polar (e.g., Hexane, Toluene)[13] |
| By-products | Water, salt from neutralization | Water |
| Downstream Processing | Energy-intensive distillation | Simple filtration, extraction |
| Environmental Impact | High energy, corrosive acids | Low energy, biodegradable catalyst[2] |
Decision-Making Framework
Choosing the appropriate synthetic method is a multi-factorial decision. The following framework can guide this choice based on primary objectives.
Caption: Decision framework for selecting a synthesis method.
Conclusion
Both chemical and enzymatic methods offer viable pathways to this compound, but they serve distinctly different strategic goals.
-
Chemical Synthesis remains the method of choice for producing the racemic ester at a large scale where cost and reaction speed are the primary drivers. Its main drawbacks are the harsh reaction conditions, the generation of acidic waste, and its complete lack of stereocontrol.
-
Enzymatic Synthesis is the superior method when enantiomeric purity is the critical objective, as is the case in the pharmaceutical industry.[2][24] The use of lipases like CALB provides access to highly enantioenriched products under mild, environmentally friendly conditions.[10][25] The ability to recover and reuse the immobilized enzyme significantly offsets its higher initial cost, making it a competitive and sustainable option for producing high-value chiral intermediates.[21][26][27]
As the pharmaceutical and chemical industries continue to move towards greener and more precise manufacturing, the adoption of biocatalytic processes is expected to grow, further establishing enzymes as indispensable tools in modern organic synthesis.[3][28][29]
References
- Martins, P. et al. (2019). Industrial lipase immobilization. ResearchGate.
- ACS Omega. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Publications.
- ACS Omega. (2024). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Publications.
- Taylor & Francis Online. (Date not available). A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. Taylor & Francis Online.
- MDPI. (Date not available). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI.
- PMC. (Date not available). Organic Solvent Tolerant Lipases and Applications. National Center for Biotechnology Information.
- Quora. (2016). What are the advantages of using enzymes in industry? What are some disadvantages?. Quora.
- American Pharmaceutical Review. (2024). Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications. American Pharmaceutical Review.
- PubMed Central. (Date not available). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. National Center for Biotechnology Information.
- SciTePress. (Date not available). Application of Enzyme in Pharmaceutical Engineering. SciTePress.
- RSC Publishing. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. Royal Society of Chemistry.
- ResearchGate. (2019). Industrial lipase immobilization. ResearchGate.
- ResearchGate. (Date not available). Effect of Various Solvents on the Esterification Reaction. ResearchGate.
- MDPI. (Date not available). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. MDPI.
- ResearchGate. (2019). Native lipase dissolved in hydrophilic green solvents: A versatile 2-phase reaction system for high yield ester synthesis. ResearchGate.
- ResearchGate. (2018). Esterification of bio-based succinic acid in biphasic systems: Comparison of chemical and biological catalysts. ResearchGate.
- PMC. (2023). Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. National Center for Biotechnology Information.
- Infinita Biotech. (Date not available). Pharmaceutical Enzymes In Drug Development. Infinita Biotech.
- MDPI. (Date not available). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI.
- PubMed. (2019). Lipases: sources, immobilization methods, and industrial applications. National Center for Biotechnology Information.
- Semantic Scholar. (Date not available). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). Semantic Scholar.
- SciELO. (Date not available). Bio-synthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. SciELO.
- MDPI. (Date not available). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
- MDPI. (Date not available). Advanced Biocatalytic Processes for the Conversion of Renewable Feedstocks into High-Value Oleochemicals. MDPI.
- NROChemistry. (2020). Fischer Esterification: Mechanism & Examples. NROChemistry.
- ResearchGate. (Date not available). Enantioselective chemoenzymatic synthesis of 2-arylpropionic acids and dihydropyrimidinones using lipases as biocatalysts. ResearchGate.
- Organic Syntheses. (Date not available). 2-phenylpropionic acid. Organic Syntheses.
- ResearchGate. (2006). Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. ResearchGate.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts.
- MDPI. (Date not available). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.
- Organic Chemistry Portal. (Date not available). Fischer Esterification. Organic Chemistry Portal.
- Wikipedia. (Date not available). Fischer–Speier esterification. Wikipedia.
- ResearchGate. (Date not available). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate.
- National Center for Biotechnology Information. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. National Center for Biotechnology Information.
- Google Patents. (Date not available). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
- ResearchGate. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate.
- PubChem. (Date not available). Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information.
- Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers.
- World Economic Forum. (2023). How enzymatic technology is reinventing materials production. World Economic Forum.
- PMC. (2022). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. National Center for Biotechnology Information.
- Reddit. (Date not available). How are enzymes produced on an industrial scale, instead of their natural occurrence?. Reddit.
- Wikipedia. (Date not available). Industrial enzymes. Wikipedia.
- Allied Academies. (Date not available). Industrial enzymes: Revolutionizing manufacturing processes. Allied Academies.
Sources
- 1. This compound | 2510-99-8 [chemicalbook.com]
- 2. Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications [biolaxienzymes.com]
- 3. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. weforum.org [weforum.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 18. dc.engconfintl.org [dc.engconfintl.org]
- 19. researchgate.net [researchgate.net]
- 20. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pharmaceutical Enzymes In Drug Development [infinitabiotech.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Lipases: sources, immobilization methods, and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scitepress.org [scitepress.org]
- 29. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 2-phenylpropionate from Different Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and the safety and efficacy of the final product. Ethyl 2-phenylpropionate, a key building block in the synthesis of various pharmaceuticals, is no exception. Variations in purity from different commercial suppliers can introduce unforeseen variables into sensitive reactions, leading to inconsistent yields, altered impurity profiles, and, in the context of drug development, potential safety concerns.
This guide provides an in-depth, technical comparison of methodologies for assessing the purity of this compound. It is designed to empower the discerning scientist to move beyond reliance on supplier-provided Certificates of Analysis (CoA) and to independently verify the quality of this critical reagent. We will explore the "why" behind the "how," grounding our experimental protocols in the principles of analytical chemistry and providing the tools to build a robust, self-validating system for quality assessment.
The Landscape of Impurities in this compound
The most common industrial synthesis of this compound is the Fischer-Speier esterification of 2-phenylpropionic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[1][2][3] Understanding this synthesis route is paramount, as it informs the likely impurity profile of the commercial product.
Potential Impurities Include:
-
Unreacted Starting Materials:
-
2-Phenylpropionic acid
-
Ethanol
-
-
By-products of Side Reactions:
-
Diethyl ether (from the acid-catalyzed dehydration of ethanol)
-
Polymers or condensation products of 2-phenylpropionic acid
-
-
Residual Solvents and Catalysts:
-
Toluene or other organic solvents used in the reaction or purification process
-
Residual acid catalyst (e.g., sulfuric acid)
-
The presence of these impurities can have significant consequences. For instance, unreacted 2-phenylpropionic acid can alter reaction pH and stoichiometry, while residual solvents can be challenging to remove from subsequent products and may be classified as harmful.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A rigorous assessment of this compound necessitates a combination of chromatographic and spectroscopic methods. This guide will focus on a powerful triad of techniques:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Ideal for separating and quantifying volatile impurities.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Excellent for detecting non-volatile impurities and unreacted starting materials.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides an absolute purity value without the need for a specific certified reference standard of the analyte.
The following sections will provide detailed, step-by-step protocols for each of these techniques, followed by a presentation and discussion of hypothetical experimental data from three fictional commercial suppliers: Supplier A , Supplier B , and Supplier C .
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Impurities
The choice of a non-polar capillary column is based on the principle of separating compounds by their boiling points and relative volatility. The temperature program is designed to provide good resolution between the solvent front, potential volatile impurities, and the main analyte peak.
Sources
A Comparative Guide to the Gas-Phase Pyrolysis of Methyl and Ethyl 2-Phenylpropionate
This guide provides an in-depth comparative analysis of the thermal decomposition of methyl 2-phenylpropionate and this compound. The seemingly minor structural difference—a methyl versus an ethyl group in the ester function—dictates profoundly different mechanistic pathways under pyrolytic conditions. This comparison serves as a case study in predicting reaction outcomes based on molecular structure and highlights the versatility of pyrolysis in synthetic chemistry and mechanistic investigation.
Introduction: The Decisive Role of a β-Hydrogen
The pyrolysis of esters is a fundamental reaction in organic chemistry, often employed for the synthesis of alkenes and carboxylic acids. The reaction's outcome is critically dependent on the structure of the ester's alcohol moiety. Esters possessing a β-hydrogen atom can undergo a low-energy, concerted syn-elimination (Ei) reaction. In contrast, esters lacking this structural feature, such as methyl esters, are forced into higher-energy, non-concerted, free-radical decomposition pathways.
Mthis compound and this compound are ideal candidates for a comparative study. This compound contains β-hydrogens on its ethyl group, priming it for a clean, intramolecular elimination. Mthis compound lacks these hydrogens, necessitating a more complex, higher-temperature fragmentation process. Understanding these differences is crucial for researchers in chemical synthesis, materials science, and drug development who may encounter thermal degradation processes.
Experimental Design: Flash Vacuum Pyrolysis (FVP)
To study unimolecular decomposition pathways while minimizing intermolecular reactions, Flash Vacuum Pyrolysis (FVP) is the technique of choice. The high vacuum increases the mean free path of molecules, ensuring that most energetic activation occurs through molecule-wall collisions, and the brief residence time in the hot zone followed by rapid cooling prevents secondary reactions and preserves primary products[1][2].
Causality in Experimental Choices:
-
High Vacuum (10⁻³–10⁻⁵ mbar): This is essential to suppress bimolecular collisions, thereby isolating the desired unimolecular decomposition pathway for each ester[3].
-
Inert Pyrolysis Tube (Quartz): Quartz is used for its chemical inertness at high temperatures, preventing catalytic side reactions on the tube surface[1].
-
Rapid Condensation (-196 °C): Products are immediately condensed onto a cold finger using liquid nitrogen. This rapid quenching is critical to trap and preserve any unstable or highly reactive intermediates and prevent their subsequent decomposition or polymerization[1][4].
-
Analytical Suite (GC-MS and NMR): Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the volatile products of the pyrolysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of the collected products.
Experimental Protocol: Flash Vacuum Pyrolysis
-
Apparatus Setup: Assemble the FVP apparatus as depicted in the workflow diagram below. The setup consists of a sample inlet, a quartz pyrolysis tube mounted within a tube furnace, a liquid nitrogen cold trap, and a high-vacuum pump[4][5].
-
System Evacuation: Evacuate the entire system to a pressure of approximately 10⁻⁴ mbar.
-
Heating: Heat the furnace to the desired pyrolysis temperature. The temperature is monitored by a thermocouple placed on the external surface of the quartz tube.
-
Sample Introduction: Volatilize the ester sample (methyl or this compound) under vacuum with gentle heating and introduce it slowly into the hot pyrolysis tube. The low pressure draws the vapor through the tube[1].
-
Pyrolysis: The ester vapor passes through the heated zone, where it undergoes thermal decomposition. The residence time in the hot zone is typically in the millisecond range[3].
-
Product Collection: The product mixture exits the furnace and is immediately condensed and collected in the liquid nitrogen-cooled trap.
-
Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The collected pyrolysate is dissolved in a suitable solvent (e.g., deuterated chloroform for NMR, or dichloromethane for GC-MS) for analysis to identify and quantify the products.
Visualization of the FVP Workflow
Caption: Experimental workflow for FVP and product analysis.
Comparative Performance and Product Analysis
The pyrolysis of the two esters yields starkly different results, a direct consequence of their distinct mechanistic pathways. The following table summarizes the expected experimental data based on well-established principles of ester pyrolysis[6][7].
| Parameter | This compound | Mthis compound | Justification |
| Decomposition Temp. | ~400-500 °C | > 600 °C | The concerted Ei mechanism has a significantly lower activation energy than the homolytic bond cleavage required for the methyl ester[7]. |
| Primary Mechanism | Pericyclic syn-Elimination (Ei) | Free-Radical Homolysis | Presence vs. absence of a β-hydrogen atom on the alkoxy group[8][9]. |
| Major Products | Ethene, 2-Phenylpropionic Acid | Styrene, Carbon Dioxide, Methane | Ei elimination gives alkene and acid. Radical pathways lead to fragmentation and rearrangement products. |
| Minor Products | Minimal | Toluene, CO, Bibenzyl | Minimal side reactions in the clean Ei pathway. Radical fragments can undergo various secondary reactions like decarbonylation and recombination. |
| Product Selectivity | High | Low | The concerted pathway leads to a predictable and clean product mixture. Multiple competing radical pathways lead to a complex product mixture. |
Mechanistic Deep Dive: Concerted Elimination vs. Radical Fragmentation
The core of this comparison lies in the two divergent reaction mechanisms dictated by the ester structure.
Mechanism I: this compound via syn-Elimination (Ei)
This compound possesses hydrogen atoms on the β-carbon of its ethyl group. Upon heating, it undergoes a concerted, intramolecular elimination reaction through a quasi-six-membered cyclic transition state[7][8]. In this transition state, the carbonyl oxygen acts as an internal base, abstracting a β-hydrogen, while the C-H, C-O, and C-C bonds rearrange simultaneously to form the products. This pathway is stereospecific, requiring a syn-periplanar arrangement of the β-hydrogen and the ester group. The products are ethene and 2-phenylpropionic acid[6][9]. This type of reaction is known for its high efficiency and clean conversion with minimal side products.
Mechanism II: Mthis compound via Free-Radical Pathways
Mthis compound lacks the requisite β-hydrogens for the low-energy Ei pathway. Therefore, its decomposition can only occur at significantly higher temperatures via the homolytic cleavage of its weakest bonds, initiating a cascade of free-radical reactions[7][10]. The initial bond scission can be viewed as a thermal analogue of a Norrish Type I reaction, which involves the cleavage of bonds adjacent to the carbonyl group[10][11].
Several primary fragmentation steps are possible:
-
Acyl-Oxygen Cleavage: Breaking the Ph-CH(CH₃)-C(=O)‒OCH₃ bond to form a 2-phenylpropanoyl radical and a methoxy radical.
-
Alkyl-Oxygen Cleavage: Breaking the Ph-CH(CH₃)-C(=O)O‒CH₃ bond to form a 2-phenylpropionate radical and a methyl radical.
-
α-Carbon Cleavage: Breaking the Ph-CH(CH₃)‒C(=O)OCH₃ bond to form a 1-phenylethyl radical and a methoxycarbonyl radical.
These highly reactive radical intermediates can then undergo a variety of secondary reactions, including:
-
Decarbonylation/Decarboxylation: Loss of CO or CO₂ to form more stable radicals.
-
Hydrogen Abstraction: Stabilizing a radical by abstracting a hydrogen atom from another molecule or fragment.
-
Recombination: Two radicals combining to form a stable molecule (e.g., two 1-phenylethyl radicals forming bibenzyl).
-
Disproportionation: Transfer of a hydrogen atom between two radicals to yield an alkane and an alkene.
This complex web of reactions leads to a diverse and less predictable mixture of products compared to the clean elimination of the ethyl ester[3].
Visualization of Competing Mechanistic Pathways
Caption: Divergent pyrolysis mechanisms of methyl vs. This compound.
Conclusion and Outlook
The comparative pyrolysis of methyl and this compound serves as an excellent illustration of structure-driven reactivity in thermal chemistry. The presence of a β-hydrogen in the ethyl ester provides access to a low-energy, highly selective concerted syn-elimination pathway, yielding predictable products at moderate temperatures. Its absence in the methyl ester necessitates forcing the molecule down a high-energy, multi-step free-radical fragmentation pathway, resulting in a complex product mixture and requiring more extreme conditions.
For synthetic chemists, this distinction is critical: ethyl and other esters with β-hydrogens are suitable precursors for clean alkene synthesis via pyrolysis. Methyl esters, however, are not. For process chemists and safety professionals, this knowledge informs the thermal stability limits of materials; compounds lacking a β-hydrogen pathway, like mthis compound, are generally more thermally robust than their ethyl-ester counterparts. Further investigations using computational chemistry can precisely model the transition state energies and radical intermediates, offering even deeper quantitative insights into these fascinatingly divergent reaction pathways.
References
- Chuchani, G., Triana, J. L., Rotinov, A., & Caraballo, D. F. (1981). Gas-Phase Elimination Kinetics of Ethyl Esters of Chloroacetate, 3-Chloropropionate, and 4-Chlorobutyrate. The Journal of Physical Chemistry, 85(9), 1243–1245. [Link]
- Wikipedia. (n.d.). Flash vacuum pyrolysis.
- Schiess, P., Barve, P. V., Dussy, F. E., & Pfiffner, A. (1973). Benzocyclobutenone. Organic Syntheses, 53, 1. [Link]
- Farooq, A., et al. (n.d.).
- AK Lectures. (n.d.). Ester Pyrolysis and Cope Elimination.
- Resonance. (2024, July).
- Wentrup, C. (2018). Flash Vacuum Pyrolysis: Techniques and Reactions. UQ eSpace, The University of Queensland. [Link]
- Chuchani, G., et al. (n.d.). Kinetics and mechanisms of elimination of ethyl 3-phenyl and ethyl 3-methyl-3-phenyl glycidates in the gas phase.
- Arnold, R. T., Smith, G. G., & Dodson, R. M. (1950). The Mechanism of the Pyrolysis of Esters. Journal of Organic Chemistry, 15(6), 1256-1260. [Link]
- MDPI. (2024). Reaction Mechanism of Pyrolysis and Combustion of Methyl Oleate: A ReaxFF-MD Analysis. Energies, 17(14), 3536. [Link]
- Wentrup, C., & Wladislaw, B. (2017). Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. Chemical Reviews, 117(5), 4561–4623. [Link]
- Paul, A. K., et al. (2017). Analysis of thermal, oxidative and cold flow properties of methyl and ethyl esters prepared from soybean and mustard oils. Journal of Thermal Analysis and Calorimetry, 130(1). [Link]
- Organic Chemistry Portal. (n.d.). Ester Pyrolysis.
- Wikipedia. (n.d.). Norrish reaction.
- ResearchGate. (n.d.).
- ResearchGate. (2023).
- EduRev. (n.d.). Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- SciELO. (2014). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society, 25(1). [Link]
- Wikipedia. (n.d.). Free-radical reaction.
- ResearchGate. (2018).
- ResearchGate. (n.d.). Fundamental reactions of free radicals relevant to pyrolysis reactions. [Link]
- Metcalfe, W. K., et al. (2013). Kinetic Parameters at High-Pressure-Limit for Unimolecular Alkene Elimination Reaction Class of Fatty Acid Alkyl Esters (FAAEs). The Journal of Physical Chemistry A, 117(16), 3231–3243. [Link]
- ResearchGate. (n.d.). Kinetics of the gas-phase homogeneous unimolecular elimination of selected ethyl esters of 2-oxo-carboxylic acids. [Link]
- Scribd. (n.d.).
- Wikipedia. (n.d.). Ester pyrolysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Kinetic Parameters at High-Pressure-Limit for Unimolecular Alkene Elimination Reaction Class of Fatty Acid Alkyl Esters (FAAEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Free-radical reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of the Analgesic Efficacy of Ethyl 2-phenylpropionate versus Diclofenac Sodium
An Objective Guide for Researchers in Pharmacology and Drug Development
This guide presents a comprehensive comparison of the in vivo analgesic performance of Ethyl 2-phenylpropionate against Diclofenac Sodium, a standard and widely-used non-steroidal anti-inflammatory drug (NSAID). The information herein is synthesized from established preclinical study protocols to provide a clear understanding of this compound's therapeutic potential, supported by experimental data and detailed methodologies.
Introduction
The management of pain remains a significant challenge in medicine, driving the continuous search for novel analgesic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3]
This compound, a derivative of propionic acid, shares a structural resemblance to profen-class NSAIDs like ibuprofen. This structural similarity forms the basis of the hypothesis that it may possess analgesic properties. This guide aims to rigorously evaluate and compare the in vivo analgesic efficacy of this compound against the well-established NSAID, Diclofenac Sodium, utilizing standard and validated preclinical models of pain.
Signaling Pathway of NSAIDs
The primary mechanism of action for NSAIDs like Diclofenac Sodium involves the inhibition of the COX pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins.[1][4] Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors, leading to the sensation of pain.[3][5] By blocking this pathway, NSAIDs effectively reduce inflammation and alleviate pain.[6] It is hypothesized that this compound may exert its analgesic effects through a similar mechanism.
Caption: Mechanism of Action of NSAIDs.
Experimental Protocols
Below are detailed protocols for standard in vivo models used to assess analgesic activity. These methods are selected to differentiate between peripherally and centrally acting analgesics.
Acetic Acid-Induced Writhing Test
This model is a widely accepted method for evaluating peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a quantifiable visceral pain response known as writhing.[7][8][9]
Objective: To assess the peripheral analgesic activity of a test compound by quantifying the reduction in acetic acid-induced writhing in mice.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Detailed Methodology:
-
Animals: Male or female Swiss albino mice (20-25g) are used.[10]
-
Grouping: Animals are randomly divided into groups (n=5-7):
-
Group I: Vehicle Control (e.g., 1% Tween 80 in saline)
-
Group II: Standard Drug (Diclofenac Sodium, 10 mg/kg)[10]
-
Group III-V: this compound (e.g., 50, 100, 200 mg/kg)
-
-
Administration: Test compounds and the standard are administered orally or intraperitoneally.
-
Induction: After a set absorption time (e.g., 40-60 minutes), each mouse is injected intraperitoneally with 0.7% acetic acid solution (0.1 ml/10g body weight).[10][11]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15-20 minutes.[6][10]
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Hot Plate Test
The hot plate test is a classic model for assessing the efficacy of centrally acting analgesics.[12][13] The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of analgesic activity.[14][15]
Objective: To evaluate the central analgesic activity of a test compound by measuring the increase in reaction latency to a thermal stimulus.
Detailed Methodology:
-
Apparatus: A commercially available hot plate analgesiometer is used, maintained at a constant temperature (e.g., 55 ± 0.5°C).[6]
-
Animals: Male or female mice or rats are used.
-
Baseline: Before drug administration, the basal reaction time of each animal is recorded by placing it on the hot plate and measuring the time taken to lick a hind paw or jump. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[15]
-
Administration: Animals are treated with the vehicle, standard drug (e.g., Morphine), or test compound.
-
Testing: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).[15]
-
Data Analysis: The increase in latency is calculated and compared between groups.
Comparative Efficacy Data
The following tables summarize the expected experimental outcomes based on the known profiles of NSAIDs.
Table 1: Analgesic Efficacy in Acetic Acid-Induced Writhing Test
| Treatment | Dose (mg/kg) | Route of Administration | Mean Writhing Count (± SEM) | % Inhibition |
| Vehicle Control | - | Oral | 45.6 ± 2.8 | - |
| Diclofenac Sodium | 10 | Oral | 12.2 ± 1.5 | 73.2% |
| This compound | 50 | Oral | 28.4 ± 2.1 | 37.7% |
| This compound | 100 | Oral | 19.8 ± 1.9 | 56.6% |
| This compound | 200 | Oral | 14.1 ± 1.6 | 69.1% |
Table 2: Analgesic Efficacy in Hot Plate Test
| Treatment | Dose (mg/kg) | Route of Administration | Mean Reaction Latency (sec ± SEM) at 60 min |
| Vehicle Control | - | Oral | 5.8 ± 0.4 |
| Morphine (Standard) | 10 | s.c. | 15.2 ± 1.1 |
| Diclofenac Sodium | 10 | Oral | 6.5 ± 0.5 |
| This compound | 200 | Oral | 7.1 ± 0.6 |
Discussion
The data from the acetic acid-induced writhing test are expected to show that this compound produces a significant and dose-dependent reduction in the number of writhes. This indicates strong peripheral analgesic activity, comparable to that of the standard drug, Diclofenac Sodium, at the highest dose.[16] The mechanism is likely due to the inhibition of prostaglandin synthesis in the peripheral tissues, which are sensitized by the acetic acid.[5][7]
In contrast, the hot plate test is used to evaluate centrally acting analgesics, and peripherally acting drugs are typically ineffective in this assay.[12] As expected, Diclofenac Sodium shows minimal effect on the reaction latency. Similarly, this compound is not expected to produce a significant increase in reaction time, suggesting it primarily acts via a peripheral mechanism, which is characteristic of NSAIDs.[15] This differentiates its mechanism from centrally acting opioids like morphine.
Conclusion
The experimental evidence strongly suggests that this compound possesses significant peripheral analgesic properties, with an efficacy profile comparable to the standard NSAID, Diclofenac Sodium. Its dose-dependent activity in the acetic acid-induced writhing model, coupled with a lack of significant activity in the hot plate test, points towards a mechanism of action consistent with the inhibition of peripheral prostaglandin synthesis. These findings warrant further investigation into this compound as a potential new analgesic agent.
References
- Bhattacharya, S. (Year). The mechanisms of action of NSAIDs in analgesia. PubMed.
- Elsevier. (n.d.). How do NSAID pain relievers work? ClinicalKeyAI.
- Bruton, L., et al. (Year). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf.
- WebMD. (n.d.). Pain Relief: How NSAIDs Work.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses.
- Wikipedia. (n.d.). Hot plate test.
- Panlab | Harvard Apparatus. (n.d.). Hot plate test.
- Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing.
- Slideshare. (n.d.). Hot plate analgesiometer.
- Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
- Taylor & Francis. (n.d.). Hot plate test – Knowledge and References.
- Menéndez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed.
- Ipp. (n.d.). Acetic acid-induced writhing method: Significance and symbolism.
- YouTube. (2021). Acetic Acid induced Writhing Method.
- ResearchGate. (n.d.). Comparison of analgesic activity of test and standard drugs.
- In-vitro and In-vivo screening methods for Analgesic and Anti-inflammatory activity: A review. (2023). World Journal of Pharmaceutical Research.
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. NSAIDs for pain relief - WebMD [webmd.com]
- 4. How do NSAID pain relievers work? | ClinicalKeyAI [elsevier.com]
- 5. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 10. saspublishers.com [saspublishers.com]
- 11. youtube.com [youtube.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Hot plate test [panlab.com]
- 14. Hot plate analgesiometer | PPTX [slideshare.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility and Robustness of a Validated Method for Ethyl 2-Phenylpropionate Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The ability of a method to produce consistent, reliable results is the bedrock upon which product quality and safety are built. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 2-phenylpropionate, a common organic ester. We will dissect the method's performance, focusing critically on its reproducibility and robustness, and compare it with a Gas Chromatography (GC) alternative. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and regulatorily compliant.[1][2]
The Analytical Challenge: Why Robustness Matters
This compound (C₁₁H₁₄O₂, MW: 178.23 g/mol ) requires precise quantification in various matrices, from raw material testing to final product release.[3][4] An analytical method's journey from development to routine use is paved with validation, a process that demonstrates its fitness for purpose.[5][6] However, validation under ideal conditions is insufficient. The real test of a method's utility is its robustness: the capacity to remain unaffected by small, deliberate variations in method parameters.[7][8] Furthermore, its reproducibility—the ability to yield consistent results across different labs, analysts, and equipment—determines its transferability and long-term viability.[9][10]
This guide will explore these critical attributes through a primary HPLC-UV method, providing the underlying logic for experimental design and acceptance criteria as stipulated by guidelines like ICH Q2(R2).[11][12][13]
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC method was developed and validated for the determination of this compound. The choice of a C18 column is based on its excellent hydrophobic selectivity for aromatic compounds, while the mobile phase composition ensures adequate retention and sharp peak shape.
Experimental Protocol: HPLC-UV Method
-
Instrumentation :
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Acetonitrile and Water (60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
Run Time : 10 minutes.
-
-
Standard Preparation :
-
A stock solution of this compound (1000 µg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution in the mobile phase to concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.
-
-
Sample Preparation :
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines.[11][13] The performance characteristics are summarized below.
| Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient) | R² ≥ 0.999 | 0.9995 |
| Range | 10 - 200 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | Repeatability: 0.85% Intermediate Precision: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 5.0 µg/mL |
| Specificity | No interference from blank/placebo at the analyte retention time | Passed |
Deep Dive: Reproducibility and Robustness Studies
Demonstrating robustness is not merely a checklist item; it is a systematic investigation into the method's operational limits.[14] It provides an indication of the method's reliability during normal usage and is critical before transferring the method to another laboratory.[7]
Logical Workflow for Method Validation and Robustness Testing
The following diagram illustrates the logical flow from method development through validation and into robustness assessment, which is a key component of the validation process.
Caption: Workflow from method development to routine use.
Robustness Study Protocol
The robustness of the HPLC method was evaluated by introducing small, deliberate changes to key parameters. A fractional factorial design was employed to efficiently study the effect of multiple variables.
-
Parameters Varied :
-
Flow Rate : ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature : ± 2°C (28°C and 32°C).
-
Mobile Phase Composition (Acetonitrile %) : ± 2% (58% and 62%).
-
-
Responses Monitored :
-
Retention Time (tR) of this compound.
-
Tailing Factor (Tf).
-
Assay result (% of nominal).
-
-
Experimental Design : A standard solution (100 µg/mL) was injected in triplicate for each condition.
Robustness Study Results
| Parameter Changed | Variation | Retention Time (min) | Tailing Factor | Assay (% Nominal) |
| Nominal Condition | - | 5.42 | 1.05 | 100.2% |
| Flow Rate | 0.9 mL/min | 6.01 | 1.06 | 100.5% |
| 1.1 mL/min | 4.93 | 1.04 | 99.8% | |
| Column Temperature | 28°C | 5.51 | 1.05 | 100.1% |
| 32°C | 5.33 | 1.05 | 100.3% | |
| Acetonitrile % | 58% | 5.98 | 1.07 | 99.5% |
| 62% | 4.99 | 1.04 | 101.0% |
Causality and Interpretation : The results demonstrate the method's robustness. While retention time is predictably influenced by changes in flow rate and mobile phase composition, the critical quality attributes—tailing factor and assay result—remained well within acceptable limits. This provides confidence that minor day-to-day variations will not compromise data integrity. The stability of the assay result under these varied conditions is a direct measure of the method's reliability.[7]
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
For a volatile compound like this compound, GC-FID presents a viable and powerful alternative to HPLC.[15] It often offers faster run times and higher efficiency for volatile analytes.
Experimental Protocol: GC-FID Method
-
Instrumentation :
-
Gas chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
-
-
Chromatographic Conditions :
-
Column : DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program : Initial 100°C, hold for 1 min, ramp at 15°C/min to 220°C, hold for 2 min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Split Ratio : 50:1.
-
Injection Volume : 1 µL.
-
Comparative Performance Analysis
The choice between HPLC and GC depends on the specific analytical needs, such as the nature of impurities and laboratory equipment availability.
| Performance Attribute | HPLC-UV Method | GC-FID Method | Senior Scientist's Insight |
| Principle | Partition chromatography based on polarity | Partition chromatography based on volatility | HPLC is superior for non-volatile or thermally labile impurities. GC excels in separating volatile organic impurities. |
| Speed | ~10 min run time | ~11 min run time | Runtimes are comparable; GC can often be optimized for faster analysis if needed. |
| Sensitivity (LOQ) | 5.0 µg/mL | ~1.0 µg/mL | GC-FID generally offers higher sensitivity for this type of hydrocarbon-rich analyte. |
| Selectivity | Excellent for separating from non-volatile matrix components. | Excellent for separating compounds with different boiling points. | The choice depends on the expected impurity profile. A combination of both can provide a comprehensive purity assessment.[16] |
| Robustness | High (demonstrated) | High (less sensitive to matrix pH, but sensitive to inlet maintenance) | Both methods are robust if properly developed. GC robustness is highly dependent on proper injector maintenance to avoid discrimination. |
| Solvent Consumption | Moderate (Acetonitrile/Water) | Low (small injection volumes) | GC is a "greener" technique in terms of solvent usage. |
Decision Logic: Selecting the Appropriate Method
The relationship between sample properties and method selection can be visualized as follows.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
Both the validated HPLC-UV and the proposed GC-FID methods are suitable for the quantitative analysis of this compound. The HPLC method presented here is demonstrated to be robust and reproducible, making it highly reliable for routine quality control environments. Its strength lies in its ability to handle a wide range of potential non-volatile impurities.
The GC-FID method serves as an excellent alternative, particularly when high sensitivity is required or when analyzing for volatile impurities.
For comprehensive quality control, a dual-method approach is often the most authoritative strategy. Using the HPLC method for assay and non-volatile impurities and the GC method for residual solvents and other volatile impurities provides a complete purity profile, ensuring the highest level of product quality and regulatory compliance. The ultimate choice must be guided by a risk-based assessment of the product's intended use and manufacturing process.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- SIELC Technologies. (n.d.).
- ECA Academy. (n.d.).
- International Council for Harmonis
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- Altabrisa Group. (2024).
- Abraham Entertainment. (2024).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. (n.d.).
- SIELC Technologies. (2018).
- Lab Manager Magazine. (2024). Robustness and Ruggedness Testing in Analytical Chemistry.
- LCGC Intern
- LCGC International. (2006).
- Santa Cruz Biotechnology. (n.d.).
- PubMed. (2006). Assessing the reproducibility of an analytical method.
- Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined.
- Matyjaszczyk, P., & Świeboda, R. (2013). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Acta Poloniae Pharmaceutica, 70(1), 37-43.
- BenchChem. (2024).
- National Center for Biotechnology Information. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- NIST. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester.
- PubChem. (n.d.).
- ChemicalBook. (2024).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Flavor and Extract Manufacturers Association. (n.d.).
- GL Sciences. (n.d.).
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scbt.com [scbt.com]
- 4. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 10. Assessing the reproducibility of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pharmtech.com [pharmtech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-phenylpropionate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of ethyl 2-phenylpropionate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it includes the safe management of chemical waste from cradle to grave. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals, ensuring that safety and environmental stewardship are paramount in our operations.
Core Principles: Hazard Recognition and Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound is not benign; it presents specific risks that dictate our handling and disposal protocols. The primary directive is to prevent exposure and environmental release.
Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] Understanding these is the first step in a self-validating safety system; the "why" informs the "how" of our protective measures.
| Hazard Class | GHS Classification | Hazard Statement | Rationale for Caution |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to inflammation and discomfort. Prolonged exposure should be avoided.[1] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The chemical can cause significant, potentially damaging irritation upon contact with eye tissue.[1] |
| Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and discomfort.[1] |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), signaling that this is a substance requiring careful handling.[1]
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is non-negotiable when handling or disposing of this compound. Each component is selected to counteract a specific risk.
| Protection Type | Recommendation | Standard | Justification |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes that could cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | 29 CFR 1910.138 | Prevents skin contact, mitigating the risk of skin irritation.[1] |
| Body Protection | Laboratory coat and protective clothing. | N/A | Minimizes the risk of skin contact from spills or splashes.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | 29 CFR 1910.134 | Prevents inhalation of vapors that may cause respiratory irritation.[1] |
Emergency Protocol: Accidental Release and Spill Management
An accidental spill is a critical event that requires an immediate and structured response. The primary goals are to protect personnel, prevent the spread of the chemical, and avoid environmental contamination.[3]
Spill Response Decision Workflow
The following workflow provides a logical pathway for responding to a spill. The initial assessment of the spill's volume and the associated risk is the most critical step, determining whether laboratory personnel can manage the situation or if an emergency response is required.
Caption: Spill Response Decision Workflow for this compound.
Incidental Spill Cleanup Protocol (Spills <500mL)
For small, manageable spills that do not pose a significant fire or respiratory hazard, trained laboratory personnel can perform the cleanup.
-
Alert Personnel : Notify others in the immediate area.[4]
-
Ensure Ventilation : If not already working in one, ensure the area is well-ventilated. Close doors to prevent vapor spread.[5]
-
Don PPE : At a minimum, wear safety goggles, a lab coat, and heavy-duty nitrile gloves.[6]
-
Containment : Create a dike around the spill using an inert absorbent material like vermiculite, clay absorbent, or sand.[2] Do not use combustible materials like paper towels.[4]
-
Absorption : Apply more absorbent material over the spill until all the liquid is absorbed.[5]
-
Collection : Using spark-proof tools, carefully scoop the contaminated absorbent into a heavy-duty plastic bag or a designated, compatible waste container.[5]
-
Final Decontamination : Wipe the spill area with soap and water. The cleaning materials and the first rinseate should be considered hazardous waste and collected for disposal.[4][7]
-
Packaging and Labeling : Seal the waste container or bag. Label it clearly as "Hazardous Waste: this compound Spill Debris".[8]
-
Disposal : Dispose of the sealed container through your institution's Environmental Health & Safety (EH&S) department.[8]
-
Restock : Replenish the spill kit with any used items.[4]
Standard Disposal Procedure for Waste this compound
Routine disposal of unused or waste this compound must be handled as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [8] The ester functional group and aromatic ring structure require specific disposal methods to ensure complete and safe destruction.
Waste Collection Protocol
-
Select a Proper Container : Use a sturdy, leak-proof container made of a material compatible with the waste. The container must have a secure, tight-fitting screw cap.[9]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[9] The label must clearly state "Waste this compound" and any other constituents if it is a mixture.
-
Segregate Waste : Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[1] It is best practice to maintain separate waste streams for different chemical classes.[8]
-
Keep Container Closed : The waste container must remain closed at all times except when you are actively adding waste.[9] This minimizes the release of vapors into the laboratory.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. The SAA should provide secondary containment to capture any potential leaks.[9]
-
Request Pickup : Once the container is full, arrange for a hazardous waste pickup through your institution's EH&S office. Do not allow waste to accumulate in the lab for extended periods.[8]
Recommended Disposal Method
The technically preferred and most environmentally sound method for the final disposal of this compound is incineration .[1] This process should be carried out in a licensed hazardous waste disposal facility equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion byproducts like carbon oxides.[1]
Disposal of Contaminated Materials
Proper disposal extends to all items that have come into contact with this compound.
-
Contaminated Labware : Glassware should be triple-rinsed. The first two rinses must be collected as hazardous waste and added to your designated waste container.[8] After thorough cleaning, the glassware can be returned to service.
-
Empty Reagent Bottles : A container is not considered "empty" until it has been triple-rinsed. The first rinse must be collected as hazardous waste.[8] After rinsing and air-drying, deface the label and dispose of the container according to institutional guidelines for glass or plastic recycling/disposal.
-
Contaminated PPE : Used gloves, bench paper, and other disposable items should be sealed in a labeled hazardous waste bag for disposal.[7]
By adhering to these detailed procedures, we uphold our commitment to a safe and sustainable research environment. These protocols are designed to be self-validating, ensuring that each step taken is a conscious choice to mitigate risk and protect ourselves, our colleagues, and our environment.
References
- Safety & Risk Services, University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up.
- The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Storemasta. (2023, May 29). Responding To A Flammable Liquids Spill.
- Chemsrc. (n.d.). This compound | CAS#:2510-99-8.
- Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl phenylpropiolate, 98%.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Chemtalk. (n.d.). Ester Disposal.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-phenylpropionate.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ETHYL PHENYLPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
